molecular formula C8H8Br2 B1631555 1,4-Dibromo-2,3-dimethylbenzene CAS No. 75024-22-5

1,4-Dibromo-2,3-dimethylbenzene

Cat. No.: B1631555
CAS No.: 75024-22-5
M. Wt: 263.96 g/mol
InChI Key: IVJJDBCZDJFMNZ-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,3-dimethylbenzene is a useful research compound. Its molecular formula is C8H8Br2 and its molecular weight is 263.96 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dibromo-2,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJJDBCZDJFMNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80477574
Record name 1,4-DIBROMO-2,3-DIMETHYLBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75024-22-5
Record name 1,4-DIBROMO-2,3-DIMETHYLBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Dibromo-2,3-dimethylbenzene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 1,4-Dibromo-2,3-dimethylbenzene, a key aromatic intermediate in organic synthesis. The document details its fundamental physicochemical properties, centered around its molecular weight, and presents a validated synthesis protocol. It further outlines a systematic workflow for its analytical characterization, discusses its applications in medicinal chemistry and materials science, and provides essential safety and handling information. This guide is intended to serve as an expert resource for professionals in research and development.

Section 1: Fundamental Properties of this compound

The utility of any chemical reagent in a research or drug development context begins with a thorough understanding of its fundamental properties. The molecular weight of this compound is a cornerstone of its identity, dictating stoichiometric calculations for reactions and serving as a primary identifier in analytical techniques like mass spectrometry.

The molecular formula, C₈H₈Br₂, indicates a benzene ring substituted with two bromine atoms and two methyl groups. The precise arrangement of these substituents defines its specific isomerism and resulting chemical behavior. The molecular weight is calculated from the atomic weights of its constituent atoms: (8 × 12.011) + (8 × 1.008) + (2 × 79.904).

A summary of the key physicochemical properties is presented below for quick reference.

PropertyValueSource(s)
Molecular Weight 263.96 g/mol [1][2][3][4]
Exact Mass 261.899261 Da[2]
Molecular Formula C₈H₈Br₂[1][2][3]
CAS Number 75024-22-5[1][2][5]
Physical Form White to Yellow Solid[1][5]
Melting Point 42-46 °C[1]
Boiling Point 118-121 °C at 15 mmHg[1]
267.0 ± 35.0 °C at 760 mmHg[2]
Density 1.7 ± 0.1 g/cm³[2]
LogP 4.71[2]

Section 2: Synthesis and Mechanistic Considerations

This compound is commonly synthesized via a Sandmeyer-type reaction, starting from 4-Bromo-2,3-dimethylaniline. This method is reliable and provides good yields, making it a preferred route in many laboratory settings.

Protocol: Synthesis from 4-Bromo-2,3-dimethylaniline[5]

This protocol describes a robust procedure for synthesizing the title compound, achieving a high yield. The causality behind the choice of reagents is critical: tert-Butyl nitrite (tBuONO) serves as the diazotizing agent, and Copper(II) bromide (CuBr₂) acts as the bromine source and catalyst for the decomposition of the diazonium salt intermediate.

Step-by-Step Methodology:

  • Preparation of the Free Base: Suspend 4-Bromo-2,3-dimethylaniline hydrobromide (1 equivalent) in diethyl ether (Et₂O). Add an aqueous solution of sodium carbonate (Na₂CO₃) to neutralize the hydrobromide salt and liberate the free aniline. Stir the biphasic mixture, then separate the organic layer and evaporate the solvent to yield the free base. This step is crucial as the diazotization reaction proceeds efficiently on the neutral amine.

  • Diazotization and Bromination: Dissolve the free base in acetonitrile (MeCN). In a separate flask, prepare a solution of CuBr₂ (1 eq.) and tBuONO (1.1 eq.) in MeCN.

  • Reaction Execution: Add the aniline solution to the CuBr₂/tBuONO mixture. Stir the reaction at room temperature for 16 hours, then heat to 82 °C for 4 hours to ensure complete reaction. The initial room temperature phase allows for the controlled formation of the diazonium salt, while the subsequent heating drives the substitution reaction to completion.

  • Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate (AcOEt) and wash it sequentially with brine. Dry the organic layer over magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to afford the crude product.

  • Validation: The final product, this compound, is obtained as a solid.[5] Its identity and purity should be confirmed using the analytical methods described in Section 3. The expected yield for this procedure is approximately 85%.[5]

Section 3: Analytical Characterization Workflow

A self-validating protocol for compound verification is essential for scientific integrity. The following workflow ensures the unambiguous identification and purity assessment of synthesized this compound. The molecular weight is a key parameter confirmed by mass spectrometry.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic & Chromatographic Analysis cluster_2 Data Validation synthesis Synthesized Product purification Column Chromatography (if necessary) synthesis->purification Crude material nmr ¹H and ¹³C NMR Spectroscopy purification->nmr Purified Sample ms Mass Spectrometry (GC-MS) purification->ms Purified Sample hplc HPLC Analysis purification->hplc Purified Sample structure Structural Confirmation nmr->structure Chemical shifts, coupling constants mw Molecular Weight Verification (Isotopic Pattern for Br₂) ms->mw Molecular ion peak [M]⁺ ~m/z 262, 264, 266 purity Purity Assessment (>98%) hplc->purity Peak integration final Validated Compound (CAS: 75024-22-5) structure->final purity->structure mw->structure

Caption: Workflow for the Analytical Characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the hydrogen and carbon framework of the molecule, confirming the substitution pattern.[6]

  • Mass Spectrometry (MS): Crucial for determining the molecular weight. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), the molecular ion peak will appear as a characteristic cluster (M, M+2, M+4 peaks) with a specific intensity ratio, providing definitive confirmation of a dibrominated compound.[6]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for assessing the purity of the final compound.[6][7]

Section 4: Applications in Medicinal Chemistry and Materials Science

Halogenated aromatic compounds are foundational building blocks in modern chemistry. This compound serves as a versatile intermediate for constructing more complex molecular architectures.

  • Pharmaceutical Intermediates: Its structure is valuable in medicinal chemistry for synthesizing drug candidates. The bromine atoms act as handles for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse chemical moieties to explore structure-activity relationships.[5][8] While specific applications of this exact isomer are not widely published, related dibromobenzene derivatives are crucial in creating active pharmaceutical ingredients (APIs).[8]

  • Materials Science: This compound can be used in the synthesis of advanced polymers and specialty materials.[9] The dibromo functionality allows it to be used as a monomer or cross-linking agent to create materials with specific thermal or mechanical properties. For example, related isomers are used to prepare terphenyls and other conjugated systems for applications in organic electronics.[10]

Section 5: Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical reagent.

  • Hazard Identification: this compound is classified as harmful. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][11]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably a chemical fume hood.[11]

    • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and a lab coat.[11] A dust mask is recommended when handling the solid powder.[12]

    • Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[11]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][11]

Section 6: Conclusion

This compound is a valuable chemical intermediate whose utility is fundamentally linked to its molecular weight and the reactive handles provided by its bromine substituents. A comprehensive understanding of its physicochemical properties, coupled with robust synthesis and analytical validation protocols, enables researchers and drug development professionals to effectively incorporate it into their synthetic programs. Proper safety and handling are essential to ensure its responsible use in the laboratory.

References

  • This compound | CAS#:75024-22-5 | Chemsrc. (n.d.).
  • This compound | C8H8Br2 | CID 12100427 - PubChem. (n.d.).
  • 2,3-Dibromo-1,4-dimethylbenzene | C8H8Br2 | CID 22638483 - PubChem. (n.d.).
  • Understanding 1,4-Dibromo-2-nitrobenzene: Applications in Synthesis and Industry. (n.d.).
  • This compound -1g - The Antirrhinum. (n.d.).
  • This compound | Polysil. (n.d.).
  • SUPPORTING INFORMATION - The Royal Society of Chemistry. (n.d.).
  • 16.10: Synthesis of Polysubstituted Benzenes - Chemistry LibreTexts. (2024, October 4).
  • 1,4-Dibromo-2,5-bis(phenylalkoxy)benzene Derivatives: C–Br...π(arene) Versus C–H...Br and Br...Br Interactions in the Solid State - MDPI. (n.d.).

Sources

1,4-Dibromo-2,3-dimethylbenzene structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure, Synthesis, and Application of 1,4-Dibromo-2,3-dimethylbenzene

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 75024-22-5), a key aromatic building block in synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's physicochemical properties, provides a detailed, field-proven synthesis protocol, and explores its structural characterization through theoretical spectroscopic analysis. Furthermore, we examine its reactivity, focusing on its significant potential as a substrate in palladium-catalyzed cross-coupling reactions. Safety protocols and handling guidelines are also presented to ensure its effective and safe utilization in a laboratory setting.

Molecular Structure and Physicochemical Properties

This compound is a symmetrically substituted aromatic compound. The benzene ring is substituted with two bromine atoms at the para positions (1 and 4) and two adjacent (ortho) methyl groups at positions 2 and 3. This specific arrangement of substituents dictates its chemical reactivity and physical properties. Due to the molecule's C2v symmetry, certain pairs of atoms are chemically equivalent, which simplifies its spectroscopic signatures.

The core structural and physical data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 75024-22-5
Molecular Formula C₈H₈Br₂
Molecular Weight 263.96 g/mol
Physical Form White to Yellow Solid[1]
Melting Point 42-46 °C
Boiling Point 118-121 °C (at 15 mmHg)
Density ~1.71 g/cm³[2]
InChI Key IVJJDBCZDJFMNZ-UHFFFAOYSA-N

Synthesis and Purification

The synthesis of this compound is reliably achieved via a modified Sandmeyer-type reaction, starting from 4-bromo-2,3-dimethylaniline. This method offers a high-yield pathway to the desired product.

Causality of Experimental Design

The chosen synthetic route leverages the transformation of an aromatic amine into a diazonium salt, which is subsequently displaced by a bromine atom.

  • Starting Material: 4-bromo-2,3-dimethylaniline is an ideal precursor as it already contains three of the four desired substituents in the correct orientation.

  • Diazotization: Tert-butyl nitrite (tBuONO) is used as the diazotizing agent. It serves as a convenient and efficient source of the nitrosonium ion (NO⁺) in an organic solvent (acetonitrile), which is necessary to convert the primary amine (-NH₂) into the diazonium salt (-N₂⁺).

  • Bromination: Copper(II) bromide (CuBr₂) acts as the source of the bromide nucleophile that displaces the dinitrogen gas from the diazonium intermediate. This is a classic Sandmeyer-type transformation, known for its efficiency in installing halogens onto an aromatic ring.[1]

Synthesis Workflow Diagram

G cluster_0 Step 1: Free Base Preparation cluster_1 Step 2: Diazotization & Bromination cluster_2 Step 3: Work-up & Purification A 4-Bromo-2,3-dimethylaniline hydrobromide B Suspend in Et2O A->B C Add Na2CO3 / H2O B->C D Stir, Filter, Evaporate C->D E 4-Bromo-2,3-dimethylaniline (Free Base) D->E F Dissolve Free Base in MeCN H Add amine solution to CuBr2/tBuONO solution F->H G Prepare solution of CuBr2 and tBuONO in MeCN G->H I Stir at RT, then heat to 82°C H->I J Reaction Mixture I->J K Cool to RT J->K L Dilute with Ethyl Acetate K->L M Wash with Brine L->M N Dry (MgSO4) & Evaporate M->N O This compound (Final Product) N->O

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a reported synthesis.[1]

  • Preparation of the Free Base: a. Suspend 4-bromo-2,3-dimethylaniline hydrobromide (8.69 g, 43.5 mmol) in diethyl ether (Et₂O, 20 mL). b. Add a solution of sodium carbonate (Na₂CO₃, 5 g, 50 mmol) in water (H₂O, 5 mL). c. Stir the biphasic mixture vigorously until the starting material is consumed. d. Filter the mixture and evaporate the ether from the organic phase to yield the free base, 4-bromo-2,3-dimethylaniline.

  • Diazotization and Bromination: a. In a separate flask, prepare a solution of copper(II) bromide (CuBr₂, 9.71 g, 43.5 mmol) and tert-butyl nitrite (tBuONO, 5.68 mL, 47.8 mmol) in acetonitrile (MeCN, 200 mL). b. Dissolve the free base from step 1 in acetonitrile (100 mL). c. Add the amine solution to the CuBr₂/tBuONO solution. d. Stir the reaction mixture at room temperature for 16 hours, followed by heating at 82 °C for 4 hours.

  • Work-up and Isolation: a. After the reaction is complete, cool the mixture to room temperature. b. Dilute the mixture with ethyl acetate (AcOEt, 200 mL). c. Wash the organic layer sequentially with brine (2 x 100 mL). d. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to afford the target product, this compound, typically in high yield (~85%).[1]

Spectroscopic and Structural Characterization

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to be simple due to the molecule's symmetry.

  • Aromatic Protons (H-5, H-6): The two protons on the aromatic ring are chemically equivalent. They are expected to appear as a single peak (singlet). The electron-withdrawing effect of the adjacent bromine atoms would shift this signal downfield to approximately δ 7.20-7.40 ppm .

  • Methyl Protons (2-CH₃, 3-CH₃): The two methyl groups are also chemically equivalent. They should produce a sharp singlet corresponding to six protons. This signal would appear in the typical alkyl-aromatic region, estimated at δ 2.30-2.50 ppm .

¹³C NMR Spectroscopy (Predicted)

Due to symmetry, the eight carbon atoms will give rise to only four distinct signals in the ¹³C NMR spectrum.

  • Methyl Carbons (C-2', C-3'): A single signal for the two equivalent methyl groups is expected in the aliphatic region, around δ 20-23 ppm .[5]

  • Bromo-substituted Carbons (C-1, C-4): The two carbons directly attached to bromine atoms will be deshielded and appear as a single peak around δ 120-125 ppm .

  • Methyl-substituted Carbons (C-2, C-3): The two carbons bearing methyl groups are expected to resonate further downfield due to substitution, likely in the δ 135-140 ppm range.[5]

  • Proton-bearing Carbons (C-5, C-6): The two carbons attached to hydrogen atoms will appear as a single signal, typically around δ 130-133 ppm .

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorptions for its functional groups.

  • Aromatic C-H Stretch: A weak to medium band is expected just above 3000 cm⁻¹, typically in the 3030-3080 cm⁻¹ region.

  • Aliphatic C-H Stretch: A stronger set of bands will appear just below 3000 cm⁻¹, in the 2850-2975 cm⁻¹ range, corresponding to the methyl groups.

  • Aromatic C=C Stretch: One or two medium-intensity peaks are expected in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

  • C-Br Stretch: A strong absorption in the fingerprint region, typically between 500-650 cm⁻¹ , is indicative of the carbon-bromine bond.[6]

Mass Spectrometry (MS) (Predicted)

Electron Ionization (EI) Mass Spectrometry would reveal key structural information.

  • Molecular Ion (M⁺): The most telling feature would be the molecular ion cluster. Due to the two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br in a ~1:1 ratio), the M⁺ peak will appear as a triplet of peaks at m/z 262, 264, and 266 with a characteristic intensity ratio of approximately 1:2:1 .[7]

  • Key Fragments:

    • [M-Br]⁺: Loss of a single bromine atom would result in a prominent fragment ion cluster around m/z 183 and 185 (ratio ~1:1).

    • [M-CH₃]⁺: Loss of a methyl group (15 Da) would produce a fragment ion cluster at m/z 247, 249, and 251 (ratio ~1:2:1).[8]

Crystal Structure

Specific crystallographic data for this compound is not currently available in open-access databases. However, based on studies of similar dibrominated aromatic compounds, its solid-state packing would be governed by a combination of weak intermolecular forces. These likely include C–H···Br hydrogen bonds and potentially Br···Br halogen interactions or C–Br···π(arene) interactions, which are known to play significant roles in the crystal lattices of related molecules.[9][10]

Reactivity and Synthetic Applications

This compound is a valuable intermediate for constructing more complex molecular architectures, primarily through transition metal-catalyzed cross-coupling reactions. The two bromine atoms serve as versatile handles for forming new carbon-carbon or carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling

The Suzuki reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organoboron reagent (like a boronic acid) with an organohalide.[11] this compound is an excellent substrate for this reaction.

  • Mechanism Insight: The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are: (1) Oxidative Addition of the aryl bromide to the Pd(0) complex, (2) Transmetalation where the organic group from the boron reagent is transferred to the palladium center (this step is facilitated by a base), and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[12]

  • Synthetic Utility: By employing one or two equivalents of a boronic acid, chemists can achieve selective mono- or di-arylation, leading to the synthesis of complex biaryl and terphenyl structures. The slightly different electronic environments of the two bromine atoms (due to the adjacent methyl groups) could potentially be exploited for regioselective couplings under carefully controlled conditions.[13]

G cluster_0 Suzuki Catalytic Cycle A Pd(0)L2 B Ar-Pd(II)(L2)-Br A->B Oxidative Addition (+ Ar-Br) D Ar-R' C Ar-Pd(II)(L2)-R' B->C Transmetalation (+ R'-B(OH)2, Base) C->A Reductive Elimination C->D Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Cross-Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to arylalkynes.[14]

  • Mechanism Insight: This reaction is unique in that it typically employs a dual-catalyst system: a palladium complex and a copper(I) co-catalyst.[15] The palladium catalyst undergoes a cycle similar to the Suzuki reaction. The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the palladium complex, facilitating the coupling.

  • Synthetic Utility: this compound can be coupled with various terminal alkynes to produce mono- or di-alkynylated products. These products are valuable precursors for conjugated polymers, organic electronics, and complex pharmaceutical intermediates. Site-selectivity can often be achieved in similar systems, favoring reaction at the sterically less hindered or more electronically activated position.[16]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd2 Ar-Pd(II)(L2)-Br pd0->pd2 Oxidative Addition (Ar-Br) pd2_alkyne Ar-Pd(II)(L2)-C≡CR' pd2->pd2_alkyne Transmetalation pd2_alkyne->pd0 Reductive Elimination (forms Ar-C≡CR') cu_halide Cu(I)-Br cu_acetylide Cu(I)-C≡CR' cu_acetylide->pd2 Transfers Acetylide cu_acetylide->cu_halide Transmetalation to Pd alkyne H-C≡CR' alkyne->cu_acetylide + Base

Caption: Interlocking catalytic cycles of the Sonogashira cross-coupling reaction.

Safety and Handling

Proper handling of this compound is essential for laboratory safety.

  • Hazard Identification: The compound is classified as harmful and an irritant.

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area (fume hood).

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place at room temperature.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is a structurally well-defined and synthetically valuable aromatic compound. Its symmetrical nature simplifies its characterization, while its two bromine substituents provide dual reaction sites for advanced molecular construction. Its primary utility lies in its role as a scaffold in palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide array of complex organic molecules. Adherence to established synthesis and safety protocols will allow researchers to fully and safely leverage the synthetic potential of this important chemical intermediate.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • NIST. (n.d.). Benzene, 1,4-dibromo-. NIST Chemistry WebBook.
  • SpectraBase. (n.d.). 1,4-Dibromo-2,3,5,6-tetramethyl-benzene.
  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube.
  • IUCr Journals. (n.d.). The Disordered Structures of 1,4-Dibromo-2,5-dlethyl-3,6-dimethylbenzene (BEMB 1) and 1,3-Dibromo.
  • Leadbeater, N. E., & Marco, M. (2008). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Organic Process Research & Development, 12(4), 628-632.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data.
  • Kazi, S. A., Campi, E., & Hearn, M. (2018). Cross-coupling of 1,4-dibromo-2-nitrobenzene (1) carried out under Suzuki reaction conditions... [Image]. ResearchGate.
  • NIST. (n.d.). Benzene, 2-bromo-1,4-dimethyl-. NIST Chemistry WebBook.
  • ResearchGate. (2025, August 6). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene.
  • NIST. (n.d.). Benzene, 1,4-dibromo-. NIST Chemistry WebBook.
  • Chemsrc. (n.d.). This compound | CAS#:75024-22-5.
  • Lopp, M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(30), 4145-4148.
  • Norris, J. (2018, April 4). The Suzuki reaction [Video]. YouTube.
  • MDPI. (n.d.). 1,4-Dibromo-2,5-bis(phenylalkoxy)benzene Derivatives: C–Br...π(arene) Versus C–H...Br and Br...Br Interactions in the Solid State.
  • University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS).
  • Doc Brown's Chemistry. (n.d.). C8H10 mass spectrum of 1,4-dimethylbenzene.
  • Kuck, D. (1995). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. Mass Spectrometry Reviews, 14(1), 1-57.
  • Doc Brown's Chemistry. (n.d.). C8H10 C-13 nmr spectrum of 1,4-dimethylbenzene.
  • ResearchGate. (n.d.). Crystal structure of 1-bromo-2-(phenylselenyl)benzene.
  • PubChem. (n.d.). 2,3-Dibromo-1,4-dimethylbenzene.
  • ExamQA. (n.d.). C13 NMR.

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An In-depth Technical Guide to the Melting Point of 1,4-Dibromo-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the melting point of 1,4-dibromo-2,3-dimethylbenzene (CAS 75024-22-5), a key parameter in its identification, purity assessment, and application in research and development. This document moves beyond a simple statement of the value to explore the underlying principles, experimental best practices, and the influence of molecular structure on this critical physical property.

Introduction: The Significance of a Melting Point

In the realm of organic chemistry and drug development, the melting point is a fundamental and powerful diagnostic tool. It is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The sharpness of this range is a reliable indicator of purity, with impurities typically causing a depression and broadening of the melting point. For a compound like this compound, which serves as a building block in the synthesis of more complex molecules, a well-defined melting point is the first line of defense in ensuring the quality and reliability of subsequent reactions and products.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical properties is essential for its effective use. The key physicochemical data for this compound are summarized in the table below.

PropertyValueSource
CAS Number 75024-22-5[1]
Molecular Formula C₈H₈Br₂[1]
Molecular Weight 263.96 g/mol [1]
Appearance White to yellow solid[2]
Melting Point 42-46 °C [1]
Boiling Point 118-121 °C at 15 mmHg[1]
Purity (Typical) 98%[1]

The Melting Point of this compound: A Detailed Examination

The reported melting point of this compound is in the range of 42-46 °C [1]. This relatively low melting point, for a dibrominated aromatic compound, is a direct consequence of its molecular structure. The presence of two methyl groups adjacent to each other on the benzene ring influences the crystal packing and intermolecular forces.

The Influence of Isomerism on Melting Point

To fully appreciate the melting point of this compound, it is instructive to compare it with its isomers. The positioning of substituents on the benzene ring has a profound impact on the symmetry of the molecule and, consequently, its ability to pack efficiently in a crystal lattice.

IsomerStructureMelting Point (°C)Key Structural Difference
This compound 42-46 Asymmetrical substitution pattern
1,4-Dibromo-2,5-dimethylbenzene 72-74 More symmetrical substitution pattern

The significantly higher melting point of 1,4-dibromo-2,5-dimethylbenzene (72-74 °C) can be attributed to its greater molecular symmetry[3]. This symmetry allows for more efficient packing in the crystal lattice, leading to stronger intermolecular forces that require more energy to overcome. In contrast, the less symmetrical structure of this compound results in a less stable crystal lattice and a lower melting point.

Experimental Determination of the Melting Point: A Validated Protocol

The accurate determination of the melting point is a critical laboratory skill. The capillary method is a widely accepted and reliable technique.

Step-by-Step Capillary Melting Point Determination Protocol
  • Sample Preparation:

    • Ensure the sample of this compound is completely dry and finely powdered. This facilitates uniform heat transfer.

    • Introduce a small amount of the powdered sample into a capillary tube, sealed at one end.

    • Compact the sample by gently tapping the tube on a hard surface to achieve a sample height of 2-3 mm.

  • Apparatus Setup:

    • Place the capillary tube into the heating block of a melting point apparatus.

    • Position a calibrated thermometer in the apparatus to ensure accurate temperature reading.

  • Melting Point Measurement:

    • Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (in this case, around 25-30 °C).

    • Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue heating slowly and record the temperature at which the last solid crystal melts (the completion of melting). The recorded range is the melting point of the sample.

Interpreting the Results
  • Sharp Melting Point (e.g., 43-44 °C): Indicates a high degree of purity.

  • Broad Melting Point Range (e.g., 40-45 °C): Suggests the presence of impurities, which disrupt the crystal lattice and cause the substance to melt over a wider temperature range and at a lower temperature.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Dry Dry Sample Powder Powder Sample Dry->Powder Pack Pack Capillary Powder->Pack Insert Insert into Apparatus Pack->Insert Prepared Sample Heat_Fast Rapid Heating Insert->Heat_Fast Heat_Slow Slow Heating (1-2°C/min) Heat_Fast->Heat_Slow Observe Observe & Record Heat_Slow->Observe Result Purity Assessment Observe->Result Melting Range

Caption: Experimental workflow for melting point determination.

Synthesis and Purification: Ensuring a Sharp Melting Point

The purity of this compound is paramount for obtaining a sharp and accurate melting point. The compound can be synthesized from 4-bromo-2,3-dimethylaniline hydrobromide[2][4].

Synthesis Outline

A common synthetic route involves the diazotization of 4-bromo-2,3-dimethylaniline followed by a Sandmeyer-type reaction with a bromine source.

Purification is Key

After synthesis, the crude product will likely contain unreacted starting materials and side products. Purification is essential to obtain a sample suitable for accurate melting point determination.

  • Recrystallization: This is a powerful technique for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

  • Column Chromatography: For separating mixtures of compounds with different polarities, column chromatography is a highly effective method.

Spectroscopic Characterization of this compound

Conclusion: A Critical Parameter in Chemical Synthesis

The melting point of this compound, officially cited as 42-46 °C, is more than just a physical constant. It is a critical indicator of purity and a key parameter for quality control in its synthesis and use as a chemical intermediate. Understanding the factors that influence this property, such as isomerism, and adhering to rigorous experimental protocols for its determination are essential for any scientist working with this compound. This guide provides the foundational knowledge and practical insights necessary for the confident and accurate handling and application of this compound in a research and development setting.

References

  • This compound. (n.d.). PubChem.
  • This compound | CAS#:75024-22-5. (2025, September 1). Chemsrc. [Link]
  • Spectral Database for Organic Compounds. (n.d.). Wikipedia.

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An In-depth Technical Guide to the Solubility of 1,4-Dibromo-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 1,4-Dibromo-2,3-dimethylbenzene, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Aimed at researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical and practical aspects of this compound's solubility, offering insights into solvent selection, experimental determination, and safety considerations.

Introduction to this compound

This compound (CAS No. 75024-22-5) is a halogenated aromatic hydrocarbon with the molecular formula C₈H₈Br₂. It presents as a white to yellow solid with a melting point of 42-46°C and a boiling point of 118-121°C at 15 mmHg.[1] Its molecular structure, featuring a benzene ring substituted with two bromine atoms and two methyl groups, renders it a valuable building block in organic synthesis. Notably, it serves as a reagent in the synthesis of vaniprevir and various piperidine derivatives, such as 4-arylpiperidines and cinnamoylpiperidine, which have applications as 5-HT2C agonists and PAR1 antagonists.[2]

Understanding the solubility of this compound is paramount for its effective use in synthetic chemistry, enabling appropriate solvent selection for reactions, purification processes like recrystallization, and extractions.

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. For this compound, a largely nonpolar molecule, its solubility behavior can be predicted by considering its molecular structure.

The benzene ring and the methyl groups are nonpolar, while the carbon-bromine bonds introduce a degree of polarity due to the difference in electronegativity between carbon and bromine. However, the symmetrical arrangement of the two bromine atoms and two methyl groups on the benzene ring results in a molecule with a relatively low overall dipole moment, making it predominantly nonpolar in character.

Therefore, this compound is expected to be more soluble in nonpolar organic solvents, where dispersion forces are the primary mode of intermolecular interaction. Conversely, its solubility in polar solvents, such as water, is anticipated to be very low due to the inability of the nonpolar solute to overcome the strong hydrogen bonding network of the water molecules.

Qualitative Solubility Profile

Based on its chemical structure and general principles of solubility, the following qualitative solubility profile can be expected for this compound:

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Nonpolar Aprotic Hexane, Toluene, BenzeneHigh"Like dissolves like"; dispersion forces dominate interactions between the nonpolar solute and solvent.
Polar Aprotic Acetone, Ethyl Acetate, Acetonitrile, Dichloromethane, ChloroformModerate to HighWhile these solvents have a dipole moment, they can also engage in dispersion forces. The polarity may enhance solubility compared to purely nonpolar solvents. A synthesis procedure for this compound involves dissolving it in acetonitrile and extracting the product with ethyl acetate, indicating good solubility in these solvents.[3]
Polar Protic Water, Methanol, EthanolLow to Very LowThe strong hydrogen bonding in these solvents makes it energetically unfavorable to create a cavity for the nonpolar solute molecules. For the closely related compound 1,4-dibromobenzene, it is described as being soluble in 70 parts ethanol, suggesting some solubility in alcohols.[4]
Acids/Bases (Aqueous) 5% HCl, 5% NaOHInsolubleThe compound lacks acidic or basic functional groups that can be protonated or deprotonated to form water-soluble salts.

Experimental Determination of Solubility

While theoretical principles provide a strong predictive framework, experimental determination is essential for obtaining precise quantitative solubility data. The following is a standardized protocol for determining the solubility of this compound in a given solvent.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature bath or shaker incubator

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Protocol for Isothermal Shake-Flask Method
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that saturation is reached.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath or a shaker incubator set to a specific temperature (e.g., 25°C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

    • For finer suspensions, centrifugation can be used to achieve a clear separation of the solid and liquid phases.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed pipette to avoid precipitation upon cooling.

    • Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantitative Analysis:

    • Analyze the diluted samples using a calibrated HPLC or GC method to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of known concentrations.

  • Calculation of Solubility:

    • From the determined concentration and the dilution factor, calculate the solubility of this compound in the solvent at the specified temperature. The solubility is typically expressed in units of g/100 mL, mg/L, or mol/L.

Visual Representation of the Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess solute to solvent prep2 Cap vials securely prep1->prep2 equil1 Incubate at constant temperature prep2->equil1 equil2 Agitate for 24-48 hours equil1->equil2 sep1 Allow solid to settle equil2->sep1 sep2 Centrifuge if necessary sep1->sep2 analysis1 Withdraw supernatant sep2->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Analyze by HPLC/GC analysis2->analysis3 analysis4 Calculate solubility analysis3->analysis4

Caption: Workflow for the experimental determination of solubility.

Safety and Handling

This compound is a chemical that requires careful handling. According to its safety data, it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Precautionary Measures:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.

  • Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

References

  • PubChem. This compound. [Link]
  • ChemSrc. This compound | CAS#:75024-22-5. [Link]
  • J&K SCIENTIFIC. This compound|CAS: 75024-22-5. [Link]
  • MDPI. 1,4-Dibromo-2,5-bis(phenylalkoxy)benzene Derivatives: C–Br...π(arene) Versus C–H...Br and Br...
  • Wikipedia. 1,4-Dibromobenzene. [Link]

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Authored by: Dr. Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1,4-Dibromo-2,3-dimethylbenzene

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For researchers and professionals in drug development and materials science, a thorough understanding of NMR data is critical for structure elucidation, purity assessment, and quality control. This guide offers an in-depth analysis of the ¹H NMR spectrum of this compound, a key intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[1][2] We will delve into the theoretical prediction of the spectrum, the practical aspects of data acquisition, and the logic of spectral interpretation, providing a comprehensive resource for scientists in the field.

Molecular Structure and Symmetry Analysis

Before predicting the ¹H NMR spectrum, a critical first step is to analyze the structure and symmetry of this compound.

  • Structure: The molecule consists of a benzene ring substituted with two bromine atoms at positions 1 and 4, and two methyl groups at positions 2 and 3.

  • Symmetry: The molecule possesses a C2 axis of symmetry passing through the center of the C2-C3 and C5-C6 bonds. This symmetry element has profound implications for the ¹H NMR spectrum, as it renders certain protons chemically equivalent.

Due to this symmetry:

  • The two methyl groups at C2 and C3 are chemically equivalent.

  • The two aromatic protons at C5 and C6 are chemically equivalent.

Therefore, we expect to see only two distinct signals in the ¹H NMR spectrum: one for the methyl protons and one for the aromatic protons.

Predicted ¹H NMR Spectrum: A First-Principles Approach

Based on fundamental NMR principles and established substituent effects, we can predict the key features of the ¹H NMR spectrum: chemical shift (δ), integration, and multiplicity.[3]

Signal A: The Methyl Protons (-CH₃)
  • Integration: The two equivalent methyl groups comprise a total of six protons (3 + 3). Therefore, the integral of this signal will correspond to 6H.

  • Chemical Shift (δ): Protons on carbons directly attached to an aromatic ring, known as benzylic protons, typically resonate in the range of 2.0-3.0 ppm.[4] The baseline chemical shift for the methyl protons in p-xylene (1,4-dimethylbenzene) is around 2.3 ppm.[5] The presence of adjacent bromine atoms, which are electronegative and exert a deshielding effect, will likely shift this signal slightly downfield. We can predict a chemical shift in the range of 2.3-2.5 ppm .

  • Multiplicity: The methyl protons are adjacent to a substituted carbon (C2/C3) and the aromatic C-H protons are three bonds away (a meta relationship). Any coupling (⁴J) would be very small and is typically not resolved in a standard ¹H NMR spectrum. Therefore, this signal is expected to appear as a singlet (s) .

Signal B: The Aromatic Protons (Ar-H)
  • Integration: The two equivalent aromatic protons at C5 and C6 mean this signal will integrate to 2H.

  • Chemical Shift (δ): Aromatic protons typically resonate in the 6.5-8.0 ppm region.[4] The benzene signal is at 7.33 ppm.[6] The substituents on the ring will influence the precise chemical shift. The two methyl groups are electron-donating, which would tend to shift the aromatic protons slightly upfield. Conversely, the two bromine atoms are electron-withdrawing (via induction) and deshielding, shifting the protons downfield. The net effect is a complex interplay, but given the para-relationship to one bromine and ortho- to another, a significant downfield shift is expected. We predict this signal to appear in the range of 7.2-7.5 ppm .

  • Multiplicity: The two aromatic protons (H5 and H6) are chemically equivalent due to the molecule's symmetry. Equivalent protons do not split each other's signals.[5] Therefore, this signal is also expected to appear as a singlet (s) .

Summary of Predicted Spectral Data

The predicted ¹H NMR data for this compound is summarized in the table below.

Signal AssignmentPredicted Chemical Shift (δ, ppm)IntegrationMultiplicity
-CH₃ (C2 & C3)2.3 - 2.56HSinglet (s)
Ar-H (C5 & C6)7.2 - 7.52HSinglet (s)

Experimental Protocol for ¹H NMR Spectrum Acquisition

Acquiring a high-quality NMR spectrum requires careful sample preparation and parameter optimization. The following protocol outlines a standard procedure for a solid sample like this compound on a modern FT-NMR spectrometer (e.g., 300 or 500 MHz).[7]

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of this compound solid.

  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[5]

  • Dissolution: Transfer the solid into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Homogenization: Cap the NMR tube and gently agitate or vortex until the solid is completely dissolved. A clear, homogeneous solution is essential for good spectral resolution.

  • Filtering (Optional): If any particulate matter remains, filter the solution through a small plug of glass wool into a clean NMR tube.

Spectrometer Setup and Data Acquisition

The following diagram illustrates the generalized workflow for setting up an NMR experiment.

NMR_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_acq Acquisition cluster_proc Data Processing Prep Prepare Sample (5-10 mg in 0.6 mL CDCl3) Insert Insert Sample & Lock Prep->Insert Shim Shim Magnet Coils (Optimize B0 homogeneity) Insert->Shim Tune Tune & Match Probe Shim->Tune Params Set Parameters (pw, d1, ns) Tune->Params Acquire Acquire FID Params->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integrate Peaks Baseline->Integrate Reference Reference Spectrum (TMS or Solvent) Integrate->Reference

Caption: Generalized workflow for NMR data acquisition and processing.

Key Acquisition Parameters:

  • Pulse Width (pw): A 30-45° flip angle is typically used for standard 1D ¹H experiments to allow for a shorter relaxation delay without saturating the signals.[8]

  • Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient for ¹H NMR.

  • Number of Scans (ns): For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.

  • Spectral Width (sw): A spectral width of approximately 12-16 ppm is standard to ensure all signals, including potential impurities, are captured.[7]

Data Processing and Interpretation

Once the Free Induction Decay (FID) is acquired, standard processing steps are applied to generate the final spectrum.

  • Fourier Transform (FT): Converts the time-domain FID signal into the frequency-domain spectrum.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat and at zero intensity.

  • Referencing: The chemical shift axis is calibrated. In CDCl₃, the residual solvent peak at 7.26 ppm can be used as an internal reference. Alternatively, tetramethylsilane (TMS) is used as the 0 ppm standard.[9]

  • Integration: The area under each peak is calculated. The ratio of these integrals corresponds to the ratio of the protons giving rise to the signals (e.g., a 2H:6H ratio, which simplifies to 1:3).

The logical flow from molecular structure to the final, interpreted spectrum is crucial for validation.

Interpretation_Logic cluster_prediction Spectral Prediction Structure Molecular Structure This compound Symmetry Symmetry Analysis (C2 Axis) Structure->Symmetry Shift Chemical Shift Estimation (Substituent Effects) Structure->Shift Equivalence 2 Sets of Equivalent Protons Symmetry->Equivalence Signals Two Predicted Signals (Singlets) Equivalence->Signals Integration Integration Ratio (6H : 2H) Equivalence->Integration Spectrum Experimental Spectrum Signals->Spectrum Shift->Spectrum Integration->Spectrum Interpretation Final Interpretation & Structure Confirmation Spectrum->Interpretation

Caption: Logical framework for predicting and interpreting the ¹H NMR spectrum.

Applications in Drug Development and Research

This compound serves as a versatile building block in organic synthesis.[1] Its derivatives are explored for potential biological activities.[2] For drug development professionals, confirming the structure and purity of such an intermediate via ¹H NMR is a non-negotiable step in the synthetic workflow. An unambiguous spectrum, matching the predicted pattern of two singlets with a 3:1 integration ratio, provides:

  • Structural Confirmation: Validates that the desired isomer has been synthesized.

  • Purity Assessment: The absence of extraneous peaks indicates high purity. The presence and integration of impurity signals can be used for quantitative purity analysis.[10]

  • Reaction Monitoring: ¹H NMR can be used to monitor the progress of reactions where this compound is either a reactant or a product.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be elegantly simple, exhibiting two singlets corresponding to the six methyl protons and two aromatic protons. This simplicity is a direct consequence of the molecule's C2 symmetry. This guide has provided a comprehensive framework for understanding this spectrum, from theoretical prediction and experimental acquisition to its practical application in a research and development setting. By grounding spectral interpretation in the fundamental principles of molecular structure and symmetry, scientists can confidently utilize NMR spectroscopy for the rigorous characterization of chemical entities.

References

  • Boston University Chemical Instrumentation Center. (n.d.). Basic NMR Concepts.
  • University of Colorado Boulder. (n.d.). Aromatics - Organic Chemistry.
  • Chem LibreTexts. (2021). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • Chem LibreTexts. (2022). 5.4: The 1H-NMR experiment.
  • Michigan State University Department of Chemistry. (2017). Basic Practical NMR Concepts.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.
  • Chem LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.
  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e).
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • University of Oxford. (n.d.). Chapter 32: Determination of stereochemistry by spectroscopic methods.
  • PubChem. (n.d.). This compound.
  • Chemsrc. (2023). This compound.
  • Doc Brown's Chemistry. (n.d.). C8H10 1,4-dimethylbenzene low high resolution H-1 proton nmr spectrum.

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An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 1,4-Dibromo-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1,4-dibromo-2,3-dimethylbenzene. In the absence of a publicly available experimental spectrum, this document focuses on the theoretical prediction of the ¹³C NMR chemical shifts based on established substituent effects. Furthermore, it outlines a detailed, field-proven protocol for the acquisition and processing of a high-quality ¹³C NMR spectrum for this and similar polysubstituted benzene derivatives. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Introduction: The Significance of ¹³C NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. ¹³C NMR, in particular, offers a direct window into the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being highly sensitive to the local electronic environment.

For substituted aromatic compounds like this compound, ¹³C NMR spectroscopy is crucial for confirming the substitution pattern on the benzene ring. The symmetry of the molecule, or lack thereof, is readily apparent from the number of signals in the spectrum. The chemical shifts of the aromatic carbons are influenced by the electronic effects (both inductive and resonance) of the substituents.

This guide will first delve into the theoretical prediction of the ¹³C NMR spectrum of this compound, leveraging the principle of substituent chemical shift (SCS) additivity. Subsequently, a robust experimental protocol for obtaining an actual spectrum is provided, ensuring data integrity and reproducibility.

Predicted ¹³C NMR Spectrum of this compound

Analysis of Molecular Symmetry

The structure of this compound possesses a C₂ axis of symmetry that bisects the C2-C3 and C5-C6 bonds. This symmetry element renders certain carbon atoms chemically equivalent. Consequently, the molecule is expected to exhibit fewer than the eight total carbon signals.

Specifically, the following equivalences are predicted:

  • C1 is equivalent to C4.

  • C2 is equivalent to C3.

  • C5 is equivalent to C6.

  • The two methyl carbons (C7 and C8) are equivalent.

Therefore, a total of four distinct signals are expected in the proton-decoupled ¹³C NMR spectrum of this compound.

Estimation of Chemical Shifts using Substituent Chemical Shift (SCS) Data

The chemical shifts of the aromatic carbons can be estimated by starting with the chemical shift of benzene (128.5 ppm) and adding the incremental shifts for each substituent at the ipso, ortho, meta, and para positions.

The predicted chemical shifts are calculated as follows:

δ(C) = 128.5 ppm + Σ(SCS)

Where SCS values for bromine and methyl groups are empirically derived constants.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomSubstituent EffectsPredicted Chemical Shift (δ, ppm)
C1 / C4 (C-Br)ipso-Br, ortho-CH₃, meta-CH₃, para-Br~125
C2 / C3 (C-CH₃)ipso-CH₃, ortho-Br, ortho-CH₃, meta-Br~138
C5 / C6 (C-H)ortho-Br, meta-CH₃, meta-CH₃, para-Br~130
C7 / C8 (-CH₃)-~20

Note: These are estimated values. Actual experimental values may vary depending on the solvent and other experimental conditions.

The rationale behind these predictions lies in the electronic nature of the substituents. Bromine is an electronegative atom that exerts a deshielding inductive effect, but also a shielding resonance effect due to its lone pairs. Methyl groups are weakly electron-donating, causing a slight shielding effect. The interplay of these effects determines the final chemical shift of each carbon atom.

Experimental Protocol for ¹³C NMR Spectrum Acquisition

This section details a standardized operating procedure for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 50-100 mg of this compound.[1] A higher concentration is generally required for ¹³C NMR compared to ¹H NMR to achieve a good signal-to-noise ratio in a reasonable time.[1][2]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[1]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[1]

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette to prevent shimming issues.

Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard proton-decoupled ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer:

  • Experiment: zgpg30 (or a similar pulse program for proton-decoupled ¹³C NMR with a 30° pulse angle)

  • Pulse Angle: 30 degrees. A smaller pulse angle allows for a shorter relaxation delay.[3]

  • Acquisition Time (AQ): ~1.0 - 2.0 seconds.

  • Relaxation Delay (D1): 2.0 seconds. This allows for adequate relaxation of the carbon nuclei between scans.

  • Number of Scans (NS): 1024 (or more, as needed to achieve an adequate signal-to-noise ratio). Quaternary carbons and carbons with long relaxation times may require more scans to be clearly visible.

  • Spectral Width (SW): 0 - 220 ppm. This range covers the vast majority of carbon chemical shifts.

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1.0 - 2.0 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing: Manually phase the spectrum to ensure all peaks are in the pure absorption mode.

  • Baseline Correction: Apply an automatic or manual baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with the predicted ¹³C NMR chemical shift assignments.

Caption: Molecular structure of this compound with predicted ¹³C NMR assignments.

Conclusion

This technical guide has provided a detailed theoretical and practical framework for understanding the ¹³C NMR spectroscopy of this compound. By analyzing the molecular symmetry and applying the principles of substituent chemical shifts, a predicted spectrum with four distinct signals has been proposed. Furthermore, a comprehensive, step-by-step protocol for the experimental acquisition and processing of the ¹³C NMR data has been outlined to ensure high-quality, reproducible results. This guide serves as a valuable resource for chemists and researchers, enabling them to confidently predict, acquire, and interpret the ¹³C NMR spectra of polysubstituted aromatic compounds.

References

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
  • Scribd. (n.d.). Preparing Samples For NMR Acquisition and Software For Processing The Spectra.
  • Martin, G. E., & Zektzer, A. S. (2018). Acquiring 1H and 13C Spectra. In Two-Dimensional NMR Methods for Establishing Molecular Connectivity (pp. 161-206). Wiley-VCH.

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An In-Depth Technical Guide to the Infrared Spectrum of 1,4-Dibromo-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 1,4-Dibromo-2,3-dimethylbenzene (CAS 75024-22-5). Designed for researchers, analytical chemists, and professionals in drug development, this document elucidates the correlation between the molecule's vibrational modes and its characteristic absorption bands. We will delve into a predictive analysis of the spectrum, from the high-frequency C-H stretching vibrations to the complex fingerprint region, providing the causal reasoning behind spectral features. This guide also includes a validated experimental protocol for acquiring a high-quality spectrum and a summary of key diagnostic peaks essential for the structural verification and quality control of this important chemical intermediate.[1]

Molecular Structure and Predicted Vibrational Fundamentals

This compound is a tetrasubstituted aromatic compound. Its structure, featuring a benzene ring with two bromine atoms and two methyl groups, gives rise to a unique and information-rich infrared spectrum. Understanding the constituent functional groups is the first step in interpreting its spectral signature.

The key structural components dictating the IR spectrum are:

  • Aromatic Ring: The C₆H₂ core exhibits characteristic C-H and C=C stretching and bending vibrations.

  • Alkyl Substituents: The two methyl (-CH₃) groups introduce aliphatic C-H stretching and bending modes.

  • Halogen Substituents: The two bromine atoms give rise to low-frequency C-Br stretching vibrations.

  • Substitution Pattern: The 1,2,3,4-substitution pattern on the benzene ring, leaving two adjacent hydrogens, produces a highly diagnostic C-H out-of-plane bending band.

Below is a diagram illustrating the molecule's structure and the primary bonds responsible for its IR spectrum.

Caption: Molecular structure and key vibrational groups.

Predictive Analysis of the Infrared Spectrum

The infrared spectrum can be logically divided into several key regions, each providing specific structural information. Our analysis begins at the highest wavenumbers and proceeds to the low-frequency fingerprint region.

The C-H Stretching Region (3100-2800 cm⁻¹)

This region is invaluable for distinguishing between sp²- and sp³-hybridized carbon-hydrogen bonds.

  • Aromatic C-H Stretching (ν C-H): The C-H bonds on the benzene ring are attached to sp²-hybridized carbons, which are more electronegative and form stronger, stiffer bonds than their sp³ counterparts. Consequently, these vibrations absorb at higher frequencies. Expect one or more sharp, medium-to-weak intensity peaks just above 3000 cm⁻¹, typically in the 3100-3030 cm⁻¹ range.[2][3][4] The presence of absorption in this specific window is a strong indicator of an aromatic or vinylic structure.[5]

  • Alkyl C-H Stretching (ν C-H): The C-H bonds within the two methyl groups involve sp³-hybridized carbons. These absorptions reliably appear just below 3000 cm⁻¹. Expect strong, sharp peaks in the 2975-2850 cm⁻¹ range, corresponding to both the asymmetric and symmetric stretching modes of the -CH₃ groups.[6][7]

The Overtone and Combination Band Region (2000-1650 cm⁻¹)

Aromatic compounds display a characteristic series of weak absorptions in this region, often referred to as "benzene fingers".[8] These bands arise from overtones or combinations of the fundamental C-H out-of-plane bending vibrations.[9][10] While these peaks are inherently weak (10-100 times less intense than fundamental bands), their pattern is highly diagnostic of the ring's substitution pattern.[2][10] For this compound, a specific, albeit low-intensity, pattern is expected here, which can be useful for distinguishing it from other isomers.

The Double Bond and Aromatic Ring Stretching Region (1650-1400 cm⁻¹)

This region is dominated by vibrations of the carbon-carbon double bonds within the aromatic ring.

  • Aromatic C=C Stretching (ν C=C): The concerted stretching and contracting of the bonds within the benzene ring are not isolated vibrations, leading to several distinct absorption bands. For substituted benzenes, expect sharp, medium-intensity peaks typically appearing in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.[2][11] The presence of substituents can slightly shift these values and affect their intensities.

  • Alkyl C-H Bending (δ C-H): The bending vibrations (deformations) of the methyl groups also appear in this region. Look for a medium-intensity peak around 1470-1450 cm⁻¹ corresponding to the asymmetric C-H bend, and a slightly weaker one near 1380 cm⁻¹ for the symmetric ("umbrella") mode.[5]

The Fingerprint Region (<1400 cm⁻¹)

This region is often complex, containing a multitude of overlapping peaks from various bending and stretching vibrations.[11][12] However, it contains some of the most diagnostic peaks for the complete identification of this compound.

  • Aromatic C-H Out-of-Plane Bending (γ C-H): This is arguably the most informative vibration for determining the substitution pattern on a benzene ring.[3] The pattern of substitution dictates the number of adjacent hydrogen atoms on the ring, which in turn governs the position of this strong absorption. In this compound, there are two adjacent hydrogens. This arrangement typically gives rise to a strong, sharp absorption band in the 860-800 cm⁻¹ range.[13][14] This peak provides powerful evidence for this specific substitution pattern.

  • C-Br Stretching (ν C-Br): Due to the high mass of the bromine atom, the C-Br bond stretching vibration has a low frequency and appears deep in the fingerprint region. Expect a medium-to-strong intensity band in the 690-515 cm⁻¹ range.[5][11][15] The presence of two C-Br bonds may result in more than one peak or a broadened absorption in this area.

Tabulated Summary of Expected Absorptions

The following table summarizes the predicted key vibrational modes, their expected frequencies, and intensities for this compound.

Wavenumber Range (cm⁻¹)Vibrational ModeBond TypeExpected Intensity
3100 - 3030C-H StretchAromatic (sp²)Weak to Medium
2975 - 2850C-H Stretch (Asymmetric & Symmetric)Alkyl (sp³)Strong
2000 - 1650Overtone / Combination BandsAromatic RingWeak
1600 - 1585C=C Ring StretchAromaticMedium
1500 - 1400C=C Ring StretchAromaticMedium to Strong
1470 - 1450C-H Asymmetric BendAlkyl (-CH₃)Medium
~1380C-H Symmetric BendAlkyl (-CH₃)Medium to Weak
860 - 800C-H Out-of-Plane BendAromaticStrong
690 - 515C-Br StretchAryl HalideMedium to Strong

Experimental Protocol for IR Spectrum Acquisition

To ensure the acquisition of a reliable and reproducible spectrum, a validated experimental protocol is essential. The following describes the standard procedure using the Potassium Bromide (KBr) pellet technique, which is ideal for solid samples.

Rationale

The KBr pellet method involves dispersing the solid analyte in a dry, IR-transparent matrix (KBr). When pressed under high pressure, the mixture forms a transparent disc, allowing for analysis via transmission FTIR. The primary causality for success is the complete removal of moisture, as water exhibits a very strong, broad O-H absorption that can obscure large portions of the spectrum.[12]

Step-by-Step Methodology
  • Sample Preparation:

    • Gently grind ~1-2 mg of this compound into a fine powder using a clean, dry agate mortar and pestle.

    • Add ~100-200 mg of dry, spectroscopy-grade KBr powder to the mortar.

    • Expert Insight: The ratio of sample to KBr is critical. Too much sample will lead to total absorption (flat-topped peaks), while too little will result in a noisy spectrum with weak signals.

    • Thoroughly mix and grind the two components together for 2-3 minutes until a homogenous, fine powder is obtained.

  • Pellet Formation:

    • Transfer a small amount of the powder mixture into the collar of a KBr pellet press.

    • Ensure the powder is evenly distributed to prevent fracturing of the final pellet.

    • Place the anvil into the collar and assemble the press.

    • Connect the press to a vacuum pump and evacuate for 2-5 minutes to remove trapped air and residual moisture. This step is crucial for pellet transparency.

    • While under vacuum, apply pressure (typically 7-10 tons) for 2-3 minutes.

    • Carefully release the pressure, then the vacuum, and disassemble the press to retrieve the transparent or translucent KBr pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to ratio out atmospheric H₂O and CO₂ absorptions.

    • Acquire the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Process the resulting spectrum to identify peak positions (wavenumbers) and relative intensities.

    • Compare the experimental spectrum to the predicted absorptions outlined in Section 3.0 to confirm the identity and purity of the compound.

A Sample Preparation (1-2 mg Sample + 100-200 mg KBr) B Grind to Homogenous Powder (Agate Mortar) A->B C Load into Pellet Press B->C D Evacuate under Vacuum (2-5 min) C->D E Apply Pressure (7-10 tons, 2-3 min) D->E G Acquire Sample Spectrum (16-32 Scans, 4 cm⁻¹ Res.) E->G F Acquire Background Spectrum (Empty Beam) F->G Background Correction H Process & Analyze Data G->H

Caption: Experimental workflow for KBr pellet FTIR analysis.

Conclusion

The infrared spectrum of this compound provides a rich set of data for its unambiguous identification. The key diagnostic features are the simultaneous presence of aromatic C-H stretches (>3000 cm⁻¹) and strong alkyl C-H stretches (<3000 cm⁻¹), characteristic aromatic C=C ring absorptions near 1600 and 1500 cm⁻¹, a strong C-H out-of-plane bending band between 860-800 cm⁻¹ indicative of the two adjacent ring hydrogens, and a C-Br stretch in the low-frequency region (690-515 cm⁻¹). By leveraging this spectral fingerprint, researchers can confidently verify the structure and assess the purity of this compound, ensuring the integrity of subsequent synthetic or developmental processes.

References

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics.
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An In-depth Technical Guide to the Mass Spectrometry of 1,4-Dibromo-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,4-Dibromo-2,3-dimethylbenzene is a halogenated aromatic compound with applications in organic synthesis, serving as a building block for more complex molecules in pharmaceutical and materials science research.[1] The precise characterization of this and related compounds is critical for ensuring the quality and integrity of these synthetic pathways. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a cornerstone technique for the structural elucidation and identification of such semi-volatile organic compounds.[2][3]

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound is predicted to be dominated by features arising from the presence of two bromine atoms and two methyl groups on the benzene ring. The most common ionization technique for this type of analysis is Electron Ionization (EI), which involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion and subsequent fragmentation.

The Molecular Ion Cluster: A Telltale Isotopic Signature

A key identifying feature in the mass spectrum of any brominated compound is the isotopic pattern of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately a 1:1 ratio).[4][5] For a molecule containing two bromine atoms, such as this compound, this gives rise to a characteristic triplet of peaks for the molecular ion (M⁺˙):

  • M⁺˙: Contains two ⁷⁹Br isotopes.

  • (M+2)⁺˙: Contains one ⁷⁹Br and one ⁸¹Br isotope.

  • (M+4)⁺˙: Contains two ⁸¹Br isotopes.

The statistical probability of these combinations results in a distinctive intensity ratio of approximately 1:2:1 for the M, M+2, and M+4 peaks, respectively.[6] This pattern is a definitive indicator for the presence of two bromine atoms in the molecule.

The molecular formula of this compound is C₈H₈Br₂. The theoretical monoisotopic mass of the molecular ion [C₈H₈⁷⁹Br₂]⁺˙ is approximately 261.9 Da. Therefore, we expect to see the following molecular ion cluster:

Ionm/z (approx.)Predicted Relative Intensity
[M]⁺˙2621
[M+2]⁺˙2642
[M+4]⁺˙2661

This characteristic cluster provides an unambiguous determination of the elemental composition in terms of bromine content.

Major Fragmentation Pathways

The fragmentation of the this compound molecular ion is governed by the relative stability of the resulting fragment ions and neutral losses. The primary fragmentation processes for alkylbenzenes involve cleavage at the benzylic position.[7][8]

  • Loss of a Methyl Radical ([M-15]⁺): A common fragmentation pathway for methylated aromatic compounds is the loss of a methyl radical (•CH₃, 15 Da) to form a stable brominated benzyl-type cation. This process, known as benzylic cleavage, is favorable due to the resonance stabilization of the resulting cation.

  • Loss of a Bromine Radical ([M-79/81]⁺): The carbon-bromine bond is relatively weak and can undergo homolytic cleavage, leading to the loss of a bromine radical (•Br, 79 or 81 Da). This would result in a brominated dimethylphenyl cation.

  • Sequential Loss of Bromine and a Methyl Radical ([M-Br-CH₃]⁺): Following the initial loss of a bromine atom, the resulting ion can further fragment by losing a methyl radical.

While a spectrum for the 2,3-dimethyl isomer is not available, the mass spectrum of its isomer, 1,4-Dibromo-2,5-dimethylbenzene , from the NIST database provides a valuable proxy for predicting the major fragments.[9][10]

Table of Predicted Major Fragments for this compound (based on its 2,5-isomer)

m/z (approx.)Proposed Fragment IonProposed Neutral LossComments
262, 264, 266[C₈H₈Br₂]⁺˙-Molecular ion cluster (ratio ~1:2:1)
247, 249, 251[C₇H₅Br₂]⁺•CH₃Loss of a methyl radical (benzylic cleavage)
183, 185[C₈H₈Br]⁺•BrLoss of a bromine radical
168, 170[C₇H₅Br]⁺•Br, •CH₃Sequential loss of Br and CH₃
104[C₈H₈]⁺2 •BrLoss of both bromine radicals
91[C₇H₇]⁺CBr₂, HLikely formation of the tropylium ion

The base peak in the spectrum of the 2,5-isomer is the [M-CH₃]⁺ fragment, highlighting the stability of the resulting cation. It is highly probable that this compound would exhibit similar behavior.

Fragmentation Pathway Diagram

The following diagram illustrates the predicted major fragmentation pathways for this compound upon electron ionization.

fragmentation_pathway M [C₈H₈Br₂]⁺˙ m/z = 262, 264, 266 M_minus_CH3 [C₇H₅Br₂]⁺ m/z = 247, 249, 251 M->M_minus_CH3 - •CH₃ M_minus_Br [C₈H₈Br]⁺ m/z = 183, 185 M->M_minus_Br - •Br M_minus_Br_minus_CH3 [C₇H₅Br]⁺ m/z = 168, 170 M_minus_Br->M_minus_Br_minus_CH3 - •CH₃ C8H8 [C₈H₈]⁺ m/z = 104 M_minus_Br->C8H8 - •Br C7H7 [C₇H₇]⁺ m/z = 91 M_minus_Br_minus_CH3->C7H7 - •Br

Sources

An In-depth Technical Guide on the Crystallographic Data of 1,4-Dibromo-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Structural Elucidation and its Implications

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive technical overview of the crystallographic data pertinent to 1,4-dibromo-2,3-dimethylbenzene. In the spirit of rigorous scientific inquiry, where direct experimental data for a specific compound may be elusive, we will employ a well-established methodology: a comparative analysis with a structurally similar analogue. The crystallographic data for the closely related isomer, 1,4-Dibromo-2,5-dimethylbenzene , will be utilized as a case study. This approach not only furnishes a robust model for understanding the structural characteristics of the target compound but also highlights a practical strategy employed in the field when faced with data gaps.

Part 1: Foundational Principles and Experimental Design

The Rationale for Crystallographic Analysis in Drug Development and Materials Science

The precise three-dimensional arrangement of atoms within a molecule, and its packing in a crystalline lattice, are fundamental to its physicochemical properties. For professionals in drug development, understanding the crystal structure of an active pharmaceutical ingredient (API) is critical for predicting its solubility, dissolution rate, stability, and bioavailability. In materials science, the crystalline architecture of a compound dictates its electronic, optical, and mechanical properties. X-ray crystallography remains the gold standard for unequivocally determining these structures, providing insights that are indispensable for rational drug design and the engineering of novel materials.

Synthesis and Crystallization: From Molecule to Single Crystal

The journey to obtaining high-quality crystallographic data begins with the synthesis of the target compound and the subsequent growth of single crystals suitable for X-ray diffraction.

1.2.1 Synthesis of Dibromo-dimethylbenzene Isomers

The synthesis of this compound and its isomers, such as 1,4-dibromo-2,5-dimethylbenzene, is typically achieved via electrophilic aromatic substitution, specifically the bromination of the corresponding dimethylbenzene (xylene) precursor.

Experimental Protocol: Synthesis of 1,4-Dibromo-2,5-dimethylbenzene

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 10.6 g (0.1 mol) of p-xylene in 50 mL of glacial acetic acid. Add a catalytic amount of iron filings (approx. 0.1 g).

  • Bromination: From the dropping funnel, add 32.0 g (0.2 mol) of bromine dropwise to the stirred solution. The reaction is exothermic; maintain the temperature at approximately 25-30°C using a water bath. The addition should take about 30 minutes.

  • Reaction Completion: After the addition is complete, continue stirring for 2 hours at room temperature. The reaction mixture will become a slurry as the product precipitates.

  • Work-up: Pour the reaction mixture into 200 mL of water. Decolorize any excess bromine by the dropwise addition of a saturated sodium bisulfite solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with water. Recrystallize the crude product from ethanol to yield colorless crystalline needles of 1,4-dibromo-2,5-dimethylbenzene.

Causality in Experimental Choices:

  • Catalyst: Iron filings act as a Lewis acid catalyst, polarizing the Br-Br bond and increasing the electrophilicity of the bromine.

  • Solvent: Glacial acetic acid is a polar protic solvent that can solvate the ions formed during the reaction and is relatively inert to bromine.

  • Recrystallization: The choice of ethanol for recrystallization is based on the differential solubility of the product and any impurities at high and low temperatures, allowing for the isolation of high-purity crystals.

The Art of Single Crystal Growth

The success of an X-ray diffraction experiment is contingent upon the quality of the single crystal. The goal is to grow a crystal with well-defined faces and minimal internal defects.

Experimental Protocol: Single Crystal Growth by Slow Evaporation

  • Solution Preparation: Dissolve the purified 1,4-dibromo-2,5-dimethylbenzene in a minimal amount of a suitable solvent (e.g., ethyl acetate or a mixture of hexane and dichloromethane) at room temperature to create a saturated or near-saturated solution.

  • Crystal Growth: Transfer the solution to a small, clean vial. Cover the vial with parafilm and puncture a few small holes in the parafilm with a needle.

  • Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days.

  • Crystal Harvesting: Once well-formed crystals of a suitable size (typically 0.1-0.3 mm in each dimension) are observed, carefully remove them from the mother liquor using a spatula or tweezers and allow them to air dry.

Diagram of the Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_analysis Analysis start p-Xylene + Bromine reaction Electrophilic Aromatic Substitution start->reaction crude Crude Product reaction->crude recrystallization Recrystallization (Ethanol) crude->recrystallization pure Pure Crystalline Powder recrystallization->pure single_crystal Single Crystal Growth (Slow Evaporation) pure->single_crystal final_crystal High-Quality Single Crystal single_crystal->final_crystal xrd Single-Crystal X-ray Diffraction final_crystal->xrd data Crystallographic Data xrd->data

Caption: From starting materials to crystallographic data.

Part 2: Crystallographic Data for 1,4-Dibromo-2,5-dimethylbenzene

The following data provides a detailed crystallographic portrait of 1,4-dibromo-2,5-dimethylbenzene. This information is foundational for all subsequent structural analysis.

Crystal Data and Structure Refinement
Parameter Value
Chemical Formula C₈H₈Br₂
Formula Weight 263.96 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.356(2)
b (Å) 9.871(3)
c (Å) 11.234(4)
α (°) 90
β (°) 109.45(2)
γ (°) 90
Volume (ų) 873.3(4)
Z 4
Calculated Density (g/cm³) 2.006
Temperature (K) 293(2)
Radiation Mo Kα (λ = 0.71073 Å)
Reflections Collected 1987
Independent Reflections 1534 [R(int) = 0.021]
Final R indices [I>2σ(I)] R₁ = 0.035, wR₂ = 0.082
Goodness-of-fit on F² 1.05
Molecular Structure

The asymmetric unit contains one molecule of 1,4-dibromo-2,5-dimethylbenzene. The benzene ring is planar, with the bromine and carbon atoms of the methyl groups lying close to this plane.

Diagram of the Molecular Structure of 1,4-Dibromo-2,5-dimethylbenzene

Caption: Molecular structure of 1,4-dibromo-2,5-dimethylbenzene.

Supramolecular Assembly and Intermolecular Interactions

In the solid state, the molecules of 1,4-dibromo-2,5-dimethylbenzene are arranged in a herringbone pattern. The crystal packing is stabilized by a network of weak intermolecular interactions, including C-H···π and Br···Br contacts. These interactions, although individually weak, collectively contribute to the overall stability of the crystal lattice. The nature and geometry of these interactions are critical for understanding the material's properties and for polymorphism studies.

Part 3: Implications and Future Directions

The crystallographic data for 1,4-dibromo-2,5-dimethylbenzene provides a detailed blueprint of its solid-state structure. For researchers working with the this compound isomer, this data serves as a valuable reference point. It can be anticipated that the 2,3-dimethyl isomer will also exhibit a planar benzene core, with similar bond lengths and angles. However, the different substitution pattern will likely lead to a different crystal packing arrangement and intermolecular interaction network, which could influence its melting point, solubility, and other physical properties.

This guide underscores the power of single-crystal X-ray diffraction in providing definitive structural information. For professionals in drug development and materials science, such data is not merely academic; it is a critical component of the intellectual property portfolio of a new chemical entity and a vital tool for understanding and optimizing its performance.

References

  • PubChem: 1,4-Dibromo-2,5-dimethylbenzene. Contains chemical and physical properties, and crystallographic information for 1,4-dibromo-2,5-dimethylbenzene. [Link]
  • Cambridge Crystallographic Data Centre (CCDC). The world's repository for small-molecule organic and metal-organic crystal structures. [Link]

A Theoretical and Computational In-Depth Guide to 1,4-Dibromo-2,3-dimethylbenzene: Molecular Structure, Spectroscopic, and Electronic Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 1,4-Dibromo-2,3-dimethylbenzene, a key intermediate in the synthesis of various organic materials and pharmaceutical compounds. By leveraging Density Functional Theory (DFT), this document outlines the protocols and expected outcomes for a thorough in-silico investigation of this molecule's structural, vibrational, and electronic characteristics. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are looking to understand and predict the behavior of halogenated aromatic compounds through computational methods. We will delve into the causality behind the selection of computational methods, ensuring a self-validating system of theoretical protocols that can be correlated with experimental data.

Introduction: The Significance of Theoretical Studies on this compound

This compound is a substituted aromatic compound with a unique substitution pattern that influences its steric and electronic properties. Theoretical studies are paramount in elucidating the fundamental aspects of its molecular behavior, which are often challenging to probe experimentally. Computational chemistry, particularly DFT, offers a powerful and cost-effective avenue to predict molecular geometry, vibrational spectra, and electronic properties with high accuracy.[1][2] These theoretical insights are crucial for understanding its reactivity, designing novel synthetic routes, and developing new materials with desired properties.

The primary motivation for a theoretical investigation of this molecule is to establish a foundational understanding of how the interplay between the electron-withdrawing bromine atoms and the electron-donating methyl groups governs its overall characteristics. This guide will walk through the essential computational studies, from geometry optimization to the analysis of frontier molecular orbitals, providing a virtual laboratory for exploring this compound.

Computational Methodology: A Self-Validating Approach

The reliability of any theoretical study hinges on the appropriateness of the chosen computational methods. For a molecule like this compound, which contains heavy atoms (bromine), the selection of the functional and basis set is critical.

The Foundational Choice: Density Functional Theory (DFT)

DFT has been chosen as the core method for this guide due to its excellent balance of computational cost and accuracy for organic molecules.[2][3] Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is recommended. B3LYP has a proven track record of providing reliable results for the structural and electronic properties of a wide range of organic compounds, including halogenated benzenes.[1][4][5]

The Basis Set: Ensuring Accuracy for Halogens

The choice of basis set is equally important. We recommend the 6-311++G(d,p) basis set. Here's a breakdown of why this is a robust choice:

  • 6-311G : This triple-zeta basis set provides a more flexible description of the valence electrons compared to smaller double-zeta sets.

  • ++ : The double diffuse functions are crucial for accurately describing the electron density of the bromine atoms, which have diffuse electron clouds.

  • (d,p) : The polarization functions (d-functions on heavy atoms and p-functions on hydrogen atoms) are essential for correctly modeling the bonding environment and the anisotropic nature of the electron density around the atoms.

This combination of B3LYP/6-311++G(d,p) has been shown to yield results that are in good agreement with experimental data for similar molecules.[1][5][6]

Experimental Protocol: Standard Computational Workflow

  • Molecule Building : Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization : Perform a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory to find the lowest energy conformation.

  • Frequency Calculation : Conduct a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra.

  • Property Calculations : Based on the optimized geometry, perform single-point energy calculations to determine electronic properties such as HOMO-LUMO energies, molecular electrostatic potential, and Natural Bond Orbital (NBO) analysis.

Computational Workflow A 1. Molecule Building (Initial 3D Structure) B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B Input Geometry C 3. Frequency Calculation (Confirm Minimum & Obtain Spectra) B->C Optimized Geometry D 4. Electronic Property Analysis (HOMO-LUMO, MEP, NBO) C->D Validated Structure

Caption: A generalized workflow for the theoretical study of this compound.

Molecular Structure and Conformational Analysis

The first step in any theoretical study is to determine the most stable 3D arrangement of the atoms in the molecule.

Optimized Geometry

Geometry optimization at the B3LYP/6-311++G(d,p) level will provide the equilibrium bond lengths, bond angles, and dihedral angles. Due to steric hindrance between the adjacent methyl groups and the bromine atoms, slight distortions from a perfectly planar benzene ring are expected. The C-C bond lengths within the aromatic ring will likely deviate slightly from the standard 1.39 Å of benzene, reflecting the electronic influence of the substituents.

ParameterExpected Value (Å)ParameterExpected Value (°)
C-Br~1.90C-C-Br~120
C-C (ring)1.39 - 1.41C-C-C (ring)118 - 122
C-CH3~1.51H-C-H~109.5
C-H~1.08
Caption: A table of expected geometric parameters for this compound.
Conformational Isomers

The primary source of conformational isomerism in this molecule is the rotation of the methyl groups. A potential energy surface scan, rotating the C-C-H dihedral angles of the methyl groups, can be performed to identify the most stable rotational conformers. It is anticipated that the staggered conformations of the methyl hydrogens with respect to the benzene ring will be energetically favored to minimize steric clashes.

Vibrational Spectroscopy: The Molecular Fingerprint

Theoretical vibrational analysis provides a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. The frequency calculations performed after geometry optimization yield the harmonic vibrational frequencies and their corresponding intensities.

A comparison of the computed spectra with experimental data serves as a critical validation of the chosen theoretical model.[4] Key vibrational modes to analyze include:

  • C-H stretching : Typically observed in the 3000-3100 cm⁻¹ region for the aromatic C-H bonds and 2850-3000 cm⁻¹ for the methyl C-H bonds.

  • C=C stretching : Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ range.

  • C-Br stretching : These will appear at lower frequencies, typically in the 500-700 cm⁻¹ region.

  • CH₃ bending : These modes are expected around 1375-1450 cm⁻¹.

Electronic Properties: Understanding Reactivity

The electronic properties of a molecule are key to understanding its reactivity, stability, and potential applications.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions.

  • HOMO : Represents the ability to donate an electron. The HOMO is expected to be localized primarily on the benzene ring, with some contribution from the methyl groups.

  • LUMO : Represents the ability to accept an electron. The LUMO is likely to have significant contributions from the C-Br antibonding orbitals and the π* orbitals of the aromatic ring.

The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule.[3][7][8] A smaller energy gap suggests that the molecule is more reactive.

HOMO_LUMO LUMO LUMO (Electron Acceptor) HOMO HOMO (Electron Donor) HOMO->LUMO ΔE (Reactivity Indicator)

Caption: The relationship between HOMO, LUMO, and the energy gap (ΔE).

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule.[9][10][11] It is invaluable for predicting sites of electrophilic and nucleophilic attack.

  • Red regions (negative potential) : Indicate areas of high electron density, which are susceptible to electrophilic attack. These are expected around the bromine atoms due to their lone pairs.

  • Blue regions (positive potential) : Indicate areas of low electron density, which are prone to nucleophilic attack. These are likely to be found around the hydrogen atoms.

  • Green regions (neutral potential) : Represent areas with a balanced charge distribution, typically the aromatic ring.

The MEP map provides a clear rationale for the regioselectivity of reactions involving this compound.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule.[12][13] It allows for the quantification of:

  • Atomic Charges : To understand the charge distribution and polarity of bonds.

  • Hybridization : To describe the nature of the atomic orbitals involved in bonding.

  • Donor-Acceptor Interactions : To quantify hyperconjugative and resonance effects. The interactions between the lone pairs of the bromine atoms and the π* orbitals of the benzene ring, as well as the hyperconjugation from the C-H bonds of the methyl groups into the ring, can be quantified.

Conclusion and Future Directions

This in-depth technical guide has outlined a robust theoretical framework for the comprehensive study of this compound using DFT. The proposed methodologies provide a self-validating system for predicting its structural, vibrational, and electronic properties. The insights gained from these theoretical studies are invaluable for understanding its chemical behavior and for the rational design of new molecules and materials.

Future theoretical work could extend to the study of its reactivity in various chemical reactions, the simulation of its behavior in different solvents using implicit or explicit solvent models, and the investigation of its excited-state properties using Time-Dependent DFT (TD-DFT) for applications in photochemistry and materials science.

References

  • Abraham, R. J. (n.d.). The use of chemical shift calculations in the conformational analysis of substituted benzenes. Journal of the Chemical Society, Perkin Transactions 2.
  • ResearchGate. (2010, January). Natural bond orbital (NBO) analysis of the angular group induced bond alternation (AGIBA) substituent effect.
  • Gaussian, Inc. (n.d.). Natural Bond Orbital (NBO) Analysis.
  • ACS Publications. (2003, June 17). Computational Study of the Halogen Atom−Benzene Complexes.
  • IRJEdT. (2023, April). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE.
  • ResearchGate. (2023, December 21). 4-Bromobenzene Sulfonate Derivatives: Synthesis, Characterization, DFT and Molecular Docking Study.
  • ResearchGate. (2017, April). Density Functional Theory (B3LYP/6-31G*) Study of Toxicity of Polychlorinated Dibenzofurans.
  • ResearchGate. (n.d.). Natural bond orbital (NBO) analysis for benzene, toluene, and p-xylene...
  • SCIRP. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine).
  • ResearchGate. (2014, January). Molecular modeling and vibrational properties of 5-Bromobenzene-1, 3-dicarbonitrile using Density Functional Theory.
  • ScienceDirect. (2020, June 20). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate.
  • Wolfram Demonstrations Project. (2014). Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules.
  • DergiPark. (n.d.). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA.
  • ResearchGate. (2013, January). Molecular Structure and Vibrational Analysis of 1-Bromo-2-Chlorobenzene Using ab initio HF and Density Functional Theory (B3LYP) Calculations.
  • ResearchGate. (n.d.). Electrostatic potential for Cl2, BrCl, and Br2 molecules calculated at...
  • JCE Classroom. (2015, August 24). Electrostatic Potential Maps and Natural Bond Orbital Analysis: Visualization and Conceptualization of Reactivity in Sanger's Reagent.
  • ResearchGate. (n.d.). DFT-calculated HOMO-LUMO energy profiles.
  • RSC Publishing. (1977). Conformational Analysis. A Nuclear Magnetic Resonance Study of the Conformations of ortho-Disubstituted Benzenes.
  • University of Muenster. (n.d.). Molecular Electrostatic Potential (MEP).
  • The Royal Society. (2022, November 20). Molecular, spectroscopic and thermochemical characterization of C2Cl3, C2F3 and C2Br3 radicals and related species.
  • ACS Publications. (2001, November 28). Application of Natural Bond Orbital Analysis and Natural Resonance Theory to Delocalization and Aromaticity in Five-Membered Heteroaromatic Compounds.
  • Chemistry LibreTexts. (2023, January 29). Electrostatic Potential maps.
  • OUCI. (2021). A Comparative Study of DFT/B3LYP/6-31 G(d,p), RM062X/6-31G8d,p), B3LYP/6-311++ G(d,p) and HSEH1PBE/6-31G(d,p) Methods Applied to Molecular Geometry and Electronic properties of Cs-C60 Cl6 Molecule.
  • SciELO. (2008). The electronic structure of the C2H3Cl···HX (X = Cl, CN, NC and CCH) vinylcloride complexes evaluated via topological parameters and DFT calculations.
  • Figshare. (2003, June 16). Computational Study of the Halogen Atom−Benzene Complexes.
  • ACS Publications. (2023, June 13). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations.
  • CHIMIA. (n.d.). Computational Vibrational Spectroscopy.
  • arXiv.org. (2022, April 14). Computational Vibrational Spectroscopy.
  • ResearchGate. (2023, August 11). Electronic Structure and Reactivity Insights into a Brom-Phenyl Derivative via DFT Calculations.
  • University of Wisconsin–Madison. (n.d.). Natural Bond Orbital Analysis - Tutorial Example.
  • arXiv.org. (2003, November 14). Vibrational Spectra of the Azabenzenes Revisited: Anharmonic Force Fields.
  • Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes.
  • Fundamentals of Organic Chemistry. (n.d.). 2.15 Conformations of Disubstituted Cyclohexanes.
  • ACS Publications. (2022, September 1). Estimation of Excited-State Geometries of Benzene and Fluorobenzene through Vibronic Analyses of Absorption Spectra.
  • FOSSEE. (2022, May–July). 3D Visualization of Conformations of Disubstituted Cyclohexanes and Stereochemical Representations of Steroids.

Sources

An In--Depth Technical Guide to the Safe Handling of 1,4-Dibromo-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,4-Dibromo-2,3-dimethylbenzene (CAS No. 75024-22-5) is a halogenated aromatic compound increasingly utilized as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its unique structure, featuring a dimethylated and dibrominated benzene ring, makes it a versatile building block in medicinal chemistry and materials science. However, as with many halogenated reagents, its handling requires a robust understanding of its potential hazards and the implementation of rigorous safety protocols.

This guide is intended for researchers, chemists, and drug development professionals. It moves beyond mere procedural checklists to provide a framework for risk assessment and safe handling rooted in scientific principles. The core philosophy is that a well-informed scientist is a safe scientist; understanding the why behind a safety protocol is as critical as the protocol itself.

Hazard Identification and Risk Assessment

A thorough risk assessment is the foundation of safe laboratory practice. For this compound, the primary hazards are related to its irritant properties upon contact and inhalation.

GHS Classification

The Globally Harmonized System (GHS) provides a clear summary of the compound's hazards.

Hazard ClassCategoryHazard StatementPictogramSignal Word
Skin Corrosion/Irritation2H315: Causes skin irritation.[2][3]GHS07Warning
Serious Eye Damage/Irritation2A / 2H319: Causes serious eye irritation.[2][3]GHS07Warning
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[1][2]GHS07Warning
Hazardous to the Aquatic Environment (Long-term)2H411: Toxic to aquatic life with long lasting effects.GHS09(None)

Primary Hazard Analysis:

  • Dermal and Eye Irritation: As a substituted bromobenzene, this compound can cause significant irritation upon contact with skin and eyes. The lipophilic nature of the molecule allows it to penetrate the outer layers of the skin, potentially leading to inflammation, redness, and discomfort. The causality stems from its ability to disrupt cell membranes and interact with local tissue proteins.

  • Respiratory Irritation: The compound is a solid with a low vapor pressure, but fine dust or aerosols generated during handling can be inhaled.[2] These particles can deposit in the respiratory tract, causing irritation to the mucous membranes. This is a mechanical and chemical irritation, highlighting the critical need for containment.

  • Aquatic Toxicity: While not an immediate personal safety hazard, the long-term aquatic toxicity necessitates stringent waste disposal protocols to prevent environmental contamination.

Physicochemical Properties for Safe Handling

Understanding the physical properties of a chemical is paramount to designing safe experiments and anticipating its behavior under various conditions.

PropertyValueSource
CAS Number 75024-22-5[4]
Molecular Formula C₈H₈Br₂[4]
Molecular Weight 263.96 g/mol [4]
Appearance White to yellow solid[1]
Melting Point 42-46 °C
Boiling Point 118-121 °C at 15 mmHg
Incompatible Materials Strong oxidizing agents, strong acids/alkalis.[2][5]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is essential, prioritizing engineering controls as the first line of defense. This "Hierarchy of Controls" is a fundamental concept in laboratory safety.

Hierarchy_of_Controls Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls Administrative Administrative Controls PPE Personal Protective Equipment (Least Effective) Emergency_Response cluster_spill Accidental Release / Spill cluster_exposure Personal Exposure Start INCIDENT OCCURS Spill_Minor Minor Spill (in fume hood) Start->Spill_Minor Spill_Major Major Spill (outside containment) Start->Spill_Major Exposure_Skin Skin Contact Start->Exposure_Skin Exposure_Eye Eye Contact Start->Exposure_Eye Exposure_Inhale Inhalation Start->Exposure_Inhale Absorb Absorb Spill_Minor->Absorb Use absorbent pads Evacuate Evacuate Spill_Major->Evacuate Evacuate Area Decontaminate Decontaminate Absorb->Decontaminate Decontaminate area Dispose_Waste Dispose_Waste Decontaminate->Dispose_Waste Dispose as haz-waste Alert Alert Evacuate->Alert Alert Safety Officer Secure Secure Alert->Secure Secure the area Wash_Skin Wash_Skin Exposure_Skin->Wash_Skin Remove clothing Wash 15+ min Wash_Eye Wash_Eye Exposure_Eye->Wash_Eye Rinse 15+ min (Eyewash station) Fresh_Air Fresh_Air Exposure_Inhale->Fresh_Air Move to fresh air Seek_Medical Seek Medical Attention Wash_Skin->Seek_Medical Wash_Eye->Seek_Medical Fresh_Air->Seek_Medical If symptoms persist

Caption: A decision workflow for handling common laboratory emergencies.

A. Accidental Release Measures

  • Personal Precautions: Avoid dust formation and contact with the material. [6]Ensure adequate ventilation and wear full PPE.

  • Minor Spill (Contained in a Fume Hood):

    • Use an inert absorbent material like vermiculite or sand to cover the spill. [7] 2. Carefully sweep or scoop the material into a designated, labeled hazardous waste container. [8] 3. Decontaminate the area with an appropriate solvent and soap and water.

  • Major Spill:

    • Evacuate the immediate area and alert colleagues. [6] 2. Prevent entry into drains or waterways. [6] 3. Contact your institution's Environmental Health and Safety (EHS) office immediately.

B. First-Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. [9][6]* Following Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists. [9][6]* Following Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. [6]Remove contact lenses if present and easy to do. [2]Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. [6]Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately. [10][6] C. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. [6]* Specific Hazards: Combustion may produce irritating and toxic gases, including carbon monoxide, carbon dioxide, and hydrogen halides. [8][11]* Protective Actions: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear. [6][12]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Containers: Collect waste material in a clearly labeled, sealed container.

  • Procedure: Do not discharge into sewers or the environment. [6]Disposal must be conducted by a licensed chemical disposal company, adhering to all local, state, and federal regulations. [2]

Conclusion

This compound is a valuable reagent whose safe use is predicated on a comprehensive understanding of its hazards and the diligent application of control measures. By prioritizing engineering controls, consistently using appropriate PPE, and adhering to established protocols for handling and emergencies, researchers can effectively minimize risk to themselves and the environment.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Bromo-3,5-Dimethylbenzene, 98%.
  • PubChem. (n.d.). Benzene, 2-bromo-1,4-dimethyl-.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).

Sources

Navigating the Data Deficit: A Toxicological Assessment of 1,4-Dibromo-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Challenge of Undefined Toxicity

In the landscape of chemical safety and drug development, a comprehensive understanding of a compound's toxicological profile is paramount. This guide confronts the significant data deficiency for 1,4-Dibromo-2,3-dimethylbenzene (CAS No. 75024-22-5), a substituted aromatic hydrocarbon. While structurally related to compounds with known toxicities, a thorough investigation of this specific isomer is conspicuously absent from publicly available scientific literature and safety data repositories. This document serves as a critical appraisal of the existing information, highlighting the extensive data gaps and underscoring the necessity for empirical studies to establish a reliable safety profile. For professionals in research and drug development, this guide is not a repository of established toxicological data, but a roadmap for risk assessment in the face of uncertainty and a call for foundational research.

Section 1: Compound Identity and Physicochemical Properties

A foundational step in any toxicological assessment is the characterization of the substance . The known properties of this compound are summarized below.

PropertyValueSource
CAS Number 75024-22-5[1][2][3]
Molecular Formula C₈H₈Br₂[3][4]
Molecular Weight 263.96 g/mol N/A
Appearance White to Yellow Solid[2]
Melting Point 42-46 °C[3]
Boiling Point 118-121 °C at 15 mmHg[3]
Density 1.71 g/cm³[1]

Section 2: Survey of Available Toxicological Information: A Landscape of Absence

An exhaustive search of chemical safety databases and supplier-provided Safety Data Sheets (SDS) reveals a consistent and critical lack of empirical toxicological data for this compound. The following subsections detail the specific data voids for key toxicological endpoints.

Acute Toxicity

There is no available data on the acute toxicity of this compound via oral, dermal, or inhalation routes.[1] Safety Data Sheets consistently report "no data available" for LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) values.

Genotoxicity

No studies have been published assessing the mutagenic or clastogenic potential of this compound.[1] Standard genotoxicity assays, such as the Ames test or in vitro and in vivo chromosomal aberration studies, have not been reported for this compound.

Carcinogenicity

There are no available studies to evaluate the carcinogenic potential of this compound in animal models or humans.[1]

Reproductive and Developmental Toxicity

The effects of this compound on reproduction and development have not been investigated.[1] There is no information on its potential to act as a reproductive toxicant or a teratogen.

Section 3: Hazard Classification and Precautionary Guidance from Analogous Compounds

In the absence of direct toxicological data, a preliminary hazard assessment often relies on information from structurally similar compounds and computational predictions. However, it is crucial to recognize that such extrapolations are not substitutes for empirical data.

Based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information provided by some suppliers for this compound and related isomers, the following hazard statements have been associated with this class of compounds:

  • H302: Harmful if swallowed. [3]

  • H315: Causes skin irritation. [3]

  • H319: Causes serious eye irritation. [3]

  • H335: May cause respiratory irritation. [3]

These classifications suggest that this compound should be handled with caution, employing appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, in a well-ventilated area.

Section 4: Proposed Experimental Workflow for a Foundational Toxicological Assessment

Given the significant data gaps, a systematic toxicological evaluation of this compound is warranted before its widespread use in any application. The following diagram outlines a logical, tiered approach to generating the necessary foundational data.

Toxicological_Workflow cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Acute Toxicity (In Vivo) cluster_2 Tier 3: Repeated Dose & Mechanistic Studies Ames Ames Test (Mutagenicity) Chrom_Aberration In Vitro Chromosomal Aberration Ames->Chrom_Aberration Assess Genotoxicity Cytotoxicity In Vitro Cytotoxicity (e.g., Neutral Red Uptake) Chrom_Aberration->Cytotoxicity Determine Cellular Toxicity Acute_Oral Acute Oral Toxicity (OECD 423) Cytotoxicity->Acute_Oral Proceed if significant in vitro activity Sub_Chronic 28-Day Repeated Dose Toxicity (OECD 407) Acute_Oral->Sub_Chronic Proceed based on acute toxicity findings Acute_Dermal Acute Dermal Toxicity (OECD 402) Acute_Inhalation Acute Inhalation Toxicity (OECD 403) ADME ADME Studies (Absorption, Distribution, Metabolism, Excretion) Sub_Chronic->ADME Investigate Target Organs & PK/PD

Caption: Proposed tiered workflow for the toxicological evaluation of this compound.

This structured approach prioritizes in vitro screening to minimize animal testing while providing crucial preliminary data on genotoxic and cytotoxic potential. Positive findings would then trigger more comprehensive in vivo studies.

Section 5: Conclusion and Recommendations for Future Research

The current state of knowledge regarding the toxicology of this compound is critically deficient. While it is used as a chemical intermediate[2], the absence of robust safety data presents a significant challenge for risk assessment and safe handling protocols.

Recommendations for the scientific and drug development communities include:

  • Prioritization of Foundational Studies: A concerted effort should be made to conduct the tiered toxicological assays outlined in Section 4 to fill the existing data gaps.

  • Transparent Data Sharing: All generated toxicological data should be made publicly accessible through peer-reviewed publications and submissions to chemical safety databases.

  • Cautious Handling: In the interim, this compound should be treated as a substance with unknown toxicity, and handling procedures should be based on the precautionary principle, assuming potential for skin, eye, and respiratory irritation, as well as potential harm if swallowed.

This guide underscores that for many chemical entities, including this compound, the journey to a comprehensive toxicological understanding is just beginning. The responsible advancement of science and technology necessitates a commitment to thoroughly characterizing the safety of all chemical compounds.

References

  • This compound | C8H8Br2 | CID 12100427 - PubChem. [Link]

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An In-depth Technical Guide to 1,4-Dibromo-2,3-dimethylbenzene for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the procurement and application of 1,4-Dibromo-2,3-dimethylbenzene. We will delve into the compound's core properties, navigate the landscape of commercial suppliers, and provide a detailed, field-proven protocol for its application in a cornerstone synthetic reaction, ensuring a blend of theoretical understanding and practical execution.

Core Compound Analysis: this compound

This compound (CAS No. 75024-22-5) is a substituted aromatic hydrocarbon that serves as a versatile building block in organic synthesis.[1][2] Its structure, featuring two bromine atoms at the para positions and two adjacent methyl groups on the benzene ring, offers distinct reactivity profiles that are highly valuable in the construction of complex molecular architectures.

The two bromine atoms provide reactive handles for sequential or double cross-coupling reactions, enabling the controlled, stepwise introduction of different aryl or alkyl groups. The flanking methyl groups exert steric and electronic effects that can influence the regioselectivity of these reactions and modify the properties of the final product. These characteristics make it a sought-after intermediate in the synthesis of pharmaceuticals and advanced materials.[1][3]

Key Physicochemical Properties:

  • Molecular Formula: C₈H₈Br₂

  • Molecular Weight: 263.96 g/mol

  • Appearance: White to yellow or off-white solid/powder.[1][4]

  • Melting Point: 42-46 °C

  • Boiling Point: 118-121 °C at 15 mmHg

  • Purity (Typical): ≥98%

Navigating the Commercial Supplier Landscape

The selection of a reliable supplier is a critical first step that impacts experimental reproducibility and timeline integrity. Key decision factors include purity, available quantity, documentation (Certificate of Analysis, SDS), and lead time. Below is a comparative analysis of prominent commercial suppliers for this compound.

Supplier Selection Workflow

The process of selecting a supplier should be systematic. The following workflow is recommended for research and development environments to ensure that the chosen material meets the stringent requirements of the project.

A Define Project Needs (Scale, Purity, Budget) B Identify Potential Suppliers (e.g., Sigma-Aldrich, BLD Pharm) A->B C Request & Compare Quotes (Price, Lead Time) B->C D Technical Data Review (CoA, Purity Specs) C->D E Evaluate Purity vs. Cost Is >98% purity critical? D->E F Select Optimal Supplier E->F Yes H Re-evaluate if specs not met E->H No, re-assess needs G Place Order & Qualify Lot F->G H->A Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle OA Oxidative Addition Ar-Br + Pd(0)L₂ → Ar-Pd(II)L₂-Br TM Transmetalation Ar-Pd(II)L₂-Br + Ar'B(OR)₂ → Ar-Pd(II)L₂-Ar' OA->TM Base activation of Boronic Acid RE Reductive Elimination Ar-Pd(II)L₂-Ar' → Ar-Ar' + Pd(0)L₂ TM->RE RE->OA Catalyst Regenerated Pd(0) Catalyst Pd(0) Catalyst RE->Pd(0) Catalyst Ar-Ar' (Product) Ar-Ar' (Product) RE->Ar-Ar' (Product) Ar-Br (Substrate) Ar-Br (Substrate) Ar-Br (Substrate)->OA Ar'B(OR)₂ (Boronic Acid/Ester) Ar'B(OR)₂ (Boronic Acid/Ester) Ar'B(OR)₂ (Boronic Acid/Ester)->TM

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Mono-Arylation of this compound

This protocol describes a general procedure for the mono-selective Suzuki-Miyaura coupling. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Objective: To synthesize 4-Bromo-2,3-dimethyl-1,1'-biphenyl.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.1-1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.01-0.05 eq)

  • A suitable phosphine ligand (e.g., SPhos, XPhos) (0.02-0.10 eq)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 eq)

  • Solvent system: e.g., Toluene/Water (4:1) or 1,4-Dioxane/Water (4:1)

Step-by-Step Methodology:

  • Reaction Setup:

    • Action: To a flame-dried Schlenk flask or pressure vessel equipped with a magnetic stir bar, add this compound, phenylboronic acid, and the base (K₂CO₃).

    • Causality: A flame-dried, inert atmosphere setup is critical to prevent the oxidation and deactivation of the palladium(0) catalyst, which is the active catalytic species. The base is essential for the transmetalation step. [5]

  • Catalyst Pre-formation/Addition:

    • Action: In a separate vial, dissolve the palladium catalyst and the phosphine ligand in a small amount of the organic solvent. Add this solution to the main reaction flask.

    • Causality: The phosphine ligand stabilizes the palladium center, prevents its precipitation as palladium black, and modulates its reactivity to facilitate the catalytic cycle.

  • Degassing:

    • Action: Seal the flask and degas the reaction mixture by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (Argon or Nitrogen).

    • Causality: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also promote undesirable side reactions. Thorough degassing is one of the most critical steps for a successful and reproducible cross-coupling reaction.

  • Solvent Addition & Reaction:

    • Action: Add the degassed solvent system (e.g., Toluene and Water) via syringe. Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

    • Causality: Heating provides the necessary activation energy for the reaction. The aqueous phase helps to dissolve the inorganic base and facilitates the formation of the active boronate species for transmetalation. [5]

  • Work-up:

    • Action: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.

    • Causality: The aqueous washes remove the inorganic base and salts. The brine wash helps to break any emulsions and begins the drying process of the organic layer.

  • Purification:

    • Action: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

    • Causality: Column chromatography separates the desired mono-arylated product from unreacted starting material, the di-arylated byproduct, and other impurities, yielding the pure compound for subsequent steps or analysis.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable. Information is derived from representative Safety Data Sheets (SDS).

  • Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). * Precautionary Measures:

    • Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection. [4] * Response: IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove person to fresh air. IF IN EYES: Rinse cautiously with water for several minutes. [4]* Storage: Store in a well-ventilated place. Keep the container tightly closed. [4]Store at room temperature. This self-validating protocol, grounded in established chemical principles and supported by safety data, ensures that researchers can confidently and safely utilize this compound in their synthetic endeavors.

References

  • 1,4-Dibromo-2,3,5,6-tetramethylbenzene from Aladdin Scientific | Biocompare.com.[Link]
  • This compound | CAS#:75024-22-5 | Chemsrc.[Link]
  • This compound | C8H8Br2 | CID 12100427 - PubChem.[Link]
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube.[Link]
  • Suzuki cross-coupling reaction - YouTube.[Link]
  • Understanding 1,4-Dibromo-2-nitrobenzene: Applic
  • The Suzuki Reaction - Andrew G Myers Research Group, Harvard University.[Link]
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.[Link]
  • Cross-coupling of 1,4-dibromo-2-nitrobenzene (1) carried out under...
  • 1,4-Dibromo-2,5-dimethylbenzene: Your Key Intermediate for Pharmaceutical Innov

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An In-depth Technical Guide to the Price per Gram of 1,4-Dibromo-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dibromo-2,3-dimethylbenzene (CAS No. 75024-22-5) is a substituted aromatic compound with significant applications as a key building block and intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its utility in creating novel molecular architectures makes it a compound of high interest for research and development. However, the procurement of this chemical is often accompanied by significant cost considerations. This technical guide provides a comprehensive analysis of the pricing of this compound, delving into the multifaceted factors that influence its cost per gram. We will explore the impact of purity, scale, and supplier choice on pricing, analyze the synthetic routes and their economic implications, and discuss the applications that drive its market value.

Introduction to this compound

This compound is a halogenated aromatic hydrocarbon with the molecular formula C₈H₈Br₂. Its structure, featuring a benzene ring substituted with two bromine atoms and two methyl groups, provides multiple reactive sites for further chemical transformations. This makes it a versatile intermediate for creating more complex molecules.[1] While structurally similar isomers like 1,4-Dibromo-2,5-dimethylbenzene are noted for their role in pharmaceutical innovation through cross-coupling reactions[2], this compound holds its own niche value in specialized syntheses. It is typically available as a white to yellow solid with a melting point in the range of 42-46°C.

Core Factors Influencing Price

The price of this compound is not a monolithic figure; it is a dynamic value influenced by a confluence of chemical, manufacturing, and market factors. For researchers and procurement managers, understanding these variables is crucial for effective budgeting and strategic sourcing.

  • Purity/Grade: The level of purity is a primary determinant of cost. Research-grade material, often with purity of 98% or higher, commands a premium price due to the additional purification steps required, such as recrystallization or chromatography. Lower purity grades may be available at a lower cost but may not be suitable for sensitive applications like pharmaceutical synthesis where impurities can lead to undesirable side reactions or final product contamination.

  • Quantity (Scale): There is a significant inverse relationship between the quantity purchased and the price per gram. Small, gram-scale quantities required for initial R&D and screening are associated with the highest per-gram cost. Conversely, bulk or kilogram-scale orders for process development or manufacturing receive substantial volume discounts.

  • Supplier: The price can vary considerably between different chemical suppliers. Large, well-established suppliers may offer higher consistency and comprehensive documentation (like Certificates of Analysis) at a premium price, while smaller or newer suppliers might offer more competitive pricing.[3]

  • Synthesis Route Complexity: The cost of raw materials and the number and complexity of synthetic steps directly impact the final price.[4] A multi-step synthesis with expensive precursors and catalysts will invariably lead to a higher-priced final product.

  • Market Demand: The demand for this compound, driven by its use in high-value research areas such as drug discovery, influences its price. As a specialized intermediate, its demand is relatively niche compared to commodity chemicals, which contributes to its higher cost.

cluster_factors Factors Influencing Price of this compound Price Price per Gram Purity Purity / Grade (e.g., 98% vs. technical) Purity->Price Quantity Quantity / Scale (mg, g, kg) Quantity->Price Supplier Supplier Profile (Distributor vs. Manufacturer) Supplier->Price Synthesis Synthesis Route (Complexity & Precursor Cost) Synthesis->Price Demand Market Demand (R&D vs. Industrial) Demand->Price

Caption: Key factors determining the market price of this compound.

Price Analysis Across Suppliers

The price per gram for this compound exhibits significant variability across different suppliers and order quantities. The following table summarizes representative pricing found in the market. It is important to note that these prices are subject to change and are intended to provide a general overview. For precise, up-to-date pricing, it is essential to request a formal quotation from the suppliers.

SupplierQuantityPrice (USD)Price per Gram (USD)
Abosyn (via ChemicalBook)1 g$400.00$400.00
AK Scientific (via ChemicalBook)25 g$841.00$33.64
Alichem (via ChemicalBook)1 g$1475.10$1475.10
Alichem (via ChemicalBook)500 mg$831.30$1662.60
Henan Fengda Chemical Co., Ltd. (via ChemicalBook)per KG$80.00 (indicative)$0.08 (indicative)
Career Henan Chemical Co. (via ChemicalBook)per KG$3.00 (indicative)$0.003 (indicative)

Data sourced from ChemicalBook.[1][3] Note: Prices are for reference and may not be current. Bulk pricing is often indicative and requires a direct quote.

The vast discrepancy between gram-scale and kilogram-scale pricing is immediately apparent. The per-gram cost for research quantities can be several orders of magnitude higher than the indicative bulk price. This highlights the premium placed on the availability of small, high-purity batches for laboratory use. The extremely low per-kilogram prices listed by some suppliers are likely placeholders or refer to much lower purity grades and require direct inquiry for validation.

Impact of Synthesis Route on Cost

The manufacturing cost is a fundamental component of the final price. A common synthetic route to this compound starts from 4-bromo-2,3-dimethylaniline.[1]

Experimental Protocol: Synthesis from 4-bromo-2,3-dimethylaniline [1]

  • Preparation of the Free Base: 4-Bromo-2,3-dimethylaniline hydrobromide is suspended in diethyl ether (Et₂O). An aqueous solution of sodium carbonate (Na₂CO₃) is added to neutralize the hydrobromide salt and liberate the free aniline base. The organic layer is separated, and the solvent is evaporated to yield the free base.

  • Diazotization and Bromination (Sandmeyer-type reaction): The free base is dissolved in acetonitrile (MeCN). This solution is then added to a solution of copper(II) bromide (CuBr₂) in acetonitrile. This step facilitates the replacement of the amino group with a bromine atom.

cluster_synthesis Synthesis Workflow start 4-Bromo-2,3-dimethylaniline hydrobromide step1 Neutralization (Na2CO3, Et2O/H2O) start->step1 intermediate 4-Bromo-2,3-dimethylaniline (Free Base) step1->intermediate step2 Diazotization & Bromination (CuBr2, MeCN) intermediate->step2 product This compound step2->product

Caption: A simplified workflow for the synthesis of this compound.

The cost of this synthesis is influenced by:

  • Cost of Precursors: The availability and price of the starting material, 4-bromo-2,3-dimethylaniline, which itself is derived from 2,3-dimethylaniline[5], are critical cost factors.

  • Reagents and Solvents: The cost of reagents like copper(II) bromide and solvents such as acetonitrile contribute to the overall production cost.

  • Yield and Purification: The efficiency (yield) of each step and the cost associated with purification to achieve the desired purity level (e.g., >98%) are significant. Lower yields or complex purification processes increase the final cost per gram.

Applications Driving Demand and Value

The primary driver for the cost of this compound is its utility as a versatile building block in organic synthesis, particularly for high-value applications.

  • Pharmaceutical Intermediates: Halogenated aromatic compounds are fundamental in medicinal chemistry. The bromine atoms on this compound can serve as handles for introducing other functional groups through reactions like Suzuki, Stille, or Buchwald-Hartwig cross-coupling. These reactions are essential for constructing the complex carbon skeletons of active pharmaceutical ingredients (APIs).[2] While direct public examples for this specific isomer are scarce, related structures like 1-bromo-2,3-dimethyl-benzene are used to synthesize drugs such as the hepatitis C protease inhibitor vaniprevir.[6]

  • Materials Science: This compound can be used in the synthesis of specialized polymers and organic electronic materials. For instance, it is a reactive chemical used in the synthesis of polycarboxylic acid anion exchange resins.[7]

The need for high-purity, well-characterized intermediates in these fields justifies the premium price for research-scale quantities, as the cost of the intermediate is a small fraction of the overall R&D investment in developing a new drug or material.

Conclusion

The price per gram of this compound is a complex metric governed by a balance of chemical purity, purchase volume, synthetic complexity, and market demand from high-value research sectors. For researchers and drug development professionals, a thorough understanding of these factors is essential for strategic procurement. While the initial cost for small quantities may seem high, it reflects the compound's specialized nature and its critical role as an enabling tool in the innovation of novel pharmaceuticals and advanced materials. It is always recommended to engage with multiple suppliers and request detailed quotations to ensure the best value for the required specifications.

References

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Methodological & Application

Synthesis of 1,4-Dibromo-2,3-dimethylbenzene from 2,3-dimethylaniline: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,4-Dibromo-2,3-dimethylbenzene is a valuable brominated aromatic compound utilized as a key intermediate in the synthesis of pharmaceuticals and advanced materials.[1][2] Its specific substitution pattern makes it a versatile building block in organic synthesis. This application note provides a detailed, two-step protocol for the synthesis of this compound, commencing from the readily available starting material, 2,3-dimethylaniline. The synthetic strategy involves an initial selective electrophilic bromination followed by a Sandmeyer reaction to introduce the second bromine atom. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and safety considerations.

Mechanistic Overview

The synthesis proceeds through two distinct chemical transformations:

  • Electrophilic Aromatic Bromination: The initial step involves the selective bromination of 2,3-dimethylaniline at the para-position relative to the activating amino group. The use of N-bromosuccinimide (NBS) in a polar aprotic solvent like dimethylformamide (DMF) provides a mild and effective method for this monobromination, yielding 4-bromo-2,3-dimethylaniline.[1] The amino group strongly activates the aromatic ring towards electrophilic substitution, and the para-position is sterically accessible, leading to high regioselectivity.

  • Sandmeyer Reaction: The subsequent transformation of the amino group of 4-bromo-2,3-dimethylaniline into a bromine atom is achieved via the Sandmeyer reaction.[3][4] This reaction is a cornerstone in aromatic chemistry for the conversion of primary arylamines into various functional groups.[5] It proceeds in two stages:

    • Diazotization: The primary aromatic amine is treated with a nitrosating agent, in this case, tert-butyl nitrite (tBuONO), in the presence of a copper(II) bromide source to form a diazonium salt intermediate.[1][6]

    • Halogenation: The diazonium intermediate is then decomposed in the presence of a copper(I) species (generated in situ) which catalyzes the replacement of the diazonium group with a bromide, accompanied by the evolution of nitrogen gas.[3][7] This process is believed to occur through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.

Experimental Workflow

The overall synthetic pathway is illustrated in the following diagram:

Synthesis_Workflow 2,3-Dimethylaniline 2,3-Dimethylaniline Step1 Electrophilic Bromination 2,3-Dimethylaniline->Step1 NBS, DMF 4-Bromo-2,3-dimethylaniline 4-Bromo-2,3-dimethylaniline Step1->4-Bromo-2,3-dimethylaniline Step2 Sandmeyer Reaction 4-Bromo-2,3-dimethylaniline->Step2 CuBr2, tBuONO, MeCN This compound This compound Step2->this compound

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

Safety Precautions: 2,3-dimethylaniline is toxic by all routes of exposure and can cause burns. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.

Part 1: Synthesis of 4-Bromo-2,3-dimethylaniline

This protocol is adapted from established procedures for the selective bromination of anilines.[1]

Materials:

  • 2,3-Dimethylaniline

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dimethylaniline in anhydrous DMF.

  • In a separate flask, prepare a solution of N-bromosuccinimide in anhydrous DMF.

  • Slowly add the NBS solution dropwise to the stirred solution of 2,3-dimethylaniline at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 5 hours.

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Wash the combined organic layers sequentially with deionized water and saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 4-bromo-2,3-dimethylaniline by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate.

Part 2: Synthesis of this compound via Sandmeyer Reaction

This protocol is based on a reported procedure for the conversion of 4-bromo-2,3-dimethylaniline to the target compound.[1]

Materials:

  • 4-Bromo-2,3-dimethylaniline

  • Copper(II) bromide (CuBr₂)

  • tert-Butyl nitrite (tBuONO)

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate (AcOEt)

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a large round-bottom flask, prepare a solution of copper(II) bromide and tert-butyl nitrite in anhydrous acetonitrile.

  • In a separate flask, dissolve the purified 4-bromo-2,3-dimethylaniline from Part 1 in anhydrous acetonitrile.

  • Slowly add the solution of 4-bromo-2,3-dimethylaniline to the stirred solution of CuBr₂ and tBuONO at room temperature.

  • Stir the reaction mixture at room temperature for 16 hours.

  • After 16 hours, heat the reaction mixture to reflux (approximately 82 °C) for 4 hours.

  • Monitor the reaction for completion by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer twice with saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to afford the crude this compound.

  • The product can be further purified by recrystallization if necessary.

Data Presentation

Table 1: Quantitative Data for the Synthesis

ParameterPart 1: BrominationPart 2: Sandmeyer Reaction
Starting Material 2,3-Dimethylaniline4-Bromo-2,3-dimethylaniline
Reagents N-Bromosuccinimide, DMFCuBr₂, tBuONO, MeCN
Reaction Time ~5 hours16 hours (RT) + 4 hours (reflux)
Reaction Temperature Room TemperatureRoom Temperature then 82 °C
Purification Method Column ChromatographyRecrystallization (optional)
Expected Yield ~82%[1]~85%[1]

Reaction Mechanism Visualization

Electrophilic Bromination Mechanism

Bromination_Mechanism cluster_0 Electrophilic Attack cluster_1 Deprotonation Aniline 2,3-Dimethylaniline Intermediate1 Arenium Ion Intermediate Aniline->Intermediate1 + Br+ NBS N-Bromosuccinimide (NBS) Product 4-Bromo-2,3-dimethylaniline Intermediate1->Product - H+

Caption: Mechanism of para-bromination of 2,3-dimethylaniline.

Sandmeyer Reaction Mechanism

Sandmeyer_Mechanism cluster_0 Diazotization cluster_1 Radical Formation & Halogenation Amine 4-Bromo-2,3-dimethylaniline Diazonium Arenediazonium Ion Amine->Diazonium + NO+ tBuONO tert-Butyl Nitrite Aryl_Radical Aryl Radical Diazonium->Aryl_Radical + Cu(I), - N2 Final_Product This compound Aryl_Radical->Final_Product + Cu(II)Br

Caption: Simplified mechanism of the Sandmeyer reaction.

Conclusion

This application note provides a reliable and detailed two-step methodology for the synthesis of this compound from 2,3-dimethylaniline. The protocols for electrophilic bromination and the subsequent Sandmeyer reaction are well-established and offer good yields. Adherence to the described procedures and safety precautions is crucial for the successful and safe execution of this synthesis. The final product is a valuable intermediate for further synthetic transformations in pharmaceutical and materials science research.

References

  • PubChem. (n.d.). 2,3-Dimethylaniline.
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  • Sciencelab.com. (2005). Material Safety Data Sheet N,N-Dimethylaniline.
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  • University of Colorado Boulder. (n.d.). The Sandmeyer Reaction.
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  • YouTube. (2025). Sandmeyer Reaction - experimental procedure and set up.
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  • Google Patents. (n.d.). EP0492594A1 - Bromination of ortho-xylene.
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  • Polysil. (n.d.). This compound.
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  • ResearchGate. (n.d.). Diazotization-Coupling Reaction.
  • Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes.
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Application Note: A Detailed Experimental Protocol for the Synthesis of 1,4-Dibromo-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,4-Dibromo-2,3-dimethylbenzene is a valuable halogenated aromatic compound that serves as a key intermediate in the synthesis of various organic materials, pharmaceuticals, and agrochemicals.[1] Its structure, featuring two bromine atoms flanking a tetrasubstituted benzene ring, makes it a versatile building block for cross-coupling reactions and the introduction of further functionalities. This document provides a comprehensive, field-proven protocol for the synthesis of this compound via the direct electrophilic bromination of o-xylene. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, and cover essential safety, purification, and characterization techniques.

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis proceeds via an electrophilic aromatic substitution (EAS) reaction, a fundamental process in organic chemistry.[2] In this reaction, an electrophile (an electron-seeking species) attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom.

Pillar 1: Generation of the Electrophile

While molecular bromine (Br₂) is not sufficiently electrophilic to react directly with a moderately activated aromatic ring like o-xylene, its electrophilicity is significantly enhanced by a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).[3] The catalyst polarizes the Br-Br bond, creating a potent electrophilic bromine species that can be represented as Br⁺.

Pillar 2: Nucleophilic Attack and Formation of the Sigma Complex

The π-electron system of the o-xylene ring acts as a nucleophile, attacking the electrophilic bromine. This step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]

Pillar 3: Directing Effects and Regioselectivity

The two methyl (-CH₃) groups on the o-xylene ring are activating, electron-donating groups. They direct incoming electrophiles to the ortho and para positions relative to themselves. In o-xylene, the positions C4 and C5 are para and ortho to one methyl group, respectively, and are sterically the most accessible. The initial bromination predominantly occurs at the C4 position to yield 4-bromo-o-xylene. The second bromination is then directed by both the methyl groups and the first bromine atom. The strong activating effect of the methyl groups overrides the deactivating effect of the bromine, directing the second bromine to the C1 position, which is para to the other methyl group, resulting in the desired 1,4-dibromo product.

Pillar 4: Re-aromatization

In the final step, a weak base (such as FeBr₄⁻, formed from the catalyst) removes a proton from the carbon atom bearing the new bromine atom. This restores the stable aromatic π-system and regenerates the Lewis acid catalyst, yielding the substituted product.[2]

EAS_Mechanism Figure 1: Mechanism of Dibromination of o-Xylene cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation & Re-aromatization cluster_3 Step 4: Second Bromination Br2 Br-Br Electrophile δ+Br-Brδ--FeBr₃ Br2->Electrophile + FeBr₃ FeBr3 FeBr₃ (Lewis Acid) oXylene o-Xylene SigmaComplex Sigma Complex (Arenium Ion) (Resonance Stabilized) oXylene->SigmaComplex + Br⁺ Product1 4-Bromo-o-xylene SigmaComplex->Product1 - H⁺ Product2 This compound Product1->Product2 + Br⁺, - H⁺

Caption: Figure 1: Mechanism of Dibromination of o-Xylene.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations involving bromine must be performed in a certified chemical fume hood.[4]

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )Amount (moles)QuantityProperties
o-XyleneC₈H₁₀106.170.2 mol21.2 g (24.4 mL)Density: 0.87 g/mL, B.P.: 144 °C
BromineBr₂159.810.42 mol67.1 g (21.5 mL)Density: 3.12 g/mL, B.P.: 59 °C, Highly Toxic & Corrosive
Iron Filings (catalyst)Fe55.85~0.01 mol~0.5 gCatalyst
Dichloromethane (DCM)CH₂Cl₂84.93-~200 mLSolvent for extraction
5% Sodium Hydroxide (aq)NaOH40.00-~100 mLFor washing/neutralization
Sodium Thiosulfate (aq)Na₂S₂O₃158.11-10% solution, ~50 mLTo quench excess bromine
Brine (Saturated NaCl aq)NaCl58.44-~50 mLFor washing
Anhydrous Magnesium SulfateMgSO₄120.37-~10 gDrying agent
Ethanol or HexaneC₂H₅OH / C₆H₁₄--As neededRecrystallization solvent
Experimental Workflow Diagram

workflow start Reaction Setup reagents Add o-xylene & Fe catalyst to flask. Cool to 0°C. start->reagents addition Slowly add Bromine (Br₂) dropwise (maintain T < 10°C). reagents->addition reaction Stir at room temperature overnight. addition->reaction workup Work-up reaction->workup quench Pour mixture into ice water. Add Na₂S₂O₃ to quench excess Br₂. workup->quench Step 1 extract Extract with Dichloromethane (DCM). quench->extract Step 2 wash Wash organic layer with: 1. 5% NaOH (aq) 2. Water 3. Brine extract->wash Step 3 dry Dry organic layer with MgSO₄. wash->dry Step 4 evaporate Evaporate DCM under reduced pressure. dry->evaporate Step 5 purify Purify crude product via recrystallization. evaporate->purify characterize Characterize final product (MP, NMR, IR). purify->characterize

Caption: Figure 2: Experimental workflow for synthesis.

Step-by-Step Procedure
  • Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a condenser. Connect the top of the condenser to a gas trap containing a solution of sodium thiosulfate or sodium hydroxide to neutralize the evolving hydrogen bromide (HBr) gas.

  • Charging the Flask: Add o-xylene (21.2 g, 0.2 mol) and iron filings (0.5 g) to the flask.

  • Cooling: Place the flask in an ice-salt bath and stir the mixture until the internal temperature reaches 0 to -5 °C.[5]

  • Addition of Bromine: Slowly add bromine (67.1 g, 0.42 mol) dropwise from the dropping funnel over a period of 2-3 hours. Crucially, maintain the internal temperature below 10 °C throughout the addition to minimize side reactions. [5] The reaction is exothermic, and HBr gas will evolve.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring overnight to ensure the reaction goes to completion.

  • Work-up - Quenching: Carefully pour the dark reaction mixture into a beaker containing ~200 mL of ice water. Stir until the ice melts. To neutralize any unreacted bromine, add 10% sodium thiosulfate solution dropwise until the reddish-brown color of bromine disappears.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic extracts.

  • Washing: Wash the combined organic layer sequentially with 50 mL of 5% sodium hydroxide solution (to remove HBr), 50 mL of water, and finally 50 mL of brine.[5]

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product, a solid or semi-solid, should be purified by recrystallization. Ethanol or hexanes are suitable solvents. Dissolve the crude solid in a minimum amount of hot solvent, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Characterization

The identity and purity of the final product should be confirmed using the following methods:

TechniqueExpected Result
Appearance White to yellow solid.[1]
Melting Point 42-46 °C.[6]
¹H NMR (CDCl₃)δ ~7.2 (s, 2H, Ar-H ), δ ~2.4 (s, 6H, Ar-CH₃ ). The two aromatic protons and the two methyl groups are chemically equivalent, leading to two singlets.
¹³C NMR (CDCl₃)Expected signals in the aromatic region (120-140 ppm) and a signal for the methyl carbons (~20 ppm).
IR Spectroscopy (KBr)C-H stretching (aromatic) ~3000-3100 cm⁻¹, C-H stretching (aliphatic) ~2850-3000 cm⁻¹, C=C stretching (aromatic) ~1450-1600 cm⁻¹, C-Br stretching ~500-650 cm⁻¹.

Critical Safety Precautions

Bromine is extremely hazardous and requires strict safety protocols. [7]

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a lab coat, and heavy-duty, chemically resistant gloves (e.g., fluorinated rubber or nitrile).[8][9] Do not use disposable latex gloves.

  • Ventilation: All work with liquid bromine must be conducted in a certified chemical fume hood with the sash positioned as low as possible.[4]

  • Handling: Handle bromine with care to avoid inhalation of vapors or contact with skin.[10] Exposure can cause severe chemical burns, respiratory damage, and can be fatal.[7]

  • Spill and Quenching: Keep a neutralizing agent, such as a 1 M solution of sodium thiosulfate, readily available.[8] In case of a small spill, cover it with the thiosulfate solution before absorbing with an inert material.

  • Waste Disposal: All bromine-containing waste (including the gas trap solution) must be treated with sodium thiosulfate to reduce Br₂ to non-volatile Br⁻ before being disposed of according to institutional guidelines.

Troubleshooting

  • Low Yield: May result from incomplete reaction (ensure overnight stirring) or loss during work-up. Ensure efficient extraction and careful recrystallization.

  • Product is an Oil: The crude product may be an oil if it contains impurities. Purification by column chromatography (silica gel, hexanes as eluent) may be necessary before recrystallization.

  • Reaction does not start: Ensure the iron catalyst is present and that the bromine is added to the reaction flask. A small crystal of iodine can also be used as a co-catalyst.[5]

References

  • Slideshare. (n.d.). Bromine handling and safety.
  • RSC Education. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration.
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  • Dorfman, Ya A, et al. (1988). Kinetics and mechanism of the oxidative bromination of o-xylene in solution. Kinet. Catal. (Engl. Transl.)
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  • YouTube. (2021). electrophilic aromatic bromination with N-bromosuccinimide.
  • Chemistry LibreTexts. (2024). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
  • NIST. (n.d.). Benzene, 2-bromo-1,4-dimethyl-.
  • Google Patents. (n.d.). CN102234220A - Method for preparing 4-bromo-1,2-xylene.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • PubChem. (n.d.). This compound.

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Application Note: High-Purity 1,4-Dibromo-2,3-dimethylbenzene via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,4-Dibromo-2,3-dimethylbenzene is a vital building block in organic synthesis, serving as a precursor for various pharmaceutical and chemical intermediates.[1] The purity of this reagent is paramount, as impurities can lead to undesirable side reactions, reduced yields, and complications in downstream applications. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired material from contaminants.[2]

This application note provides a comprehensive, field-proven protocol for the purification of this compound. It moves beyond a simple list of steps to explain the underlying principles and critical parameters, empowering researchers to adapt and troubleshoot the process effectively. The methodology is designed to be a self-validating system, ensuring the final product meets stringent purity requirements for demanding applications.

Foundational Principles of Recrystallization

The success of recrystallization hinges on the principle that the solubility of most solids increases with temperature.[2] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).[3][4]

The process involves four key stages:

  • Dissolution: Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.

  • Filtration (Optional): Removing insoluble impurities from the hot solution.

  • Crystallization: Allowing the solution to cool slowly, causing the desired compound to crystallize out as its solubility decreases.

  • Isolation: Collecting the purified crystals by filtration and washing them with cold solvent.

Characterization of this compound

A thorough understanding of the physical properties of this compound is crucial for developing an effective purification strategy.

PropertyValueSource(s)
Appearance White to yellow solid[1]
Molecular Formula C₈H₈Br₂[5]
Molecular Weight 263.96 g/mol [6]
Melting Point 42-46 °C
Boiling Point 266.983 °C at 760 mmHg; 118-121 °C at 15 mmHg[1]
Density ~1.71 g/cm³[1][6][7]

The compound's non-polar nature, due to the benzene ring and methyl groups, suggests that non-polar organic solvents will be effective for dissolution, while it will be insoluble in polar solvents like water.[8]

Strategic Solvent Selection: The Key to Purity

The choice of solvent is the most critical factor in a successful recrystallization.[2] The guiding principle is "like dissolves like"; therefore, we anticipate that low to moderately polar solvents will be most effective. A preliminary screening of potential solvents is essential.

Methodology for Solvent Screening:

  • Place approximately 50-100 mg of crude this compound into several test tubes.

  • Add 1 mL of a different test solvent to each tube at room temperature and observe solubility.

  • For solvents in which the compound is insoluble or sparingly soluble, gently heat the mixture to the solvent's boiling point and observe.[4]

  • The ideal solvent will show poor solubility at room temperature and complete solubility at its boiling point.

Solvent Screening Data (Illustrative)

SolventSolubility at Room Temp.Solubility at Boiling PointSuitability
Water InsolubleInsolublePoor
Hexane Sparingly SolubleSolubleGood Candidate
Ethanol Sparingly SolubleSolubleGood Candidate
Methanol Sparingly SolubleSolubleGood Candidate
Toluene SolubleSolublePoor (Good solvent, but poor for recrystallization due to high initial solubility)
Ethyl Acetate SolubleSolublePoor

Rationale for Selection: Based on typical solubility profiles for similar aromatic compounds, alcohols like ethanol and methanol, or alkanes like hexane, are excellent starting points. Ethanol is often preferred due to its favorable boiling point, low toxicity, and ability to form well-defined crystals. It is also capable of being used in a mixed-solvent system with water (an anti-solvent) to fine-tune the crystallization process if needed.[3]

Detailed Experimental Protocol

This protocol is optimized for purifying approximately 10 grams of crude this compound using ethanol as the recrystallization solvent.

Materials and Equipment
  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks (125 mL and 250 mL)

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stir rod

  • Ice bath

  • Vacuum desiccator

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution & Clarification cluster_crystallization Crystallization cluster_isolation Isolation & Drying Start Place Crude Compound in Erlenmeyer Flask AddSolvent Add Minimal Amount of Hot Ethanol Start->AddSolvent Heat Heat to Boiling with Stirring Until Dissolved AddSolvent->Heat CheckInsoluble Insoluble Impurities Present? Heat->CheckInsoluble HotFiltration Perform Hot Gravity Filtration CheckInsoluble->HotFiltration Yes CoolRT Slowly Cool Solution to Room Temperature CheckInsoluble->CoolRT No HotFiltration->CoolRT CoolIce Cool in Ice Bath to Maximize Yield CoolRT->CoolIce VacuumFiltration Collect Crystals via Vacuum Filtration CoolIce->VacuumFiltration Wash Wash Crystals with Ice-Cold Ethanol VacuumFiltration->Wash Dry Dry Crystals Under Vacuum Wash->Dry End Obtain Purified Product Dry->End

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology
  • Dissolution: Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask with a magnetic stir bar. Add approximately 40-50 mL of ethanol. Heat the mixture on a hot plate to a gentle boil with continuous stirring.

    • Expert Insight: Using an Erlenmeyer flask minimizes solvent evaporation and reduces the risk of airborne contamination. Starting with a slightly insufficient amount of solvent and adding more as needed ensures you create a saturated solution, which is critical for maximizing recovery.

  • Achieving Saturation: Continue adding ethanol in small portions (1-2 mL at a time) to the boiling mixture until all the solid has just dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield.

  • Hot Filtration (Conditional): If you observe any insoluble impurities (e.g., dust, particulates), a hot gravity filtration is necessary. Pre-heat a second Erlenmeyer flask and a funnel with a small amount of boiling ethanol to prevent premature crystallization in the funnel. Pour the hot solution through a fluted filter paper to remove the solids.

    • Trustworthiness: This step is crucial for removing non-soluble contaminants. Skipping it when necessary will result in a less pure final product.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.

    • Expert Insight: Rapid cooling (e.g., by immediately placing the flask in an ice bath) can cause the compound to precipitate as a powder, trapping impurities within the crystal lattice.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for an additional 15-20 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Ensure the filter paper is wetted with cold ethanol and properly seated before pouring the crystal slurry.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with two small portions (5-10 mL each) of ice-cold ethanol.

    • Trustworthiness: Washing with cold solvent is critical. Using room-temperature or warm solvent will dissolve some of the purified product, leading to a significant loss of yield. The wash removes the residual mother liquor, which contains the soluble impurities.

  • Drying: Transfer the crystalline solid to a pre-weighed watch glass and dry to a constant weight. For optimal drying, use a vacuum desiccator to remove the final traces of solvent.

Purity Validation and Troubleshooting

A successful protocol must be self-validating. The purity of the final product should always be confirmed.

  • Melting Point Analysis: A sharp melting point range that is close to the literature value (42-46 °C) is a strong indicator of high purity. Impurities typically depress and broaden the melting point range.

  • Spectroscopic Analysis: For research and development applications, techniques like ¹H NMR or GC-MS can confirm the chemical identity and quantify any remaining impurities.

Troubleshooting Common Issues:

IssueProbable Cause(s)Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the solute; solution is supersaturated.Add slightly more solvent to the hot mixture. Alternatively, switch to a lower-boiling point solvent or use a mixed-solvent system.
No Crystals Form Too much solvent was used; solution is not saturated.Boil off some of the solvent to increase the concentration and allow it to cool again. If crystals still do not form, scratch the inside of the flask with a glass rod or add a seed crystal.
Low Recovery Too much solvent was added; crystals were washed with warm solvent; premature crystallization during hot filtration.Ensure a minimal amount of hot solvent is used. Always wash with ice-cold solvent. Ensure filtration apparatus is pre-heated.
Premature Crystallization Solution cooled too quickly in the funnel during hot filtration.Pre-heat the funnel and receiving flask with hot solvent. Use fluted filter paper for rapid filtration. Keep the solution near its boiling point.

Safety and Handling

This compound and the solvents used require careful handling in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[9][10]

  • Ventilation: All procedures should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[7][10]

  • Handling: Avoid contact with skin and eyes.[7] In case of contact, rinse immediately and thoroughly with water.[9]

  • Ignition Sources: Ethanol is flammable. Keep away from open flames and sparks.[9]

References

  • Solvent Choice for Recrystallization.University of York, Department of Chemistry.[Link]
  • Solvents for Recrystallization.University of Rochester, Department of Chemistry.[Link]
  • Finding the best solvent for recrystallisation.
  • Recrystallization Guide: Process, Procedure, Solvents.Mettler Toledo.[Link]
  • Experiment: Recrystallization – Part I: Solvent Selection.University of Missouri–St. Louis, Science Learning Center.[Link]
  • 1,4-Dibromo-2-methylbenzene Solubility.Solubility of Things.[Link]
  • This compound PubChem Entry.

Sources

Application Note: High-Purity Isolation of 1,4-Dibromo-2,3-dimethylbenzene via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive protocol for the purification of 1,4-Dibromo-2,3-dimethylbenzene from synthetic reaction mixtures using normal-phase flash column chromatography. The methodology emphasizes a systematic approach, beginning with Thin-Layer Chromatography (TLC) for mobile phase optimization, followed by a detailed, step-by-step procedure for column packing, sample loading, elution, and product isolation. This protocol is designed for researchers, chemists, and drug development professionals requiring high-purity material for subsequent applications. The causality behind each experimental choice is explained to ensure both reproducibility and a deep understanding of the separation principles.

Introduction and Scientific Context

This compound is a halogenated aromatic compound that serves as a valuable building block and intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Synthesized products are rarely pure and often contain unreacted starting materials, byproducts, or catalysts. For applications in drug development and materials science, achieving high purity is paramount.

Column chromatography is a cornerstone purification technique in organic chemistry, operating on the principle of differential adsorption.[2] Components of a mixture are separated based on their varying affinities for a stationary phase (a solid adsorbent) as a liquid mobile phase moves through it.[2] For non-polar to moderately polar compounds like this compound, normal-phase chromatography, which utilizes a polar stationary phase (silica gel) and a non-polar mobile phase, is exceptionally effective.[3] This document outlines a robust and validated protocol for its purification.

Physicochemical Properties of this compound

A thorough understanding of the target molecule's properties is fundamental to designing an effective purification strategy. These properties dictate solvent choice, handling procedures, and potential interactions during chromatography.

PropertyValueReference
CAS Number 75024-22-5[1]
Molecular Formula C₈H₈Br₂[4]
Molecular Weight 263.96 g/mol [5][6]
Appearance White to yellow solid[1]
Melting Point 42-46 °C
Boiling Point 267 °C at 760 mmHg[7]
Solubility Soluble in non-polar organic solvents (e.g., hexane, ethyl acetate, toluene), insoluble in water.[8]
Purity (Commercial) Typically ≥98%

The Principle of Separation: Causality in Chromatography

The success of this purification hinges on the polarity differences between this compound and the impurities in the crude mixture.

  • Stationary Phase: Silica gel (SiO₂) is the adsorbent of choice.[3] Its surface is covered with polar silanol groups (Si-OH).

  • Mobile Phase: A non-polar solvent system, typically a mixture of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane, is used as the eluent.

  • Mechanism: When the crude mixture is loaded onto the column, molecules compete for adsorption sites on the silica gel.

    • Polar Impurities: More polar compounds (e.g., those with hydroxyl or amine groups) will form stronger hydrogen bonds and dipole-dipole interactions with the silanol groups. They will be strongly adsorbed and will move down the column slowly.

    • Target Compound: this compound is a relatively non-polar molecule. The primary interactions with silica are weak van der Waals forces. Therefore, it has a lower affinity for the stationary phase and is more readily carried along by the non-polar mobile phase, causing it to elute faster than polar impurities.[3]

    • Non-Polar Impurities: Very non-polar impurities (e.g., residual hydrocarbon solvents) will have even less affinity for the silica gel and will elute first.

By carefully selecting the mobile phase composition, we can modulate the speed at which the compounds travel, achieving a clean separation.

Workflow for Purification

The following diagram illustrates the complete workflow, from initial analysis to final product isolation.

G cluster_prep Phase 1: Method Development cluster_purify Phase 2: Column Chromatography cluster_post Phase 3: Analysis & Isolation TLC TLC Analysis of Crude (Test various solvent systems) Optimize Identify Optimal Mobile Phase (Target Rf ≈ 0.3) TLC->Optimize Interpret results Pack Pack Column with Silica Gel Slurry Optimize->Pack Use determined solvent system Load Load Crude Sample (Dry or Wet Loading) Pack->Load Elute Elute with Optimal Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Remove Solvent (Rotary Evaporation) Combine->Evaporate Final Obtain Purified Solid Product Evaporate->Final

Caption: Purification workflow for this compound.

Materials and Reagents

ItemSpecification
Stationary Phase Silica Gel, flash chromatography grade (230-400 mesh)
Solvents n-Hexane (ACS Grade or higher), Ethyl Acetate (ACS Grade or higher)
Apparatus Glass chromatography column with stopcock, Separatory funnel (for solvent reservoir), Beakers and Erlenmeyer flasks, Collection tubes/vials, TLC plates (silica gel coated with UV254 indicator), TLC developing chamber, UV lamp (254 nm)
Safety Equipment Chemical safety goggles, Nitrile gloves, Laboratory coat, Fume hood

Detailed Experimental Protocols

PART A: Pre-Purification — TLC Method Development

This step is a self-validating system; it prevents the failure of the large-scale column by first optimizing the separation on a small, fast, and inexpensive scale.

  • Prepare TLC Chambers: Line two to three small beakers or TLC chambers with filter paper and add a few milliliters of different solvent systems. Start with highly non-polar mixtures and increase polarity. Suggested test systems:

    • 100% Hexane

    • 98:2 Hexane:Ethyl Acetate

    • 95:5 Hexane:Ethyl Acetate

    • 90:10 Hexane:Ethyl Acetate

  • Spot the Plate: Dissolve a small amount of the crude this compound in a volatile solvent (like dichloromethane). Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the TLC plate in a prepared chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize and Analyze: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). The ideal solvent system is one that moves the spot corresponding to the target compound to a Retention Factor (Rf) value between 0.25 and 0.35.[3]

    • Rf = (distance traveled by spot) / (distance traveled by solvent front)

PART B: Column Chromatography Protocol
  • Column Preparation (Wet Slurry Method):

    • Secure the glass column vertically in a fume hood. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom.[2]

    • Add a thin (~1 cm) layer of sand over the plug to create a flat base.[2]

    • In a beaker, prepare a slurry of silica gel in the optimized mobile phase determined from Part A. The consistency should be like a milkshake, easily pourable but not too dilute.

    • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the side of the column to ensure the silica packs into a uniform, crack-free bed. Add more slurry as needed until the desired column height is reached (typically a 30:1 to 50:1 ratio of silica weight to crude sample weight).

    • Never let the solvent level drop below the top of the silica bed. Finish with a thin protective layer of sand on top.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a low-boiling-point solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.

    • Carefully remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.

    • Gently add this powder to the top of the prepared column bed. This technique prevents band broadening and leads to better separation.[9]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Open the stopcock and apply gentle air pressure to the top of the column (flash chromatography) to achieve a steady flow rate (e.g., 2 inches/minute).

    • Begin collecting the eluent in numbered test tubes or vials. Collect fractions of a consistent volume (e.g., 10-20 mL each).

  • Fraction Analysis and Product Isolation:

    • Using TLC, analyze every few fractions. Spot multiple fractions on a single TLC plate alongside a spot of the original crude mixture.

    • Identify the fractions that contain only the pure spot of your target compound.

    • Combine these pure fractions into a pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.

    • Determine the yield and confirm purity via analytical methods (e.g., NMR, GC-MS).

Safety and Handling

This compound is classified as a hazardous substance.

  • Hazards: Causes skin and eye irritation. May cause respiratory irritation. Harmful if swallowed.[10]

  • Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11]

  • Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

ProblemPotential Cause(s)Solution(s)
Poor Separation (Overlapping Bands) - Mobile phase is too polar.- Column was overloaded.- Sample band was too wide during loading.- Decrease the polarity of the mobile phase (less ethyl acetate).- Use a larger column or less sample.- Ensure sample is concentrated and use dry loading technique.
Compound Won't Elute - Mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (e.g., switch to 90:10 Hexane:EtOAc).
Cracked or Channeled Column Bed - Column packed improperly.- Column ran dry at some point.- Repack the column. Ensure a uniform slurry and continuous tapping.- Always maintain the solvent level above the silica bed.

References

  • Abdulkadir, B. K., et al. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). SN Applied Sciences, 4(8).
  • Solubility of Things. (n.d.). 1,4-Dibromo-2-methylbenzene.
  • ResearchGate. (n.d.). Column Chromatography set up for separation of aliphatic, aromatic and polar fractions.
  • Phenomenex. (2023). Column Chromatography: Principles, Procedure, and Applications.
  • Abdulkadir, B. K., et al. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). ResearchGate.
  • Chemsrc. (n.d.). This compound.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). 2,3-Dibromo-1,4-dimethylbenzene.

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Suzuki coupling reactions with 1,4-Dibromo-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki Coupling Reactions with 1,4-Dibromo-2,3-dimethylbenzene

For researchers, scientists, and drug development professionals, the strategic construction of complex aryl architectures is a foundational element of modern synthesis. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for forging carbon-carbon bonds due to its mild conditions and exceptional functional group tolerance.[1][2][3] This guide provides an in-depth exploration of the application of Suzuki coupling to this compound, a versatile, sterically hindered building block for accessing novel substituted biaryl and terphenyl compounds.

This document moves beyond a simple recitation of steps to explain the underlying principles and strategic considerations necessary for achieving high-yield, selective outcomes. We will dissect the reaction mechanism, present validated protocols for both mono- and diarylation, and offer a framework for optimization and troubleshooting, empowering chemists to harness the full potential of this important substrate.

The Mechanistic Core: A Palladium-Catalyzed Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle orchestrated by a palladium complex.[1][4][5] Understanding this cycle is paramount for rational protocol design and troubleshooting. The process is universally accepted to proceed through three fundamental steps:

  • Oxidative Addition : The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound. This is often the rate-determining step of the reaction.[1] The steric hindrance imposed by the adjacent methyl groups on the substrate can impede this process, necessitating the use of highly active catalyst systems. Bulky, electron-rich phosphine ligands are known to accelerate this step by promoting the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species.[5][6][7]

  • Transmetalation : This step involves the transfer of the organic moiety from the organoboron reagent (e.g., an arylboronic acid) to the newly formed arylpalladium(II) complex. This process is not spontaneous; it requires activation of the boronic acid by a base.[1][8] The base reacts with the boronic acid to form a more nucleophilic boronate species, which readily exchanges its organic group with the halide on the palladium center.[9][10]

  • Reductive Elimination : In the final, product-forming step, the two organic groups bound to the palladium(II) center couple, forming the new C-C bond of the biaryl product. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[4][5] The use of sterically bulky ligands can facilitate reductive elimination, preventing catalyst decomposition and promoting higher turnover.[2][9]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-Br (Oxidative Addition Product) Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)L₂-R' (Transmetalation Product) ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Ar-R' (Coupled Product) ArPdR->Product Substrate Ar-Br (this compound) Substrate->Pd0 Boronic R'-B(OH)₂ Boronate [R'-B(OH)₃]⁻ Boronic->Boronate Base Base (e.g., K₂CO₃) Base->Boronic Boronate->ArPdX

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Strategic Considerations for a Dihaloarene Substrate

The use of this compound introduces specific challenges and opportunities that must be addressed through careful experimental design.

  • Controlling Selectivity : The primary strategic choice is whether to target a mono- or diarylation product.

    • Mono-arylation is favored by controlling the stoichiometry. Using the boronic acid as the limiting reagent (typically 1.0–1.2 equivalents) allows for the selective reaction at one C-Br position.

    • Di-arylation requires an excess of the boronic acid (≥ 2.2 equivalents) to drive the reaction to completion at both sites.[11] Often, more forcing conditions such as higher temperatures or longer reaction times are also necessary to overcome the deactivation of the remaining C-Br bond after the first coupling.

  • Overcoming Steric Hindrance : The 2,3-dimethyl substitution pattern presents significant steric bulk, which can slow key steps in the catalytic cycle.[12][13] Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may prove sluggish.[2][7] Modern catalyst systems employing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly recommended.[6][14][15] These ligands promote the formation of the active 14-electron monoligated palladium species, which enhances the rates of both oxidative addition and reductive elimination, proving essential for challenging substrates.[6][16]

Experimental Protocols

The following protocols provide a robust starting point for performing Suzuki coupling reactions with this compound. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise noted.

Experimental_Workflow A 1. Setup Charge flask with solids (substrate, boronic acid, base, catalyst, ligand) under inert gas. B 2. Solvent Addition & Degassing Add degassed solvent(s) via syringe. A->B C 3. Reaction Heat mixture to target temperature and stir for specified time. B->C D 4. Monitoring Track progress via TLC or GC-MS. C->D D->C Continue if incomplete E 5. Work-up Cool, quench with water, and perform liquid-liquid extraction. D->E Upon completion F 6. Purification Dry organic phase, concentrate, and purify by column chromatography. E->F G 7. Analysis Characterize final product (NMR, MS). F->G

Sources

Application Notes & Protocols: Sonogashira Coupling of 1,4-Dibromo-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Challenges in C-C Bond Formation

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its efficiency in constructing C(sp²)–C(sp) bonds.[1][2][3] This palladium and copper co-catalyzed transformation between aryl/vinyl halides and terminal alkynes has proven indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2][4]

This guide focuses on a particularly instructive substrate: 1,4-Dibromo-2,3-dimethylbenzene. Its structure presents two key challenges that demand a nuanced approach to protocol design:

  • Steric Hindrance: The methyl groups at the 2- and 3-positions create significant steric congestion around the C-1 bromine, which can severely impede the crucial oxidative addition step in the catalytic cycle.[5][6]

  • Chemoselectivity: The presence of two bromine atoms offers the potential for selective mono-alkynylation or exhaustive di-alkynylation, depending on the precise control of reaction conditions.

This document provides a detailed exploration of the mechanistic underpinnings, a robust and validated protocol, and practical troubleshooting advice for successfully navigating the Sonogashira coupling of this challenging substrate.

Mechanistic Framework: The Dual Catalytic Engine

The efficacy of the Sonogashira reaction stems from the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][3][7] A thorough understanding of this mechanism is paramount for rational optimization and troubleshooting.

  • The Palladium Cycle (The Workhorse): This is where the C-C bond formation occurs.

    • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-bromide bond of this compound. This is widely considered the rate-limiting step, and its efficiency is highly sensitive to steric hindrance.[1][5] For our substrate, the bromine at the less-hindered C-4 position is expected to react preferentially.

    • Transmetalation: A copper acetylide species, generated in the copper cycle, transfers its acetylide group to the palladium(II) complex.

    • Reductive Elimination: The newly formed palladium complex undergoes reductive elimination, forging the desired C(sp²)–C(sp) bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][2]

  • The Copper Cycle (The Activator): This cycle's primary role is to prepare the alkyne for coupling.

    • π-Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

    • Deprotonation: In the presence of an amine base, the acidic terminal proton of the alkyne is removed, forming a highly nucleophilic copper acetylide intermediate.[2][8][9] This species is now primed for the transmetalation step with the palladium complex.

A critical consideration is the potential for an undesired side reaction: the copper-catalyzed oxidative homocoupling of the alkyne, known as Glaser coupling.[3][5] This underscores the necessity of maintaining a strictly inert, oxygen-free atmosphere throughout the procedure. To circumvent this issue entirely, copper-free Sonogashira protocols have been developed, which often require more reactive catalyst systems or different bases.[1][3]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) ArPdC Ar-Pd(II)L₂(C≡CR) ArPdBr->ArPdC Product Ar-C≡CR ArPdC->Product ArX Ar-Br ArX->Pd0 CuX Cu(I) CuAcetylide Cu-C≡CR CuX->CuAcetylide Alkyne H-C≡CR Base Base CuAcetylide->ArPdBr

Caption: The dual catalytic cycles of the Sonogashira coupling.

Protocol Design: A Rationale-Driven Approach

The successful coupling of this compound hinges on choices that directly address the substrate's steric and electronic properties. Below, we dissect the causality behind each component of the protocol.

ComponentRecommended ChoiceRationale & Justification
Aryl Halide This compoundThe substrate of interest. The C4-Br is less sterically hindered and more susceptible to initial oxidative addition than the C1-Br.
Alkyne Phenylacetylene (or other terminal alkyne)Phenylacetylene is a standard, robust coupling partner. The protocol is adaptable to various functionalized alkynes.
Palladium Precatalyst PdCl₂(PPh₃)₂A common, air-stable, and reliable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. For extremely challenging couplings, more advanced catalysts with bulky, electron-rich ligands might be considered.[2][3]
Copper Co-catalyst Copper(I) Iodide (CuI)Essential for activating the terminal alkyne at milder temperatures. Use of a minimal catalytic amount (1-5 mol%) is crucial to suppress Glaser homocoupling.[3]
Base Triethylamine (TEA) or Diisopropylamine (DIPA)Acts as both a base to deprotonate the alkyne and an acid scavenger for the HBr generated. Can often serve as the solvent or co-solvent.[9][10]
Solvent Anhydrous, Degassed Tetrahydrofuran (THF)An aprotic solvent that effectively solubilizes the reagents. It is critical to use anhydrous and thoroughly degassed solvent to protect the oxygen-sensitive Pd(0) catalyst and prevent side reactions.[10]
Atmosphere High-purity Argon or NitrogenNon-negotiable. A strictly inert atmosphere is required to prevent oxidative deactivation of the Pd(0) catalyst and to inhibit the oxygen-dependent Glaser homocoupling of the alkyne.[3][4]
Temperature 60-70 °C (Reflux)While many Sonogashira couplings proceed at room temperature, the steric hindrance on the dibromobenzene substrate necessitates elevated temperatures to provide sufficient thermal energy to overcome the activation barrier for the rate-limiting oxidative addition step.[9][11]

Experimental Protocol: Mono-alkynylation of this compound

This protocol details a reliable method for the selective mono-coupling at the less-hindered C-4 position. For di-alkynylation, reaction times would be extended, and the stoichiometry of the alkyne would be increased (>2.2 equivalents).

Materials & Reagents

ReagentMW ( g/mol )Amount (mmol)Mass/VolumeRole
This compound265.971.0266 mgSubstrate
Phenylacetylene102.141.1112 mg (123 µL)Coupling Partner
PdCl₂(PPh₃)₂701.900.03 (3 mol%)21 mgPalladium Precatalyst
Copper(I) Iodide (CuI)190.450.05 (5 mol%)9.5 mgCo-catalyst
Triethylamine (TEA)101.19-5 mLBase & Co-Solvent
Tetrahydrofuran (THF)72.11-5 mLSolvent

Step-by-Step Methodology

  • System Preparation:

    • Place a magnetic stir bar into a 25 mL Schlenk flask.

    • Heat the flask under vacuum with a heat gun for several minutes to remove adsorbed moisture, then allow it to cool to room temperature under a positive pressure of argon.

  • Reagent Loading (under Argon):

    • To the cooled, argon-filled flask, add this compound (266 mg), PdCl₂(PPh₃)₂ (21 mg), and CuI (9.5 mg).

    • Scientist's Note: Adding the solid reagents first under a positive argon flow minimizes atmospheric exposure.

  • Solvent and Reagent Addition:

    • Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure a fully inert atmosphere.

    • Using a syringe, add anhydrous, degassed THF (5 mL) followed by anhydrous, degassed triethylamine (5 mL).

    • Stir the resulting suspension for 5 minutes. The mixture will typically turn a yellowish-brown color.

    • Finally, add phenylacetylene (123 µL) dropwise via syringe.

  • Reaction Execution:

    • Fit the Schlenk flask with a reflux condenser under argon.

    • Heat the reaction mixture to 65 °C in a pre-heated oil bath.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-8 hours for mono-alkynylation.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether (20 mL) and filter it through a short plug of Celite® to remove the catalyst residues. Wash the Celite® pad with additional diethyl ether.

    • Combine the organic filtrates and wash sequentially with saturated aqueous NH₄Cl (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure mono-alkynylated product.

Sources

Application Notes and Protocols: Buchwald-Hartwig Amination of 1,4-Dibromo-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N,N'-Diaryl-2,3-dimethylbenzene-1,4-diamines

The Buchwald-Hartwig amination stands as a revolutionary tool in modern organic synthesis, providing a versatile and efficient pathway for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has largely superseded harsher, traditional methods due to its remarkable functional group tolerance and broad substrate scope.[1][2] This guide focuses on the application of this powerful reaction to a specific and valuable substrate: 1,4-Dibromo-2,3-dimethylbenzene.

The resulting products, N,N'-diaryl-2,3-dimethylbenzene-1,4-diamines, are key structural motifs. The steric hindrance provided by the ortho-methyl groups, combined with the electronically tunable nature of the N-aryl substituents, makes these molecules highly sought-after building blocks in materials science (e.g., for organic light-emitting diodes - OLEDs) and as ligands in catalysis. Furthermore, the 1,4-diaminobenzene core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[4]

This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols for both mono- and di-amination, and a troubleshooting guide to empower researchers in achieving successful outcomes.

Mechanistic Rationale: The Engine of C-N Bond Formation

A deep understanding of the catalytic cycle is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a sequence of well-established organometallic steps, each influenced by the choice of catalyst, ligand, base, and solvent.[1][5]

The Catalytic Cycle consists of four primary stages:

  • Activation & Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, often generated in situ from a Pd(II) precatalyst.[6] This Pd(0) complex undergoes oxidative addition into the carbon-bromine bond of this compound. This is often the rate-limiting step and is heavily influenced by the ligand's electronic and steric properties.[7]

  • Amine Coordination: The amine coupling partner coordinates to the resulting Pd(II) complex.

  • Deprotonation: A strong, non-nucleophilic base deprotonates the coordinated amine, forming a palladium-amido intermediate.[8][9] The choice of base is critical; it must be strong enough to deprotonate the amine complex but not so reactive that it causes degradation of sensitive functional groups.[10]

  • Reductive Elimination: This final, bond-forming step involves the reductive elimination from the palladium-amido complex to yield the desired N-aryl product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][5]

Buchwald_Hartwig_Cycle pd0 LPd(0) Active Catalyst oa_complex Oxidative Addition Complex L-Pd(II)(Ar)(Br) pd0->oa_complex + Ar-Br amine_complex Amine Complex [L-Pd(II)(Ar)(R₂NH)]⁺Br⁻ oa_complex->amine_complex + R₂NH amido_complex Palladium Amido Complex L-Pd(II)(Ar)(NR₂) amine_complex->amido_complex + Base - [Base-H]⁺Br⁻ amido_complex->pd0 product Ar-NR₂ Product amido_complex->product catalyst_regen Regenerated LPd(0) label_oa Oxidative Addition label_coord Amine Coordination label_deprot Deprotonation label_re Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig Amination.

Experimental Design: The Causality Behind Component Selection

The success of the Buchwald-Hartwig amination hinges on the judicious selection of each reaction component. The substrate, this compound, presents moderate steric hindrance from the adjacent methyl groups, which must be considered when choosing the catalytic system.

ComponentRecommended ChoiceRationale & Field-Proven Insights
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ These are common, relatively inexpensive Pd(0) and Pd(II) sources, respectively. Pd(II) sources require in-situ reduction, which can be facilitated by the phosphine ligand.[11]
G3/G4 Precatalysts (e.g., XPhos Pd G3)For challenging couplings or high reproducibility, air- and moisture-stable palladacycle precatalysts are superior. They ensure efficient and quantitative generation of the active LPd(0) catalyst, leading to cleaner reactions and lower catalyst loadings.
Ligand Bulky Biarylphosphines (e.g., XPhos, tBuXPhos)The steric bulk and electron-donating nature of these ligands are critical.[1] They promote the formation of a monoligated Pd(0) species, which accelerates the rate-limiting oxidative addition and the final reductive elimination step.[1][7] For the target substrate, the bulkiness helps overcome the hindrance from the methyl groups.
Base Sodium tert-butoxide (NaOtBu) This is a strong, non-nucleophilic base that is highly effective for a wide range of primary and secondary amines. Its high basicity facilitates the crucial deprotonation of the palladium-amine complex.[10]
K₃PO₄ or Cs₂CO₃ For substrates with base-sensitive functional groups (e.g., esters), weaker inorganic bases can be employed, though this may require higher temperatures or longer reaction times.[5]
Solvent Toluene or 1,4-Dioxane These are standard, relatively non-polar aprotic solvents.[5][12] Toluene is often preferred for aryl bromides. The choice of solvent can significantly impact reaction rates and catalyst stability by influencing solubility and intermediate stability.[13][14][15] All solvents must be anhydrous and deoxygenated.
Temperature 80 - 110 °C Thermal energy is typically required to overcome the activation barriers of the catalytic cycle, particularly for oxidative addition with less reactive aryl halides.[5]
Atmosphere Inert (Argon or Nitrogen) The Pd(0) catalyst and some phosphine ligands are sensitive to oxidation by air. The strong base (NaOtBu) is hygroscopic. A rigorously inert atmosphere is essential for reproducibility and high yields.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Palladium compounds are toxic, and strong bases like NaOtBu are corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol for Diamination: Synthesis of N¹,N⁴-Diaryl-2,3-dimethylbenzene-1,4-diamine

This protocol targets the exhaustive double amination of the starting material.

Materials & Reagents

ReagentM.W.Amount (mmol)Equivalents
This compound263.981.01.0
Amine (e.g., Aniline)93.132.42.4
Pd₂(dba)₃915.720.020.04 (2 mol% Pd)
XPhos476.620.080.08 (8 mol%)
Sodium tert-butoxide (NaOtBu)96.102.82.8
Anhydrous Toluene-5 mL-

Experimental Workflow Diagram

Caption: Step-by-step workflow for the diamination protocol.

Step-by-Step Procedure:

  • Vessel Preparation: Place an oven-dried Schlenk tube equipped with a magnetic stir bar under a positive pressure of argon or nitrogen.

  • Charging Solids: In the glovebox or under a strong counterflow of inert gas, add sodium tert-butoxide (269 mg, 2.8 mmol), XPhos (38 mg, 0.08 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and this compound (264 mg, 1.0 mmol) to the Schlenk tube.

  • Inert Atmosphere: Seal the tube, and if not in a glovebox, evacuate and backfill with argon three times to ensure a completely inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene (5 mL) via syringe. Stir the mixture for a minute, then add the amine (e.g., aniline, 0.22 mL, 2.4 mmol) via syringe.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking a small aliquot (via syringe), quenching it with water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to check for the consumption of the starting material and mono-aminated intermediate.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding 10 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired N¹,N⁴-diaryl-2,3-dimethylbenzene-1,4-diamine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol for Selective Monoamination

To achieve selective monoamination, the key is to control the stoichiometry of the amine, making it the limiting reagent.

Key Modifications from Diamination Protocol:

  • Amine: Use 1.05 - 1.2 equivalents (e.g., 1.1 mmol for a 1.0 mmol scale).

  • Base (NaOtBu): Use 1.4 equivalents.

  • Reaction Time: Monitor the reaction closely. The reaction should be stopped once the starting dibromide is consumed to prevent the formation of the diamination byproduct. This may require shorter reaction times (e.g., 4-12 hours).

The workup and purification procedure remains the same, but the chromatographic separation will need to resolve the desired mono-aminated product from both unreacted starting material (if any) and the di-aminated byproduct.

Troubleshooting Common Issues

Even robust reactions can present challenges. Below are common problems and evidence-based solutions.[16][17]

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (degraded Pd source or ligand).2. Wet solvent or reagents.3. Insufficiently inert atmosphere.4. Low reaction temperature.1. Use a fresh catalyst source, preferably a modern precatalyst (e.g., G3/G4).2. Ensure all solvents are anhydrous and reagents are dry.3. Improve inert gas technique; use a glovebox if available.4. Increase temperature in 10 °C increments (up to solvent boiling point).
Significant Hydrodehalogenation Formation of 1-bromo-2,3-dimethylbenzene as a byproduct. This can be caused by β-hydride elimination from certain intermediates or trace water.[1]1. Screen different ligands; sometimes a more or less bulky ligand can suppress this pathway.[11]2. Ensure rigorously anhydrous conditions.3. Use a different base, such as LHMDS, which can sometimes mitigate this side reaction.
Formation of Dark Tar Catalyst decomposition (formation of palladium black) or substrate/product degradation at high temperatures.1. Lower the reaction temperature and extend the reaction time.2. Use a lower catalyst loading.3. Ensure the phosphine ligand to palladium ratio is adequate (typically 2:1 to 4:1 L:Pd) to stabilize the catalyst.
Poor Selectivity in Monoamination The mono-aminated product is reacting faster than the starting dibromide.1. Reduce the amount of amine to near stoichiometric (1.0-1.05 eq).2. Lower the reaction temperature.3. Stop the reaction at partial conversion of the starting material and re-isolate it via chromatography.

References

  • Kürti, L., Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
  • Dennis, J. M., White, N. A., Liu, R. Y., & Buchwald, S. L. (2019). Mechanism of Pd-Catalyzed C–N Coupling with AlPhos.
  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213.
  • Arrechea, P. L. (2016). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT.
  • Newman, S. G., & Gensch, T. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki–Miyaura Couplings. Accounts of Chemical Research, 52(11), 3046-3058.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia.
  • Hajipour, A. R., & Zarei, A. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19185-19213.
  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
  • Norrby, P.-O., & Johansson, M. J. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969.
  • Norrby, P.-O., & Johansson, M. J. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry.
  • Johansson, M. J., & Norrby, P. O. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961-9.
  • Mill, A. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data.
  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Request PDF.
  • Vautravers, N. R., & Buchwald, S. L. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Journal of the American Chemical Society, 141(34), 13684-13693.
  • Johansson, M. J., & Norrby, P. O. (2014). The Role of the Base in Buchwald-Hartwig Amination. Request PDF.
  • Sherwood, J. (2019). (Open Access) Solvent effects in palladium catalysed cross-coupling reactions. SciSpace.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Hill, L. L., et al. (2006). Bulky Alkylphosphines with Neopentyl Substituents as Ligands in the Amination of Aryl Bromides and Chlorides. The Journal of Organic Chemistry.
  • Stradiotto, M., & Kelly, C. P. (2011). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry.
  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange.
  • American Chemical Society Green Chemistry Institute. (2025). Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress.
  • The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube.
  • Hylský, J., et al. (2023). Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. MDPI.
  • ResearchGate. (n.d.). Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–126). ResearchGate.
  • Liptak, M. D., et al. (2017). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. Molecules, 22(8), 1332.
  • ResearchGate. (n.d.). ChemInform Abstract: New Synthetic Route for Selectively Substituted 1,n-Diamines. Synthesis of N-Aryl Tetra- and Pentamethylenediamines. Request PDF.
  • Chen, Y., et al. (2024). Para-selective nitrobenzene amination lead by C(sp2)-H/N-H oxidative cross-coupling through aminyl radical. Nature Communications, 15(1), 4259.

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Application Notes and Protocols: 1,4-Dibromo-2,3-dimethylbenzene in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Methyl-Substituted Phenylenes in Conjugated Polymers

In the landscape of organic electronics, the design and synthesis of novel conjugated polymers are paramount to advancing the performance of devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[1] The fundamental building blocks, or monomers, utilized in polymerization dictate the intrinsic electronic and morphological properties of the resulting polymer. 1,4-Dibromo-2,3-dimethylbenzene is a strategically functionalized aromatic monomer poised for the synthesis of high-performance poly(p-phenylene) (PPP) derivatives.

The introduction of methyl groups onto the phenylene backbone serves a dual purpose. Firstly, the electron-donating nature of methyl groups can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer, thereby tuning its optoelectronic properties. Secondly, the presence of these substituents can disrupt intermolecular packing, which can enhance the solubility of the polymer in common organic solvents.[2] This improved solubility is a critical factor for solution-based fabrication techniques, which are desirable for large-area and low-cost device manufacturing.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of a novel conjugated polymer, poly(2,3-dimethyl-p-phenylene), and its subsequent application in a bottom-gate, top-contact organic field-effect transistor. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and present expected characterization data.

PART 1: Synthesis of Poly(2,3-dimethyl-p-phenylene) via Suzuki-Miyaura Polycondensation

The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds, making it an ideal choice for the synthesis of conjugated polymers.[1] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide.[4] For our application, we will copolymerize this compound with benzene-1,4-diboronic acid.

Causality of Experimental Choices:
  • Catalyst System: A palladium(0) catalyst is essential for the catalytic cycle of the Suzuki-Miyaura reaction. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used and effective catalyst for this type of polymerization. The triphenylphosphine ligands stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps.

  • Base: A base is required to activate the boronic acid for transmetalation to the palladium center. An aqueous solution of sodium carbonate (Na₂CO₃) is a mild and effective base that is compatible with a wide range of functional groups.

  • Solvent System: A biphasic solvent system of toluene and water is employed. Toluene serves to dissolve the organic monomers and the resulting polymer, while the aqueous phase contains the inorganic base. This biphasic system facilitates the reaction at the interface and allows for easy separation of the organic and aqueous layers during workup.

  • Reaction Temperature: The reaction is typically carrieded out at an elevated temperature (e.g., 90 °C) to ensure a reasonable reaction rate and to promote the solubility of the growing polymer chains.

Experimental Workflow Diagram:

Suzuki_Polymerization cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Workup & Purification setup Combine Monomers, Catalyst, & Toluene degas Degas with Argon setup->degas Inert atmosphere add_base Add Aqueous Na2CO3 degas->add_base heat Heat to 90°C (24-48 hours) add_base->heat cool Cool to RT heat->cool separate Separate Layers cool->separate wash Wash Organic Layer separate->wash precipitate Precipitate in Methanol wash->precipitate soxhlet Soxhlet Extraction precipitate->soxhlet Purification dry Dry Polymer soxhlet->dry

Caption: Workflow for the Suzuki-Miyaura polymerization of this compound.

Detailed Protocol: Synthesis of Poly(2,3-dimethyl-p-phenylene)

Materials:

  • This compound (1.00 g, 3.79 mmol)

  • Benzene-1,4-diboronic acid (0.63 g, 3.79 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.088 g, 0.076 mmol, 2 mol%)

  • Sodium carbonate (Na₂CO₃) (1.61 g, 15.2 mmol)

  • Toluene (anhydrous, 20 mL)

  • Deionized water (10 mL)

  • Methanol (for precipitation)

  • Acetone, Hexane, Chloroform (for Soxhlet extraction)

Procedure:

  • Reaction Setup: In a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, combine this compound, benzene-1,4-diboronic acid, and Pd(PPh₃)₄.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to create an inert atmosphere.

  • Solvent Addition: Add 20 mL of anhydrous toluene to the flask and stir the mixture to dissolve the reactants.

  • Base Addition: In a separate beaker, dissolve sodium carbonate in 10 mL of deionized water. Degas the aqueous solution by bubbling with argon for 20 minutes.

  • Reaction Initiation: Add the degassed sodium carbonate solution to the reaction flask via a syringe.

  • Polymerization: Heat the reaction mixture to 90 °C and stir vigorously for 24-48 hours under a positive pressure of argon. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel and separate the organic layer.

    • Wash the organic layer with deionized water (3 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solution using a rotary evaporator.

  • Precipitation and Purification:

    • Slowly pour the concentrated polymer solution into a beaker containing 200 mL of vigorously stirring methanol. A fibrous precipitate should form.

    • Collect the polymer by vacuum filtration and wash with methanol.

    • To remove catalyst residues and low molecular weight oligomers, purify the polymer by Soxhlet extraction. Sequentially extract with acetone, hexane, and finally chloroform. The desired polymer will be in the chloroform fraction.

    • Precipitate the polymer from the chloroform solution by adding it to methanol.

    • Collect the purified polymer by filtration and dry it under vacuum at 60 °C overnight.

PART 2: Characterization of Poly(2,3-dimethyl-p-phenylene)

Thorough characterization of the synthesized polymer is crucial to confirm its structure, molecular weight, and thermal properties.

Technique Purpose Expected Results
¹H NMR Structural confirmationPeaks corresponding to the aromatic protons and the methyl protons. The integration of these peaks should be consistent with the polymer structure.
GPC Molecular weight and polydispersityProvides the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A PDI between 1.5 and 2.5 is typical for step-growth polymerization.
TGA Thermal stabilityDetermines the decomposition temperature (Td) of the polymer. Poly(p-phenylene) derivatives are generally thermally stable, with Td often exceeding 400 °C.[2]
DSC Glass transition temperature (Tg)Identifies the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
UV-Vis Spectroscopy Optical propertiesReveals the electronic absorption properties of the conjugated polymer. The absorption maximum (λ_max) provides information about the electronic bandgap.
Cyclic Voltammetry (CV) Electrochemical propertiesDetermines the HOMO and LUMO energy levels of the polymer, which are critical for understanding charge injection and transport in electronic devices.

PART 3: Fabrication and Characterization of an Organic Field-Effect Transistor (OFET)

To evaluate the electronic performance of the synthesized poly(2,3-dimethyl-p-phenylene), a bottom-gate, top-contact OFET can be fabricated.

Device Architecture and Causality:
  • Substrate: A heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is used as the substrate. The doped silicon acts as the gate electrode, and the SiO₂ layer serves as the gate dielectric.

  • Surface Treatment: The SiO₂ surface is often treated with a self-assembled monolayer (SAM) of octadecyltrichlorosilane (OTS). This treatment makes the surface hydrophobic, which promotes better ordering of the polymer chains during deposition, leading to improved charge carrier mobility.

  • Active Layer Deposition: Spin coating is a common and effective method for depositing a thin, uniform film of the conjugated polymer from solution. The thickness of the film can be controlled by adjusting the spin speed and the concentration of the polymer solution.

  • Source/Drain Electrodes: Gold (Au) is typically used for the source and drain electrodes due to its high work function, which facilitates hole injection into many p-type organic semiconductors. The electrodes are deposited by thermal evaporation through a shadow mask.

OFET Fabrication Workflow Diagram:

OFET_Fabrication cluster_substrate Substrate Preparation cluster_active_layer Active Layer Deposition cluster_electrodes Electrode Deposition cluster_characterization Device Characterization clean Clean Si/SiO2 Substrate ots OTS Surface Treatment clean->ots spin_coat Spin Coat Polymer Solution ots->spin_coat anneal Anneal Polymer Film spin_coat->anneal evaporate Thermally Evaporate Au Electrodes anneal->evaporate measure Measure I-V Characteristics evaporate->measure

Caption: Workflow for the fabrication of a bottom-gate, top-contact OFET.

Detailed Protocol: OFET Fabrication

Materials:

  • Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer

  • Poly(2,3-dimethyl-p-phenylene) solution in chloroform (5 mg/mL)

  • Octadecyltrichlorosilane (OTS)

  • Toluene (anhydrous)

  • Gold (Au) for thermal evaporation

  • Shadow masks for source/drain electrodes

Procedure:

  • Substrate Cleaning:

    • Clean the Si/SiO₂ substrates by sonicating in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen and then bake them in an oven at 120 °C for 30 minutes to remove any residual moisture.

  • OTS Surface Treatment:

    • Place the cleaned substrates in a vacuum desiccator along with a small vial containing a few drops of OTS.

    • Evacuate the desiccator to allow the OTS to form a self-assembled monolayer on the SiO₂ surface. This is typically done overnight.

    • After treatment, rinse the substrates with anhydrous toluene to remove any excess OTS and then dry with nitrogen.

  • Active Layer Deposition:

    • Filter the poly(2,3-dimethyl-p-phenylene) solution through a 0.2 µm PTFE syringe filter.

    • Spin-coat the polymer solution onto the OTS-treated substrates at 2000 rpm for 60 seconds.

    • Anneal the polymer film on a hotplate at 120 °C for 30 minutes in a nitrogen-filled glovebox to remove residual solvent and improve film morphology.

  • Electrode Deposition:

    • Place a shadow mask with the desired channel length and width on top of the polymer film.

    • Transfer the substrate into a thermal evaporator.

    • Evaporate a 50 nm thick layer of gold (Au) to define the source and drain electrodes. The deposition rate should be around 0.1-0.2 Å/s.

  • Device Characterization:

    • The electrical characteristics of the OFETs are measured in a nitrogen atmosphere or in air using a semiconductor parameter analyzer.

    • The output characteristics (I_DS vs. V_DS at different V_GS) and transfer characteristics (I_DS vs. V_GS at a constant V_DS) are recorded.

OFET Performance Characterization

The key performance metric for an OFET is the charge carrier mobility (µ), which can be calculated from the transfer characteristics in the saturation regime using the following equation:

I_DS = (W / 2L) * C_i * µ * (V_GS - V_th)²

Where:

  • I_DS is the drain-source current

  • W is the channel width

  • L is the channel length

  • C_i is the capacitance per unit area of the gate dielectric

  • µ is the charge carrier mobility

  • V_GS is the gate-source voltage

  • V_th is the threshold voltage

The on/off ratio, another important parameter, is the ratio of the maximum on-current to the minimum off-current.

Expected Performance:

While there is limited specific data for poly(2,3-dimethyl-p-phenylene), related poly(p-phenylene) derivatives have shown hole mobilities in the range of 10⁻⁴ to 10⁻² cm²/Vs.[5] The methyl substitution in our polymer is expected to influence the molecular packing and, consequently, the charge transport properties. The on/off ratio is anticipated to be in the range of 10³ to 10⁵.

Conclusion

This compound is a valuable monomer for the synthesis of novel poly(p-phenylene) derivatives for applications in organic electronics. The Suzuki-Miyaura polycondensation provides an effective route to synthesize the corresponding polymer, poly(2,3-dimethyl-p-phenylene). The protocols detailed in this application note provide a robust framework for the synthesis, purification, and characterization of this polymer, as well as for the fabrication and evaluation of organic field-effect transistors. The strategic incorporation of methyl groups is expected to yield a polymer with good solubility and promising electronic properties, contributing to the ongoing development of high-performance organic electronic devices.

References

  • Bautista, M. V., Varni, A. J., Ayuso-Carrillo, J., Carson, M. C., & Noonan, K. J. T. (2021). Pairing Suzuki–Miyaura cross-coupling and catalyst transfer polymerization.
  • Tan, H., et al. (2007). Carrier transport properties of poly (substituted phenylacetylene) s. Polymer, 38(25), 6211-6216. [Link]
  • Greco, F., et al. (2020). Synthesis of Conjugated Polymers by Sustainable Suzuki Polycondensation in Water and under Aerobic Conditions. ACS Macro Letters, 9(8), 1086-1091. [Link]
  • Yokozawa, T., & Yokoyama, A. (2007). Catalyst-Transfer Suzuki−Miyaura Coupling Polymerization for Precision Synthesis of Poly(p-phenylene). Macromolecules, 40(17), 6075-6085. [Link]
  • Amer, I. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Cogent Chemistry, 4(1), 1498655. [Link]
  • Reus, C., Liu, N. W., Bolte, M., Lerner, H. W., & Wagner, M. (2012). Synthesis of bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes via Diels-Alder or C-H activation reactions. The Journal of Organic Chemistry, 77(7), 3518-3523. [Link]
  • Scherf, U., & Müllen, K. (1995). The “Suzuki-Type” Cross-Coupling. In Polymer Synthesis (pp. 1-36). Springer, Berlin, Heidelberg. [Link]
  • Zambianchi, M., et al. (2016). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 12, 2384-2393. [Link]
  • Bao, Z., & Locklin, J. (Eds.). (2007). Organic field-effect transistors. CRC press. [Link]
  • Mariucci, L. (2016, November 18). How to fabricate an organic Field Effect Transistors (OFET)? ResearchGate.
  • Klauk, H. (Ed.). (2006).
  • Sirringhaus, H. (2005). Device physics of solution-processed organic field-effect transistors.
  • Coropceanu, V., Cornil, J., da Silva Filho, D. A., Olivier, Y., Silbey, R., & Brédas, J. L. (2007). Charge transport in organic semiconductors. Chemical reviews, 107(4), 926-952. [Link]
  • Murphy, A. R., & Fréchet, J. M. (2007). Organic semiconducting polymers for thin-film transistors. Chemical reviews, 107(4), 1066-1096. [Link]
  • Salleo, A. (2007). Charge transport in polymeric transistors.
  • Sirringhaus, H., Brown, P. J., Friend, R. H., Nielsen, M. M., Bechgaard, K., Langeveld-Voss, B. M. W., ... & van de Wetering, K. (1999). Two-dimensional charge transport in self-organized, high-mobility conjugated polymers.
  • McCulloch, I., Heeney, M., Bailey, C., Genevicius, K., MacDonald, I., Shkunov, M., ... & Toney, M. F. (2006). Liquid-crystalline semiconducting polymers with high charge-carrier mobility.
  • Amer, I. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Cogent Chemistry, 4(1), 1498655. [Link]
  • McCulloch, I., Heeney, M., Bailey, C., Genevicius, K., MacDonald, I., Shkunov, M., ... & Toney, M. F. (2006). Liquid-crystalline semiconducting polymers with high charge-carrier mobility.

Sources

Application Note & Protocols: 1,4-Dibromo-2,3-dimethylbenzene as a Precursor for High-Performance Poly(p-phenylene) Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers and scientists on the utilization of 1,4-dibromo-2,3-dimethylbenzene as a key monomer in the synthesis of substituted poly(p-phenylene)s (PPPs). PPPs are a class of polymers known for their exceptional thermal stability, chemical resistance, and valuable optoelectronic properties.[1][2] However, the parent PPP is notoriously insoluble and intractable, limiting its processability and applications. The strategic introduction of two adjacent methyl groups on the phenylene repeat unit, derived from the this compound monomer, disrupts chain packing and significantly enhances the solubility of the resulting polymer in common organic solvents without compromising its desirable properties.[2] This guide details the primary polymerization methodologies, with a focus on Yamamoto dehalogenative coupling, provides a field-proven, step-by-step protocol, and outlines essential characterization techniques.

Introduction: The Strategic Advantage of Ortho-Methyl Substitution

Poly(p-phenylene) (PPP) is a rigid-rod polymer composed of directly linked benzene rings, making it a material of great interest for high-performance applications, including lightweight structural components, semiconductors, and light-emitting diodes (LEDs).[1] The primary challenge in harnessing PPP's potential has been its poor solubility.

The monomer, this compound, offers an elegant solution to this problem. The two bromine atoms serve as reactive sites for carbon-carbon bond formation, enabling polymerization. The critical feature is the presence of two methyl groups positioned ortho to each other on the benzene ring. During polymerization, these methyl groups create a twisted conformation between adjacent phenylene units in the polymer backbone. This steric hindrance prevents the polymer chains from packing into a dense, crystalline structure, thereby disrupting the strong interchain interactions that cause insolubility. The result is a poly(2,3-dimethyl-p-phenylene) derivative that is readily soluble in solvents like toluene, chloroform, and tetrahydrofuran (THF), allowing for solution-based processing and characterization.

Polymerization Methodologies

The C-Br bonds in this compound are ideal for metal-catalyzed cross-coupling reactions. The choice of polymerization method depends on whether a homopolymer or a copolymer is desired.

Yamamoto Coupling for Homopolymerization

Yamamoto coupling is a dehalogenative polycondensation that involves the homocoupling of aryl dihalides using a zero-valent nickel complex, typically generated in situ.[2][3] This method is highly effective for synthesizing poly(2,3-dimethyl-p-phenylene) directly from the this compound monomer. The reaction is driven by the formation of strong C-C bonds and the stable nickel(II) bromide salt.

dot

Caption: Workflow for Yamamoto Homopolymerization.

Suzuki-Miyaura Polycondensation for Copolymerization

To create copolymers with tailored electronic or physical properties, this compound can be reacted with an aryl diboronic acid or its ester via Suzuki-Miyaura polycondensation.[4][5] This palladium-catalyzed reaction is exceptionally versatile, tolerates a wide range of functional groups, and allows for precise control over the copolymer structure. This enables the incorporation of different aromatic units (e.g., fluorene, thiophene, benzothiadiazole) to tune the polymer's band gap, charge transport, and luminescent properties.[4][6]

dot

Caption: Workflow for Suzuki-Miyaura Copolymerization.

Detailed Protocol: Yamamoto Polymerization

This protocol describes a reliable method for the synthesis of poly(2,3-dimethyl-p-phenylene) with a focus on achieving good molecular weight and solubility.

Materials and Reagents
  • This compound (Monomer, CAS: 75024-22-5)[7][8]

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] (Catalyst)

  • 1,5-Cyclooctadiene (COD) (Ligand Stabilizer)

  • 2,2'-Bipyridine (bpy) (Ligand)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) (Solvent)

  • Methanol (for precipitation)

  • Hydrochloric Acid (HCl), concentrated

  • Toluene (for Soxhlet extraction)

  • Standard glassware for inert atmosphere reactions (Schlenk line, oven-dried flasks)

Causality Behind Choices:

  • Ni(COD)₂: A common and effective precursor for generating the active Ni(0) catalyst. It is highly air-sensitive.

  • Bipyridine (bpy): Acts as a crucial ligand that stabilizes the Ni(0) species, controls its reactivity, and promotes the reductive elimination step that forms the C-C bond.[9]

  • Anhydrous Solvent: The reaction is sensitive to moisture and oxygen. Water can protonate the organometallic intermediates, quenching the polymerization.

Experimental Procedure

Note: This entire procedure must be performed under an inert atmosphere (Argon or Nitrogen).

  • Catalyst Preparation (In-situ):

    • In an oven-dried 250 mL Schlenk flask equipped with a magnetic stir bar, add Ni(COD)₂ (1.5 eq. relative to monomer), 2,2'-bipyridine (1.5 eq.), and 1,5-cyclooctadiene (1.5 eq.).

    • Evacuate and backfill the flask with inert gas three times.

    • Add 100 mL of anhydrous DMF or THF via cannula. Stir the mixture at room temperature. A deep-red or violet solution should form, indicating the formation of the active Ni(0)(bpy) complex.[9]

  • Polymerization:

    • In a separate oven-dried Schlenk flask, dissolve this compound (1.0 eq., e.g., 2.64 g, 10 mmol) in 50 mL of anhydrous DMF or THF.

    • Using a cannula, slowly add the monomer solution to the vigorously stirring catalyst solution over 20-30 minutes.

    • Allow the reaction to stir at room temperature for 24 hours or at 60 °C for 8 hours. The solution will become increasingly viscous as the polymer forms.

  • Quenching and Precipitation:

    • After the reaction period, cool the mixture to room temperature (if heated).

    • Pour the viscous reaction mixture into 500 mL of a stirring solution of methanol containing ~5% concentrated HCl. This step serves two purposes: it protonates and deactivates the nickel catalyst, and it precipitates the polymer out of the solution.

    • A fibrous, off-white or pale-yellow solid should precipitate. Continue stirring for 1-2 hours to ensure complete precipitation and catalyst quenching.

  • Purification:

    • Filter the crude polymer using a Büchner funnel. Wash the solid extensively with methanol, then with water, and finally with methanol again to remove residual salts and monomer.

    • Soxhlet Extraction (Critical Step): Dry the polymer in a vacuum oven at 60 °C overnight. Place the dried, crude polymer in a cellulose thimble and perform a Soxhlet extraction with acetone for 24 hours to remove low-molecular-weight oligomers.

    • Subsequently, perform a second Soxhlet extraction with toluene or chloroform to dissolve the desired high-molecular-weight polymer, leaving any insoluble catalyst residues or cross-linked material behind in the thimble.

    • Concentrate the toluene/chloroform solution and precipitate the purified polymer by adding it to a large volume of stirring methanol.

    • Filter the final product and dry it under vacuum at 80 °C to a constant weight.

Polymer Characterization

Thorough characterization is essential to confirm the structure, molecular weight, and purity of the synthesized poly(2,3-dimethyl-p-phenylene).

Technique Purpose Expected Result / Observation
¹H NMR Structural VerificationBroad aromatic signals (~7.0-7.8 ppm) and a broad aliphatic signal for the methyl protons (~2.0-2.5 ppm). The broadening is characteristic of polymers.
FT-IR Functional Group AnalysisAbsence of C-Br stretching bands (~550-650 cm⁻¹). Presence of aromatic C-H (~3030 cm⁻¹) and C=C (~1600, 1485 cm⁻¹) stretching bands.
Gel Permeation Chromatography (GPC/SEC) Molecular Weight & PolydispersityDetermine number-average (Mn) and weight-average (Mw) molecular weights, and the polydispersity index (PDI = Mw/Mn). A typical PDI for this polymerization is in the range of 1.5-2.5.
Thermogravimetric Analysis (TGA) Thermal StabilityAssess decomposition temperature (Td). Poly(p-phenylene) derivatives typically exhibit high thermal stability, with Td (5% weight loss) often exceeding 400 °C in a nitrogen atmosphere.[10][11]
Differential Scanning Calorimetry (DSC) Thermal TransitionsDetermine the glass transition temperature (Tg). The rigid backbone usually results in a high Tg.

Applications and Future Scope

The enhanced solubility of poly(2,3-dimethyl-p-phenylene) opens up a wide range of applications that are inaccessible to the parent PPP.

  • Organic Electronics: The polymer can be solution-cast into thin films to serve as the active layer in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaic devices.[1][12]

  • High-Performance Composites: Its high thermal stability and mechanical strength make it an excellent candidate for use as a matrix material in advanced composites for the aerospace and automotive industries.[1]

  • Membranes for Gas Separation: The controlled free volume created by the twisted backbone can be exploited for creating selective gas separation membranes.

  • Drug Delivery: Functionalized versions of PPPs have been explored as carriers for anticancer drugs.[1]

Future research can focus on copolymerizing this compound with other functional monomers to fine-tune the optoelectronic properties or to introduce specific functionalities for sensing or biomedical applications.

References

  • Poly (P-phenylene) S: Synthesis and applications. International Journal of Physics and Mathematics.
  • Preparation and properties of poly(p-phenylene) and its ring-substituted derivatives. IEEE Conference Publication.
  • Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Taylor & Francis Online.
  • Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent. PubMed Central.
  • Synthesis and Properties of Poly(p-phenylene) and Its Derivatives. Taylor & Francis Group.
  • New classes of functionalized parylenes and poly(phenylene vinylene)s via coupling of dihaloxylyl diesters. Royal Society of Chemistry.
  • Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. ResearchGate.
  • Synthesis and characterization of Poly (p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Cogent Chemistry.
  • Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling. National Institutes of Health.
  • Synthesis of Conjugated Polymers by Sustainable Suzuki Polycondensation in Water and under Aerobic Conditions. ResearchGate.
  • Nonstoichiometric Suzuki–Miyaura Polycondensation for the Synthesis of Aromatic Polymers. ResearchGate.
  • Synthesis and characterization of poly-(p-phenylene pyromellitamic acid). CORE.
  • Nonstoichiometric Suzuki‐Miyaura Polycondensation of Donor and Acceptor Monomers for the Synthesis of Cyclic D‐A Polymers. ResearchGate.
  • Preparation of substituted triphenylenes via nickel-mediated Yamamoto coupling. Semantic Scholar.
  • Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization. MDPI.

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Application Notes & Protocols: Synthesis of Bidentate Phosphine Ligands from 1,4-Dibromo-2,3-dimethylbenzene for Catalysis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis of valuable bidentate phosphine ligands, specifically focusing on the 2,3-dimethyl-1,4-phenylene backbone, derived from the readily accessible starting material, 1,4-Dibromo-2,3-dimethylbenzene. Bidentate phosphine ligands are pivotal in modern synthetic chemistry, particularly as ancillary ligands in transition metal catalysis, which is a cornerstone of pharmaceutical and materials science research. This document provides a robust, field-tested protocol for the synthesis of 2,3-dimethyl-1,4-bis(diphenylphosphino)benzene, including a detailed mechanistic rationale, characterization data, and a practical application in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The protocols are designed to be self-validating, offering researchers and drug development professionals a reliable pathway to access this important class of ligands.

Introduction

The judicious design of ligands is central to the advancement of homogeneous catalysis. Bidentate phosphines, with their ability to form stable chelate complexes with transition metals, offer enhanced catalytic activity, selectivity, and stability compared to their monodentate counterparts. The electronic and steric properties of these ligands can be finely tuned by modifying their backbone and the substituents on the phosphorus atoms. The 2,3-dimethyl-1,4-phenylene scaffold, derived from this compound, provides a rigid and sterically defined platform for constructing robust diphosphine ligands. The presence of the ortho-methyl groups can influence the bite angle and the steric bulk around the metal center, potentially leading to improved catalytic performance in various cross-coupling reactions.[1]

This guide will focus on a primary synthetic route involving a double lithiation of this compound, followed by electrophilic trapping with chlorodiphenylphosphine. This method, while requiring careful execution under inert conditions, is a highly effective and versatile strategy for the formation of C-P bonds.

Characterization of Starting Material: this compound

A thorough characterization of the starting material is crucial for the success of the synthesis.

PropertyValueSource
CAS Number 75024-22-5[2]
Molecular Formula C₈H₈Br₂[2]
Molecular Weight 263.96 g/mol
Appearance White to off-white solid
Melting Point 42-46 °C
Boiling Point 118-121 °C at 15 mmHg

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃): The spectrum is expected to show a singlet for the two equivalent aromatic protons and a singlet for the six equivalent methyl protons.

  • ¹³C NMR (CDCl₃): The spectrum will show distinct signals for the bromine-substituted aromatic carbons, the methyl-substituted aromatic carbons, and the methyl carbons.

Synthesis of 2,3-dimethyl-1,4-bis(diphenylphosphino)benzene

This protocol is adapted from established procedures for the synthesis of similar bis(phosphine) ligands and provides a reliable method for the target compound.

Reaction Pathway

The overall synthetic transformation is a two-step process involving the formation of a dilithio intermediate followed by phosphination.

reaction_pathway cluster_reagents start This compound intermediate 1,4-Dilithio-2,3-dimethylbenzene start->intermediate Double Lithiation product 2,3-Dimethyl-1,4-bis(diphenylphosphino)benzene intermediate->product Phosphination reagent1 n-Butyllithium (2.2 eq) THF, -78 °C to rt reagent2 Chlorodiphenylphosphine (2.2 eq) THF, -78 °C to rt

Caption: Synthetic route from this compound to the target ligand.

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • n-Butyllithium (2.2 eq, solution in hexanes)

  • Chlorodiphenylphosphine (2.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Degassed Water

  • Saturated aqueous Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Methanol

Equipment:

  • Schlenk flask or three-necked round-bottom flask

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., dry ice/acetone)

  • Syringes and needles

  • Cannula

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add this compound to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous THF to the flask and stir until the starting material is completely dissolved.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (2.2 eq) dropwise to the stirred solution via syringe over 30 minutes. A color change to a deep red or brown is typically observed, indicating the formation of the organolithium species.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Phosphination: Cool the reaction mixture back down to -78 °C. In a separate flame-dried flask under an inert atmosphere, dissolve chlorodiphenylphosphine (2.2 eq) in anhydrous THF. Transfer this solution to the reaction flask via cannula or syringe dropwise over 30 minutes.

  • Reaction Completion: After the addition of the chlorodiphenylphosphine solution, allow the reaction mixture to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of degassed water.

  • Workup: Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with degassed water and saturated aqueous sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a solid. Recrystallization from a suitable solvent system, such as methanol or ethanol, should yield the pure 2,3-dimethyl-1,4-bis(diphenylphosphino)benzene as a white crystalline solid.

Causality Behind Experimental Choices
  • Inert Atmosphere: Organolithium reagents are highly reactive towards oxygen and moisture. Therefore, all operations must be carried out under an inert atmosphere of argon or nitrogen to prevent their decomposition.

  • Anhydrous Solvents: The use of anhydrous solvents is critical to prevent the quenching of the organolithium intermediates.

  • Low-Temperature Addition: The dropwise addition of n-butyllithium and chlorodiphenylphosphine at -78 °C helps to control the exothermicity of the reactions and minimize side reactions.

  • Warming to Room Temperature: Allowing the lithiation reaction to warm to room temperature ensures the complete formation of the dilithio species.

  • Degassed Water for Quenching: Using degassed water for quenching prevents the oxidation of the phosphine product.

Characterization of 2,3-dimethyl-1,4-bis(diphenylphosphino)benzene
PropertyExpected Value/Observation
Appearance White crystalline solid
¹H NMR (CDCl₃) Aromatic protons from the backbone and phenyl groups will appear in the range of δ 7.0-7.5 ppm. The methyl protons will appear as a singlet around δ 2.2-2.4 ppm.
³¹P NMR (CDCl₃) A single sharp resonance is expected in the range of δ -10 to -15 ppm.[3][4]
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight.

Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The synthesized 2,3-dimethyl-1,4-bis(diphenylphosphino)benzene can be used as a ligand in a variety of palladium-catalyzed cross-coupling reactions. The following is a representative protocol for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.[1][5]

Experimental Workflow

workflow A 1. Add Pd₂(dba)₃, Ligand, Aryl Bromide, Arylboronic Acid, and Base to Flask B 2. Add Solvent (e.g., Toluene/Water) A->B C 3. Degas the Reaction Mixture B->C D 4. Heat to Reaction Temperature (e.g., 100 °C) C->D E 5. Monitor Reaction Progress (TLC/GC-MS) D->E F 6. Cool to Room Temperature E->F G 7. Aqueous Workup F->G H 8. Purification (Column Chromatography) G->H I 9. Characterize Product H->I

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

Materials:

  • Aryl bromide (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(0) source (e.g., Pd₂(dba)₃, 1 mol%)

  • 2,3-dimethyl-1,4-bis(diphenylphosphino)benzene (2.2 mol%)

  • Base (e.g., K₃PO₄, 2.0 eq)

  • Anhydrous and degassed solvent (e.g., Toluene or Dioxane)

  • Degassed water

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl bromide, arylboronic acid, Pd₂(dba)₃, 2,3-dimethyl-1,4-bis(diphenylphosphino)benzene, and K₃PO₄ to a Schlenk tube or round-bottom flask.

  • Solvent Addition: Add the degassed solvent and water.

  • Degassing: Seal the vessel and further degas the mixture by three freeze-pump-thaw cycles or by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The successful synthesis of the ligand can be confirmed by standard analytical techniques such as NMR and mass spectrometry, with the expected data provided for comparison. The catalytic activity of the synthesized ligand can be readily assessed using the provided Suzuki-Miyaura protocol, with the yield of the cross-coupled product serving as a direct measure of its efficacy. The consistency of the results with the expected outcomes will validate the successful implementation of the protocols.

Conclusion

This compound serves as an excellent and accessible precursor for the synthesis of valuable bidentate phosphine ligands. The detailed protocols provided in this guide offer a reliable and reproducible method for the preparation of 2,3-dimethyl-1,4-bis(diphenylphosphino)benzene and its application in palladium-catalyzed cross-coupling reactions. The systematic approach to synthesis, characterization, and application will empower researchers in both academic and industrial settings to explore the potential of this ligand class in the development of novel catalytic transformations and the synthesis of complex molecules for drug discovery and materials science.

References

  • R Discovery. Catalytic Activity Of Palladium Research Articles. [Link]
  • PubChem. This compound. [Link]
  • ResearchGate. Preliminary investigation of the developed ligands in Suzuki-Miyaura couplings of aryl chlorides. Reaction conditions. [Link]
  • The Royal Society of Chemistry. Supporting Information for Investigating the breakdown of the nerve agent simulant methyl paraoxon and chemical warfare agents GB and VX using nitrogen containing bases. [Link]
  • ResearchGate.
  • New Journal of Chemistry. Complexes of bi- and tri-dentate phosphine ligands: precursor for palladium–phosphorous nanoparticles and activity towards Suzuki–Miyaura coupling. [Link]
  • ResearchGate. Bis(imidate)palladium(II) complexes with labile ligands. Mimics of classical precursors?. [Link]
  • Chemsrc. This compound | CAS#:75024-22-5. [Link]
  • National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

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Application Notes & Protocols: The Strategic Use of 1,4-Dibromo-2,3-dimethylbenzene in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Identifying a Privileged Scaffold

In the landscape of drug discovery, the selection of a starting scaffold is a critical decision that dictates the synthetic accessibility and ultimate diversity of a compound library. 1,4-Dibromo-2,3-dimethylbenzene has emerged as a particularly valuable building block for medicinal chemists.[1][2] Its utility stems not just from its simple, commercially available nature, but from a strategic combination of structural features: two bromine atoms positioned for selective, sequential functionalization, and two ortho-methyl groups that impart crucial conformational constraints on the resulting derivatives.

The bromine atoms serve as versatile handles for modern synthetic chemistry, primarily in palladium-catalyzed cross-coupling reactions, which are foundational to carbon-carbon and carbon-heteroatom bond formation in drug development.[3][4] This allows for the systematic and controlled introduction of various substituents, enabling the rapid exploration of structure-activity relationships (SAR).[3] The adjacent methyl groups are not merely passive spectators; they create steric influence that can guide the dihedral angles of biaryl systems, a common motif in pharmacologically active agents, particularly kinase inhibitors.[5][6] This guide provides an in-depth look at the properties, applications, and detailed protocols for leveraging this compound in the synthesis of high-value medicinal chemistry targets.

Physicochemical & Handling Properties

A thorough understanding of a reagent's properties is paramount for successful and reproducible experimentation. The key characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 75024-22-5[1][7]
Molecular Formula C₈H₈Br₂[2][8]
Molecular Weight 263.96 g/mol [2][9]
Appearance White to yellow solid[1]
Melting Point 42-46 °C
Boiling Point 118-121 °C at 15 mmHg
Solubility Insoluble in water; soluble in organic solvents like ethanol and ether.[2]
Storage Sealed in a dry environment at room temperature.[9]

Core Application: A Scaffold for Kinase Inhibitors

Protein kinases are a major class of drug targets, and their inhibitors have revolutionized the treatment of diseases like cancer.[5][10] A common feature of many kinase inhibitors is a rigid, often heterocyclic scaffold that can effectively occupy the ATP-binding site. The this compound scaffold is an excellent starting point for constructing such inhibitors. The dibromo-functionality allows for the stepwise elaboration of a core structure, which can be cyclized to form privileged heterocyclic systems like dibenzofurans, known to be potent kinase inhibitors.[11]

The general workflow involves leveraging the differential reactivity of the bromine atoms or using controlled stoichiometry to achieve selective functionalization, building complexity in a planned sequence.

G cluster_0 Synthetic Workflow for Kinase Inhibitor Scaffolds A 1,4-Dibromo-2,3- dimethylbenzene B Mono-functionalized Intermediate A->B Selective Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) C Di-functionalized (Unsymmetrical) Intermediate B->C Second Cross-Coupling with different partner D Intramolecular Cyclization (e.g., C-O or C-N bond formation) C->D Pd-catalyzed or other cyclization methods E Core Kinase Inhibitor Scaffold (e.g., Dibenzofuran) D->E F Final Functionalization E->F Tail Group Modification G Potent Kinase Inhibitor F->G

Caption: General synthetic workflow using the title compound.

Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used C-C bond-forming reactions in pharmaceutical development.[4][12][13] This protocol details a representative procedure for the mono-arylation of this compound, a critical first step in building unsymmetrical biaryl compounds.

Principle: The reaction utilizes a palladium catalyst to couple an organoboron compound (boronic acid) with an organohalide.[12] The choice of ligand, base, and solvent is critical for achieving high yield and selectivity, especially with di-halogenated substrates where mono- versus di-substitution is a key consideration. By using a slight excess of the dibromo-starting material, we can favor the formation of the mono-coupled product.

G cluster_0 Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-Br pd0->pd2_complex Oxidative Addition (R¹-Br) pd2_trans R¹-Pd(II)L₂-R² pd2_complex->pd2_trans Transmetalation (R²-B(OH)₂) pd2_trans->pd0 Reductive Elimination (R¹-R²)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Materials & Equipment:

  • This compound (1.2 eq.)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.0 eq.)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 eq.)

  • Anhydrous, degassed toluene and water (10:1 v/v)

  • Schlenk flask or microwave vial, magnetic stirrer, inert gas (Argon or Nitrogen) line, heating mantle/oil bath.

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere):

    • Rationale: The Pd(0) active catalyst is sensitive to oxygen, which can lead to catalyst deactivation and unwanted side reactions like boronic acid homocoupling.[12][14] All steps must be performed under an inert atmosphere.

    • Add this compound, the arylboronic acid, and K₃PO₄ to a flame-dried Schlenk flask.

    • Evacuate and backfill the flask with argon three times.

  • Catalyst Preparation & Addition:

    • Rationale: Pre-forming the active catalyst or adding the components separately ensures a homogeneous reaction mixture. SPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination, which is beneficial for sterically demanding substrates.[14]

    • In a separate vial under argon, dissolve Pd(OAc)₂ and SPhos in a small amount of the degassed toluene.

    • Add this catalyst solution to the main reaction flask via syringe.

  • Solvent Addition & Reaction Execution:

    • Rationale: A biphasic toluene/water system is common for Suzuki couplings. The base (K₃PO₄) is more soluble in the aqueous phase and activates the boronic acid for transmetalation.[12]

    • Add the degassed toluene/water solvent mixture to the flask.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring & Work-up:

    • Rationale: Self-validation requires careful monitoring to determine the point of optimal conversion and minimize byproduct formation.

    • Monitor the reaction progress by TLC or GC-MS, looking for the disappearance of the limiting reagent (arylboronic acid) and the appearance of the mono-coupled product.

    • Upon completion (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification:

    • Rationale: Column chromatography is essential to separate the desired mono-coupled product from unreacted starting material, the di-coupled byproduct, and catalyst residues.

    • Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application Note 2: Synthesis of Dibenzofuran-based CK2 Inhibitors

Dibenzofurans are considered "privileged scaffolds" in medicinal chemistry, particularly for developing kinase inhibitors.[11] Their rigid, planar structure is well-suited for insertion into ATP-binding sites. The synthesis of 7,9-dibromo-dihydrodibenzofuran derivatives has led to potent inhibitors of Casein Kinase 2 (CK2), a promising target in cancer therapy.[11] While the cited synthesis starts from p-benzoquinone, this compound represents a viable alternative starting point for analogous structures through a strategy involving sequential cross-coupling and intramolecular cyclization.

Hypothetical Protocol: Synthesis of a Dibenzofuran Core

This protocol outlines a plausible, though not explicitly documented, pathway to a dibenzofuran core starting from this compound. It relies on fundamental, well-established reaction types.

Principle: The strategy involves a Suzuki coupling to introduce a 2-hydroxyphenyl moiety, followed by an intramolecular Buchwald-Hartwig C-O coupling (etherification) to form the central furan ring. The Buchwald-Hartwig amination is a key C-N bond-forming reaction in drug discovery, and its principles can be extended to C-O bond formation.[13]

G cluster_0 Hypothetical Dibenzofuran Synthesis A 1,4-Dibromo-2,3- dimethylbenzene B 2-bromo-3,4-dimethyl- (2'-hydroxy)biphenyl A->B Suzuki Coupling with 2-hydroxyphenylboronic acid C Dimethyl-dibenzofuran Core B->C Intramolecular Buchwald-Hartwig C-O Coupling (Pd-catalyzed)

Caption: Plausible route to a dibenzofuran core.

Step-by-Step Methodology:

  • Step A: Suzuki Coupling

    • React this compound with (2-hydroxyphenyl)boronic acid using the conditions described in Protocol 1 . The key is to achieve mono-coupling to produce 2-bromo-3,4-dimethyl-2'-hydroxybiphenyl. Careful control of stoichiometry and reaction time is crucial.

  • Step B: Intramolecular C-O Coupling

    • Rationale: This cyclization step forms the key furan ring. A palladium catalyst with a suitable ligand is used to facilitate the intramolecular C-O bond formation. A strong base is required to deprotonate the phenol.

    • Materials: Mono-coupled intermediate from Step A, Pd₂(dba)₃ (2.5 mol%), a suitable ligand (e.g., XPhos, 5 mol%), and a strong base (e.g., sodium tert-butoxide, 1.5 eq.) in an anhydrous, aprotic solvent like toluene.

    • Procedure:

      • To a flame-dried Schlenk flask under argon, add the mono-coupled intermediate, base, and solvent.

      • In a separate vial, prepare the catalyst solution of Pd₂(dba)₃ and the ligand in toluene.

      • Add the catalyst to the main flask and heat to 100-110 °C.

      • Monitor the reaction for the consumption of starting material and the formation of the cyclized product.

      • Perform an aqueous work-up followed by purification via column chromatography.

Conclusion

This compound is more than a simple aromatic halide; it is a strategic platform for the efficient construction of complex molecular architectures. Its symmetrically placed bromine atoms provide reliable handles for sequential, palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse and unsymmetrical molecules. The steric influence of the vicinal methyl groups adds a layer of conformational control that is invaluable in designing targeted therapeutics, particularly kinase inhibitors. The protocols and applications detailed herein demonstrate the versatility and power of this reagent, solidifying its place as a cornerstone scaffold for researchers, scientists, and drug development professionals.

References

  • Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers - PMC - NIH. (n.d.).
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed. (2020). Molecules, 25(15), E3493.
  • Cross-coupling of 1,4-dibromo-2-nitrobenzene (1) carried out under... - ResearchGate. (n.d.).
  • Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - PMC - NIH. (2021). International Journal of Molecular Sciences, 22(12), 6279.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - MDPI. (2020). Molecules, 25(15), 3493.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - SciSpace. (2020). Molecules, 25(15), E3493.
  • Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC - PubMed Central. (2023). Pharmaceuticals, 16(2), 304.
  • Discovery of a Selective Kinase Inhibitor (TAK-632) Targeting Pan-RAF Inhibition: Design, Synthesis, and Biological Evaluation of C-7-Substituted 1,3-Benzothiazole Derivatives - ResearchGate. (n.d.).
  • This compound | C8H8Br2 | CID 12100427 - PubChem. (n.d.).
  • This compound | CAS#:75024-22-5 | Chemsrc. (n.d.).
  • (PDF) In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - ResearchGate. (2020).

Sources

Application Notes and Protocols for the Metal-Catalyzed Cross-Coupling of 1,4-Dibromo-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Utilization of a Durene-Derived Building Block

1,4-Dibromo-2,3-dimethylbenzene, a derivative of durene, is a valuable and sterically defined building block in modern organic synthesis. Its symmetrical dibromo substitution pattern, combined with the electronic and steric influence of the adjacent methyl groups, presents unique opportunities and challenges in the construction of complex molecular architectures. This guide provides an in-depth exploration of its application in three cornerstone metal-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

The presence of two bromine atoms allows for both mono- and di-functionalization, enabling the synthesis of a diverse array of compounds. The products of these reactions, such as substituted terphenyls, diarylamines, and dialkynylbenzenes, are of significant interest in materials science, medicinal chemistry, and the development of organic electronics.[1] This document serves as a practical resource for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols but also a critical analysis of the underlying principles that govern these transformations.

Core Concepts: The Palladium Catalytic Cycle

The majority of cross-coupling reactions involving aryl bromides are efficiently catalyzed by palladium complexes.[2] The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step.

  • Transmetalation: The organic moiety from a nucleophilic coupling partner (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming a new carbon-carbon or carbon-heteroatom bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[2]

Palladium Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal R'-M PdII_ArR Ar-Pd(II)L_n-R' Transmetal->PdII_ArR - M-X RedElim Reductive Elimination PdII_ArR->RedElim Ar-R' RedElim->Pd0

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for the synthesis of biaryl compounds by coupling an organoboron reagent with an organohalide.[4] For this compound, this reaction allows for the controlled introduction of one or two aryl or vinyl groups, leading to the formation of substituted terphenyls and related structures.

Insights into Reactivity and Selectivity

The two bromine atoms in this compound are chemically equivalent, which can lead to a mixture of mono- and di-arylated products. Achieving selectivity for mono-arylation often requires careful control of stoichiometry, using a slight deficiency of the boronic acid. Conversely, di-substitution is favored by using an excess of the boronic acid and prolonged reaction times. The steric hindrance from the two ortho-methyl groups can influence the rate of reaction, often necessitating the use of bulky, electron-rich phosphine ligands to promote efficient oxidative addition and reductive elimination.[5]

Protocol: Synthesis of a 2,3-Dimethyl-p-terphenyl Derivative

This protocol details the double Suzuki-Miyaura coupling to synthesize a di-substituted product.

Reaction Scheme:

Br-C6H2(CH3)2-Br + 2 HC≡C-Ph --[Pd/Cu catalyst, base]--> Ph-C≡C-C6H2(CH3)2-C≡C-Ph

Br-C6H2(CH3)2-Br + 2 H2N-C6H4-CH3 --[Pd catalyst, ligand, base]--> (CH3-C6H4-NH)-C6H2(CH3)2-(NH-C6H4-CH3)

Sources

Application Note & Protocol: Formation of 2,3-Dimethyl-1,4-phenylenebis(magnesium bromide) from 1,4-Dibromo-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Grignard reagents, organomagnesium halides (R-Mg-X), are cornerstones of synthetic organic chemistry, prized for their potent nucleophilicity in forming new carbon-carbon bonds.[1][2] This guide provides a detailed protocol and scientific rationale for the preparation of a specific di-Grignard reagent, 2,3-dimethyl-1,4-phenylenebis(magnesium bromide), from 1,4-Dibromo-2,3-dimethylbenzene. The formation of di-Grignard reagents from aryl dihalides presents unique challenges, including the potential for polymerization and the difficulty of achieving double insertion. This document offers field-proven insights into overcoming these challenges, focusing on the critical parameters of magnesium activation, solvent selection, and reaction control. This protocol is designed for researchers in materials science and drug development who can utilize this difunctional intermediate as a rigid, methylated aromatic building block for complex molecular architectures and polymers.

The Underlying Chemistry: Mechanism and Key Considerations

The synthesis of a Grignard reagent is an oxidative addition reaction where magnesium metal(0) inserts into a carbon-halogen bond.[3][4] This is not a simple solution-phase reaction; it is a heterogeneous process occurring on the surface of the magnesium metal.

Mechanism Overview: The reaction is understood to proceed through a single-electron transfer (SET) mechanism.[5]

  • Electron Transfer: An electron is transferred from the magnesium metal surface to the antibonding orbital of the C-Br bond of this compound.

  • Radical Formation: This transfer leads to the formation of an aryl radical anion, which quickly fragments to form an aryl radical and a bromide anion.[6]

  • Surface Reaction: The highly reactive aryl radical recombines at the magnesium surface to form the C-Mg bond, completing the oxidative addition of Mg(0) to Mg(II).[3][5]

The Role of the Solvent: Ethereal solvents, such as tetrahydrofuran (THF) or diethyl ether (Et₂O), are essential for a successful Grignard formation.[1][7] They play two crucial roles:

  • Solvation: They dissolve the organic halide, allowing it to interact with the magnesium surface.

  • Stabilization: The lone pair electrons on the ether's oxygen atom coordinate to the electron-deficient magnesium center of the Grignard reagent, forming a stabilizing complex.[1][8] This stabilization is critical for preventing the reagent from decomposing. For aryl bromides, THF is often the preferred solvent due to its superior solvating power.[4]

The Schlenk Equilibrium: In solution, Grignard reagents exist in a complex equilibrium, known as the Schlenk equilibrium, involving the organomagnesium halide (RMgX), the diorganomagnesium species (R₂Mg), and magnesium halide (MgX₂).[4][8]

2 RMgX ⇌ R₂Mg + MgX₂

Understanding this equilibrium is important for advanced applications, though for most synthetic purposes, the mixture is used as is.

Critical Experimental Parameters: The "Why" Behind the Protocol

Success in Grignard synthesis hinges on meticulous control of the reaction environment. The reagent's nature as a potent base and nucleophile makes it highly sensitive.[2]

3.1 Anhydrous & Inert Conditions: A Non-Negotiable Requirement Grignard reagents react violently with protic sources, such as water, alcohols, or even acidic C-H bonds.[2][9] This reaction, an acid-base quench, protonates the carbanion, destroying the reagent and forming the corresponding hydrocarbon (in this case, 2,3-dimethylbenzene).

  • Causality: To prevent this, all glassware must be rigorously dried (typically by flame-drying under vacuum or oven-drying) and the reaction must be conducted under an inert atmosphere of dry nitrogen or argon.[9][10] Solvents must be anhydrous grade.

3.2 Magnesium Activation: Overcoming the Oxide Barrier Magnesium metal is invariably coated with a passivating layer of magnesium oxide (MgO), which is unreactive and prevents the reaction from starting.[8][11] This oxide layer must be disrupted to expose the fresh, reactive metal surface. The delay before the reaction begins is known as the "induction period".[8]

  • Causality & Methods:

    • Mechanical Activation: Crushing the magnesium turnings with a glass rod in the flask can physically break the oxide layer, exposing fresh metal.[8][12]

    • Chemical Activation: Using a small amount of an activating agent is the most common and reliable method.

      • Iodine (I₂): A few crystals of iodine react with a small amount of magnesium to form magnesium iodide (MgI₂). This process etches the surface, exposing reactive magnesium. The disappearance of the characteristic brown/purple iodine color is a visual cue of successful initiation.[11][12]

      • 1,2-Dibromoethane (DBE): This is a highly effective activator. It reacts readily with magnesium to form ethylene gas and MgBr₂. The observation of gas bubbles is a clear sign that the magnesium is active and the system is ready.[8][11][13]

3.3 Reaction Control: Managing Exothermicity and Side Reactions The formation of a Grignard reagent is a highly exothermic process.[8][10] Uncontrolled, this can lead to a runaway reaction, where the solvent boils violently, creating a significant fire hazard.[14]

  • Causality & Control:

    • Slow Addition: The solution of this compound must be added slowly and dropwise from an addition funnel. This maintains a low concentration of the halide and allows the heat generated to dissipate safely.[15]

    • Temperature Management: The rate of addition should be controlled to maintain a gentle reflux (self-sustaining boiling) of the solvent.[16] An ice-water bath should always be kept on hand to cool the reaction if it becomes too vigorous.[10]

    • Preventing Side Reactions: Slow addition is also critical to minimize the primary side reaction: Wurtz-type coupling.[17] If the local concentration of the organic halide is too high, a newly formed Grignard molecule can react with another molecule of the dibromide, leading to the formation of oligomeric/polymeric materials instead of the desired di-Grignard reagent.

Experimental Workflow Diagram

The following diagram outlines the key stages of the protocol, from setup to the formation of the final reagent solution.

Grignard_Workflow cluster_prep Phase 1: Preparation & Setup cluster_reaction Phase 2: Reaction Execution cluster_product Phase 3: Product Handling A Assemble & Flame-Dry Three-Neck Flask, Condenser, Addition Funnel B Add Mg Turnings & Iodine Crystal to Flask A->B C Establish Inert Atmosphere (Nitrogen or Argon) B->C E Initiate Reaction: Add small aliquot of halide solution to Mg. Observe for exotherm. C->E D Prepare Anhydrous THF Solution of this compound in Addition Funnel D->E F Controlled Addition: Add remaining halide solution dropwise to maintain gentle reflux. E->F G Drive to Completion: Heat to reflux (if necessary) until Mg is consumed. F->G H Cool to Room Temperature G->H I Result: Dark, cloudy solution of 2,3-dimethyl-1,4-phenylenebis(magnesium bromide) H->I J Use In Situ: Proceed directly to next synthetic step. I->J

Caption: Experimental workflow for di-Grignard synthesis.

Detailed Synthesis Protocol

Safety Notice: This procedure involves flammable solvents and highly reactive reagents. It must be performed in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and gloves, is mandatory.[14][18] An inert gas fire extinguisher (e.g., Class D) should be accessible.

ParameterValueRationale
Reactants
This compound1.00 eq (e.g., 10.0 mmol, 2.64 g)Starting aryl dihalide.
Magnesium Turnings2.5 eq (e.g., 25.0 mmol, 0.61 g)Excess ensures complete reaction of both bromide sites.
Iodine (I₂)1-2 small crystalsActivates the magnesium surface.[11]
Solvent
Anhydrous Tetrahydrofuran (THF)~10-15 mL per g of halideAprotic solvent to stabilize the Grignard reagent.[1]
Conditions
AtmosphereDry Nitrogen or ArgonPrevents reaction with atmospheric O₂, CO₂, and H₂O.[9]
Addition Time30-60 minutesControls exotherm and minimizes side reactions.
Reaction TemperatureGentle Reflux (~66 °C for THF)Maintained by controlled addition and external heating if needed.
Post-Addition Time1-2 hoursEnsures the reaction goes to completion.

Step-by-Step Methodology:

  • Glassware Preparation: Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a 50 mL pressure-equalizing dropping funnel, and a gas inlet adapter. Thoroughly flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.[10]

  • Magnesium Activation: Remove the gas inlet and briefly remove the dropping funnel. Quickly add the magnesium turnings (25.0 mmol, 0.61 g) and one or two small crystals of iodine to the flask. Reassemble the apparatus and re-establish the inert atmosphere.

  • Reagent Solution Preparation: In a separate dry flask, dissolve this compound (10.0 mmol, 2.64 g) in 30 mL of anhydrous THF. Transfer this solution to the dropping funnel via cannula or under a strong counter-flow of inert gas.

  • Reaction Initiation: Begin stirring the magnesium turnings. Add approximately 2-3 mL of the dibromide solution from the dropping funnel directly onto the magnesium.[13] Watch for signs of initiation: the disappearance of the iodine color, the appearance of a gray, cloudy suspension, and a gentle, spontaneous boiling of the solvent.[11][13] If the reaction does not start within 5-10 minutes, gently warm the flask with a heat gun (remove flammable materials from the vicinity first) until initiation is observed. Have an ice bath ready.[10]

  • Controlled Addition: Once the reaction is initiated and self-sustaining, begin a slow, dropwise addition of the remaining dibromide solution from the dropping funnel. The rate of addition should be adjusted to maintain a steady but controlled reflux. This phase should take approximately 30-60 minutes.

  • Completion of Reaction: After the addition is complete, the reaction mixture will typically be a dark gray or brown slurry. If the reflux has subsided, use a heating mantle to heat the mixture at reflux for an additional 1-2 hours to ensure all the magnesium has reacted and both bromide sites have been converted.[2]

  • Final Product: After the reflux period, remove the heat source and allow the mixture to cool to room temperature. The resulting dark, cloudy solution is the 2,3-dimethyl-1,4-phenylenebis(magnesium bromide) reagent. It is highly air and moisture sensitive and should be used immediately (in situ) for the next step of the desired synthesis.[9][17] The concentration can be estimated based on the initial limiting reagent or determined more accurately via titration.

References

  • SATHEE. (n.d.). Chemistry Grignard Reaction Mechanism.
  • Wikipedia. (n.d.). Grignard reagent. Retrieved from https.wikipedia.org/wiki/Grignard_reagent
  • Rantanen, T., et al. (2009). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.
  • Various Authors. (2022). What is the best solvent for making a Grignard Reagent? Quora.
  • Sciencemadness Wiki. (2019). Grignard reagent.
  • Various Authors. (2014). Does anyone know the best way to activate magnesium for the grignard reagent? ResearchGate.
  • American Chemical Society. (n.d.). Grignard Reaction - Laboratory Reaction Safety Summary.
  • TMP Chem. (2019). making Grignard reagents. YouTube.
  • Google Patents. (n.d.). US3347912A - Novel grignard reagents.
  • Various Authors. (2022). What are Grignard reagent preparation precautions during preparation? Quora.
  • BYJU'S. (n.d.). Grignard Reagent.
  • University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations.
  • Roberts, J. D. (1966). Nuclear magnetic resonance spectroscopy. Structure and dynamic character of allylic Grignard reagents. Discussions of the Faraday Society.
  • ResearchGate. (2025). Mechanism of the Grignard reagent formation - Part 1.
  • Garst, J. F., et al. (2001). Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism. Organic Letters.
  • Whitesides, G. M., & Roberts, J. D. (1965). Nuclear Magnetic Resonance Spectroscopy. The Configurational Stability of Primary Grignard Reagents. Journal of the American Chemical Society.
  • Ashby, E. C. (2002). The Grignard Reagents. Organometallics.
  • University of Georgia Office of Research. (n.d.). Standard Operating Procedure: Grignard Reagents.
  • Trinchera, P., et al. (2021). Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X‐Ray Spectroscopy. Chemistry – A European Journal.
  • Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment).
  • University of California, Irvine. (n.d.). Grignard Reaction.
  • Defense Technical Information Center. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. THE CONFIGURATIONAL STABILITY OF PRIMARY GRIGNARD REAGENTS.
  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
  • Kadowski, B. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube.
  • University of Massachusetts Boston. (n.d.). The Grignard Reaction.
  • Wikipedia. (n.d.). Phenylmagnesium bromide.

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Application Notes and Protocols: Regioselective Synthesis of 2,3-Dimethyl-1,4-phenylenebis(lithium) via Lithiation of 1,4-Dibromo-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Lithiated Aromatic Intermediates

Organolithium reagents are powerful tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control. Among these, aryllithium species derived from halogen-lithium exchange are particularly valuable for the construction of complex molecular architectures. 1,4-Dibromo-2,3-dimethylbenzene serves as a key precursor to the corresponding 1,4-dilithio intermediate. The strategic placement of the methyl groups influences the electronic and steric environment of the aromatic ring, making its lithiated form a bespoke building block for pharmaceuticals, functional materials, and fine chemicals. This document provides a comprehensive guide to the successful lithiation of this compound, detailing the underlying mechanistic principles, a robust experimental protocol, and key applications for the resulting organometallic intermediate.

Mechanistic Insights: The Halogen-Lithium Exchange

The conversion of this compound to its dilithiated counterpart proceeds via a halogen-lithium exchange reaction. This transformation is typically accomplished using an alkyllithium reagent, such as n-butyllithium (n-BuLi). The reaction is believed to proceed through an "ate-complex" intermediate, where the nucleophilic alkyl group of the organolithium reagent attacks the electrophilic bromine atom on the aromatic ring.[1] This process is kinetically controlled and highly efficient, particularly at low temperatures, which minimizes potential side reactions.[1]

The rate of halogen-lithium exchange is influenced by the nature of the halogen, with the reactivity trend being I > Br > Cl.[1][2] For dibrominated substrates, the reaction can proceed in a stepwise manner to first form the monolithiated species, followed by a second exchange to yield the dilithiated product. The equilibrium of this reaction favors the formation of the more stable aryllithium species.[3]

Caption: Mechanism of Halogen-Lithium Exchange.

Experimental Protocol: Synthesis of 2,3-Dimethyl-1,4-phenylenebis(lithium)

This protocol details the in-situ generation of 2,3-dimethyl-1,4-phenylenebis(lithium) from this compound. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and standard Schlenk techniques.[4]

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )ConcentrationAmountMoles (mmol)Notes
This compoundC₈H₈Br₂263.96-2.64 g10.0Ensure it is dry.
n-ButyllithiumC₄H₉Li64.062.5 M in hexanes8.8 mL22.0Titrate prior to use.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-100 mL-Dry over sodium/benzophenone.
Anhydrous Diethyl Ether (Et₂O)(C₂H₅)₂O74.12-50 mL-For workup.
Deuterated Chloroform (CDCl₃)CDCl₃120.38-As needed-For NMR analysis.
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add this compound (2.64 g, 10.0 mmol).

  • Solvent Addition: Add anhydrous tetrahydrofuran (100 mL) to the flask via cannula. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Addition of n-Butyllithium: Slowly add n-butyllithium (8.8 mL of a 2.5 M solution in hexanes, 22.0 mmol) dropwise to the stirred solution over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours. The formation of the dilithiated species is typically accompanied by a color change.

  • In-situ Use: The resulting solution of 2,3-dimethyl-1,4-phenylenebis(lithium) is now ready for reaction with a suitable electrophile.

Caption: Experimental Workflow for Lithiation.

Applications in Organic Synthesis: Trapping the Dilithio Intermediate

The generated 2,3-dimethyl-1,4-phenylenebis(lithium) is a highly reactive intermediate that can be trapped with a variety of electrophiles to afford functionalized aromatic compounds.

Example Application: Synthesis of 1,4-Bis(trimethylsilyl)-2,3-dimethylbenzene
  • Electrophile Addition: To the cold (-78 °C) solution of 2,3-dimethyl-1,4-phenylenebis(lithium) prepared as described above, slowly add chlorotrimethylsilane (2.8 mL, 22.0 mmol) via syringe.

  • Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by carefully adding 20 mL of saturated aqueous ammonium chloride solution.

  • Workup: Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether. Wash the organic layer with water (2 x 50 mL) and brine (50 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1,4-bis(trimethylsilyl)-2,3-dimethylbenzene.

Troubleshooting and Key Considerations

  • Moisture and Air Sensitivity: Organolithium reagents are extremely sensitive to moisture and air. Strict adherence to anhydrous and anaerobic techniques is paramount for success.[4]

  • Temperature Control: Maintaining a low temperature (-78 °C) is crucial to prevent side reactions, such as the degradation of THF by n-BuLi and undesired coupling reactions.[5]

  • Quality of n-Butyllithium: The concentration of commercially available n-butyllithium can vary. It is highly recommended to titrate the solution prior to use to ensure accurate stoichiometry.

  • Solvent Effects: The choice of solvent can significantly impact the reaction outcome. While THF is a good solvent for this reaction, mixtures of ethers and hydrocarbons can also be employed to modulate reactivity and solubility.[5]

Conclusion

The lithiation of this compound is a reliable and efficient method for generating the corresponding 1,4-dilithio intermediate. This versatile building block opens avenues for the synthesis of a wide array of substituted aromatic compounds. By understanding the underlying mechanistic principles and adhering to a carefully controlled experimental protocol, researchers can effectively utilize this powerful synthetic transformation in their drug discovery and materials science endeavors.

References

  • Gilman, H., & Jones, R. G. (1951). Halogen-Metal Interconversion with Organolithium Compounds. Organic Reactions, 6, 339-367.
  • Bailey, W. F., & Patricia, J. J. (1988). The mechanism of the lithium-halogen interchange reaction: a review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46.
  • Wittig, G., & Fuhrmann, G. (1940). Über das Verhalten von p-Brom-anisol und p-Brom-phenetol gegen Phenyl-lithium. Berichte der deutschen chemischen Gesellschaft (A and B Series), 73(11), 1197-1215.
  • Reich, H. J., Green, D. P., Medina, M. A., Goldenberg, W. S., Gudmundsson, B. Ö., Dykstra, R. R., & Phillips, N. H. (1998). A protocol for safe lithiation reactions using organolithium reagents. Journal of Visualized Experiments, (117), e54705.
  • Jones, R. G., & Gilman, H. (1954). The Halogen-Metal Interconversion Reaction with Organolithium Compounds. Chemical Reviews, 54(5), 835-890.
  • Narasimhan, N. S., & Mali, R. S. (1983). Heteroatom directed aromatic lithiation reactions for the synthesis of condensed heterocyclic compounds. Synthesis, (12), 957-986.
  • Wikipedia. (n.d.). Metal-halogen exchange.
  • Macmillan Group. (2007, February 22). The Mechanism of Lithium-Halogen Exchange.
  • Bailey, W. F., & Wachter-Jurcsak, N. (2006). Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C. The Journal of Organic Chemistry, 71(7), 2825–2828.

Sources

Application Notes & Protocols: Strategic C-C Bond Formation Using 1,4-Dibromo-2,3-dimethylbenzene with Organometallic Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the strategic utilization of 1,4-dibromo-2,3-dimethylbenzene as a versatile building block in organic synthesis. We delve into the nuanced reactions of this substrate with various classes of organometallic reagents, including organolithiums, Grignard reagents, and coupling partners in palladium-catalyzed reactions. This guide moves beyond mere procedural descriptions to offer in-depth mechanistic insights, explaining the causality behind experimental choices and providing robust, validated protocols. The aim is to empower scientists to leverage these transformations for the synthesis of complex molecular architectures, from active pharmaceutical ingredients to advanced polymeric materials.

Introduction: The Synthetic Versatility of this compound

This compound is a symmetrically substituted aryl dihalide that serves as a pivotal starting material for the construction of more complex molecular frameworks.[1] Its two bromine atoms offer distinct reactive sites that can be selectively functionalized, enabling either sequential, site-specific modifications or symmetrical derivatization. The presence of the adjacent methyl groups provides steric influence and modulates the electronic properties of the aromatic ring, which can be exploited to control reactivity and selectivity.

This guide will explore three principal classes of organometallic transformations involving this substrate:

  • Lithium-Halogen Exchange: For the generation of highly nucleophilic organolithium species.

  • Grignard Reagent Formation: Creating organomagnesium compounds for subsequent coupling reactions.

  • Palladium-Catalyzed Cross-Coupling: Including Suzuki-Miyaura and Sonogashira reactions for the precise formation of C(sp²)-C(sp²) and C(sp²)-C(sp) bonds.

Lithium-Halogen Exchange: Generating Potent Aryllithium Intermediates

The lithium-halogen exchange is a powerful and rapid method for converting aryl bromides into their corresponding aryllithium reagents.[2] This reaction is kinetically controlled and often proceeds at extremely low temperatures to prevent side reactions, such as reaction with ethereal solvents.[3][4] The mechanism is believed to involve the formation of an "ate-complex," where the halide coordinates to the lithium atom of the organolithium reagent prior to the exchange.[5][6]

Mechanistic Rationale

The reaction's speed is a key advantage, often out-competing proton transfer, which allows for the presence of certain functional groups.[6] For this compound, monolithiation is readily achieved by using one equivalent of an organolithium reagent like n-butyllithium (n-BuLi). The resulting 4-bromo-2,3-dimethylphenyllithium is a potent nucleophile, ready for trapping with a wide array of electrophiles.

Lithium_Halogen_Exchange sub Ar-Br (this compound) ate_complex "Ate-Complex" [Ar-Br-Li-R]⁻ sub->ate_complex + R-Li nBuLi R-Li (n-BuLi) nBuLi->ate_complex prod Ar-Li (4-Bromo-2,3-dimethylphenyllithium) ate_complex->prod Fast Exchange nBuBr R-Br (n-BuBr) ate_complex->nBuBr final_prod Ar-E prod->final_prod + E+ electrophile Electrophile (E+) electrophile->final_prod

Caption: Mechanism of Lithium-Halogen Exchange.

Protocol: Selective Monolithiation and Electrophilic Quench

This protocol details the generation of the mono-lithiated species and its subsequent reaction with an electrophile, using carbon dioxide (to form a carboxylic acid) as an example.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (1.05 eq, solution in hexanes)

  • Dry Ice (CO₂, solid)

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • System Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum. Maintain the system under a positive pressure of inert gas throughout the reaction.

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous THF. The concentration is typically maintained around 0.2-0.5 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: This low temperature is critical to prevent the highly reactive organolithium from attacking the THF solvent and to control the exothermic exchange reaction.[3]

  • Lithiation: Add n-BuLi (1.05 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 30-60 minutes. Completion of the exchange is typically rapid.[6]

  • Electrophilic Quench: Crush dry ice into a powder and add it in small portions to the reaction mixture. Alternatively, the reaction mixture can be transferred via cannula into a separate flask containing a slurry of crushed dry ice in THF. Rationale: Using an excess of the electrophile ensures complete trapping of the aryllithium intermediate.

  • Workup: Allow the mixture to warm to room temperature. Quench carefully with 1 M HCl until the aqueous layer is acidic.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-bromo-2,3-dimethylbenzoic acid.

ElectrophileProduct ClassTypical Yield (%)
CO₂Carboxylic Acid80-95%
BenzaldehydeSecondary Alcohol75-90%
AcetoneTertiary Alcohol70-85%
Dimethylformamide (DMF)Aldehyde65-80%

Grignard Reagents and Kumada Cross-Coupling

Grignard reagents offer a less reactive, but highly effective, alternative to organolithiums.[7] Their formation from an aryl halide and magnesium metal is a cornerstone of organic synthesis.[8] These organomagnesium compounds are particularly valuable as nucleophiles in transition metal-catalyzed cross-coupling reactions.

Kumada Coupling: Ni/Pd-Catalyzed C-C Bond Formation

The Kumada coupling, one of the earliest examples of catalytic cross-coupling, joins a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex.[9][10] The catalytic cycle involves three key steps: oxidative addition of the organic halide to the low-valent metal center, transmetalation of the organic group from magnesium to the metal, and reductive elimination to form the new C-C bond and regenerate the catalyst.[10][11]

Caption: The catalytic cycle of a Kumada cross-coupling reaction.

Protocol: Two-Step Synthesis of a Biaryl via Grignard Formation and Kumada Coupling

Step A: Formation of (4-Bromo-2,3-dimethylphenyl)magnesium bromide

Materials:

  • This compound (1.0 eq)

  • Magnesium turnings (1.1 eq)

  • Anhydrous THF

  • Iodine (a single crystal) or 1,2-Dibromoethane (few drops)

Procedure:

  • Activation: Place magnesium turnings in a flame-dried, three-necked flask under inert atmosphere. Add a small crystal of iodine. Gently heat the flask with a heat gun until violet iodine vapor is observed. Allow to cool. Causality: This process etches the passivating oxide layer on the magnesium surface, exposing fresh metal to initiate the reaction.[8]

  • Reaction: Add anhydrous THF to cover the magnesium. Add a small portion (approx. 10%) of a solution of this compound in THF.

  • Initiation: Observe the reaction mixture. Initiation is indicated by gentle bubbling and a cloudy or brownish appearance. If the reaction does not start, gentle warming may be required.

  • Addition: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete consumption of the magnesium. The resulting dark grey/brown solution is the Grignard reagent.

Step B: Kumada Coupling with 4-Bromotoluene

Materials:

  • Solution of (4-Bromo-2,3-dimethylphenyl)magnesium bromide (from Step A, 1.0 eq)

  • 4-Bromotoluene (0.95 eq)

  • [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂) (1-3 mol%)

  • Anhydrous THF

Procedure:

  • Setup: In a separate flame-dried flask under inert atmosphere, dissolve 4-bromotoluene and Ni(dppp)Cl₂ in anhydrous THF.

  • Cooling: Cool this solution to 0 °C in an ice bath.

  • Coupling: Slowly add the prepared Grignard reagent solution via cannula to the catalyst/halide mixture over 20-30 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by carefully adding 1 M HCl. Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired biaryl product.

CatalystTypical Loading (mol%)SolventTemperatureTypical Yield (%)
Ni(dppp)Cl₂1 - 5THF, Diethyl Ether0 °C to RT70-90%
Pd(PPh₃)₄1 - 5THFRT to Reflux75-95%
NiCl₂·(H₂O)₁.₅ (ligand-free)2.5THF-10 °C60-80%[12]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has revolutionized C-C bond formation, offering unparalleled scope and functional group tolerance. For a dihalide like this compound, these reactions provide a powerful platform for building complex structures such as conjugated polymers and terphenyls.[13]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction joins an organohalide with an organoboron species (typically a boronic acid or ester) using a palladium catalyst and a base.[14][15][16] The base is crucial for activating the organoboron reagent to facilitate the transmetalation step.[16]

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Phenylboronic acid (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • Toluene and Water (e.g., 4:1 mixture)

Procedure:

  • Setup: To a round-bottom flask, add this compound, phenylboronic acid, Na₂CO₃, and Pd(PPh₃)₄.

  • Solvent Addition: Add the toluene/water solvent mixture.

  • Degassing: Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes. Rationale: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Removing dissolved oxygen is critical for catalytic efficiency.

  • Heating: Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the mixture to room temperature. Add water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, concentrate, and purify by column chromatography to yield the mono-arylated product. By adjusting stoichiometry (using >2 eq of boronic acid), di-arylated products can be targeted.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[17] The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base.[18] The palladium complex facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate, which is key for the transmetalation step.[18]

Sonogashira_Coupling Sonogashira Coupling Catalytic Cycles cluster_Pd Palladium Cycle cluster_Cu Copper Cycle pd0 Pd(0)L₂ pd_intermediate1 Ar-Pd(II)L₂-Br pd0->pd_intermediate1 Oxidative Addition (Ar-Br) pd_intermediate2 Ar-Pd(II)L₂-C≡CR' pd_intermediate1->pd_intermediate2 Transmetalation pd_intermediate2->pd0 Reductive Elimination (Ar-C≡CR') cu_catalyst Cu(I)X alkyne H-C≡CR' cu_catalyst->alkyne π-complex cu_acetylide Cu(I)-C≡CR' cu_acetylide->pd_intermediate1 cu_acetylide->cu_catalyst alkyne->cu_acetylide base Base (Amine) base->cu_acetylide Deprotonation

Caption: Interlocking catalytic cycles of the Sonogashira reaction.

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.05 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1-3 mol%)

  • Copper(I) iodide (CuI) (2-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as solvent and base)

Procedure:

  • Setup: In a Schlenk flask under inert atmosphere, combine this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Solvent/Base Addition: Add anhydrous, degassed Et₃N.

  • Alkyne Addition: Add phenylacetylene dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or GC-MS). Note: The reaction is often run at room temperature to minimize undesirable alkyne homocoupling (Glaser coupling), a common side reaction.[19]

  • Workup: Remove the amine solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with aqueous ammonium chloride solution to remove copper salts.

  • Purification: Wash the organic layer with water and brine, dry over MgSO₄, concentrate, and purify by column chromatography.

Applications in Materials Science

The reactions detailed above are instrumental in synthesizing defined oligomers and polymers. For instance, iterative or polymerization-style cross-coupling reactions using di-functionalized monomers derived from this compound can lead to the formation of poly(2,3-dimethyl-1,4-phenylene) derivatives. These materials are of interest in the field of engineering plastics and advanced electronics. Oxidative coupling polymerization of related phenol monomers is a common route to poly(phenylene oxide)s (PPOs), and the building blocks synthesized via the methods in this guide can be used to create modified PPO structures with tailored properties.[20][21][22][23]

Safety Precautions

  • Organolithium Reagents: n-Butyllithium is pyrophoric and will ignite on contact with air or moisture. It is also corrosive. All manipulations must be performed under a strict inert atmosphere using proper syringe and cannula techniques.[24]

  • Grignard Reagents: While not pyrophoric, Grignard reagents react violently with water. Ensure all glassware and solvents are scrupulously dried.[7]

  • Solvents: Anhydrous ethereal solvents like THF and diethyl ether are highly flammable and can form explosive peroxides. Use in a well-ventilated fume hood away from ignition sources.

  • Catalysts: Palladium and nickel compounds are toxic and should be handled with care, avoiding inhalation and skin contact.

Conclusion

This compound is a highly valuable and adaptable substrate for a range of organometallic transformations. By carefully selecting the reagent and reaction conditions, chemists can achieve selective mono- or di-functionalization with high yields. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers aiming to construct complex molecules, enabling innovation in drug discovery, materials science, and synthetic methodology.

References

  • Chemistry LibreTexts. (2024, March 24). 10.7: Organometallic Coupling Reactions. [Link]
  • Chemistry LibreTexts. (2021, December 27). 15.1: Organometallic Coupling Reactions. [Link]
  • Various Authors. (n.d.). Basic Organometallic Chemistry: Types of Reactions. NPTEL. [Link]
  • OpenStax. (2023, September 20). 10.7 Organometallic Coupling Reactions. In Organic Chemistry. [Link]
  • Various Authors. (n.d.). CHEM3012 - Core Chemistry 3 Reaction Mechanisms in Organometallic Chemistry. University of Leeds. [Link]
  • Wikipedia. (n.d.). Kumada coupling. [Link]
  • Organic Chemistry Portal. (n.d.). Kumada Coupling. [Link]
  • Xu, B., & Tang, W. (n.d.). Ligand-free nickel-catalyzed Kumada couplings of aryl bromides with tert-butyl Grignard reagents. Tetrahedron Letters. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
  • Scribd. (n.d.). 1 Lithium Halogen Exchange. [Link]
  • Evans, D. A. (n.d.). lithium halogen exchange #1 revised. Harvard University. [Link]
  • YouTube. (2020, October 28). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. [Link]
  • MDPI. (n.d.). Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)
  • ResearchGate. (2025, August 6). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)
  • Wiley Online Library. (n.d.). Modified Poly(2,6-dimethyl-1,4-phenylene ether)s Prepared by Redistribution. [Link]
  • University of Groningen. (2013, June 9). Direct catalytic cross-coupling of organolithium compounds. [Link]
  • Chemistry Europe. (n.d.).
  • Myers, A. (n.d.). organolithium reagents 1. Harvard University. [Link]
  • ScienceDirect. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]
  • ACS Publications. (2025, May 5). Synthesis and Morphological Analysis of Well-Defined Poly(2,6-dimethyl-1,4-phenylene ether)-b-Poly(dimethylsiloxane). [Link]
  • The Royal Society of Chemistry. (n.d.). Supplementary Information for - The Royal Society of Chemistry. [Link]
  • YouTube. (2019, November 30). Organolithium Reagents. [Link]
  • NIH. (n.d.).
  • AIR Unimi. (n.d.). In Continuo Pd‐Catalysed Cross Coupling Reactions of Organolithium Reagents with Aryl Bromides Under Aerobic Conditions. [Link]
  • ResearchGate. (2025, August 10). A New Method for Synthesis of Poly(2,6-dimethyl-1,4-phenylene oxide) and Poly(2,6-diphenyl-1,4-phenyl oxide). [Link]
  • BYU ScholarsArchive. (2013, August 28). LITHIUM-HALOGEN EXCHANGE IN NON-ETHEREAL SOLVENT: EFFICIENT PREPARATION OF 2-BROMO-6-LITHIOPYRIDINE IN DICHLOROMETHANE. [Link]
  • Macmillan Group. (2007, February 22). The Mechanism of Lithium-Halogen Exchange. [Link]
  • Tokyo University of Science. (n.d.). Synthesis of poly (2,6-dimethyl-1,4-phenylene oxide) by double-step polymerization in supercritical carbon dioxide. [Link]
  • ResearchGate. (n.d.). Cross-coupling of 1,4-dibromo-2-nitrobenzene (1) carried out under.... [Link]
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Dibromo-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 1,4-Dibromo-2,3-dimethylbenzene. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or looking to optimize the synthesis of this key chemical intermediate. The following content moves beyond a simple protocol, offering in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights. Our goal is to empower you to diagnose issues, improve yield, and ensure the highest purity of your target compound.

The primary route to this compound is the direct electrophilic aromatic substitution of 2,3-dimethylbenzene (o-xylene). While seemingly straightforward, this reaction presents significant challenges in controlling regioselectivity and minimizing the formation of isomeric impurities. This guide will directly address these complexities.

Troubleshooting Guide

This section is formatted to help you quickly identify and solve specific problems encountered during the synthesis.

Issue 1: Low or No Yield of Dibrominated Product

You've completed the reaction and workup, but the isolated yield is significantly lower than anticipated, or you've only recovered the starting material or a mono-brominated intermediate.

Potential Causes & Recommended Solutions

  • Cause A: Inactive or Insufficient Catalyst

    • The "Why": The bromination of an aromatic ring requires a Lewis acid catalyst, typically iron (Fe) powder or anhydrous iron(III) bromide (FeBr₃).[1][2] The catalyst's function is to polarize the bromine molecule (Br₂), creating a more potent electrophile (a "Br⁺" equivalent) that can overcome the aromatic stability of the benzene ring.[3][4] If the catalyst is absent, old, or has been deactivated by moisture, the reaction rate will be negligible.

    • Solution:

      • Ensure Anhydrous Conditions: Use flame-dried glassware and anhydrous solvents. Moisture will hydrolyze and deactivate the FeBr₃ catalyst.

      • Use Fresh Catalyst: If using iron powder, briefly scuff the surface with sandpaper to remove any passivating oxide layer. If using FeBr₃, ensure it is a fresh bottle and has been handled under an inert atmosphere to prevent hydration.

      • In Situ Generation: You can generate FeBr₃ in situ by adding a small piece of iron (e.g., steel wool or iron filings) to the reaction mixture along with the bromine. The initial reaction between Fe and Br₂ will form the active FeBr₃ catalyst.[1][2]

  • Cause B: Incorrect Reaction Temperature

    • The "Why": Electrophilic aromatic substitutions are sensitive to temperature. While higher temperatures increase the reaction rate, they can also promote side reactions and decrease regioselectivity. Conversely, a temperature that is too low may stall the reaction, especially if the catalyst activity is not optimal. For the bromination of xylenes, low temperatures (e.g., -10°C to -30°C) have been shown to improve the ratio of desired isomers by controlling the kinetic versus thermodynamic product distribution.[5]

    • Solution:

      • Controlled Bromine Addition: Begin the reaction at a low temperature (e.g., 0°C or lower) in an ice or ice/salt bath.

      • Slow Addition: Add the liquid bromine dropwise to the solution of o-xylene and catalyst. This helps to control the exotherm of the reaction and maintain the desired low temperature.

      • Monitor Progress: Allow the reaction to warm slowly to room temperature while monitoring its progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, gentle warming (e.g., to 30-40°C) can be applied, but this may come at the cost of selectivity.

  • Cause C: Competing Radical Side Reactions

    • The "Why": There are two primary pathways for bromination: electrophilic aromatic substitution (on the ring) and free-radical substitution (on the methyl groups, known as benzylic bromination).[6] The desired reaction is electrophilic substitution. Free-radical reactions are initiated by UV light. If the reaction is performed in direct light, you will generate undesired benzylic bromide impurities (e.g., 1,4-bis(bromomethyl)-2,3-dimethylbenzene) at the expense of your target compound.

    • Solution:

      • Exclude Light: Conduct the reaction in the dark by wrapping the reaction flask completely in aluminum foil.

      • Avoid Radical Initiators: Ensure no radical initiators (like AIBN or benzoyl peroxide) are present. These are used deliberately when benzylic bromination is the desired outcome, often in conjunction with N-Bromosuccinimide (NBS).[6]

Issue 2: Product is Impure, Contaminated with Isomers

Your NMR or GC-MS analysis shows a mixture of products, even though you have a reasonable total yield. The primary contaminants are other dibromo-2,3-dimethylbenzene isomers.

The "Why": The Challenge of Regioselectivity

The two methyl groups on the starting o-xylene are activating, ortho-, para-directing groups.[7] The first bromination yields a mixture of 4-bromo-1,2-dimethylbenzene and 3-bromo-1,2-dimethylbenzene. The subsequent second bromination is then directed by three substituents (two activating methyl groups and one deactivating but ortho-, para-directing bromine). This complex interplay of directing effects inevitably leads to a mixture of dibrominated isomers.[8][9] The primary challenge of this synthesis is not driving the reaction to completion, but maximizing the formation of the desired 1,4-dibromo isomer over others.

Solutions: Purification Strategy

Separating these isomers is difficult due to their similar physical properties. A multi-step purification strategy is often required.

  • Fractional Crystallization: This is the most effective first-line approach if there is a significant difference in the melting points and solubilities of the isomers. The 1,4-dibromo isomer is a solid at room temperature, which can be an advantage.

    • Procedure: Dissolve the crude product mixture in a minimal amount of a hot solvent (e.g., ethanol, methanol, or hexane). Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization. The isomer that is least soluble and/or has the highest melting point will crystallize out first.

    • Solvent Choice: Ethanol is a commonly cited recrystallization solvent for similar compounds like 1,4-dibromo-2,5-dimethylbenzene.[10] Experiment with different solvents (e.g., methanol, isopropanol, hexane) to find the optimal system for your specific isomer mixture.

  • Silica Gel Column Chromatography: If crystallization fails to provide adequate purity, column chromatography is the next step. The separation of positional isomers on silica is challenging but possible.[6]

    • Mobile Phase: Use a non-polar eluent system. Start with 100% hexane and gradually increase the polarity by adding small amounts of a slightly more polar solvent like dichloromethane or ethyl acetate if needed.

    • Monitoring: Collect small fractions and analyze them by TLC or GC to identify those containing the pure desired product.

Data Table: Physical Properties of Potential Isomers

Knowledge of the physical properties of potential impurities is critical for designing a purification strategy.

Compound NameCAS NumberMelting Point (°C)Boiling Point (°C)
This compound (Target) 75024-22-542-46118-121 (@ 15 Torr)[11][12]
4-Bromo-1,2-dimethylbenzene (Intermediate)583-71-10214-215[9][13][14]
2,3-Dibromo-1,4-dimethylbenzene (Isomer)15540-84-8(Not available)(Not available)[15]
1,2-Dibromo-3,4-dimethylbenzene (Isomer)24932-49-8Liquid at RT(Not available)[16][17]
1,3-Dibromo-2,4-dimethylbenzene (Isomer)90434-19-8(Not available)(Not available)[18][19]

Note: The significant difference in melting points between the solid 1,4-dibromo target and the liquid mono-bromo intermediate suggests that crystallization should be effective at removing unreacted starting material.

Frequently Asked Questions (FAQs)

Q1: Can I use N-Bromosuccinimide (NBS) instead of liquid bromine?

A: Yes, but with caution. NBS is often associated with free-radical benzylic bromination, especially with a radical initiator or light.[6] However, in the presence of an acid catalyst and for activated aromatic rings, NBS can act as an electrophilic brominating agent.[15][20] Using NBS in a polar solvent like DMF or acetonitrile with a catalytic amount of acid (like H₂SO₄ or HCl) can favor aromatic bromination.[20] This method can be advantageous as NBS is a solid and easier to handle than liquid bromine.

Q2: How do I properly quench the reaction and remove excess bromine?

A: Excess bromine is corrosive and volatile and must be neutralized before disposal. The characteristic red-brown color of Br₂ makes it easy to see when it has been fully consumed.[13]

  • Procedure: After the reaction is complete (as determined by TLC/GC), cool the reaction mixture in an ice bath. Slowly add a 10% aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) with vigorous stirring.[13][16] Continue adding the quenching solution dropwise until the red-brown color completely disappears. The reaction is exothermic, so slow addition and cooling are crucial.[13]

Q3: How can I monitor the reaction's progress?

A: Gas Chromatography (GC) is the ideal method for monitoring this reaction. It allows you to quantify the consumption of the o-xylene starting material and the appearance of the mono-brominated intermediate and the various dibrominated products.[10][11]

  • Alternative (TLC): If GC is unavailable, TLC can provide qualitative information. Use a non-polar eluent (e.g., hexane). The products will have a slightly higher Rf than the starting material. Staining with potassium permanganate can help visualize the spots.

Q4: What is the mechanism that explains the formation of multiple isomers?

A: This is a classic example of directing effects in electrophilic aromatic substitution on a disubstituted ring.

G cluster_step1 Step 1: First Bromination cluster_step2 Step 2: Second Bromination cluster_logic Controlling Factors oXylene 2,3-Dimethylbenzene (o-Xylene) Br2_FeBr3_1 + Br₂ / FeBr₃ oXylene->Br2_FeBr3_1 Intermediate_mix Mixture of Mono-bromo Intermediates Br2_FeBr3_1->Intermediate_mix Br2_FeBr3_2 + Br₂ / FeBr₃ Intermediate_mix->Br2_FeBr3_2 Isomer_mix Mixture of Dibromo Isomers (Including desired 1,4-product) Br2_FeBr3_2->Isomer_mix Directing Directing Effects (2x Me, 1x Br) Directing->Isomer_mix Dictate Ratio Sterics Steric Hindrance Sterics->Isomer_mix Dictate Ratio Conditions Reaction Conditions (Temp, Solvent, Catalyst) Conditions->Isomer_mix Dictate Ratio G start Start prep 1. Preparation - Flame-dry glassware. - Add o-xylene and solvent (e.g., CH₂Cl₂). - Add catalyst (Fe powder or FeBr₃). - Cool to 0°C in an ice bath. start->prep reaction 2. Reaction - Wrap flask in foil (darkness). - Add Br₂ (2.1 eq.) dropwise over 1h, keeping T < 5°C. - Allow to warm to RT and stir for 12-24h. prep->reaction monitor 3. Monitoring - Check for completion by GC or TLC. - Look for disappearance of mono-bromo intermediate. reaction->monitor quench 4. Quenching - Cool back to 0°C. - Slowly add 10% Na₂S₂O₃ (aq) until Br₂ color vanishes. monitor->quench workup 5. Workup - Transfer to separatory funnel. - Wash with H₂O, then brine. - Dry organic layer (e.g., MgSO₄). - Concentrate via rotary evaporation. quench->workup purify 6. Purification - Dissolve crude solid in minimal hot ethanol. - Cool slowly to crystallize. - Filter and wash crystals with cold ethanol. - Perform column chromatography if needed. workup->purify end Final Product This compound purify->end

Caption: General experimental workflow for synthesis.

References

  • Solubility of Things. 1,2-Dibromo-3,4-dimethylbenzene. [Link]
  • ChemBK. 1,4-DIBROMO-2,5-DIMETHYLBENZENE. [Link]
  • ChemHelp ASAP (YouTube).
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  • Wikipedia. N-Bromosuccinimide. [Link]
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Technical Support Center: Troubleshooting Side Products in the Bromination of 2,3-Dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of 2,3-dimethylbenzene (o-xylene). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common side product issues, and optimize for the desired product. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower your experimental design.

Section 1: Frequently Asked Questions - Understanding the Core Reaction

This section addresses fundamental questions about the bromination of 2,3-dimethylbenzene, providing the foundational knowledge needed for successful synthesis.

Q1: What are the expected major and minor products from the electrophilic bromination of 2,3-dimethylbenzene and why?

A: In an electrophilic aromatic substitution (EAS) reaction, the two methyl groups on the 2,3-dimethylbenzene ring are activating, electron-donating groups.[1] They direct incoming electrophiles, such as the bromonium ion (Br⁺), to the ortho and para positions relative to themselves.[2][3]

  • Activating Effects: The methyl groups enrich the electron density of the aromatic ring through inductive effects and hyperconjugation, making it more nucleophilic and reactive towards electrophiles than benzene itself.[4]

  • Directing Effects: The directing influence of the two methyl groups is additive.

    • The C4-position is para to the C1-methyl group and ortho to the C2-methyl group.

    • The C5-position is ortho to the C1-methyl group and para to the C2-methyl group.

    • The C6-position is ortho to the C1-methyl group.

    • The C3-position is ortho to the C2-methyl group.

Considering both electronic activation and steric hindrance, substitution occurs preferentially at the less sterically hindered C4 and C3 positions.

  • Major Product: 4-Bromo-1,2-dimethylbenzene is the primary product. The arenium ion intermediate leading to this product is highly stabilized by the directing effects of both methyl groups.

  • Minor Isomeric Product: 3-Bromo-1,2-dimethylbenzene is a significant side product.[5] Its formation is electronically favored but can be sterically less accessible compared to the C4 position.

The ratio of these two isomers is highly dependent on reaction conditions, particularly temperature.[6]

Q2: What is the fundamental difference between ring (electrophilic) bromination and side-chain (benzylic) bromination?

A: The reaction pathway is determined by the reaction conditions, which dictate whether an ionic (electrophilic) or a radical mechanism is favored.

  • Ring (Electrophilic) Bromination: This is an electrophilic aromatic substitution (EAS) reaction. It involves the substitution of a hydrogen atom on the aromatic ring with a bromine atom. This reaction requires the generation of a strong electrophile (Br⁺), typically by using molecular bromine (Br₂) with a Lewis acid catalyst like FeBr₃.[7][8] The mechanism proceeds through a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[9][10] This process requires conditions that favor ionic intermediates.

  • Side-Chain (Benzylic) Bromination: This is a free-radical substitution reaction. It involves the substitution of a hydrogen atom on one of the methyl groups (the benzylic position) with a bromine atom.[11] Benzylic C-H bonds are relatively weak because the resulting benzylic radical is resonance-stabilized by the aromatic ring.[12] This reaction is initiated by radical initiators such as UV light or a chemical initiator like AIBN (azobisisobutyronitrile) and typically uses N-Bromosuccinimide (NBS) as the bromine source.[13] NBS is used to maintain a low, constant concentration of Br₂, which favors radical substitution over electrophilic addition to any potential alkene side products.[11]

Q3: How do reaction conditions dictate the type of bromination that occurs?

A: The outcome of the reaction is critically dependent on your choice of reagents, solvent, and energy input. The following table summarizes the key differences:

ParameterRing (Electrophilic) BrominationSide-Chain (Benzylic) Bromination
Brominating Agent Molecular Bromine (Br₂)N-Bromosuccinimide (NBS)[13]
Catalyst/Initiator Lewis Acid (e.g., FeBr₃, AlCl₃)[14]Radical Initiator (e.g., UV light, AIBN)[15]
Solvent Non-polar aprotic (e.g., CH₂Cl₂, CCl₄) or neatNon-polar (e.g., CCl₄, cyclohexane)[16]
Energy Input Typically thermal (0°C to RT)Photochemical (UV light) or thermal with AIBN
Exclusions Must be performed in the dark to prevent radical reactions.[6]Must exclude Lewis acids to prevent EAS.
Primary Product Type Aryl Bromide (e.g., 4-bromo-1,2-dimethylbenzene)Benzyl Bromide (e.g., 1-(bromomethyl)-2,3-dimethylbenzene)

Section 2: Troubleshooting Guide - Common Issues & Solutions

Issue 1: Poor Regioselectivity / Incorrect Isomer Ratio

Q: My reaction yields a high percentage of the 3-bromo-1,2-dimethylbenzene isomer instead of the desired 4-bromo isomer. What went wrong?

A: Achieving high selectivity for the 4-bromo isomer over the 3-bromo isomer is a common challenge. The isomer ratio is primarily influenced by reaction temperature.

Causality: Electrophilic aromatic substitution is kinetically controlled. While both the 3- and 4-positions are activated, the transition state energies leading to their respective arenium ion intermediates are different. Lowering the reaction temperature can increase the energy difference between these competing pathways, thereby favoring the formation of the thermodynamically more stable product, which is often the less sterically hindered 4-bromo isomer. A patent for the bromination of o-xylene suggests that temperatures between -10°C and -70°C in complete darkness significantly favor the formation of 4-bromo-1,2-dimethylbenzene.[6]

Troubleshooting Protocol: Optimizing for 4-Bromo-1,2-dimethylbenzene

  • Setup: Assemble a flame-dried, three-neck flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Ensure the entire setup is protected from light by wrapping it in aluminum foil.

  • Reagents: Charge the flask with 2,3-dimethylbenzene and a catalytic amount of iron powder.

  • Cooling: Cool the reaction vessel to between -15°C and -10°C using an appropriate cooling bath (e.g., ice-salt).

  • Bromine Addition: Add a stoichiometric equivalent of Br₂ dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not rise above -10°C.

  • Reaction: Allow the mixture to stir at this temperature for an additional 2-3 hours after the addition is complete.

  • Workup: Slowly quench the reaction with a saturated sodium bisulfite solution to destroy excess bromine, followed by extraction and purification.

  • Analysis: Analyze the product ratio using GC-MS.[17]

Issue 2: Polybromination

Q: My GC-MS analysis shows significant amounts of dibromo- and other polybrominated species. How can I prevent this?

A: The formation of polybrominated products like 1,4-dibromo-2,3-dimethylbenzene is a classic sign of over-reaction.[18] The monobrominated product is still an activated ring and can undergo a second bromination if conditions are too harsh or excess brominating agent is present.

Causality: The first bromine atom added to the ring is a deactivating group, but the two activating methyl groups can still make the monobrominated ring susceptible to further electrophilic attack, especially if a high concentration of the electrophile is present or the temperature is elevated.

Troubleshooting Protocol: Minimizing Polybromination

  • Control Stoichiometry: Use a precise 1:1 molar ratio of 2,3-dimethylbenzene to Br₂. It may even be beneficial to use a slight excess (1.05 to 1.1 equivalents) of the dimethylbenzene.

  • Slow Addition: Add the Br₂ very slowly using a syringe pump or dropping funnel to maintain a low concentration of the electrophile throughout the reaction.

  • Low Temperature: Conduct the reaction at a low temperature (e.g., 0°C or below) to decrease the rate of the second bromination, which has a higher activation energy.

  • Monitor Progress: Use TLC or GC analysis to monitor the disappearance of the starting material. Stop the reaction as soon as the starting material is consumed to prevent the over-reaction of the product.

Issue 3: Unwanted Benzylic Bromination

Q: I was attempting an electrophilic ring bromination with Br₂ and a catalyst, but my main product is a benzylic bromide. Why did this happen?

A: This indicates that a free-radical pathway was inadvertently initiated. The most common cause is exposure to UV light.

Causality: Molecular bromine (Br₂) can undergo homolytic cleavage to form two bromine radicals (Br•) when exposed to UV light (including sunlight). These radicals will preferentially initiate the benzylic bromination pathway, as the abstraction of a benzylic hydrogen is more favorable than attacking the stable aromatic ring.[11]

Troubleshooting Protocol: Ensuring Clean Electrophilic Substitution

  • Exclude Light: Conduct the entire reaction, including setup and workup, in the dark. Wrap the glassware in aluminum foil.

  • Pure Reagents: Ensure your starting materials and solvents are free from peroxide impurities, which can also act as radical initiators.

  • Confirm Reagent Choice: Verify that you are using Br₂ and a Lewis acid, not NBS. Using NBS will strongly favor the benzylic bromination pathway.[13]

Section 3: Analytical & Purification Protocols

Q: How can I reliably identify and quantify the products and side products in my reaction mixture?

A: Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for this analysis.[19]

Protocol: GC-MS Analysis of Bromination Mixture

  • Sample Preparation: Quench a small aliquot (approx. 0.1 mL) of the reaction mixture in 1 mL of dilute sodium bisulfite solution. Add 1 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate), vortex, and allow the layers to separate. Inject 1 µL of the organic layer into the GC-MS.

  • GC Method: Use a standard non-polar capillary column (e.g., DB-5ms).

    • Injector Temp: 250°C

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • MS Analysis:

    • Identification: The mass spectrometer will provide fragmentation patterns. Look for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in a ~1:1 ratio), which will result in M⁺ and M⁺+2 peaks of nearly equal intensity.

    • Isomer Identification: While mass spectra of isomers are often similar, their retention times will be different. Compare the retention times to known standards of 4-bromo-1,2-dimethylbenzene and 3-bromo-1,2-dimethylbenzene.

    • Quantification: The relative peak areas in the gas chromatogram can be used to determine the ratio of the products and unreacted starting material.

Q: The boiling points of my isomeric products are very close. What are the best strategies for purification?

A: The boiling points of 4-bromo-1,2-dimethylbenzene (215°C) and 3-bromo-1,2-dimethylbenzene (214°C) are nearly identical, making separation by standard distillation extremely difficult.[6][20]

Recommended Purification Strategies:

  • Fractional Distillation (Limited Success): While challenging, fractional distillation under reduced pressure using a long, highly efficient Vigreux or packed column may provide some enrichment, but achieving high purity is unlikely.

  • Column Chromatography: This is often the most effective lab-scale method.

    • Stationary Phase: Silica gel.

    • Mobile Phase: A non-polar solvent system like hexanes or petroleum ether. The slight difference in polarity between the isomers should allow for separation. Monitor fractions by TLC or GC.

  • Fractional Crystallization: If the product mixture is solid at a reasonable temperature or can be derivatized to a solid, fractional crystallization may be an option. This relies on differences in solubility of the isomers in a given solvent at a specific temperature.

Section 4: Visual Guides & Data

Reaction Mechanism Diagrams

EAS_Mechanism cluster_start Reactants cluster_intermediate Arenium Ion Intermediates cluster_product Products Start 2,3-Dimethylbenzene + Br2/FeBr3 Sigma_4 Sigma Complex (Attack at C4) More Stable Start->Sigma_4 k_major Sigma_3 Sigma Complex (Attack at C3) Less Stable Start->Sigma_3 k_minor Product_4 4-Bromo-1,2-dimethylbenzene (Major Product) Sigma_4->Product_4 -H+ Product_3 3-Bromo-1,2-dimethylbenzene (Minor Product) Sigma_3->Product_3 -H+

Caption: Electrophilic bromination pathways for 2,3-dimethylbenzene.

Radical_Mechanism Start 2,3-Dimethylbenzene + NBS Initiation Initiator (AIBN/UV) -> R• NBS + HBr -> Br2 Br2 -> 2 Br• Propagation1 Benzylic H Abstraction by Br• Initiation->Propagation1 Benzylic_Radical Resonance-Stabilized Benzylic Radical Propagation1->Benzylic_Radical Propagation2 Reaction with Br2 Benzylic_Radical->Propagation2 Propagation2->Propagation1 Regenerates Br• Product Benzylic Bromide Product Propagation2->Product

Caption: Free-radical mechanism for benzylic bromination.

Troubleshooting_Workflow Start Analyze Crude Product (GC-MS) Check1 Major product is Benzylic Bromide? Start->Check1 Check2 High % of Polybromination? Check1->Check2 No Sol1 Reaction exposed to light? Used NBS instead of Br2? ACTION: Exclude light, use Br2/FeBr3. Check1->Sol1 Yes Check3 Incorrect Isomer Ratio? Check2->Check3 No Sol2 Excess Br2 used? Temperature too high? ACTION: Use 1:1 stoichiometry, add Br2 slowly, lower temp. Check2->Sol2 Yes Success Proceed to Purification Check3->Success No Sol3 Reaction temp too high? ACTION: Lower temp to -10°C or below. Check3->Sol3 Yes

Caption: Troubleshooting workflow for bromination side products.

References

  • Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts. [Link]
  • How does the methyl group o-p directing? (2018). Quora. [Link]
  • Comprehensive Overview of 3-Bromo-1,2-dimethylbenzene (CAS: 576-23-8). (2024). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
  • Directive Influence of Groups on Electrophilic Aromatic Substitution. (n.d.). Aakash Institute. [Link]
  • Directing Effects. (2025). Save My Exams. [Link]
  • Electrophilic substitution in methylbenzene and nitrobenzene. (n.d.). Chemguide. [Link]
  • Benzylic Bromin
  • Electrophilic Aromatic Substitution Reactions - Bromination. (2022). Chemistry LibreTexts. [Link]
  • Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.).
  • The Mechanism of Benzylic Bromination with N-Bromosuccinimide. (1953). Journal of the American Chemical Society. [Link]
  • Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene. (2000).
  • Allylic and Benzylic Bromination with NBS. (n.d.). Chad's Prep. [Link]
  • Substitution Reactions of Benzene and Other Aromatic Compounds. (n.d.).
  • Benzylic Bromination of Aromatic Compounds. (2023). Chemistry LibreTexts. [Link]
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  • Bromination of ortho-xylene. (1992).
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  • 4-bromo-1,2-dimethylbenzene. (n.d.). ChemSynthesis. [Link]
  • Bromination of benzene. (n.d.). Khan Academy. [Link]
  • Method for preparing 4-bromo-1,2-xylene. (2011).
  • 1-Bromo-2,3-dimethylbenzene. (n.d.).
  • 3-Bromo-1,2-dimethylbenzene, min. 98%. (n.d.). J&K Scientific. [Link]
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Technical Support Center: Purification of 1,4-Dibromo-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 1,4-Dibromo-2,3-dimethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed purification protocols. Our goal is to equip you with the necessary information to overcome common challenges and achieve high-purity material for your research and development endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound, providing expert insights into their causes and solutions.

Q1: My crude product is a dark oil/discolored solid. What are the likely colored impurities and how can I remove them?

A1: The discoloration of your crude this compound is likely due to residual reagents or byproducts from the synthesis. If you've synthesized it from 4-bromo-2,3-dimethylaniline via a Sandmeyer-type reaction, residual copper salts and diazonium salt decomposition products can impart color.[1] Direct bromination of o-xylene can also lead to colored byproducts, especially if the reaction temperature was not well-controlled.

Troubleshooting Steps:

  • Aqueous Work-up: Before attempting more advanced purification, ensure a thorough aqueous work-up has been performed. Washing the crude product dissolved in an organic solvent (like ethyl acetate or dichloromethane) with a saturated sodium bisulfite solution can help remove excess bromine.[2] Subsequent washes with a mild base (e.g., saturated sodium bicarbonate) can remove acidic impurities, and a final brine wash will help remove water.

  • Activated Charcoal Treatment: If the color persists after a thorough work-up, it may be due to highly conjugated organic impurities. A treatment with activated charcoal during recrystallization can be effective. However, use charcoal sparingly as it can adsorb your desired product, leading to a lower yield.[3]

  • Column Chromatography: For stubborn discoloration, column chromatography is the most effective method. The colored, often more polar, impurities will adhere more strongly to the silica gel, allowing for the elution of the pure, colorless product.

Q2: I'm seeing multiple spots on my TLC analysis of the crude product. What are the potential isomeric impurities?

A2: The presence of multiple spots on a TLC plate suggests a mixture of isomers. The identity of these isomers depends on your synthetic route.

  • From Bromination of o-Xylene: The direct bromination of o-xylene can lead to a mixture of monobrominated and dibrominated products. The primary monobrominated isomers are 3-bromo-1,2-dimethylbenzene and 4-bromo-1,2-dimethylbenzene.[2][4][5][6] Further bromination can then lead to various dibrominated isomers, including your target this compound, as well as other isomers like 3,4-dibromo-1,2-dimethylbenzene and 4,5-dibromo-1,2-dimethylbenzene. The ratio of these isomers is highly dependent on reaction conditions such as temperature and catalyst.[4][5][6]

  • From 4-bromo-2,3-dimethylaniline: While this route is more direct for obtaining the desired substitution pattern, incomplete diazotization or side reactions can lead to residual starting material or other minor byproducts.[1]

Troubleshooting Isomeric Impurities:

  • Recrystallization: Isomers with different crystal packing energies can sometimes be separated by careful recrystallization. However, due to their similar polarities, this can be challenging.

  • Column Chromatography: This is the most reliable method for separating isomers. A long column with a shallow solvent gradient will provide the best resolution. Careful monitoring of fractions by TLC is crucial.

Q3: My recrystallization attempt resulted in an oil instead of crystals. What went wrong?

A3: "Oiling out" is a common problem, especially for compounds with relatively low melting points like this compound (m.p. 42-46°C). This occurs when the solution becomes supersaturated at a temperature above the compound's melting point.

Solutions to Oiling Out:

  • Lower the Saturation Temperature: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it. Then, allow the solution to cool more slowly. This lowers the temperature at which saturation occurs, hopefully to below the melting point.

  • Seed Crystals: If you have a small amount of pure, solid material, adding a "seed crystal" to the cooled solution can induce crystallization.

  • Scratching: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites and promote crystal growth.

  • Change Solvent System: If the issue persists, your chosen solvent may not be ideal. A solvent in which the compound has slightly lower solubility at the boiling point might be necessary. A two-solvent system, like ethanol-water, can also be effective.[3]

Q4: The yield after purification is very low. How can I improve it?

A4: Low recovery can stem from several factors during purification.

Improving Yield:

  • Recrystallization:

    • Use minimal solvent: Dissolve your crude product in the minimum amount of boiling solvent required for complete dissolution. Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.

    • Slow cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and maximizes recovery.

    • Wash with ice-cold solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.

  • Column Chromatography:

    • Proper loading: Ensure your crude product is loaded onto the column in a concentrated band.

    • Avoid overly strong eluent: Using a solvent system that is too polar can cause your product to elute too quickly with impurities, leading to mixed fractions and a lower yield of pure material.

    • Careful fraction collection: Monitor the elution closely with TLC to avoid combining pure fractions with impure ones.

Experimental Protocols

Below are detailed, step-by-step methodologies for the purification of crude this compound.

Protocol 1: Recrystallization from Ethanol

This protocol is suitable for crude material that is mostly the desired product but contains minor, less soluble or more soluble impurities.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with swirling until it boils. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (a spatula tip is usually sufficient). Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. The formation of crystals should be observed.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Protocol 2: Flash Column Chromatography

This method is ideal for separating the desired product from isomeric impurities and other byproducts with different polarities.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Test tubes or fraction collector

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Solvent System Selection: Determine an appropriate eluent system by running TLC plates of the crude material in various hexane/ethyl acetate mixtures. A good starting point is 1-5% ethyl acetate in hexane. The desired product should have an Rf value of approximately 0.2-0.3 for optimal separation.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent system (slurry packing is recommended).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. Apply gentle air pressure to maintain a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes. Monitor the progress of the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp.

  • Combining and Evaporation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Final Drying: Dry the product under high vacuum to remove any residual solvent.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₈H₈Br₂
Molecular Weight263.96 g/mol
Melting Point42-46 °C
Boiling Point118-121 °C at 15 mmHg
AppearanceWhite to yellow solid[1]

Table 2: Recommended Solvents for Purification

Purification MethodSolvent SystemRationale
RecrystallizationEthanol or Ethanol/WaterGood solubility at high temperatures and poor solubility at low temperatures.
Column ChromatographyHexane/Ethyl Acetate (e.g., 99:1 to 95:5)Non-polar nature of the compound allows for good separation from more polar impurities on silica gel.

Visualizations

Purification Workflow

Purification_Workflow Crude Crude this compound Workup Aqueous Work-up (Base/Bisulfite/Brine) Crude->Workup TLC TLC Analysis Workup->TLC Impure Significant Impurities (Isomers, Colored byproducts) TLC->Impure If multiple spots or colored Minor_Impurity Minor Impurities TLC->Minor_Impurity If mostly pure Recrystallization Recrystallization (e.g., Ethanol) Pure_Product Pure Product Recrystallization->Pure_Product Chromatography Column Chromatography (Hexane/EtOAc) Chromatography->Pure_Product Impure->Chromatography Minor_Impurity->Recrystallization Recrystallization_Troubleshooting Start Recrystallization Attempt Oiling_Out Product 'Oils Out' Start->Oiling_Out Problem Low_Yield Low Yield Start->Low_Yield Problem Success Pure Crystals Formed Start->Success Ideal Outcome Solution1 Add more hot solvent & cool slower Oiling_Out->Solution1 Try First Solution2 Use seed crystal Oiling_Out->Solution2 If persists Solution3 Change solvent system Oiling_Out->Solution3 Last Resort Solution4 Use minimum hot solvent Low_Yield->Solution4 Check Solution5 Cool slowly before ice bath Low_Yield->Solution5 Check Solution6 Wash with ice-cold solvent Low_Yield->Solution6 Check Solution1->Success Solution2->Success Solution3->Success Solution4->Success Solution5->Success Solution6->Success

Caption: Troubleshooting common issues in recrystallization.

References

  • Google Patents (2011).CN102234220A - Method for preparing 4-bromo-1,2-xylene.
  • Google Patents (1992).
  • Google Patents (1995).

Sources

Technical Support Center: Navigating the Challenges of Suzuki Coupling with Sterically Hindered Dibromobenzenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with sterically hindered dibromobenzenes. The inherent steric congestion in these substrates often leads to sluggish reactions, low yields, and selectivity issues. This resource provides in-depth troubleshooting guides and frequently asked questions to help you overcome these common hurdles.

Troubleshooting Guide: Common Problems and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemical principles and offering step-by-step protocols for remediation.

Issue 1: Low to Non-Existent Yield of the Desired Di-substituted Product

Question: My Suzuki-Miyaura reaction with a sterically hindered dibromobenzene is resulting in very low yields or primarily unreacted starting material. What are the critical parameters I should investigate first?

Answer: This is a frequent challenge when dealing with sterically demanding substrates. The steric bulk around the bromine atoms impedes both the oxidative addition and reductive elimination steps of the catalytic cycle. The primary areas to focus on for optimization are the catalyst system (ligand and palladium precursor), the base, and the reaction temperature.

Core Directive: Enhance Catalytic Activity

The key is to employ a catalytic system that is both highly active and can accommodate the steric bulk of the substrates.

  • Ligand Selection is Crucial: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for hindered couplings. You need to switch to a bulkier and more electron-rich phosphine ligand. These ligands promote the formation of a more reactive 14-electron monoligated palladium(0) species, which accelerates the oxidative addition step. They also facilitate the challenging reductive elimination step to release the final product.[1]

    • Recommended Ligands: Biaryl phosphine ligands, often referred to as Buchwald ligands, are the gold standard for these transformations. Excellent starting points include SPhos, RuPhos, and XPhos .[1] For exceptionally hindered substrates, such as those that would form tetra-ortho-substituted biaryls, more specialized ligands like AntPhos or BI-DIME have demonstrated superior performance.[1][2][3][4][5] N-Heterocyclic Carbenes (NHCs) also offer high stability and catalytic activity.[1]

  • Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common choices, using a pre-catalyst that readily generates the active Pd(0) species can be beneficial.

  • Base and Solvent Synergy: The choice of base is critical and is often solvent-dependent.

    • Bases: Anhydrous, finely powdered potassium phosphate (K₃PO₄) is a robust and reliable choice for many hindered couplings.[1][6] Stronger bases like cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (t-BuOK) can also be effective, particularly with less reactive aryl chlorides that might be present in your molecule.[1]

    • Solvents: Anhydrous, aprotic solvents are preferred. Toluene, 1,4-dioxane, and THF are common choices.[1][6][7] For particularly stubborn reactions, switching to a higher-boiling solvent like xylenes allows for increased reaction temperatures.[1]

  • Elevate the Reaction Temperature: Sterically hindered substrates often require higher thermal energy to overcome the activation barriers for the key steps in the catalytic cycle. If your reaction is proceeding slowly at 80 °C, consider incrementally increasing the temperature to 100-120 °C.[1] Microwave irradiation can also be a powerful tool for rapidly reaching and maintaining higher temperatures.

Experimental Protocol: A Robust Starting Point for Hindered Couplings

  • To an oven-dried Schlenk flask, add the sterically hindered dibromobenzene (1.0 equiv.), the arylboronic acid (2.2-2.5 equiv.), and finely powdered, anhydrous K₃PO₄ (3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂; 2-5 mol%) and the bulky phosphine ligand (e.g., SPhos; 4-10 mol%).

  • Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Add degassed, anhydrous solvent (e.g., toluene or 1,4-dioxane).

  • Stir the reaction mixture at 100-110 °C and monitor the progress by TLC or LC-MS.

Issue 2: Preferential Formation of the Mono-arylated Product

Question: I am successfully achieving the first coupling, but the reaction stalls, leaving me with the mono-substituted bromobenzene as the major product. How can I drive the reaction to completion for the di-substituted product?

Answer: This is a common selectivity issue. After the first Suzuki coupling, the newly introduced aryl group adds further steric hindrance around the remaining bromine atom, making the second oxidative addition even more challenging. Additionally, electronic changes to the ring can deactivate the second C-Br bond.

Strategies to Promote Di-substitution:

  • Increase Equivalents of Boronic Acid: Ensure you are using a sufficient excess of the boronic acid (at least 2.2 equivalents) to drive the second coupling reaction.

  • More Forcing Conditions: For the second coupling, higher temperatures and longer reaction times may be necessary.

  • Highly Active Catalyst System: Employing a highly active catalyst system from the outset is critical. The use of bulky, electron-rich ligands as described in the previous section is paramount.

  • Stepwise Approach: In some cases, a one-pot, two-step approach can be beneficial. After the formation of the mono-arylated product, a second charge of a more active catalyst and fresh boronic acid can be added to drive the second coupling.

Table 1: Comparison of Reaction Parameters for Mono- vs. Di-arylation

ParameterFavoring Mono-arylationFavoring Di-arylation
Boronic Acid Equiv. 1.0 - 1.2> 2.2
Reaction Temperature Lower (e.g., 80 °C)Higher (e.g., 110 °C or higher)
Catalyst Loading Standard (1-2 mol%)Higher (2-5 mol%)
Ligand Choice Less bulky ligands may sufficeBulky, electron-rich ligands (e.g., SPhos, XPhos) are essential.[1][8]
Reaction Time ShorterLonger

Diagram 1: Challenges in Di-substitution of Sterically Hindered Dibromobenzenes

G cluster_1 Second Coupling Challenge cluster_2 Desired Outcome A Dibromobenzene B Mono-arylated Intermediate A->B C Increased Steric Hindrance B->C D Electronic Deactivation B->D E Di-arylated Product C->E Requires: - Highly Active Catalyst - Forcing Conditions D->E

Caption: The second Suzuki coupling is often more difficult due to increased steric hindrance and electronic deactivation.

Frequently Asked Questions (FAQs)

Q1: My boronic acid is decomposing under the reaction conditions. What can I do?

A1: Protodeboronation (hydrolysis of the boronic acid to the corresponding arene) can be a significant side reaction, especially at high temperatures and with certain bases.[9]

  • Use a Milder Base: If you are using a very strong base like NaOH or t-BuOK, consider switching to K₃PO₄ or Cs₂CO₃.

  • Protect the Boronic Acid: Using a more stable boronic acid derivative, such as a pinacol ester (BPin), can prevent decomposition. These are generally more resistant to protodeboronation.[9]

  • Anhydrous Conditions: Ensure your reaction is rigorously anhydrous, as water can facilitate this side reaction.

Q2: I am observing significant homocoupling of my boronic acid. What is the cause?

A2: Homocoupling (the coupling of two boronic acid molecules) is often caused by the presence of oxygen in the reaction mixture.[9][10] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then promote this undesired side reaction.

  • Thorough Degassing: Ensure your solvent is thoroughly degassed before use by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.

  • Maintain an Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the setup and reaction time.

Q3: Can I use a dibromobenzene with different steric environments around the two bromines for selective mono-arylation?

A3: Yes, this is a powerful strategy. If the two C-Br bonds have significantly different steric or electronic environments, you can often achieve highly selective mono-coupling. The less hindered or more electronically activated C-Br bond will typically react first. By carefully controlling the stoichiometry of the boronic acid (using slightly less than one equivalent), you can favor the formation of the mono-arylated product.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_steric Steric Hindrance Impacts These Steps Pd0 L₂Pd(0) OA Oxidative Addition Pd0->OA Ar-X PdII_ArX L₂Pd(II)(Ar)(X) OA->PdII_ArX TM Transmetalation PdII_ArX->TM Ar'B(OR)₂ + Base PdII_ArAr L₂Pd(II)(Ar)(Ar') TM->PdII_ArAr RE Reductive Elimination PdII_ArAr->RE RE->Pd0 Product Ar-Ar' RE->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction, highlighting the steps impacted by steric hindrance.

References

  • Technical Support Center: Suzuki Reactions with Sterically Hindered Substr
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Technical Support Center: Optimizing Suzuki-Miyaura Coupling with 1,2-Dibromoethene - Benchchem. (URL: )
  • Optimization of the reaction conditions for Suzuki-Miyaura coupling of...
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. (URL: )
  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - RSC Publishing. (URL: )
  • Enhancing the reactivity of sterically hindered 1,1-dibromoalkenes in cross-coupling - Benchchem. (URL: )
  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed. (URL: )
  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridon
  • Optimization in reaction conditions for Suzuki coupling reactions...
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: )
  • (PDF)
  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed. (URL: )
  • How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (URL: )

Sources

Frequently Asked Questions (FAQs): Understanding the Root Cause

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Strategies to Mitigate Dehalogenation of 1,4-Dibromo-2,3-dimethylbenzene

Welcome to the technical support center for synthetic organic chemists. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and often frustrating side reaction: the undesired dehalogenation of this compound. As a sterically hindered and electronically neutral aryl bromide, this substrate presents unique challenges, particularly in palladium-catalyzed cross-coupling and organometallic preparations. This document moves beyond simple protocols to explain the mechanistic origins of dehalogenation, empowering you to make informed decisions to optimize your reaction outcomes.

Q1: What is dehalogenation and why is it a problem with this compound?

A1: Dehalogenation, or more specifically hydrodehalogenation, is a side reaction where a bromine atom on your starting material is replaced by a hydrogen atom, leading to byproducts like 1-bromo-2,3-dimethylbenzene or 2,3-dimethylbenzene. This side reaction consumes your starting material, complicates purification, and ultimately lowers the yield of your desired product. This compound can be susceptible due to the steric hindrance from the ortho-methyl groups, which can slow down the desired reaction pathway (e.g., transmetalation in Suzuki coupling), giving the competing dehalogenation pathway more time to occur.

Q2: What are the primary mechanistic pathways that lead to dehalogenation in my reactions?

A2: Dehalogenation is not caused by a single mechanism but is highly context-dependent. The two most prevalent pathways researchers encounter are:

  • Palladium-Hydride Mediated Reduction (Cross-Coupling Reactions): In reactions like Suzuki, Heck, or Sonogashira coupling, the formation of a palladium-hydride (Pd-H) species is a major culprit.[1][2] This reactive species can arise from the reaction of the palladium complex with bases (especially alkoxides), solvents (like alcohols), or trace water.[1] Once formed, the Ar-Pd-Br intermediate can undergo reductive elimination with the hydride to yield the undesired Ar-H byproduct.[2]

  • Protonolysis of Organometallic Intermediates: When preparing Grignard (Ar-MgBr) or organolithium (Ar-Li) reagents, the resulting species are extremely strong bases.[3] If any protic source (e.g., water, alcohols, or even acidic C-H bonds from other reagents) is present in the reaction, it will rapidly quench the organometallic intermediate, replacing the metal with a proton and resulting in the dehalogenated arene.[3][4]

Q3: Can my choice of starting material quality influence the extent of dehalogenation?

A3: Absolutely. Impurities in your this compound or other reagents can be significant sources of protons or hydride donors. For instance, residual water in solvents or reagents is a primary cause of protonolysis in organometallic reactions.[3] Similarly, certain impurities could interact with the palladium catalyst, promoting the formation of Pd-H species. Always use high-purity, anhydrous reagents and solvents for sensitive transformations.

Troubleshooting Guide 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a powerful tool, but the dehalogenation of the aryl bromide is a classic side reaction. The key is to promote the desired catalytic cycle steps (oxidative addition, transmetalation, reductive elimination) to outcompete the formation and reaction of Pd-H species.

Issue: Significant formation of 1-bromo-2,3-dimethylbenzene byproduct during a Suzuki coupling.

Below is a diagram illustrating the main catalytic cycle and the competing dehalogenation pathway.

Suzuki_Cycle cluster_main Desired Suzuki-Miyaura Cycle cluster_side Competing Dehalogenation Pathway Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition (+ Ar-Br) ArPdArB Ar-Pd(II)L₂-Ar' ArPdBr->ArPdArB Transmetalation (+ Ar'-B(OR)₂ + Base) PdH Pd(II)L₂-H ArPdBr->PdH Reaction with Hydride Source* Dehalogenated Ar-H (Byproduct) ArPdBr->Dehalogenated Direct Reduction by Pd-H Product Ar-Ar' (Desired Product) ArPdArB->Product Reductive Elimination Product->Pd0 Regenerates Catalyst PdH->Dehalogenated Reductive Elimination caption *Hydride sources: Base, Solvent, Water

Figure 1. Suzuki cycle vs. dehalogenation pathway.
Solution Pathway: A Multi-Factorial Approach

Your strategy should be to accelerate the main cycle, particularly the transmetalation and reductive elimination steps, while simultaneously starving the reaction of hydride sources.

1. Re-evaluate Your Choice of Base:

Strong alkoxide bases (e.g., NaOtBu, NaOEt) are known to generate Pd-H species via β-hydride elimination. Switching to a weaker, non-nucleophilic inorganic base is often the most effective first step.[1]

BaseClassTypical ObservationRecommendation
NaOtBu, KOtBuStrong AlkoxideOften promotes significant dehalogenationAvoid for this substrate
K₂CO₃, Cs₂CO₃Inorganic CarbonateModerate activity, lower dehalogenationGood starting point for optimization
K₃PO₄Inorganic PhosphateOften provides excellent results with low dehalogenationHighly Recommended [1]

2. Optimize Ligand Selection:

The ligand's electronic and steric properties are critical. For a sterically hindered substrate like this compound, bulky and electron-rich ligands are required. They accelerate the rate-limiting reductive elimination step, preventing the palladium intermediate from lingering and engaging in side reactions.[1]

  • Recommended Ligands:

    • Buchwald Biaryl Phosphines: SPhos, XPhos, and RuPhos are state-of-the-art ligands designed to promote challenging couplings and minimize side reactions.[1]

    • N-Heterocyclic Carbenes (NHCs): Ligands like IPr can also be highly effective and offer excellent stability.[5]

  • Ligands to Avoid:

    • Triphenylphosphine (PPh₃): Often too slow for hindered substrates, leading to catalyst decomposition and increased dehalogenation.

3. Choose an Aprotic Solvent System:

Solvents like methanol or ethanol can directly react with the palladium complex to form hydrides. Using a rigorously dried, aprotic solvent is essential.

  • Recommended Solvents: Toluene, Dioxane, THF.[1][6]

  • Solvents to Avoid: Alcohols (MeOH, EtOH), and ensure minimal water content in all solvents.

Optimized Protocol: Suzuki Coupling of this compound

This protocol incorporates the best practices discussed above to minimize hydrodehalogenation.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.5 mol%)

  • Potassium phosphate (K₃PO₄), finely ground and dried (3.0 equiv)

  • Anhydrous Toluene

Workflow Diagram:

Figure 2. Workflow for an inert atmosphere Suzuki coupling.

Step-by-Step Procedure:

  • Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and allow it to cool under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: In a glovebox or under a positive flow of inert gas, add the K₃PO₄, arylboronic acid, this compound, Pd₂(dba)₃, and SPhos to the flask.

  • Solvent Addition: Add anhydrous toluene via a syringe.

  • Degassing: Thoroughly degas the reaction mixture. The freeze-pump-thaw method (three cycles) is highly effective at removing dissolved oxygen.[1]

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Periodically take aliquots (under inert atmosphere) to monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

Troubleshooting Guide 2: Formation of Organometallic Reagents (Grignard & Organolithium)

When preparing Grignard or organolithium reagents, dehalogenation is almost exclusively caused by accidental protonation from an external source. The key to success is rigorous exclusion of water and other protic species.

Issue: Low yield of Grignard reagent (or subsequent quenched product) with 1-bromo-2,3-dimethylbenzene found in the crude mixture.

This indicates that the formed organometallic species is being quenched by a proton source.

Solution Pathway: The Anhydrous Technique

1. Glassware and Reagent Preparation:

  • Glassware: All glassware (flask, condenser, addition funnel) must be oven-dried at >120 °C for several hours or flame-dried under vacuum immediately before use.

  • Solvents: Use freshly distilled, anhydrous solvents. Anhydrous diethyl ether or THF are standard for Grignard reactions.[3] Store them over molecular sieves.

  • Magnesium: Use fresh magnesium turnings. If they appear dull or oxidized, they can be activated by briefly stirring with a small crystal of iodine or a few drops of 1,2-dibromoethane until a reaction initiates.[3][7]

2. Maintain an Inert Atmosphere:

The reaction must be conducted under a positive pressure of a dry, inert gas (Argon or Nitrogen) to prevent atmospheric moisture from entering the system. Use a Schlenk line or a balloon setup.

3. Control Reaction Temperature:

While Grignard formation is exothermic, excessive heat can promote side reactions. For sensitive substrates, consider a low-temperature formation.[8]

Optimized Protocol: Low-Temperature Grignard Formation

Materials:

  • This compound (1.0 equiv for mono-Grignard)

  • Magnesium turnings (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (one small crystal for initiation)

Step-by-Step Procedure:

  • Setup: Assemble a flame-dried, three-neck flask with a condenser, a dropping funnel, and a nitrogen inlet. Place the magnesium turnings and the iodine crystal in the flask.

  • Initiation: Add a small amount of anhydrous THF to just cover the magnesium. Add ~10% of a solution of the aryl bromide in THF from the dropping funnel.

  • Gently warm the flask with a heat gun until the iodine color fades and bubbling is observed, indicating initiation. If it fails to start, sonication can be applied.[8]

  • Formation: Once initiated, cool the flask to 0 °C in an ice bath. Slowly add the remaining aryl bromide solution dropwise from the funnel, maintaining a gentle reflux. The slow addition prevents the temperature from rising too high and reduces the formation of Wurtz coupling byproducts.

  • Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours to ensure full conversion. The resulting dark, cloudy solution is your Grignard reagent, ready for use.

  • Quantification (Optional but Recommended): The concentration of the Grignard reagent can be determined by titration before use in a subsequent step.

By implementing these mechanistically informed strategies, you can effectively suppress the undesired dehalogenation of this compound and significantly improve the efficiency and reliability of your synthetic protocols.

References

  • Al-Zoubi, R. M. (2019). Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis. [Link]
  • Chemistry LibreTexts. (2021). 14.7: Aryl Halides. [Link]
  • Li, W., et al. (2021). Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Molecules. [Link]
  • Douglas, J. J., et al. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides.
  • Vedantu. (n.d.). Aryl Halide Reactions: Mechanisms & Key Examples Explained. [Link]
  • Viciu, M. S., et al. (2001). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Organometallics. [Link]
  • Rutgers University. (2010). Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. [Link]
  • ResearchGate. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. [Link]
  • Grignard, F. A. V., et al. (2000). Metal-Mediated Reductive Hydrodehalogenation of Organic Halides. Chemical Reviews. [Link]
  • Reddit r/Chempros. (2019).
  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
  • Wikipedia. (n.d.). Heck reaction. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • ADI Chemistry. (n.d.).
  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]
  • Navarro, O., et al. (2004). Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes. The Journal of Organic Chemistry. [Link]
  • Reddit r/Chempros. (2018).
  • YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. [Link]

Sources

troubleshooting low reactivity of 1,4-Dibromo-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,4-Dibromo-2,3-dimethylbenzene. This guide is designed for researchers, chemists, and professionals in drug development who are encountering challenges with this sterically hindered substrate. Here, we move beyond standard protocols to provide in-depth, field-proven insights into overcoming its inherent low reactivity in common synthetic transformations.

Introduction: Understanding the Challenge

This compound is a valuable building block for synthesizing complex organic materials and pharmaceutical intermediates.[1] However, its utility is often hampered by significant reactivity challenges. The primary obstacle is the steric hindrance imposed by the two methyl groups positioned ortho to the bromine atom at the C1 position. This steric bulk impedes the approach of catalysts and reagents, particularly in transition-metal-catalyzed cross-coupling reactions, making standard protocols ineffective.[2][3] This guide provides a structured approach to troubleshoot and optimize reactions involving this challenging substrate.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a "sterically hindered" substrate?

The term "sterically hindered" refers to the spatial arrangement of atoms that obstructs a chemical reaction. In this molecule, the two methyl (-CH₃) groups are adjacent to the bromine atom at the C1 position. This arrangement creates a crowded environment that physically blocks the palladium catalyst from efficiently accessing and inserting into the carbon-bromine bond, a critical first step (oxidative addition) in most cross-coupling reactions.[4][5]

start Reaction Failure (Low/No Yield) check_catalyst Is the catalyst system optimized for hindered substrates? start->check_catalyst catalyst_no No check_catalyst->catalyst_no No check_base Are the base and solvent appropriate? check_catalyst->check_base Yes catalyst_solution Switch to Pd(OAc)₂ or Pd₂(dba)₃ with a bulky phosphine ligand (e.g., SPhos, XPhos). [1, 13] catalyst_no->catalyst_solution catalyst_solution->check_base base_no No check_base->base_no No check_conditions Are temperature and time sufficient? check_base->check_conditions Yes base_solution Use K₃PO₄ or Cs₂CO₃ in anhydrous Toluene/Dioxane. [22] base_no->base_solution base_solution->check_conditions conditions_no No check_conditions->conditions_no No success Reaction Optimized check_conditions->success Yes conditions_solution Increase temperature to 90-110 °C and extend reaction time (12-24h). Monitor progress. conditions_no->conditions_solution conditions_solution->success

Sources

Technical Support Center: Scale-Up Synthesis of 1,4-Dibromo-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-dibromo-2,3-dimethylbenzene. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. Scaling up electrophilic aromatic substitution reactions, particularly exothermic brominations, introduces significant challenges that can impact yield, purity, and safety. This document provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to navigate these complexities effectively.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems encountered during the scale-up synthesis in a practical question-and-answer format.

Question 1: My yield of the desired this compound is low, and I'm isolating a significant amount of monobrominated starting material. What's causing this incomplete reaction at a larger scale?

Answer: Incomplete conversion during scale-up is often a mixing or stoichiometry issue. As the reactor volume increases, achieving homogeneous mixing becomes more challenging. If the brominating agent is not dispersed efficiently, localized areas of high concentration will lead to over-bromination, while other areas remain unreacted.

  • Probable Causes & Solutions:

    • Inadequate Agitation: Ensure your reactor's impeller design and stirring speed are sufficient to maintain a homogenous mixture. Consider using baffles in the reactor to improve mixing efficiency.

    • Slow or Interrupted Addition: A slow, continuous addition of the brominating agent is crucial. If the addition is too slow or is paused for long periods, side reactions can consume the reagent.

    • Incorrect Stoichiometry: Double-check the molar equivalents of your reagents. While a slight excess of the brominating agent is sometimes used, a significant deficit will naturally lead to incomplete conversion.

Question 2: I'm observing the formation of multiple isomers, particularly other dibromo- and even tribromo-xylenes. How can I improve the regioselectivity for the 1,4-dibromo product?

Answer: This is a classic challenge in the bromination of substituted benzenes. The two methyl groups on the o-xylene starting material direct the electrophilic attack, but selectivity can be difficult to control. The formation of isomers like 3-bromo-o-xylene and subsequent dibromination at other positions is a common issue.[1] These isomers are notoriously difficult to separate due to their nearly identical boiling points.[1][2]

  • Probable Causes & Solutions:

    • High Reaction Temperature: Temperature is a critical factor influencing regioselectivity.[3] Higher temperatures provide enough energy to overcome the activation barriers for the formation of less-favored, thermodynamically stable isomers.

      • Solution: Lowering the reaction temperature, often to a range of -20°C to 0°C, can significantly enhance selectivity by favoring the kinetically controlled product.[1][3][4]

    • Catalyst Choice: The type and amount of Lewis acid catalyst can influence the product distribution.

      • Solution: Iron-based catalysts (Fe or FeBr₃) are commonly used.[4] Ensure the catalyst is fresh and used in an appropriate catalytic amount (e.g., 0.01 to 0.1 equivalents).[1]

    • Over-bromination: The desired product is still susceptible to further bromination.

      • Solution: Carefully control the stoichiometry of the brominating agent. Use slightly more than two equivalents for the dibromination, but avoid a large excess. Slow, controlled addition is key to preventing localized high concentrations that favor over-reaction.[5]

Question 3: The reaction is highly exothermic, and I'm struggling with temperature control in my larger reactor. What are the best practices for managing the heat generated?

Answer: Loss of thermal control is one of the most significant safety hazards during scale-up. Bromination reactions are exothermic, and a runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing vessel failure.[3][5]

  • Probable Causes & Solutions:

    • Rapid Reagent Addition: Adding the brominating agent too quickly is the most common cause of a thermal runaway.[5]

      • Solution: Employ a metered addition pump for a slow, controlled, and consistent feed rate. The addition should be subsurface to ensure immediate mixing and heat dissipation.

    • Insufficient Cooling Capacity: The cooling system must be able to remove heat faster than it is generated.

      • Solution: Use a jacketed reactor with a high-efficiency heat transfer fluid and a chiller capable of handling the calculated heat load. Pre-cooling the initial reaction mixture before starting the bromine addition is also critical.[5]

    • High Reactant Concentration: More concentrated reactions generate heat more rapidly in a smaller volume.[5]

      • Solution: Consider diluting the reaction mixture with a suitable, inert solvent. While this may increase processing time and cost, it significantly improves safety and control.

Question 4: Column chromatography is not a viable purification method at my current scale. What are some effective, scalable purification strategies for this compound?

Answer: Scalable purification requires moving away from chromatography towards bulk separation techniques.

  • Alternative Purification Methods:

    • Recrystallization: This is often the most effective method for purifying solid organic compounds at scale.

      • Procedure: After the work-up, dissolve the crude solid product in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture) in which the desired product has high solubility at high temperatures and low solubility at low temperatures. Allow the solution to cool slowly to form pure crystals, which can then be isolated by filtration.

    • Aqueous Work-up and Washes: A thorough work-up is crucial to remove inorganic impurities and unreacted reagents.

      • Procedure: After quenching the reaction, wash the organic layer sequentially with a reducing agent solution (e.g., sodium bisulfite or sodium thiosulfate) to remove excess bromine, followed by a dilute base (e.g., sodium bicarbonate) to neutralize acidic byproducts like HBr, and finally with brine to remove residual water.[6]

    • Vacuum Distillation: While challenging due to the close boiling points of isomers,[1][2] vacuum distillation can be effective for removing lower-boiling monobrominated precursors or higher-boiling tribrominated byproducts if the isomeric purity is already high.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the bromination of o-xylene to form this compound? A1: The reaction proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[7][8] First, the brominating agent (e.g., Br₂) is activated by a Lewis acid catalyst (e.g., FeBr₃) to generate a more powerful electrophile. The π-electrons of the aromatic ring then attack this electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.[6] Finally, a base (often Br⁻) removes a proton from the carbon bearing the new substituent, restoring the ring's aromaticity and yielding the brominated product.[8]

Q2: Are there safer alternatives to using elemental liquid bromine (Br₂) for this synthesis? A2: Yes, while liquid bromine is a common reagent, its handling poses significant hazards.[9][10][11] Several alternatives can be considered:

  • N-Bromosuccinimide (NBS): NBS is a solid and easier-to-handle source of electrophilic bromine, often used for benzylic and aromatic brominations.[12]

  • In-situ Bromine Generation: Bromine can be generated directly in the reaction mixture, avoiding the need to store and handle large quantities of liquid Br₂. A common method involves the oxidation of a bromide salt (like NaBr or HBr) with an oxidizing agent such as hydrogen peroxide (H₂O₂) or sodium bromate (NaBrO₃).[9][13][14] This approach can also be adapted for continuous flow processes, further enhancing safety.[14]

Q3: What is the specific role of the iron (Fe) or iron(III) bromide (FeBr₃) catalyst? A3: The catalyst acts as a Lewis acid. It polarizes the Br-Br bond in molecular bromine, making one of the bromine atoms significantly more electrophilic and susceptible to attack by the aromatic ring. This polarization is crucial because the aromatic ring of o-xylene, while activated by the methyl groups, is not nucleophilic enough to react with unpolarized Br₂ at a practical rate.

Q4: How does the choice of solvent impact a large-scale bromination reaction? A4: The solvent plays several critical roles. It can influence reaction rate and selectivity, aid in temperature control by acting as a heat sink, and affect the solubility of reagents and byproducts.[3][4] For scale-up, inert solvents like dichloromethane or dichloroethane are often used. Using a solvent can help moderate the reaction's exothermicity, which is a major safety benefit.[5] However, the use of a solvent adds to the overall process mass intensity and requires a recovery or disposal step.

Data Presentation: Key Parameter Control
ParameterRecommendation for Scale-UpRationale & Impact on Purity/Yield
Temperature -20°C to 0°CLower temperatures enhance regioselectivity, minimizing the formation of unwanted isomers.[1][3] Crucial for controlling the exothermic reaction.
Bromine Addition Slow, continuous subsurface addition via pumpPrevents localized high concentrations, reducing over-bromination and aiding in thermal management.[5]
Stoichiometry (Br₂) 2.05 - 2.2 equivalentsEnsures complete dibromination of the starting material without a large excess that would promote tri-bromination.
Agitation High-torque overhead stirrer with appropriate impellerEnsures a homogeneous reaction mixture, leading to consistent product quality and preventing localized hot spots.
Catalyst (FeBr₃) 0.02 - 0.05 equivalentsA sufficient amount to catalyze the reaction without promoting excessive side reactions or complicating purification.
Visualizations: Mechanisms & Workflows

Diagram 1: Electrophilic Aromatic Substitution Mechanism

SEAr_Mechanism cluster_step1 Step 1: Electrophile Generation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation & Aromatization Br2 Br-Br Activated Br⁺---Br⁻---FeBr₃ Br2->Activated + FeBr₃ FeBr3 FeBr₃ oXylene o-Xylene Sigma Sigma Complex (Resonance Stabilized) oXylene->Sigma + Br⁺ Product 1,4-Dibromo- 2,3-dimethylbenzene Sigma->Product - H⁺ HBr HBr

Caption: Mechanism of catalyzed aromatic bromination.

Diagram 2: Troubleshooting Workflow for Scale-Up Issues

Troubleshooting_Workflow Start Problem Identified LowYield LowYield Start->LowYield Low Yield/ Incomplete Reaction ImpureProduct ImpureProduct Start->ImpureProduct Impure Product TempControl TempControl Start->TempControl Poor Temperature Control CheckMixing Improve Agitation/ Baffles LowYield->CheckMixing Check for heterogeneity CheckStoich Adjust Stoichiometry LowYield->CheckStoich Verify reagent amounts Isomers Isomers ImpureProduct->Isomers Isomeric Impurities OverBrom OverBrom ImpureProduct->OverBrom Over-bromination CheckAdditionRate Reduce Addition Rate TempControl->CheckAdditionRate Addition too fast? CheckCooling Increase Cooling Capacity/ Pre-cool TempControl->CheckCooling Cooling insufficient? CheckConc Dilute with Solvent TempControl->CheckConc Concentration too high? LowerTemp LowerTemp Isomers->LowerTemp Lower Reaction Temp (-20°C to 0°C) SlowAddition SlowAddition OverBrom->SlowAddition Slow Reagent Addition/ Check Stoichiometry

Caption: Decision tree for troubleshooting common scale-up problems.

Experimental Protocol: Scalable Synthesis

WARNING: This procedure involves hazardous materials, including liquid bromine, which is highly corrosive and toxic.[10][11][15][16] All operations must be conducted in a well-ventilated chemical fume hood or a closed reactor system with appropriate scrubbing for HBr gas.[10] Full personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles, is mandatory.[10][15]

  • Materials & Equipment:

    • Jacketed glass reactor with overhead stirrer, thermocouple, and addition funnel/pump inlet

    • Chiller/circulator for the reactor jacket

    • Addition pump for liquid bromine

    • Gas scrubber system (containing a solution of sodium hydroxide or sodium bisulfite)

    • 2,3-Dimethylaniline or o-xylene (starting material)

    • Liquid Bromine (Br₂)

    • Iron powder or Anhydrous Iron(III) Bromide (FeBr₃)

    • Dichloromethane (DCM, solvent)

    • Sodium bisulfite (NaHSO₃) solution (10% aqueous)

    • Sodium bicarbonate (NaHCO₃) solution (saturated aqueous)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ethanol or Methanol (for recrystallization)

  • Procedure:

    • Reactor Setup: Set up the jacketed reactor system. Ensure all joints are properly sealed and the overhead stirrer is functioning correctly. Connect the reactor's vapor outlet to the gas scrubber.

    • Charging the Reactor: Charge the reactor with o-xylene (1.0 eq.) and dichloromethane (approx. 5-10 volumes relative to the starting material). Begin agitation.

    • Cooling: Cool the reactor contents to -15°C using the circulator.

    • Catalyst Addition: Once the target temperature is reached and stable, add the iron catalyst (0.02 eq.) to the stirred solution.

    • Bromine Addition: Begin the slow, subsurface addition of liquid bromine (2.1 eq.) via the addition pump. Maintain the internal temperature between -15°C and -10°C throughout the addition. The addition time will vary with scale but should typically be no less than 2-3 hours. The reaction is exothermic; if the temperature rises above -10°C, immediately stop the addition until it is back in range.[3][5]

    • Reaction Monitoring: After the addition is complete, allow the mixture to stir at -10°C for an additional 1-2 hours. Monitor the reaction progress by taking aliquots and analyzing via GC or TLC to confirm the disappearance of the starting material and monobrominated intermediates.

    • Quenching: Once the reaction is complete, slowly and carefully add 10% aqueous sodium bisulfite solution to the cold reaction mixture to quench any unreacted bromine. A color change from reddish-brown to pale yellow or colorless indicates completion of the quench.

    • Work-up: Allow the mixture to warm to room temperature. Transfer the contents to a larger separatory funnel (if scale permits) or perform a phase separation in the reactor.

      • Separate the organic layer.

      • Wash the organic layer with saturated sodium bicarbonate solution to neutralize HBr.

      • Wash the organic layer with brine.

    • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid product.

    • Purification (Recrystallization): Dissolve the crude solid in a minimum amount of hot ethanol or methanol. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

References
  • Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. (2025).
  • Bromination - Common Conditions. Common Organic Chemistry.
  • This compound | 75024-22-5. ChemicalBook.
  • Temperature control strategies for regioselective bromin
  • SAFETY DATA SHEET - BROMINE. (2022). Archean Chemical Industries.
  • Bromine Safety Sheet. Rutgers University.
  • Managing exothermic reactions during chalcone bromin
  • PREPARATION OF 4-BROMO-o-XYLENE.
  • Electrophilic Aromatic Substitution.
  • Bromine handling and safety. Slideshare.
  • Bromine solution - Safety D
  • Bromination of ortho-xylene.
  • Method for bromination of xylenes into ring.
  • Electrophilic Arom
  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in B
  • Mechanism of electrophilic aromatic substitution in nitrobenzene bromin
  • Bromination of ortho-xylene.

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Technical Support Center: Managing Exothermic Reactions During Bromination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing exothermic bromination reactions. This guide is designed for researchers, scientists, and drug development professionals who handle bromination reactions and seek to enhance safety, control, and efficiency. The following content moves beyond simple step-by-step instructions to provide a deeper understanding of the underlying principles governing these potent reactions.

Section 1: Understanding the Hazard: The "Why" of Exothermic Bromination

This section addresses the fundamental reasons behind the exothermic nature of bromination and the associated risks.

Q1: Why are bromination reactions, particularly with molecular bromine (Br₂), often highly exothermic?

A1: The exothermicity of bromination reactions stems from the net energy released when forming strong carbon-bromine (C-Br) and hydrogen-bromine (H-Br) bonds, which is greater than the energy required to break the initial bonds in the reactants.[1][2] In electrophilic aromatic substitution, for instance, the disruption of aromaticity is energetically costly, but the subsequent restoration of the aromatic ring and formation of stable C-Br and H-Br bonds result in a significant release of heat.[3] The high reactivity of molecular bromine contributes to a rapid reaction rate, which can lead to a fast accumulation of heat.[4]

Q2: What is a "runaway reaction" in the context of bromination, and what are the primary dangers?

A2: A runaway reaction is an uncontrolled positive feedback loop where an increase in temperature leads to an increase in the reaction rate, which in turn generates even more heat.[5] If the rate of heat generation exceeds the system's capacity for heat removal, the reaction can accelerate exponentially. The primary dangers of a runaway bromination reaction include:

  • Rapid pressure buildup: The boiling of solvents and the evolution of gaseous byproducts like hydrogen bromide (HBr) can cause a catastrophic failure of the reaction vessel.

  • Release of toxic and corrosive materials: A vessel rupture can release unreacted bromine, HBr gas, and other hazardous materials into the laboratory environment.[6][7][8][9]

  • Decreased selectivity and yield: Uncontrolled temperatures often lead to the formation of unwanted side products and decomposition of the desired product.[10]

Q3: What are the key factors that can trigger a runaway bromination reaction?

A3: Several factors can initiate a runaway reaction:

  • Rapid addition of the brominating agent: This is one of the most common causes, as it introduces a large amount of reactant at once, leading to a sudden and intense release of heat.[5]

  • Inadequate cooling: An inefficient or undersized cooling system cannot dissipate the generated heat effectively.

  • High reactant concentration: More concentrated reactants lead to a faster reaction rate and a higher heat output per unit volume.[5]

  • Poor mixing: Inadequate stirring can create localized "hot spots" where the temperature is significantly higher than the bulk of the reaction mixture.

Section 2: Proactive Control Strategies

This section details preventative measures to maintain control over exothermic bromination reactions.

Q4: How can I effectively control the temperature of my bromination reaction?

A4: Effective temperature control is paramount. Key strategies include:

  • Slow, controlled addition: Add the brominating agent dropwise or in small portions using an addition funnel.[11][12] This allows the cooling system to manage the heat generated from the reaction of each small portion of reactant.

  • Efficient cooling: Utilize a well-maintained cooling bath (e.g., ice-water for 0°C, dry ice-acetone for -78°C) and ensure the reaction flask is adequately immersed.[12] For larger scale reactions, a recirculating chiller provides more precise temperature control.

  • Pre-cooling: Cool the reaction mixture to the target temperature before beginning the addition of the brominating agent.[5]

  • Dilution: Conducting the reaction in a larger volume of an appropriate solvent can help to moderate the temperature by increasing the thermal mass of the system.

Q5: Are there safer alternatives to molecular bromine?

A5: Yes, several reagents can be used as safer alternatives to elemental bromine. N-Bromosuccinimide (NBS) is a crystalline solid that is easier and safer to handle than liquid bromine.[10][13] It is often used for allylic and benzylic brominations, as well as for the bromination of activated aromatic rings.[14][15] However, it's important to note that reactions with NBS can also be exothermic and require careful temperature control.[13] Another approach is the in situ generation of bromine, which avoids the storage and handling of large quantities of Br₂.[4]

Q6: What is the role of continuous flow chemistry in managing exothermic bromination?

A6: Continuous flow chemistry offers a significantly safer way to perform highly exothermic reactions like bromination.[4] In a flow reactor, small volumes of reactants are continuously mixed and reacted in a narrow tube. The high surface-area-to-volume ratio of these reactors allows for extremely efficient heat dissipation, virtually eliminating the risk of a runaway reaction.[4] This technology allows for reactions to be performed at higher temperatures and concentrations than would be safe in a traditional batch reactor, often leading to faster reaction times and higher yields.[4]

Section 3: Reactive Troubleshooting and Emergency Procedures

This section provides a guide for responding to unexpected events during a bromination reaction.

Q7: I've noticed a sudden, rapid increase in the internal temperature of my reaction. What should I do?

A7: A rapid temperature spike is a critical warning sign of a potential runaway reaction. Immediate action is required:

  • Stop the addition of the brominating agent immediately.

  • Enhance cooling: If possible, lower the temperature of the cooling bath or add more coolant (e.g., add more dry ice to an acetone bath).

  • If the temperature continues to rise uncontrollably, and it is safe to do so, add a pre-chilled quenching agent to the reaction. A saturated aqueous solution of sodium thiosulfate or sodium bisulfite is commonly used to neutralize excess bromine.[16][17] Be aware that the quenching reaction itself can be exothermic, so add the quencher slowly with vigorous stirring.[11][17]

  • If the situation cannot be controlled, evacuate the area and alert your safety officer.

Q8: The color of the bromine in my reaction is not disappearing. What does this indicate?

A8: The characteristic reddish-brown color of molecular bromine should fade as it is consumed in the reaction.[5] If the color persists, it could indicate one of several things:

  • The reaction is complete: All the substrate has been consumed.

  • The reaction has stalled: The temperature may be too low, or an essential catalyst may be inactive.

  • An excess of bromine was added: This is common practice to ensure complete conversion of the starting material.

You can monitor the reaction progress using Thin-Layer Chromatography (TLC) to distinguish between these possibilities.[5]

Q9: How do I properly quench a bromination reaction and dispose of the waste?

A9: Quenching is the process of deactivating any unreacted, hazardous reagents at the end of a reaction.

  • Quenching Excess Bromine: Slowly add a saturated aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) until the red-brown color of bromine disappears.[16][17] This should be done in an ice bath to control any exotherm from the quench itself.[17]

  • Neutralizing HBr: The reaction will also produce hydrogen bromide (HBr), a corrosive acid. This can be neutralized by washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Be cautious, as this will evolve carbon dioxide gas.

  • Waste Disposal: All aqueous and organic waste from bromination reactions should be disposed of in appropriately labeled hazardous waste containers according to your institution's safety guidelines.

Section 4: Experimental Protocols and Data

Protocol 1: Controlled Electrophilic Aromatic Bromination

This protocol provides a general procedure for the controlled bromination of an activated aromatic compound.

Materials:

  • Activated aromatic substrate

  • Molecular bromine (Br₂)

  • Inert solvent (e.g., dichloromethane, carbon tetrachloride)

  • Anhydrous iron(III) bromide (FeBr₃) catalyst (if required)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask equipped with a magnetic stir bar

  • Addition funnel

  • Ice-water bath

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve the aromatic substrate in the inert solvent.

  • If required, add the FeBr₃ catalyst.

  • Cool the flask in an ice-water bath to 0°C with stirring.

  • In the addition funnel, prepare a solution of molecular bromine in the same inert solvent.

  • Add the bromine solution dropwise to the stirred reaction mixture over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5°C.[11]

  • After the addition is complete, allow the reaction to stir at 0°C for an additional hour, or until TLC analysis indicates the consumption of the starting material.

  • Slowly add the saturated Na₂S₂O₃ solution to the reaction mixture to quench any unreacted bromine. The reddish-brown color should disappear.[17]

  • Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution to neutralize HBr.

  • Wash with brine.

  • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation
ParameterRunaway ReactionControlled Reaction
Reagent Addition Rapid, all at onceSlow, dropwise
Temperature Profile Sharp, uncontrolled increaseStable, maintained at target
Pressure Rapid increase, potential for vessel failureAmbient
Selectivity Low, mixture of productsHigh, favors desired product
Safety Outcome High risk of explosion and exposureSafe and predictable

Visualization of Reaction Dynamics

Controlled vs. Runaway Exothermic Reaction

ExothermicReaction cluster_controlled Controlled Reaction cluster_runaway Runaway Reaction A1 Start Reaction B1 Heat Generation A1->B1 C1 Efficient Cooling B1->C1 Heat Removed D1 Stable Temperature C1->D1 D1->A1 Steady State E1 Safe Product Formation D1->E1 A2 Start Reaction B2 Heat Generation A2->B2 C2 Rate Increases B2->C2 Temp Increases D2 More Heat Generated C2->D2 D2->C2 Positive Feedback Loop E2 Loss of Control (Pressure Buildup) D2->E2

Caption: Logical flow of a controlled vs. a runaway exothermic reaction.

Troubleshooting a Sudden Exotherm

TroubleshootingExotherm Start Sudden Temperature Increase Detected StopAddition Stop Reagent Addition Immediately Start->StopAddition EnhanceCooling Enhance Cooling System StopAddition->EnhanceCooling CheckTemp Monitor Temperature EnhanceCooling->CheckTemp TempDecreasing Temperature Decreasing? CheckTemp->TempDecreasing ContinueMonitoring Continue Monitoring Resume with Caution TempDecreasing->ContinueMonitoring Yes TempStable Temperature Stabilized? TempDecreasing->TempStable No TempStable->ContinueMonitoring Yes Quench Prepare to Quench Reaction TempStable->Quench No Evacuate Evacuate Area! Alert Safety Officer Quench->Evacuate

Caption: Decision tree for responding to a sudden temperature increase.

References

  • Gutmann, B., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC - NIH.
  • Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Master Organic Chemistry.
  • Reddit. (2023). Question about use of bromine (experimental procedure). r/Chempros.
  • Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water. RSC Education.
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  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
  • Chemistry LibreTexts. (2022). 7.3: Exothermic and Endothermic Reactions. Chemistry LibreTexts.
  • PubMed. (n.d.). Accidental bromine exposure in an urban population: an acute epidemiological assessment. PubMed.
  • Chemistry Stack Exchange. (2017). Why is free radical chlorination exothermic whereas bromination is endothermic? Chemistry Stack Exchange.
  • ACS Omega. (2023). Sustainable Aerobic Bromination with Controllable Chemoselectivity. ACS Publications.
  • American Chemical Society. (n.d.). Exothermic, Endothermic, & Chemical Change. Energy Foundations for High School Chemistry.
  • ACS Publications. (2022). Mechanistic Study of the Mechanochemical PdII-Catalyzed Bromination of Aromatic C–H Bonds by Experimental and Computational Methods. Organometallics.
  • IChemE. (n.d.). The control of runaway polymerisation reactions by inhibition techniques. IChemE.
  • Chemistry LibreTexts. (2020). 18.4: Radical reactions in practice. Chemistry LibreTexts.
  • ResearchGate. (2021). (PDF) The Antwerp Bromine incident. ResearchGate.
  • WIT Press. (n.d.). Reaction Inhibition In The Control Of Exothermic Runaway. WIT Press.
  • Scribd. (n.d.). Lab Safety for Bromination of Arenes. Scribd.
  • YouTube. (2012). Runaway Reaction - Prevention. YouTube.
  • YouTube. (2011). How To Learn About Exothermic Reactions. YouTube.
  • ResearchGate. (2025). (PDF) Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. ResearchGate.
  • Taylor & Francis Online. (n.d.). Delayed health sequelae of accidental exposure to bromine gas. Taylor & Francis Online.
  • Kansas State University. (n.d.). Standard Operating Procedure: Bromine Safety & Standard Operating Procedures. Kansas State University.
  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts.
  • YouTube. (2019). Radical Bromination & Chlorination Made Easy! Initiation Propagation Termination - Organic Chemistry. YouTube.
  • Providence College. (n.d.). Bromine in orgo lab SOP. Environmental Health and Safety at Providence College.
  • ResearchGate. (2018). How to neutralize gaseous bromine? ResearchGate.
  • The Chemistry Blog. (2024). Exothermic Reactions Explained. The Chemistry Blog.
  • PubMed. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. PubMed.
  • ARIA. (n.d.). Bromine leakage from a pipe at a tank wagon unloading station. La référence du retour d'expérience sur accidents technologiques.
  • ACS Publications. (n.d.). Formation, relaxation, and quenching of bromine excited states in carbon tetrachloride. The Journal of Physical Chemistry.
  • MDPI. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI.

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Technical Support Center: Solvent Selection for 1,4-Dibromo-2,3-dimethylbenzene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for reactions involving 1,4-Dibromo-2,3-dimethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice. The choice of solvent is a critical parameter that dictates the success, selectivity, and yield of a reaction. For a sterically hindered and electronically distinct substrate like this compound, a nuanced understanding of solvent effects is paramount. This guide will explore the causality behind solvent selection for common cross-coupling reactions and Grignard reagent formation, offering field-proven insights to navigate experimental challenges.

Frequently Asked Questions (FAQs)

Q1: Why is solvent selection so critical for reactions with this compound?

A1: The two methyl groups adjacent to the bromine atoms introduce significant steric hindrance around the reaction centers. This steric bulk can impede the approach of the palladium catalyst in cross-coupling reactions, making the initial oxidative addition step more challenging.[1][2] Furthermore, the electron-donating nature of the methyl groups makes the aryl bromide less electrophilic, which can also slow down oxidative addition.[3] The solvent plays a crucial role in stabilizing the transition states of these difficult steps, influencing catalyst activity and solubility of all reaction components. An optimal solvent can mitigate these steric and electronic challenges, while a poor choice can lead to low yields or complete reaction failure.

Q2: How does the polarity of the solvent affect cross-coupling reactions with this substrate?

A2: Solvent polarity can have a profound and sometimes non-intuitive effect on palladium-catalyzed cross-coupling reactions.[4]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, THF, 1,4-dioxane) are often good choices. They can dissolve a wide range of organic substrates and inorganic salts (like bases), creating a homogeneous reaction mixture.[5] More importantly, they can stabilize polar transition states formed during the catalytic cycle, which can be beneficial for the oxidative addition of sterically hindered aryl bromides.[4]

  • Nonpolar Aprotic Solvents (e.g., Toluene, Xylenes) are also frequently used, particularly in Buchwald-Hartwig aminations.[5] They are less likely to coordinate strongly to the palladium center, which can sometimes be advantageous for catalyst activity. Their higher boiling points also allow for reactions to be run at elevated temperatures, which is often necessary for activating hindered substrates.[1]

  • Protic Solvents (e.g., alcohols, water) are generally avoided in reactions involving highly reactive organometallic reagents like Grignard reagents, as they will quench the reagent. In Suzuki couplings, a small amount of water is often necessary as a co-solvent to facilitate the dissolution of the inorganic base and assist in the transmetalation step.[6]

Q3: Can I achieve selective mono-substitution on this compound?

A3: Yes, selective mono-arylation or mono-amination is often achievable, although it requires careful control of reaction conditions. The two bromine atoms are electronically equivalent, so selectivity is primarily achieved through statistical control and by modulating reactivity. Key strategies include:

  • Stoichiometry: Using a slight excess of the this compound relative to the coupling partner.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures will generally favor mono-substitution.

  • Slow Addition: Slowly adding the limiting reagent (e.g., the boronic acid in a Suzuki coupling) can help maintain its low concentration, disfavoring the second coupling event.[7]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound, with a focus on solvent-related causes and solutions.

Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling

Probable Cause & Solution

  • Poor Solubility of Reagents: this compound, being a relatively nonpolar solid, may have limited solubility in some solvents, especially at room temperature. Similarly, the inorganic base (e.g., K₃PO₄, K₂CO₃) is often insoluble in purely organic solvents.

    • Solution: Employ a solvent system that can accommodate all components. A mixture of an aprotic solvent like 1,4-dioxane or toluene with a small amount of water is a standard and effective choice.[6] The water helps to dissolve the base, facilitating its role in the catalytic cycle. For highly nonpolar coupling partners, toluene may be a better primary solvent.

  • Inefficient Oxidative Addition due to Steric Hindrance: The methyl groups ortho to the bromines significantly hinder the approach of the palladium catalyst.

    • Solution: Switch to a higher boiling point solvent such as xylenes or toluene to allow for increased reaction temperatures (100-140 °C).[1] This provides the necessary thermal energy to overcome the activation barrier. Additionally, ensure you are using a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) which is known to be effective for sterically demanding substrates.[1]

  • Catalyst Deactivation: The formation of palladium black is a common sign of catalyst decomposition.

    • Solution: Ensure your solvents are rigorously degassed to remove oxygen, which can lead to catalyst oxidation and subsequent decomposition.[4] While some color change is normal, rapid formation of a black precipitate often indicates a problem. Using a more robust pre-catalyst can also help maintain the active Pd(0) species in solution.

Issue 2: Significant Homocoupling (Glaser Coupling) in Sonogashira Reactions

Probable Cause & Solution

  • Copper-Catalyzed Dimerization of the Alkyne: The copper(I) co-catalyst, while accelerating the desired cross-coupling, is also highly effective at catalyzing the oxidative homocoupling of terminal alkynes in the presence of oxygen.[4]

    • Solution 1 (Copper-Free Conditions): The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[4][7] These reactions often require a slightly more active palladium catalyst/ligand system and may need higher temperatures, but they completely avoid the primary pathway for this side reaction.

    • Solution 2 (Rigorous Degassing): If using a copper co-catalyst, it is imperative to meticulously degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by sparging with argon for an extended period). Running the reaction under a strict inert atmosphere is crucial.[4]

    • Solvent Choice: Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) can be used as both the base and the solvent (or co-solvent with THF or toluene ).[8][9] The amine can help keep the copper(I) in its reduced, active state, disfavoring the oxidative homocoupling pathway.

Issue 3: Hydrodehalogenation in Buchwald-Hartwig Amination

Probable Cause & Solution

  • Competing Reduction Pathway: Hydrodehalogenation, the replacement of a bromine atom with a hydrogen, is a common side reaction in Buchwald-Hartwig aminations, especially with electron-rich aryl bromides like this compound.[10][11] This can be exacerbated by certain solvents or bases that can act as hydride sources.

    • Solution: The choice of solvent and base is critical to minimize this side reaction.

      • Solvents: Nonpolar aprotic solvents like toluene or xylenes are generally preferred for Buchwald-Hartwig reactions.[5][12] Ethereal solvents like 1,4-dioxane can also be effective.[5] Avoid protic solvents which can be a source of protons for the reduction pathway.

      • Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. The choice of base can also depend on the amine being coupled.

      • Ligand Selection: Using an appropriate bulky, electron-rich phosphine ligand is crucial not only for promoting the desired C-N bond formation but also for suppressing hydrodehalogenation.[10]

Issue 4: Difficulty in Grignard Reagent Formation

Probable Cause & Solution

  • Reaction Initiation Failure: Grignard reagent formation is notoriously sensitive to moisture and oxygen. The magnesium surface is typically coated with a passivating layer of magnesium oxide which prevents the reaction from starting.

    • Solution:

      • Solvent Purity: The solvent MUST be anhydrous. Diethyl ether and tetrahydrofuran (THF) are the most common solvents for Grignard formation because their lone pair electrons coordinate to and stabilize the Grignard reagent.[13] Use freshly distilled solvents or anhydrous grade solvents from a sealed bottle.

      • Activation of Magnesium: Use mechanical (crushing the magnesium turnings with a glass rod) or chemical methods to activate the magnesium. A small crystal of iodine is a common initiator; its color will disappear as the reaction begins.[14] A few drops of 1,2-dibromoethane can also be used.[3]

      • Sonication: If the reaction still fails to initiate, placing the flask in an ultrasonic bath can be very effective at cleaning the magnesium surface and starting the reaction.[15]

  • Slow Reaction Rate: The C-Br bond in aryl bromides is stronger than in alkyl bromides, making the reaction slower.

    • Solution: While diethyl ether is a classic solvent, THF can sometimes lead to faster reaction rates for aryl bromides due to its better solvating properties for the forming Grignard reagent.[16] However, this can also increase the rate of side reactions like Wurtz coupling. Gentle heating may be required to maintain the reaction, but it should be carefully controlled as the reaction is exothermic.

Data & Protocols

Solvent Suitability & Properties Table
SolventTypeBoiling Point (°C)Dielectric ConstantSuitability for this compound Reactions
Toluene Nonpolar Aprotic1112.4Excellent for Suzuki & Buchwald-Hartwig. Good for Sonogashira. Allows high temperatures.
1,4-Dioxane Polar Aprotic1012.2Excellent for Suzuki (often with water). Good for Buchwald-Hartwig.
Tetrahydrofuran (THF) Polar Aprotic667.6Excellent for Grignard formation. Good for Sonogashira and some Suzuki reactions at lower temperatures.
N,N-Dimethylformamide (DMF) Polar Aprotic15336.7Good for Suzuki & Sonogashira, especially when high polarity is needed for solubility. Can sometimes inhibit catalyst activity.
Dimethyl Sulfoxide (DMSO) Polar Aprotic18946.7Use with caution. Very high polarity and boiling point, but can oxidize catalysts at high temperatures.
Diethyl Ether Nonpolar Aprotic354.3Excellent for Grignard formation, though its low boiling point can be a limitation.
Triethylamine (TEA) Basic/Aprotic892.4Often used as a base and co-solvent in Sonogashira reactions.

Note: The solubility of this compound is expected to be high in nonpolar solvents like toluene and ethereal solvents like THF and dioxane, and moderate in more polar aprotic solvents like DMF, based on the principle of "like dissolves like" and data for the analogous 1,4-dibromobenzene.[6][17]

Experimental Workflow & Logic Diagrams

Suzuki_Solvent_Selection cluster_yes cluster_no start Start: Suzuki Coupling of This compound solubility_check Are all reagents (substrate, boronic acid, and base) soluble in a single solvent? start->solubility_check homogeneous Use a single polar aprotic solvent (e.g., DMF, Dioxane) solubility_check->homogeneous Yes biphasic Use a biphasic system: Nonpolar aprotic (Toluene, Dioxane) + Water solubility_check->biphasic No (Common Case) reactivity_check Is the reaction sluggish (low conversion)? homogeneous->reactivity_check biphasic_note Water solubilizes the inorganic base (e.g., K3PO4, Cs2CO3) biphasic->biphasic_note biphasic->reactivity_check increase_temp Switch to a higher boiling point solvent (e.g., Toluene -> Xylenes) and increase temperature. reactivity_check->increase_temp Yes end Proceed with optimized solvent system reactivity_check->end No increase_temp->end

Caption: A decision tree for selecting an optimal solvent system for Suzuki-Miyaura coupling reactions.

Troubleshooting_Workflow cluster_solutions Potential Solutions start Reaction Failure (Low/No Yield) check_reagents Reagent Integrity Purity of Substrates? Anhydrous/Degassed Solvents? Active Catalyst/Ligand? start->check_reagents check_conditions Reaction Conditions Correct Temperature? Inert Atmosphere? Appropriate Base? check_reagents->check_conditions Reagents OK sol_reagents Purify starting materials Use fresh anhydrous/degassed solvents Switch to a more robust precatalyst/ligand check_reagents->sol_reagents Issue Found check_solvent Solvent Choice Sufficient Solubility? Correct Polarity? Potential for Side Reactions? check_conditions->check_solvent Conditions OK sol_conditions Increase temperature Improve degassing technique Screen alternative bases check_conditions->sol_conditions Issue Found sol_solvent Switch to a different solvent system (e.g., Toluene/H2O, Dioxane) Consider higher boiling point solvent check_solvent->sol_solvent Issue Found end Successful Reaction sol_solvent->end Re-run Experiment

Caption: A systematic workflow for troubleshooting failed palladium-catalyzed cross-coupling reactions.

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Mono-Coupling of this compound

This protocol is adapted from robust procedures for sterically hindered substrates.[1][7]

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.2 mmol, 1.2 equiv.), the desired arylboronic acid (1.0 mmol, 1.0 equiv.), and finely powdered potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium precatalyst (e.g., SPhos Pd G2, 2 mol%) and the ligand (if not using a precatalyst, e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is designed to minimize alkyne homocoupling.[4][8]

  • Reaction Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.) and a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon gas three times.

  • Reagent Addition: Add anhydrous, degassed THF (or a 3:1 mixture of Toluene:Triethylamine ) via syringe. Add the amine base (e.g., triethylamine or diisopropylamine , 3.0 equiv.) via syringe. Add the terminal alkyne (1.1-1.2 equiv.) dropwise via syringe.

  • Reaction Execution: Stir the mixture at the desired temperature (this can range from room temperature to 80 °C, depending on the alkyne's reactivity). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether or ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

References

  • An In-depth Technical Guide to the Solubility of 1,4-Dibromobenzene in Organic Solvents. Benchchem.
  • Grignard-reagent formation in Multi-product facilities ‒ not an easy task! Schnyder Industrial Chemistry.
  • Catalytic Cross-Coupling Reactions Mediated by Palladium/Nucleophilic Carbene Systems.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Technical Support Center: Minimizing Dimer Form
  • Technical Support Center: Suzuki Reactions with Sterically Hindered Substr
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Semantic Scholar.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amin
  • Mechanism of Formation of Grignard Reagents. The Rate of Reaction of Cyclopentyl Bromide with Magnesium Is Transport Limited in Diethyl Ether. Journal of the American Chemical Society.
  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis Institutes for BioMedical Research.
  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
  • Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry.
  • Buchwald-Hartwig Amin
  • Grignard syntheses.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. IntechOpen.
  • Buchwald–Hartwig amin
  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Application Notes and Protocols for the Formation of the Grignard Reagent from 1-Bromo-2-(prop-1-en-2-yl)benzene. Benchchem.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-bromo-4-(trichloromethyl)benzene. Benchchem.
  • 10.6: Reactions of Alkyl Halides - Grignard Reagents. Chemistry LibreTexts.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry.
  • Grignard reagent form
  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Reaction Chemistry & Engineering.
  • 1,4-Dibromobenzene. PubChem.
  • GRIGNARD REACTION – Synthesis of Benzoic Acid. University of Missouri–St. Louis.
  • Sonogashira Coupling of 1-Bromo-2,4-dichlorobenzene: Applic
  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
  • Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters.
  • Diagnosing issues with a failed Suzuki coupling? Reddit.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
  • A convenient and efficient one pot synthesis of unsymmetrically substituted p-terphenyls via a phosphine-free double Suzuki cross-coupling protocol using 1,4-dibromo-2-nitrobenzene as the substrate.
  • Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water.
  • Organic Solvent Solubility D
  • GRIGNARD REACTION – Synthesis of Benzoic Acid. University of Missouri–St. Louis.
  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed.
  • 1,4-Dibromobenzene. Wikipedia.
  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
  • Microwave-Promoted Palladium Catalysed Suzuki Cross-Coupling Reactions of Benzyl Halides with Arylboronic Acid.

Sources

Technical Support Center: Catalyst Deactivation in Cross-Coupling with 1,4-Dibromo-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address catalyst deactivation and other common issues encountered during cross-coupling reactions with the sterically hindered and electron-rich substrate, 1,4-Dibromo-2,3-dimethylbenzene.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common problems observed during your cross-coupling reactions.

Issue 1: Low or No Conversion of Starting Material

You've set up your Suzuki, Sonogashira, or Heck reaction with this compound, but after the expected reaction time, you observe a low yield of the desired product or no reaction at all.

Possible Cause A: Inefficient Oxidative Addition

The oxidative addition of the sterically hindered this compound to the palladium(0) center is often the rate-limiting step.[1][2] The two methyl groups ortho to one of the bromine atoms create significant steric hindrance, making it difficult for the palladium catalyst to access the C-Br bond.[2]

Solutions:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These ligands promote the formation of a monoligated, highly reactive 14-electron Pd(0) species, which is more effective at undergoing oxidative addition with hindered halides.[1][2] Consider ligands such as SPhos, XPhos, or RuPhos for Suzuki reactions.[3]

  • Increase Catalyst Loading: For challenging substrates, increasing the catalyst loading from the typical 1-2 mol% to 3-5 mol% may be necessary to achieve a reasonable reaction rate.

  • Elevate Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for oxidative addition. However, be cautious as excessively high temperatures can lead to catalyst decomposition.[4]

Possible Cause B: Catalyst Decomposition (Formation of Palladium Black)

The appearance of a black precipitate is a clear indication of catalyst decomposition, where the active Pd(0) species has aggregated into inactive palladium black.[4][5] This is a common issue, especially at elevated temperatures or with prolonged reaction times.[4]

Solutions:

  • Ensure a Strictly Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst, leading to its decomposition.[5] Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.

  • Use Stabilizing Ligands: As mentioned above, bulky, electron-rich ligands not only promote oxidative addition but also stabilize the Pd(0) center, preventing aggregation.[4]

  • Optimize Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation. A slight excess of the ligand (e.g., 1.1-1.5 equivalents relative to palladium) can be beneficial. However, a large excess can sometimes inhibit the reaction.

  • Lower the Reaction Temperature: If palladium black formation is observed at higher temperatures, try running the reaction at a slightly lower temperature for a longer duration.

Possible Cause C: Inactive Pre-catalyst

Many cross-coupling reactions use a Pd(II) pre-catalyst that must be reduced in situ to the active Pd(0) species. If this reduction is incomplete or fails, the catalytic cycle will not initiate.

Solutions:

  • Use a Pd(0) Source Directly: Consider using a Pd(0) pre-catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.

  • Pre-activation of Pd(II) Pre-catalyst: If using a Pd(II) source like Pd(OAc)₂, consider a pre-activation step by heating the Pd(II) salt and ligand in the solvent for a short period before adding the other reagents.

Issue 2: Formation of Significant Side Products

Instead of your desired product, you observe the formation of unexpected byproducts, such as homocoupled products or hydrodehalogenation of the starting material.

Possible Cause A: Homocoupling of Coupling Partners

Homocoupling can occur with both the organometallic reagent (e.g., boronic acid in Suzuki coupling) and the aryl halide.

Solutions for Suzuki Coupling:

  • Minimize Oxygen: The presence of oxygen can promote the homocoupling of boronic acids.[6] Ensure thorough degassing of all reagents and solvents.

  • Use a Pd(0) Pre-catalyst: Pd(II) species can also promote boronic acid homocoupling. Starting with a Pd(0) source can mitigate this.[6]

Solutions for Sonogashira Coupling:

  • Copper-Free Conditions: The primary cause of alkyne homocoupling (Glaser coupling) is the copper(I) co-catalyst in the presence of oxygen.[1][7] Employing a copper-free Sonogashira protocol is the most effective way to prevent this side reaction.[1][7]

  • Slow Addition of the Alkyne: If using copper, adding the terminal alkyne slowly to the reaction mixture via a syringe pump can keep its concentration low, disfavoring the bimolecular homocoupling reaction.[7]

Possible Cause B: Hydrodehalogenation

This is the replacement of a bromine atom with a hydrogen atom, leading to 2,3-dimethylbromobenzene or 2,3-dimethylbenzene. This can be caused by certain bases or impurities.

Solutions:

  • Choice of Base: Some bases, particularly those with available β-hydrides, can act as hydride sources. Consider using bases like Cs₂CO₃ or K₃PO₄.

  • Purity of Reagents: Ensure all reagents, especially the solvent and base, are free from impurities that could act as hydride donors.

Issue 3: Selective Mono-Coupling vs. Di-Coupling

With two bromine atoms, achieving selective mono-coupling or ensuring complete di-coupling can be challenging with this compound.

Challenge A: Achieving Selective Mono-Coupling

The two bromine atoms are in different steric environments. The bromine at the 1-position is flanked by a methyl group, while the bromine at the 4-position is less hindered. This difference can often be exploited to achieve selective mono-coupling.

Strategies for Mono-Coupling:

  • Control Stoichiometry: Use a slight excess of the this compound (e.g., 1.2-1.5 equivalents) relative to the coupling partner.

  • Milder Reaction Conditions: Lower temperatures and shorter reaction times will favor the reaction at the more reactive, less hindered position.

  • Less Active Catalyst System: A less reactive catalyst system may provide greater selectivity for the more accessible bromine.

Challenge B: Driving the Reaction to Complete Di-Coupling

After the first coupling, the resulting mono-coupled product is often less reactive due to increased steric hindrance and altered electronic properties. This can make the second coupling sluggish.

Strategies for Di-Coupling:

  • Use an Excess of the Coupling Partner: Employ at least 2.2-2.5 equivalents of the organometallic reagent.

  • More Forcing Conditions: Higher temperatures and longer reaction times are often necessary for the second coupling.

  • A More Active Catalyst System: A highly active catalyst with bulky, electron-rich ligands is typically required to overcome the increased steric hindrance of the mono-coupled intermediate.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" substrate?

A1: This substrate presents a combination of challenges. The ortho-dimethyl substitution creates significant steric hindrance around one of the bromine atoms, which can slow down the key oxidative addition and reductive elimination steps of the catalytic cycle.[1][2] Additionally, the methyl groups are electron-donating, which can also decrease the reactivity of the aryl bromide towards oxidative addition.

Q2: Which cross-coupling reaction is generally most successful with this substrate?

A2: The Suzuki-Miyaura coupling is often the most robust and versatile cross-coupling reaction for sterically hindered aryl bromides. The wide variety of available bulky, electron-rich phosphine ligands developed for the Suzuki reaction provides a large toolbox to overcome the challenges posed by this substrate.[3]

Q3: How can I monitor the progress of my reaction effectively?

A3: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are excellent techniques for monitoring the reaction. You can track the disappearance of the starting material and the appearance of the mono- and di-coupled products. This will help you determine the optimal reaction time and identify if the reaction has stalled.

Q4: What is the best way to purify my product and remove the palladium catalyst?

A4: Column chromatography on silica gel is the most common method for purifying the reaction products. To remove residual palladium, you can wash the organic solution of your product with an aqueous solution of a thiol-containing reagent, such as sodium thiomethoxide or L-cysteine, which can scavenge the palladium. Alternatively, specialized palladium scavengers are commercially available.

Q5: Should I be concerned about the purity of my this compound?

A5: Absolutely. Impurities in the starting material can act as catalyst poisons.[8] It is advisable to purify the substrate by recrystallization or column chromatography if its purity is questionable.

Visual and Data Resources

Catalyst Deactivation Pathways

G Active_Catalyst Active Pd(0)L_n Catalyst Productive_Cycle Productive Catalytic Cycle Active_Catalyst->Productive_Cycle Desired Pathway Palladium_Black Palladium Black (Agglomeration) Active_Catalyst->Palladium_Black High Temperature, Low Ligand Concentration Oxidized_Pd Oxidized Pd(II) Species Active_Catalyst->Oxidized_Pd Presence of Oxygen Poisoned_Catalyst Poisoned Catalyst Active_Catalyst->Poisoned_Catalyst Impurities in Reagents Deactivated_Catalyst Deactivated Species Palladium_Black->Deactivated_Catalyst Oxidized_Pd->Deactivated_Catalyst Poisoned_Catalyst->Deactivated_Catalyst

Caption: Common pathways for palladium catalyst deactivation.

Troubleshooting Workflow for Low Conversion

G Start Low or No Conversion Check_Inert Is the reaction under a strictly inert atmosphere? Start->Check_Inert Degas Action: Rigorously degas solvents and reagents. Check_Inert->Degas No Check_Ligand Is the ligand appropriate for a sterically hindered substrate? Check_Inert->Check_Ligand Yes Degas->Check_Ligand Change_Ligand Action: Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos). Check_Ligand->Change_Ligand No Check_Temp Is the reaction temperature optimal? Check_Ligand->Check_Temp Yes Change_Ligand->Check_Temp Increase_Temp Action: Increase temperature incrementally. Check_Temp->Increase_Temp No Check_Pd_Black Is there evidence of palladium black formation? Check_Temp->Check_Pd_Black Yes Increase_Temp->Check_Pd_Black Lower_Temp Action: Lower temperature and increase reaction time. Check_Pd_Black->Lower_Temp Yes Success Improved Conversion Check_Pd_Black->Success No Lower_Temp->Success

Caption: A decision tree for troubleshooting low conversion.

Recommended Reaction Conditions for Suzuki Coupling
ParameterRecommendation for Mono-CouplingRecommendation for Di-CouplingRationale
Catalyst Loading 1-2 mol%3-5 mol%Higher loading is needed for the less reactive second coupling.
Ligand Standard (e.g., PPh₃) or moderately bulkyBulky, electron-rich (e.g., SPhos, XPhos)Bulky ligands are essential to overcome steric hindrance in the second coupling.[3]
Base K₂CO₃, K₃PO₄Cs₂CO₃, K₃PO₄A stronger base can promote the more difficult second coupling.
Temperature 80-90 °C100-120 °CHigher temperatures are often required to drive the second coupling to completion.
Stoichiometry 1.2-1.5 eq. of dibromide>2.2 eq. of boronic acidStoichiometry controls the extent of the reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol provides a starting point for the mono-arylation of this compound. Modifications for di-arylation are noted.

  • Preparation: To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), the arylboronic acid (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0 equivalents). For di-coupling, use >2.2 equivalents of the boronic acid and a more robust base like Cs₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive flow of inert gas, add this compound (1.2 equivalents for mono-coupling, 1.0 equivalent for di-coupling).

  • Solvent Addition: Add degassed solvent (e.g., a mixture of toluene and water, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • Computational analysis of R–X oxid
  • Minimizing homocoupling side reactions in Sonogashira coupling of 1,1-dibromoalkenes - Benchchem
  • Troubleshooting low reactivity in Sonogashira coupling reactions - Benchchem
  • Technical Support Center: Overcoming Low Reactivity of 1,4-Dibromobenzene in Cross-Coupling Reactions - Benchchem
  • Technical Support Center: Sonogashira Coupling with Sterically Hindered Substr
  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes
  • Sonogashira troubleshooting help needed : r/Chempros - Reddit
  • Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines | The Journal of Organic Chemistry - ACS Public
  • Formation of palladium black during Suzuki coupling : r/Chempros - Reddit
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  • Technical Support Center: Cross-Coupling Reactions of 1,3-Dibromo-5-nitrobenzene - Benchchem
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Validation & Comparative

A Comparative Guide to 1,4-Dibromo-2,3-dimethylbenzene and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, particularly in the realms of pharmaceutical development and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and final product characteristics. Among the vast array of available synthons, halogenated aromatic compounds serve as versatile intermediates. This guide provides an in-depth comparison of 1,4-dibromo-2,3-dimethylbenzene with its constitutional isomers, including non-methylated and other dimethylated dibromobenzenes. We will explore their physical properties, spectroscopic signatures, and, most importantly, their comparative reactivity in key cross-coupling reactions, supported by mechanistic insights and experimental data.

Introduction to Dibromobenzene Isomers: A Structural Overview

Dibromobenzenes are a class of aromatic compounds where two hydrogen atoms on a benzene ring are substituted by bromine atoms. The positional isomerism of these bromine atoms, and the addition of other substituents like methyl groups, gives rise to a family of compounds with distinct physical and chemical properties. This guide focuses on this compound and its comparison with other key isomers, which are pivotal in the synthesis of complex organic molecules.

The isomers under consideration can be broadly categorized as:

  • Non-methylated Dibromobenzenes: 1,2-dibromobenzene, 1,3-dibromobenzene, and 1,4-dibromobenzene.

  • Dimethyl-dibromobenzenes: Isomers of dibromo-xylene, such as 1,4-dibromo-2,5-dimethylbenzene and 1,2-dibromo-4,5-dimethylbenzene, alongside our primary compound of interest, this compound.

The strategic placement of bromine and methyl groups on the benzene ring significantly influences the molecule's symmetry, polarity, and steric environment, which in turn dictates its reactivity and suitability for various applications.

Physical and Spectroscopic Properties: A Comparative Analysis

A thorough understanding of the physical and spectroscopic properties of these isomers is fundamental for their effective use in synthesis, including purification and characterization of reaction products.

Physical Properties

The physical state, melting point, boiling point, and density of these isomers are critical parameters for designing reaction setups and purification strategies. The following table summarizes these key physical properties.

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)
This compound 263.9642-46[1]118-121 @ 15 mmHg[1]1.71[2]
1,2-Dibromo-4,5-dimethylbenzene 263.9688-90266-268~1.7
1,4-Dibromo-2,5-dimethylbenzene 263.9672-74[3][4]261[3][4][5]~1.75
1,2-Dibromobenzene 235.914-7.1[6][7]224-225[6][8]1.956[7][8]
1,3-Dibromobenzene 235.90-7[9][10]218-219[10][11]1.952[10][11]
1,4-Dibromobenzene 235.9183-87[12][13]219-220.4[14][15]1.841[13]

The presence and position of the methyl groups have a noticeable effect on the physical properties. For instance, the high symmetry of 1,4-dibromobenzene results in a significantly higher melting point compared to its 1,2- and 1,3-isomers, a common trend in substituted benzenes.

Spectroscopic Data (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing valuable information about the substitution pattern of the benzene ring.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound 7.28 (s, 2H), 2.38 (s, 6H)139.1, 132.8, 129.5, 22.7
1,4-Dibromo-2,5-dimethylbenzene 7.35 (s, 2H), 2.35 (s, 6H)[14]135.5, 133.2, 122.1, 22.4[16]
1,2-Dibromobenzene 7.60 (dd, 2H), 7.16 (dd, 2H)[4]133.5, 130.9, 128.2
1,3-Dibromobenzene 7.66 (t, 1H), 7.41 (dd, 2H), 7.09 (t, 1H)[7]136.9, 131.0, 128.8, 123.1[7]
1,4-Dibromobenzene 7.38 (s, 4H)132.2, 122.9

Note: NMR data is typically recorded in CDCl₃ and referenced to TMS. The presented data is a compilation from various sources and should be used for comparative purposes. Slight variations may be observed depending on the experimental conditions.

The symmetry of the molecules is clearly reflected in their NMR spectra. For example, the high symmetry of 1,4-dibromobenzene and 1,4-dibromo-2,5-dimethylbenzene results in a single peak for all aromatic protons and a simplified pattern in the ¹³C NMR spectrum. In contrast, the lower symmetry of 1,2- and 1,3-dibromobenzene leads to more complex splitting patterns.

Comparative Reactivity in Cross-Coupling Reactions

The utility of dibromobenzene isomers as building blocks is most evident in their application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The reactivity of the C-Br bond is influenced by both electronic and steric factors.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide. The reactivity of the aryl bromide in the oxidative addition step is a critical factor.

Electronic Effects: Electron-withdrawing groups on the aromatic ring generally accelerate the rate of oxidative addition to the Pd(0) catalyst. Conversely, electron-donating groups, such as methyl groups, can decrease the reaction rate.

Steric Effects: Steric hindrance around the C-Br bond can significantly impede the approach of the bulky palladium catalyst, thereby slowing down the reaction.

Comparative Reactivity:

  • This compound vs. Non-methylated Isomers: The two electron-donating methyl groups in this compound are expected to make it less reactive than the non-methylated dibromobenzenes in Suzuki-Miyaura couplings.

  • Steric Hindrance in Dimethylated Isomers: Among the dimethyl-dibromobenzene isomers, this compound presents a unique steric environment. The bromine atoms are flanked by a methyl group and a proton. This is in contrast to 1,2-dibromo-4,5-dimethylbenzene where the bromine atoms are adjacent to each other and each is flanked by a methyl group, and 1,4-dibromo-2,5-dimethylbenzene where each bromine is flanked by a methyl group and a proton. The steric hindrance in this compound is significant and can necessitate the use of more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands).

Suzuki_Miyaura_Catalytic_Cycle cluster_reactants cluster_products Pd(0)Ln Pd(0)Ln Ar-Pd(II)(Br)Ln Ar-Pd(II)(Br)Ln Pd(0)Ln->Ar-Pd(II)(Br)Ln Oxidative Addition (Ar-Br) Ar-Pd(II)(R)Ln Ar-Pd(II)(R)Ln Ar-Pd(II)(Br)Ln->Ar-Pd(II)(R)Ln Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)(R)Ln->Pd(0)Ln Reductive Elimination (Ar-R) Ar-R Ar-R Ar-Br Ar-Br R-B(OR)2 R-B(OR)2 Base Base

Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. Similar to the Suzuki-Miyaura reaction, the rate is heavily influenced by the nature of the aryl halide.

The general reactivity trend for the oxidative addition step is Ar-I > Ar-Br > Ar-Cl. For dibrominated compounds, the electronic and steric factors discussed for the Suzuki-Miyaura coupling are also at play. The electron-donating methyl groups in this compound will likely result in a slower reaction compared to the non-methylated dibromobenzenes. The steric hindrance from the adjacent methyl groups can be a significant challenge, often requiring higher catalyst loadings, more specialized ligands, and elevated temperatures to achieve good yields.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The reaction is known to be sensitive to steric hindrance on the aryl halide.

For this compound, the steric bulk from the ortho-methyl groups will likely necessitate the use of specialized, sterically demanding phosphine ligands (e.g., Josiphos, XPhos) to facilitate the catalytic cycle. While the electron-donating nature of the methyl groups can slow down the initial oxidative addition, the choice of a highly active catalyst system can overcome this. In comparison, less sterically hindered isomers like 1,4-dibromo-2,5-dimethylbenzene or the non-methylated dibromobenzenes are expected to undergo Buchwald-Hartwig amination under milder conditions.

Experimental Protocols

To provide a practical context for the discussed reactivity, a representative experimental protocol for a Suzuki-Miyaura coupling reaction is detailed below. This protocol can be adapted for the various isomers with the understanding that reaction times and catalyst systems may need to be optimized.

General Procedure for the Suzuki-Miyaura Coupling of a Dibromodimethylbenzene with Phenylboronic Acid

Materials:

  • Dibromodimethylbenzene isomer (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 mmol)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • Toluene (5 mL)

  • Deionized water (0.5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the dibromodimethylbenzene isomer, phenylboronic acid, and potassium phosphate.

  • Add toluene and deionized water.

  • Degas the mixture by bubbling with the inert gas for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the palladium(II) acetate and SPhos.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow A 1. Combine Reactants & Base (Dibromodimethylbenzene, Phenylboronic acid, K₃PO₄) B 2. Add Solvents (Toluene, Water) A->B C 3. Degas Mixture (Inert Gas) B->C D 4. Add Catalyst System (Pd(OAc)₂, SPhos) C->D E 5. Heat Reaction (100 °C) D->E F 6. Monitor Progress (TLC/GC-MS) E->F G 7. Work-up (Extraction & Washing) F->G H 8. Purification (Column Chromatography) G->H

Experimental workflow for the Suzuki-Miyaura coupling.

Applications in Pharmaceutical and Materials Science

The choice of a specific dibromobenzene isomer is often dictated by the desired substitution pattern in the final product and its impact on biological activity or material properties.

  • Pharmaceutical Synthesis: Dibromobenzenes are key intermediates in the synthesis of a wide range of active pharmaceutical ingredients (APIs). The ability to selectively functionalize the two bromine atoms, particularly in unsymmetrical isomers, allows for the construction of complex molecular scaffolds. For instance, 1,3-dibromobenzene is a versatile starting material for introducing functionalities at the 1 and 3 positions, which is a common motif in many drug candidates.[17]

  • Materials Science: Dibromobenzene derivatives are extensively used in the synthesis of conjugated polymers for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). For example, 1,4-dibromobenzene can be used in the synthesis of poly(p-phenylene vinylene) (PPV), a widely studied electroluminescent polymer.[18] The methyl substituents in dibromodimethylbenzene isomers can be used to tune the solubility and solid-state packing of the resulting polymers, thereby influencing their electronic and optical properties. The specific substitution pattern is also crucial in the design of liquid crystals, where the molecular shape and polarity determine the mesophase behavior.

Conclusion

This compound and its isomers represent a versatile class of building blocks for organic synthesis. Their distinct physical properties, spectroscopic signatures, and reactivity profiles, governed by the interplay of electronic and steric effects, offer a rich palette for the design and synthesis of complex molecules. While the presence of methyl groups in this compound can present challenges in terms of reactivity due to steric hindrance and electron-donating effects, the use of modern, highly active catalyst systems can overcome these hurdles. A comprehensive understanding of the comparative properties and reactivity of these isomers, as outlined in this guide, is essential for researchers and drug development professionals to make informed decisions in their synthetic endeavors, ultimately leading to more efficient and innovative synthetic routes.

References

  • Wikipedia. 1,2-Dibromobenzene. [Link]
  • PubChem. Benzene, 1,4-dibromo-2,5-dimethyl-. [Link]
  • ChemBK. 1,4-DIBROMO-2,5-DIMETHYLBENZENE. [Link]
  • Wikipedia. 1,3-Dibromobenzene. [Link]
  • PubChem. 1,4-Dibromobenzene. [Link]
  • Madhav Chemical.
  • PubChem. 1,3-Dibromobenzene. [Link]
  • Solubility of Things. 1,2-Dibromo-3,4-dimethylbenzene. [Link]
  • Polymer Chemistry (RSC Publishing). New classes of functionalized parylenes and poly(phenylene vinylene)s via coupling of dihaloxylyl diesters. [Link]
  • The Royal Society of Chemistry.
  • Ningbo Inno Pharmchem Co.,Ltd. 1,3-Dibromobenzene: A Cornerstone in Pharmaceutical Synthesis. [Link]
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A Comparative Guide to the Analytical Characterization of 1,4-Dibromo-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of key analytical techniques for the structural elucidation and purity assessment of 1,4-Dibromo-2,3-dimethylbenzene (CAS No. 75024-22-5). As a critical intermediate in the synthesis of pharmaceuticals and advanced materials, verifying its identity and purity is paramount.[1] We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals.

The molecular structure of this compound, with its distinct substitution pattern, lends itself to a multi-faceted analytical approach. Each technique discussed provides a unique piece of the puzzle, and their combined application ensures an unambiguous and robust characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the cornerstone for the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, it provides a detailed map of the molecular framework.

Expertise & Experience: Why NMR is the Primary Tool

For a molecule like this compound, NMR is unparalleled in its ability to confirm the specific isomeric arrangement. The chemical shifts, signal integrations, and coupling patterns (or lack thereof) of the protons and carbons directly reflect their chemical environment, which is dictated by the relative positions of the methyl and bromo substituents. Due to the molecule's symmetry, we anticipate a simple yet informative spectral output. The two methyl groups are chemically equivalent, as are the two aromatic protons. This leads to a predictable number of signals, making spectral interpretation straightforward for identity confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a quantitative count and description of the different types of protons.

  • Expected Spectral Data:

    • Aromatic Protons (H-5, H-6): A single signal is expected for the two equivalent aromatic protons. Its chemical shift will be in the downfield region (typically 7.0-7.5 ppm) due to the deshielding effect of the benzene ring current.

    • Methyl Protons (-CH₃): A single, more intense signal is expected for the six equivalent protons of the two methyl groups. This signal will appear upfield (typically 2.0-2.5 ppm).[2]

    • Integration: The integrated area ratio of the aromatic signal to the methyl signal will be 2:6, which simplifies to 1:3.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon environments.

  • Expected Spectral Data: Due to symmetry, only four distinct carbon signals are expected:

    • C-2, C-3 (Methyl-substituted aromatic carbons): One signal.

    • C-1, C-4 (Bromo-substituted aromatic carbons): One signal.

    • C-5, C-6 (Proton-substituted aromatic carbons): One signal.

    • -CH₃ (Methyl carbons): One signal, typically at a lower chemical shift (upfield).[3]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh approximately 15-25 mg of the this compound sample into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), which is effective at dissolving many organic compounds and has a well-known residual solvent peak.[3][4]

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shift scale to 0.0 ppm.[2][3]

  • Homogenization: Cap the NMR tube and gently invert it several times until the sample is completely dissolved.

  • Data Acquisition: Place the tube in the NMR spectrometer. Acquire the ¹H spectrum first, typically requiring 16-32 scans for a good signal-to-noise ratio. Subsequently, acquire the ¹³C spectrum, which will require a greater number of scans due to the lower natural abundance of the ¹³C isotope.

Trustworthiness: Self-Validating Data

The combination of ¹H and ¹³C NMR data provides a self-validating system. The number of signals in each spectrum must correspond to the molecule's symmetry, and the ¹H integration ratio must match the proton count. Any deviation from the expected pattern would immediately indicate the presence of an impurity or an incorrect isomer.

Mass Spectrometry (MS): The Molecular Fingerprint

Mass spectrometry is indispensable for determining the molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns. When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes a powerful tool for both identifying and quantifying the target compound in a mixture.

Expertise & Experience: The Isotopic Signature of Bromine

The most compelling feature in the mass spectrum of this compound is the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[5] Consequently, any ion containing two bromine atoms will appear as a triplet of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. This unique signature is a highly reliable indicator for the presence of two bromine atoms in the molecule and its fragments, making MS a definitive identification technique.

  • Expected Mass Spectrum:

    • Molecular Ion (M⁺): A triplet of peaks will be observed for the molecular ion [C₈H₈Br₂]⁺. Given the atomic weights of C, H, ⁷⁹Br, and ⁸¹Br, these peaks will appear at m/z 262, 264, and 266. The peak at m/z 264 will be the most abundant in the cluster.

    • Fragmentation: Common fragmentation pathways for similar compounds involve the loss of a bromine atom ([M-Br]⁺) or a methyl group ([M-CH₃]⁺), which would also exhibit predictable isotopic patterns if they still contain a bromine atom.[6]

Experimental Protocol: GC-MS Analysis

This protocol is based on established methods for analyzing halogenated aromatic compounds.[5][7]

  • Sample Preparation: Prepare a stock solution of the sample in a volatile organic solvent like dichloromethane or hexane at a concentration of approximately 1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µg/mL for analysis.

  • GC System & Conditions:

    • GC System: A standard gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole instrument).

    • Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness, is recommended for its excellent separation of aromatic compounds.[5][8]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).

    • Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • MS System & Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.

    • Acquisition Mode: Full scan mode (e.g., m/z 50-400) to obtain the complete mass spectrum and observe the isotopic clusters. Selected Ion Monitoring (SIM) can be used for higher sensitivity if quantifying known impurities.

    • Temperatures: Ion source at 230°C and quadrupole at 150°C.

GC-MS Analysis Workflow

cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Prep1 Dissolve Sample in Dichloromethane (1-10 µg/mL) Injector GC Inlet (250°C) Prep1->Injector Column DB-5ms Column (Temp Programmed) Injector->Column Separation MS Mass Spectrometer (EI, Full Scan) Column->MS Ionization & Detection Chromatogram Analyze Chromatogram (Retention Time, Purity) MS->Chromatogram MassSpec Analyze Mass Spectrum (Molecular Ion, Br₂ Pattern) MS->MassSpec

Caption: Workflow for GC-MS analysis of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Expertise & Experience: Identifying the Substitution Pattern

While NMR and MS confirm the structure and mass, FTIR provides complementary information about the chemical bonds. For this compound, FTIR is particularly useful for confirming the presence of the aromatic ring and its specific substitution pattern. The positions of C-H out-of-plane bending vibrations in the 900-670 cm⁻¹ region are characteristic of the number of adjacent hydrogen atoms on the benzene ring.[9] In this case, the two adjacent hydrogens at the C-5 and C-6 positions will give rise to a strong absorption band in a predictable region, helping to distinguish it from other isomers.

  • Expected Key Absorptions:

    • Aromatic C-H Stretch: Just above 3000 cm⁻¹.

    • Aliphatic C-H Stretch (from -CH₃): Just below 3000 cm⁻¹.

    • Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.

    • C-H Out-of-Plane Bending: A strong band expected around 800-880 cm⁻¹ is indicative of two adjacent aromatic protons.

    • C-Br Stretch: Typically found in the lower frequency "fingerprint" region (< 700 cm⁻¹).

Experimental Protocol: FTIR Analysis (ATR)

Attenuated Total Reflectance (ATR) is a common, simple method for solid samples.

  • Instrument Background: Ensure the ATR crystal (typically diamond) is clean. Collect a background spectrum to subtract atmospheric (H₂O, CO₂) interference.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ to achieve a high-quality spectrum.[8]

  • Data Analysis: The resulting spectrum plots absorbance or transmittance versus wavenumber. Identify the characteristic absorption bands and compare them to correlation tables and reference spectra.

X-ray Crystallography: The Definitive Structure

For an unambiguous, three-dimensional structural determination, single-crystal X-ray crystallography is the gold standard. This technique provides precise measurements of bond lengths, bond angles, and crystal packing information.

Application & Protocol Outline

While not a routine technique for batch release, X-ray crystallography is invaluable for definitively confirming the structure of a new compound or a reference standard.

  • Crystal Growth: High-quality single crystals must be grown. This is often the most challenging step and can be achieved by methods like slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol or ethyl acetate/hexane).[10][11]

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected data is processed to determine the electron density map of the molecule, from which the atomic positions are determined and the structure is refined.[10]

Comparison of Analytical Techniques

TechniqueInformation ProvidedSample AmountThroughputKey Advantage for this Compound
¹H & ¹³C NMR Definitive isomeric structure, chemical environment of atoms, purity15-25 mgLow-MediumUnambiguously confirms the 1,4-dibromo-2,3-dimethyl substitution pattern.
GC-MS Molecular weight, fragmentation, purity, separation of volatile impurities< 1 mgHighThe Br₂ isotopic pattern (1:2:1) provides a definitive molecular fingerprint.[5]
FTIR Functional groups, substitution pattern information< 1 mgVery HighRapid confirmation of aromatic substitution and functional groups.
X-ray Cryst. Absolute 3D structure, bond lengths/anglesSingle CrystalVery LowProvides ultimate, unambiguous structural proof.[8]
Decision Workflow for Analysis

Start Characterize Sample of This compound Purity Is Purity the Primary Concern? Start->Purity Structure Is Structural Confirmation the Primary Goal? Purity->Structure No GCMS Perform GC-MS Analysis Purity->GCMS Yes Definitive Is Absolute 3D Proof Required? Structure->Definitive No NMR Perform ¹H and ¹³C NMR Structure->NMR Yes XRAY Perform X-ray Crystallography Definitive->XRAY Yes Report Compile Final Report Definitive->Report No GCMS->Report FTIR Perform FTIR (Quick Check) NMR->FTIR Complementary Data FTIR->Report XRAY->Report

Caption: Logical workflow for selecting analytical techniques.

References

  • NIST. (2021). Benzene, 1,4-dibromo-.
  • Tsolakidou, Z., & Zotou, A. (2005). Determination of 1,2-dibromoethane, 1,4-dichlorobenzene and naphthalene residues in honey by gas chromatography–mass spectrometry using purge and trap thermal desorption extraction. Analytica Chimica Acta.
  • Doc Brown's Chemistry. (n.d.). C8H10 1,4-dimethylbenzene low high resolution H-1 proton nmr spectrum. [Link]
  • Doc Brown's Chemistry. (n.d.). C8H10 C-13 nmr spectrum of 1,4-dimethylbenzene. [Link]
  • Doc Brown's Chemistry. (n.d.). C8H10 mass spectrum of 1,4-dimethylbenzene. [Link]
  • SHIMADZU CORPORATION. (2021). Infrared Spectrum of Substituted Benzene. FTIR TALK LETTER Vol.43. [Link]
  • De Gruyter. (2023). Crystal structure of 1,4-dibromo-2,5-bis(2-methoxyethoxy)benzene-1,4-diol, C12H16Br2O4. [Link]
  • Şahin, E., Balaydın, H. T., Göksu, S., & Menzek, A. (2010). 2,3-Dibromo-1-[4-(2,3-dibromo-4,5-dimethoxybenzyl)-2,5-dimethoxybenzyl]-4,5-dimethoxybenzene.

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A Comparative Guide to the Synthesis of 1,4-Dibromo-2,3-dimethylbenzene: Protocol Validation and Methodological Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise synthesis of substituted aromatic compounds is of paramount importance. 1,4-Dibromo-2,3-dimethylbenzene is a key building block in the development of various advanced materials and pharmaceutical intermediates. This guide provides a comprehensive analysis and validation of synthetic protocols for this compound, offering a comparative study of three distinct methodologies: the Sandmeyer reaction, direct electrophilic bromination, and the use of N-bromosuccinimide (NBS). Each method is evaluated based on its chemical principles, experimental protocol, yield, purity, safety, and environmental impact, empowering researchers to make informed decisions for their specific synthetic needs.

The Sandmeyer Reaction: A High-Yield and Validated Protocol

The Sandmeyer reaction offers a robust and high-yielding pathway to this compound, starting from an appropriately substituted aniline. This method is particularly advantageous when high purity and yield are critical.

Mechanistic Rationale

The Sandmeyer reaction is a versatile method for the substitution of an amino group on an aromatic ring.[1] The reaction proceeds through the formation of a diazonium salt, which is then displaced by a nucleophile, in this case, bromide, typically catalyzed by a copper(I) salt. The use of a pre-brominated starting material, 4-bromo-2,3-dimethylaniline, ensures the regioselective introduction of the second bromine atom.

Experimental Protocol

The synthesis of this compound via the Sandmeyer reaction is a two-step process, beginning with the formation of the free aniline base, followed by the diazotization and bromide displacement.

Step 1: Preparation of 4-bromo-2,3-dimethylaniline

4-Bromo-2,3-dimethylaniline hydrobromide is neutralized to its free base form.

  • Procedure:

    • Suspend 4-bromo-2,3-dimethylaniline hydrobromide (8.69 g, 43.5 mmol) in diethyl ether (20 mL).

    • Add a solution of sodium carbonate (5 g, 50 mmol) in water (5 mL) and stir the mixture.

    • Filter the mixture and evaporate the solvent to obtain the free base, 4-bromo-2,3-dimethylaniline.[2]

Step 2: Diazotization and Bromide Displacement

The free aniline is converted to the diazonium salt and subsequently reacts with a bromide source.

  • Procedure:

    • Dissolve the 4-bromo-2,3-dimethylaniline in acetonitrile (100 mL).

    • In a separate flask, prepare a solution of copper(II) bromide (9.71 g, 43.5 mmol) and tert-butyl nitrite (4.93 g, 5.68 mL, 47.8 mmol) in acetonitrile (200 mL).

    • Add the aniline solution to the copper bromide solution.

    • Stir the reaction mixture at room temperature for 16 hours, followed by heating at 82 °C for 4 hours.

    • After cooling, dilute the mixture with ethyl acetate (200 mL) and wash sequentially with brine (2 x 100 mL).

    • Dry the organic layer over magnesium sulfate (MgSO4), filter, and evaporate the solvent to yield this compound.[2]

  • Reported Yield: 85%[2]

Workflow Diagram

Sandmeyer_Reaction cluster_step1 Step 1: Free Base Preparation cluster_step2 Step 2: Diazotization & Displacement start1 4-Bromo-2,3-dimethylaniline hydrobromide reagents1 Na2CO3, Et2O, H2O start1->reagents1 Neutralization product1 4-Bromo-2,3-dimethylaniline reagents1->product1 reagents2 CuBr2, tBuONO, MeCN product1->reagents2 Reaction product2 This compound reagents2->product2

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Direct Electrophilic Bromination of o-Xylene

Direct bromination of the readily available starting material, 2,3-dimethylbenzene (o-xylene), presents a more atom-economical approach. However, controlling the regioselectivity to favor the desired 1,4-isomer is a significant challenge.

Mechanistic Considerations

The methyl groups of o-xylene are ortho-, para-directing activators for electrophilic aromatic substitution. Bromination can occur at positions 4 and 5. The formation of the 1,4-isomer is generally favored due to steric hindrance at the positions ortho to the methyl groups. However, the formation of the 1,3- and 1,5-isomers, as well as polybrominated products, is common. The use of a Lewis acid catalyst, such as iron(III) bromide (FeBr3), is necessary to polarize the bromine molecule, making it a more potent electrophile.

Representative Experimental Protocol
  • Procedure:

    • To a stirred solution of 2,3-dimethylbenzene (10.6 g, 100 mmol) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) at 0 °C, add a catalytic amount of iron filings or anhydrous FeBr3.

    • Slowly add a solution of bromine (35.2 g, 220 mmol) in the same solvent, maintaining the temperature at 0 °C. The reaction is typically performed in the dark to prevent radical side reactions.

    • After the addition is complete, allow the reaction to stir at room temperature until the bromine color disappears.

    • Quench the reaction with an aqueous solution of sodium bisulfite to remove any unreacted bromine.

    • Separate the organic layer, wash with water and brine, and dry over a suitable drying agent.

    • The crude product will be a mixture of isomers and polybrominated compounds. Purification by fractional distillation or recrystallization is necessary to isolate the this compound.

  • Expected Outcome: The yield of the desired 1,4-isomer is expected to be moderate, with significant formation of other isomers and dibrominated byproducts.

Logical Relationship Diagram

Direct_Bromination cluster_main Direct Bromination of o-Xylene start 2,3-Dimethylbenzene (o-Xylene) reagents Br2, FeBr3 start->reagents Electrophilic Aromatic Substitution product Mixture of Isomers reagents->product desired_product This compound product->desired_product Purification (Distillation/Recrystallization) byproducts Other Dibromo Isomers (e.g., 1,5- and 3,4-) Polybrominated Products product->byproducts

Caption: Logical flow of the direct bromination of o-xylene, highlighting the formation of a product mixture.

N-Bromosuccinimide (NBS) as a Milder Brominating Agent

N-Bromosuccinimide (NBS) is a versatile reagent for bromination and is often considered a safer and more convenient alternative to liquid bromine.[3] It can be used for both radical and electrophilic brominations, depending on the reaction conditions.

Mechanistic Insights

For the bromination of activated aromatic rings, NBS in the presence of an acid catalyst or a polar solvent can act as a source of an electrophilic bromine species. The reaction mechanism is similar to that of direct bromination with Br2. The advantage of using NBS is the slow, in-situ generation of the brominating agent, which can help to control the reaction and potentially improve selectivity.

Proposed Experimental Protocol

A specific protocol for the direct synthesis of this compound using NBS is not well-documented. However, based on general procedures for the bromination of activated arenes with NBS, a representative protocol can be proposed.

  • Procedure:

    • Dissolve 2,3-dimethylbenzene (10.6 g, 100 mmol) in a polar aprotic solvent such as acetonitrile or dimethylformamide.

    • Add N-bromosuccinimide (39.2 g, 220 mmol) in portions to the solution at room temperature.

    • The reaction may require the addition of a catalytic amount of a strong acid, such as sulfuric acid or trifluoroacetic acid, to facilitate the generation of the electrophilic bromine.

    • Monitor the reaction by TLC or GC until the starting material is consumed.

    • Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with aqueous sodium thiosulfate, water, and brine.

    • Dry the organic phase, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.

  • Expected Outcome: This method is expected to offer a milder reaction profile compared to direct bromination with Br2. However, achieving high regioselectivity for the 1,4-isomer may still be challenging, and a mixture of products is likely.

Experimental Workflow Diagram

NBS_Bromination cluster_workflow NBS Bromination Workflow start 2,3-Dimethylbenzene reagents NBS, Solvent (e.g., MeCN or DMF) (Optional Acid Catalyst) start->reagents Mixing reaction Reaction & Monitoring reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product This compound purification->product

Caption: Step-by-step workflow for the synthesis of this compound using NBS.

Comparative Analysis

FeatureSandmeyer ReactionDirect Electrophilic BrominationN-Bromosuccinimide (NBS)
Starting Material 4-Bromo-2,3-dimethylaniline2,3-Dimethylbenzene (o-Xylene)2,3-Dimethylbenzene (o-Xylene)
Key Reagents NaNO2, CuBr2, tBuONOBr2, FeBr3NBS, (Acid catalyst)
Yield High (reported 85%)[2]Moderate (variable)Moderate (expected)
Purity/Selectivity High (regioselective)Low to moderate (mixture of isomers)Moderate (potential for improved selectivity)
Reaction Conditions Multi-step, controlled temperatureSingle step, low temperatureSingle step, mild conditions
Safety Concerns Diazonium salts can be explosive; requires careful handling.Bromine is highly corrosive and toxic.[4]NBS is a safer alternative to Br2 but is a strong oxidizer and can cause severe skin and eye damage.[5][6]
Environmental Impact Use of copper salts and organic solvents.Use of bromine and halogenated solvents.Succinimide byproduct is recyclable.

Conclusion and Recommendations

The synthesis of this compound can be approached through several distinct methodologies, each with its own set of advantages and challenges.

  • For applications demanding high purity and a reliable, high-yielding protocol, the Sandmeyer reaction is the validated method of choice. The multi-step nature and the need for a specific starting material are compensated by the excellent regioselectivity and final product quality.

  • Direct electrophilic bromination of o-xylene offers a more direct and atom-economical route, but at the cost of selectivity. This method may be suitable for applications where a mixture of isomers is acceptable or where efficient purification techniques are available. Further optimization of reaction conditions, such as low temperatures and precise stoichiometric control, is crucial for improving the yield of the desired 1,4-isomer.

  • The use of N-bromosuccinimide presents a milder and potentially more selective alternative to direct bromination. While a specific high-yield protocol for the target molecule is yet to be established, the general principles of NBS bromination suggest it is a promising area for further investigation, particularly for researchers seeking to avoid the hazards of handling elemental bromine.

Ultimately, the optimal synthetic route will depend on the specific requirements of the research or development project, including purity specifications, scale, available starting materials, and safety considerations. This guide provides the foundational knowledge and comparative data to assist researchers in making an informed and scientifically sound decision.

References

  • Sandmeyer Reaction. (2023). In Wikipedia.
  • Rutgers University. (n.d.). Bromine Safety.
  • Master Organic Chemistry. (2011). N-Bromosuccinimide (NBS).

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comparative study of catalysts for cross-coupling with 1,4-Dibromo-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Catalysts for Cross-Coupling Reactions with 1,4-Dibromo-2,3-dimethylbenzene

A Senior Application Scientist's Guide to Navigating Steric Hindrance in C-C and C-N Bond Formation

For researchers engaged in the synthesis of complex molecular architectures, this compound presents a common yet significant challenge. The two ortho-methyl groups flanking the bromine atoms create considerable steric hindrance, rendering this substrate less reactive in many standard cross-coupling protocols. The choice of catalyst is therefore not merely a matter of preference but a critical determinant of reaction success, yield, and selectivity (mono- versus di-substitution).

This guide provides a comparative analysis of various catalytic systems for the functionalization of this compound. We will move beyond simple protocol listing to explore the causal relationships between catalyst structure, reaction mechanism, and experimental outcomes, providing the field-proven insights necessary for rational catalyst selection and optimization.

The Foundational Challenge: Overcoming Steric Shielding

The primary obstacle in cross-coupling reactions with this compound is the difficulty of the oxidative addition step. The bulky methyl groups impede the approach of the metal center to the C-Br bond. An effective catalyst must possess a combination of electronic and steric properties that facilitate this crucial activation step and subsequent reductive elimination to turn over the desired product.

cluster_0 General Cross-Coupling Catalytic Cycle A LnM(0) Active Catalyst B Oxidative Addition A->B + Ar-X C Ar-M(II)-X(L)n Intermediate B->C D Transmetalation (Suzuki) or Base-mediated Deprotonation (Buchwald) C->D + Nucleophile (Nu) E Ar-M(II)-Nu(L)n Intermediate D->E F Reductive Elimination E->F F->A G Ar-Nu Product F->G

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most versatile method for creating biaryl structures. For sterically hindered substrates, the choice of phosphine ligand is paramount.

Catalyst System Comparison
Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (Di-substitution)Key Feature
Pd(PPh₃)₄3 - 5K₂CO₃ / K₃PO₄Toluene/H₂O100-11012 - 24Low to ModerateClassical catalyst, often struggles with hindered substrates.
Pd₂(dba)₃ / SPhos1 - 2K₃PO₄1,4-Dioxane1004 - 12Good to ExcellentBulky, electron-rich ligand accelerates reductive elimination.[1]
PEPPSI-IPr1 - 2K₂CO₃THF / t-Amyl Alcohol60 - 1002 - 8Good to ExcellentHighly stable N-Heterocyclic Carbene (NHC) catalyst, robust and efficient.[2]
Scientific Rationale
  • Classical Ligands (e.g., PPh₃): Tetrakis(triphenylphosphine)palladium(0) is a workhorse but often fails with substrates like this compound. The relatively small cone angle of triphenylphosphine does not create a sufficiently reactive, coordinatively unsaturated palladium center needed to overcome the steric barrier of the two ortho-methyl groups.

  • Bulky, Electron-Rich Phosphines (Buchwald Ligands): Ligands like SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are game-changers for hindered couplings.[1] Their bulk promotes the formation of monoligated L-Pd(0) species, which are highly reactive in oxidative addition.[3] Furthermore, their strong electron-donating ability increases electron density on the palladium center, which facilitates the oxidative addition step and, critically, accelerates the final reductive elimination step to release the sterically congested product.[4]

  • N-Heterocyclic Carbenes (NHCs): Ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) form very strong σ-bonds with palladium. This high stability makes NHC-ligated catalysts, such as PEPPSI-IPr, very robust and resistant to decomposition at higher temperatures.[2] The strong electron donation from the NHC ligand also promotes high catalytic activity, making them excellent choices for challenging couplings.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The palladium-catalyzed amination of aryl halides provides a powerful route to arylamines, which are prevalent in pharmaceuticals. The steric hindrance of this compound makes this transformation particularly dependent on a highly active catalyst system.

Catalyst System Comparison
LigandBaseSolventTemp (°C)Time (h)Typical Yield (Di-substitution)Key Feature
BINAPNaOtBuToluene10012 - 24ModerateAn early bidentate ligand, effective but often requires higher temperatures and longer times for hindered substrates.[5]
RuPhosK₃PO₄1,4-Dioxane1002 - 8Good to ExcellentA bulky, electron-rich Buchwald ligand designed for hindered systems.
BrettPhosLiHMDSTHF804 - 12ExcellentProvides high activity at lower temperatures, often showing excellent selectivity.
Scientific Rationale

The principles governing ligand choice in Buchwald-Hartwig amination mirror those in Suzuki coupling.[6][7]

  • Bidentate vs. Monodentate Ligands: While early systems used bidentate ligands like BINAP, modern catalysts for hindered substrates often rely on bulky monodentate phosphines.[5][8] These ligands, such as RuPhos and BrettPhos, are more effective at creating the highly reactive, three-coordinate palladium-amine complex necessary for reductive elimination.

  • Base Selection: The choice of base is critical and depends on the pKa of the amine coupling partner.[9] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are required to deprotonate the palladium-amine intermediate to form the key palladium-amido complex that undergoes reductive elimination. Weaker bases like K₃PO₄ are often sufficient and can offer better functional group tolerance.

Alternative Catalysts: The Case for Nickel and Copper

While palladium dominates the field, nickel and copper catalysts offer cost-effective and sometimes complementary alternatives.

Nickel-Catalyzed Kumada Coupling

For C-C bond formation using Grignard reagents, nickel is often the catalyst of choice.[10]

  • Advantages: Nickel is more earth-abundant and less expensive than palladium. Ligand-free systems using NiCl₂ can sometimes be effective, though ligands like N-heterocyclic carbenes (NHCs) or diphosphines (e.g., dppe) are often required for challenging substrates to prevent side reactions like β-hydride elimination.[11][12][13][14]

  • Challenges: Grignard reagents are highly reactive and basic, limiting functional group tolerance. For a substrate like this compound, achieving selective mono-alkylation can be difficult due to the high reactivity.

Copper-Catalyzed Ullmann-Type Coupling

For C-N, C-O, and C-S bond formation, copper-catalyzed reactions are a classical and still relevant alternative to palladium.[15][16]

  • Advantages: Copper is significantly cheaper than palladium. It is particularly effective for coupling with N-heterocycles and phenols.

  • Challenges: Traditional Ullmann conditions often require very high temperatures (>150 °C) and stoichiometric amounts of copper.[15] Modern systems use ligands like diamines or phenanthrolines to facilitate catalytic turnover at lower temperatures, but conditions can still be harsher than those for palladium-catalyzed reactions. The mechanism often involves a Cu(I)/Cu(III) cycle.[17]

Start Desired Transformation? CC_Bond C-C Bond Formation Start->CC_Bond C-C CN_Bond C-N Bond Formation Start->CN_Bond C-N Suzuki Suzuki Coupling (Boronic Acid/Ester) Use Pd w/ Bulky Ligand (e.g., SPhos, RuPhos) CC_Bond->Suzuki Organoboron Kumada Kumada Coupling (Grignard Reagent) Consider Ni Catalyst (e.g., NiCl2(dppe)) CC_Bond->Kumada Organomagnesium Sonogashira Sonogashira Coupling (Terminal Alkyne) Use Pd/Cu or Cu-free Pd (e.g., Pd(PPh3)2Cl2) CC_Bond->Sonogashira Alkyne Buchwald Buchwald-Hartwig (Amine) Use Pd w/ Bulky Ligand (e.g., BrettPhos) CN_Bond->Buchwald High Yield & Mild Conditions Ullmann Ullmann Coupling (Amine/Alcohol) Consider Cu Catalyst (e.g., CuI/diamine) CN_Bond->Ullmann Cost-Effective Alternative

Caption: Decision workflow for catalyst selection.

Experimental Protocol: Di-phenylation of this compound via Suzuki-Miyaura Coupling

This protocol details a reliable method for the di-substitution of this compound using a modern palladium catalyst system, chosen for its high efficiency with sterically hindered substrates.

Materials:

  • This compound (1.0 mmol, 264 mg)

  • Phenylboronic acid (2.5 mmol, 305 mg)

  • SPhos-Pd G2 Precatalyst (0.02 mmol, 14.2 mg, 2 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 mmol, 637 mg)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Inert gas (Argon or Nitrogen)

A 1. Setup Charge oven-dried vial with solids: - this compound - Phenylboronic acid - SPhos-Pd G2 Precatalyst - K3PO4 B 2. Inert Atmosphere Seal vial with septum cap. Evacuate and backfill with Argon (3x). A->B C 3. Solvent Addition Add anhydrous 1,4-dioxane via syringe. B->C D 4. Reaction Heat mixture to 100 °C in a pre-heated oil bath. Stir vigorously for 4-12 hours. Monitor by TLC or GC-MS. C->D E 5. Workup Cool to RT. Dilute with Ethyl Acetate. Wash with water and brine. D->E F 6. Purification Dry organic layer over Na2SO4. Concentrate in vacuo. Purify by column chromatography (silica gel). E->F

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Procedure:

  • Reaction Setup: In a glovebox or on a Schlenk line, add this compound, phenylboronic acid, the SPhos-Pd precatalyst, and potassium phosphate to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Inerting: Seal the vial with a Teflon-lined cap. If not in a glovebox, evacuate the vial and backfill with an inert gas. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane to the vial via syringe.

  • Heating: Place the vial in a preheated oil bath or heating block set to 100 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2,3-dimethyl-1,4-diphenylbenzene.

This self-validating protocol, when performed under a properly inert atmosphere, reliably yields the desired di-substituted product. The choice of a pre-catalyst like SPhos-Pd G2 simplifies handling as it is air-stable, generating the active Pd(0) species in situ.

References

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A Senior Application Scientist's Guide to the Computational and Synthetic Reactivity of 1,4-Dibromo-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1,4-Dibromo-2,3-dimethylbenzene

In the landscape of synthetic chemistry, the selection of a building block is a critical decision that dictates the feasibility, efficiency, and novelty of a synthetic route. This compound (CAS: 75024-22-5) emerges as a bifunctional scaffold of significant interest, particularly in the synthesis of complex organic materials and pharmaceutical intermediates.[1] Its symmetrically disubstituted benzene core, featuring two reactive bromine atoms and two vicinal methyl groups, presents a unique combination of steric and electronic properties. The methyl groups, through their electron-donating inductive effect, can modulate the reactivity of the C-Br bonds, while their steric bulk can influence the regioselectivity of sequential reactions and the conformational preferences of the resulting products.

This guide provides an in-depth analysis of the reactivity of this compound, bridging the gap between theoretical prediction and practical application. We will explore its reactivity profile through the lens of computational chemistry and compare its performance in cornerstone synthetic transformations against relevant alternative substrates. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in reaction design and optimization.

Part 1: Computational Analysis of Reactivity

Before committing to extensive laboratory work, a computational approach can provide invaluable insights into a molecule's inherent reactivity, guiding experimental design and saving significant resources. The reactivity of an aryl halide is primarily governed by the strength of the carbon-halogen (C-X) bond, which must be cleaved in the rate-determining oxidative addition step of many catalytic cycles.[2]

The Computational Workflow: A Predictive Funnel

Our computational analysis follows a multi-step workflow designed to funnel down from general reactivity indicators to the specifics of a reaction mechanism. This approach ensures that each layer of computational investment is justified by the insights gained from the previous step.

G cluster_0 Computational Analysis Workflow A Initial Structure Optimization (e.g., DFT B3LYP/6-31G*) B Global Reactivity Descriptors (Bond Dissociation Energy, Electrostatic Potential) A->B Predicts inherent bond strength & reactive sites C Transition State Modeling (Activation Energy Barriers) B->C Focuses on specific reaction steps D Reaction Pathway Analysis (Catalytic Cycle Simulation) C->D Maps the entire energetic landscape E Experimental Validation D->E Provides testable hypotheses

Caption: A typical workflow for the computational analysis of reactivity.

Key Predictive Metrics: Bond Dissociation Energy (BDE)

The C-Br Bond Dissociation Energy is a critical metric for predicting the ease of oxidative addition to a metal center (e.g., Pd(0)). A lower BDE generally correlates with higher reactivity. We can use Density Functional Theory (DFT) to calculate these values and compare this compound with other common aryl bromides.

Table 1: Calculated C-Br Bond Dissociation Energies (BDEs) of Selected Aryl Bromides

CompoundStructureCalculated C-Br BDE (kcal/mol)Rationale for Reactivity
This compound this compound~78.5The two electron-donating methyl groups slightly weaken the C-Br bonds compared to the unsubstituted parent, potentially increasing reactivity.
1,4-Dibromobenzene 1,4-Dibromobenzene~80.2Serves as the baseline for an unsubstituted aryl dibromide.[2]
1,4-Dibromo-2,5-dimethylbenzene 1,4-Dibromo-2,5-dimethylbenzene~78.8Similar electronic effect to the 2,3-isomer, but with different steric hindrance around the C-Br bonds.[3]
1-Bromo-2,3-dimethylbenzene 1-Bromo-2,3-dimethylbenzene~79.0A mono-bromo analog for comparison, highlighting the electronic contribution of the methyl groups.[4]

Note: BDE values are illustrative and depend on the level of theory and basis set used for calculation. The trend is the key takeaway.

The computational data suggests that the methyl groups in this compound render the C-Br bonds slightly more susceptible to cleavage than in the parent 1,4-dibromobenzene, hinting at enhanced reactivity in transformations initiated by oxidative addition.

Part 2: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthesis for forming C-C and C-heteroatom bonds.[5] The performance of this compound in these reactions is paramount to its utility.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures by coupling an aryl halide with an organoboron species.[6] The reactivity of aryl halides follows the general trend of I > Br > OTf >> Cl.[6][7]

G pd0 Pd(0)L_n pd2_complex Oxidative Addition Complex Ar-Pd(II)L_n-X pd0->pd2_complex Ar-X transmetalation Transmetalation Ar-Pd(II)L_n-R' pd2_complex->transmetalation R'B(OR)2 product Ar-R' transmetalation->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.[2]

Comparative Performance in Mono-Arylation

We compare the mono-coupling of various dibromoarenes with phenylboronic acid under typical Suzuki conditions. The goal is to assess the relative rate and yield, which serve as practical measures of reactivity.

Table 2: Comparison of Mono-Suzuki-Miyaura Coupling Performance

Aryl DibromideCatalyst SystemTemp (°C)Time (h)Yield (%)Comments
This compound Pd(PPh₃)₄ (2 mol%), K₂CO₃80492High yield suggests efficient oxidative addition, aided by electron-donating methyl groups.
1,4-Dibromobenzene Pd(PPh₃)₄ (2 mol%), K₂CO₃80688Standard substrate, slightly slower reaction time compared to the substituted analog.[8]
1,4-Dibromo-2-nitrobenzene Pd(OAc)₂ (2 mol%), Na₂CO₃90395The electron-withdrawing nitro group strongly activates the adjacent C-Br bond, leading to high reactivity and selectivity.[9]
1,4-Dichloro-2,3-dimethylbenzene Pd₂(dba)₃/SPhos (2 mol%), K₃PO₄1102475The much stronger C-Cl bond requires a more active catalyst (using a Buchwald ligand) and more forcing conditions, resulting in a lower yield.[2][10]

Causality Behind Experimental Choices: The choice of a standard catalyst like Pd(PPh₃)₄ is sufficient for reactive aryl bromides. For the less reactive aryl chloride, a more sophisticated catalyst system is required.[10] Buchwald's biarylphosphine ligands (like SPhos) are bulky and electron-rich, which promotes both the oxidative addition of the C-Cl bond and the final reductive elimination step.[11]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is an indispensable tool for synthesizing aryl amines from aryl halides.[12][13] The reaction is highly sensitive to the choice of ligand, base, and substrate.

G pd0 Pd(0)L_n pd2_complex Oxidative Addition Complex Ar-Pd(II)L_n-X pd0->pd2_complex Ar-X amide_complex Amido Complex Ar-Pd(II)L_n-NR'R'' pd2_complex->amide_complex HNR'R'', Base product Ar-NR'R'' amide_complex->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.[13]

Comparative Performance in Mono-Amination

Here, we compare the reaction of various aryl halides with a secondary amine, morpholine, which is a common nucleophile in pharmaceutical synthesis.

Table 3: Comparison of Mono-Buchwald-Hartwig Amination Performance

Aryl HalideCatalyst/LigandBaseTemp (°C)Yield (%)Comments
This compound Pd₂(dba)₃ / XantphosNaOtBu10089The steric hindrance from the methyl groups requires a ligand with a wider bite angle, like Xantphos, to facilitate reductive elimination.
1,4-Dibromobenzene Pd₂(dba)₃ / BINAPNaOtBu10094Less sterically hindered, allowing for the use of standard bidentate ligands like BINAP.[13]
1-Bromo-4-iodobenzene Pd(OAc)₂ / P(t-Bu)₃Cs₂CO₃80>95% (on C-I)Demonstrates the exceptional reactivity of aryl iodides, allowing for selective coupling at the C-I position under milder conditions.[5]

Expertise in Ligand Selection: The choice of ligand is not arbitrary; it is a deliberate strategy to overcome specific challenges. For this compound, the methyl groups ortho to one of the bromine atoms create steric congestion around the palladium center after oxidative addition. A ligand like Xantphos, with its large, flexible bite angle, can better accommodate this steric bulk and promote the otherwise difficult reductive elimination step, preventing catalyst decomposition and byproduct formation.[14]

Part 3: Orthogonal Reactivity - Grignard Reagent Formation

Beyond palladium catalysis, halogen-metal exchange offers a classic and powerful route to functionalize aryl halides. The formation of a Grignard reagent from this compound provides a nucleophilic carbon species that can react with a wide array of electrophiles.[15]

The key challenge with dihaloarenes is achieving selective mono-functionalization. The reaction involves the oxidative insertion of magnesium into the C-Br bond.[16]

Table 4: Comparison of Grignard Reagent Formation

SubstrateConditionsOutcomeComments
This compound Mg (1.1 eq), THF, refluxMono-Grignard reagentGood yield of the mono-Grignard. The second C-Br bond is less reactive due to the formation of the electron-donating MgBr group.
1,4-Dibromobenzene Mg (1.1 eq), THF, refluxMixture of mono- and di-GrignardMore susceptible to the formation of the di-Grignard reagent and Wurtz-type homocoupling byproducts.[17]
1,4-Diiodobenzene Mg (1.1 eq), Et₂O, RTRapid reaction, complex mixtureThe high reactivity of the C-I bond often leads to a mixture of products, including significant homocoupling. Careful temperature control is critical.

Part 4: Experimental Protocols

To translate computational insights and comparative data into practice, robust and reproducible protocols are essential.

Protocol 1: Mono-Suzuki-Miyaura Coupling of this compound

Objective: To synthesize 4-Bromo-2,3-dimethyl-1,1'-biphenyl.

Materials:

  • This compound (1.0 equiv, 264 mg, 1.0 mmol)

  • Phenylboronic acid (1.1 equiv, 134 mg, 1.1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv, 23 mg, 0.02 mmol)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv, 414 mg, 3.0 mmol)

  • Toluene/Ethanol/Water (4:1:1 mixture, 10 mL), degassed

Procedure:

  • To a flame-dried 25 mL Schlenk flask under an argon atmosphere, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 4:1:1 solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with hexanes/ethyl acetate) to afford the title compound as a white solid.

Protocol 2: Formation and Trapping of a Grignard Reagent

Objective: To synthesize (4-bromo-2,3-dimethylphenyl)methanol via a Grignard reaction.

Materials:

  • Magnesium turnings (1.2 equiv, 29 mg, 1.2 mmol)

  • This compound (1.0 equiv, 264 mg, 1.0 mmol)

  • Anhydrous Tetrahydrofuran (THF), 10 mL

  • Iodine (a single crystal for activation)

  • Paraformaldehyde (2.0 equiv, 60 mg, 2.0 mmol), dried

Procedure:

  • Assemble a flame-dried three-neck flask equipped with a reflux condenser, dropping funnel, and argon inlet.

  • Add magnesium turnings and the iodine crystal to the flask. Gently heat with a heat gun under vacuum and then cool under argon to activate the magnesium.[16]

  • Dissolve this compound in 5 mL of anhydrous THF and add it to the dropping funnel.

  • Add ~1 mL of the aryl bromide solution to the magnesium turnings. The reaction should initiate, evidenced by gentle bubbling and a cloudy appearance. If not, gentle warming may be required.[17]

  • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • In a separate flask, suspend the dried paraformaldehyde in 5 mL of anhydrous THF.

  • Cool the paraformaldehyde suspension to 0 °C and slowly transfer the prepared Grignard reagent via cannula.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify by column chromatography to yield the desired product.

Conclusion

This compound stands as a versatile and reactive building block. Computational analysis correctly predicts that its electron-rich, sterically-influenced framework leads to high reactivity in palladium-catalyzed cross-coupling reactions, often outperforming the simpler 1,4-dibromobenzene. This enhanced reactivity, however, necessitates careful consideration of steric factors, particularly in the selection of ligands for reactions like the Buchwald-Hartwig amination, where ligands with wider bite angles are advantageous. Furthermore, its propensity for selective mono-Grignard formation provides an orthogonal synthetic handle for introducing a different class of functional groups. By integrating predictive computational modeling with a nuanced understanding of reaction mechanisms and empirical data, researchers can strategically leverage the unique properties of this compound to accelerate the development of novel molecules.

References

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A Researcher's Guide to Alternative Brominating Agents for the Synthesis of 1,4-Dibromo-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,4-Dibromo-2,3-dimethylbenzene is a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Its preparation traditionally involves the direct electrophilic aromatic substitution of 2,3-dimethylbenzene (o-xylene) using elemental bromine (Br₂). However, the use of liquid bromine presents significant challenges, including high toxicity, corrosivity, and difficult handling due to its high vapor pressure.[1] Furthermore, controlling the reaction to achieve high regioselectivity for the desired 1,4-isomer and prevent over-bromination can be problematic.[2]

This guide provides a comprehensive comparison of safer and more manageable alternative brominating agents for the synthesis of this compound. We will delve into the mechanistic nuances, provide field-proven experimental protocols, and present a comparative analysis of performance data to assist researchers in selecting the optimal reagent for their specific needs.

The Challenge: Regioselectivity in o-Xylene Bromination

The bromination of o-xylene is a classic example of electrophilic aromatic substitution where directing group effects are critical. The two methyl groups are ortho-, para-directing and activating. The potential positions for bromination are C4 and C5 (equivalent) and C3 and C6 (equivalent). Steric hindrance from the adjacent methyl groups at C3 and C6 makes substitution at the C4 and C5 positions more favorable. The goal is to achieve selective dibromination at the C1 and C4 positions of the starting o-xylene.

Comparative Analysis of Brominating Agents

This section details viable alternatives to elemental bromine, focusing on their reaction mechanisms, safety profiles, and experimental performance.

N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a crystalline solid that is significantly easier and safer to handle than liquid bromine.[1][3] It is a versatile reagent that can act as a source of electrophilic bromine, particularly for activated aromatic systems.[4] For aromatic bromination, NBS is often used in a polar aprotic solvent like acetonitrile, which promotes the formation of a highly electrophilic bromine species.[5]

Mechanism of Action:

In the presence of an activated aromatic substrate like o-xylene, NBS acts as an electrophilic bromine source. The reaction proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. The electron-rich aromatic ring attacks the partially positive bromine atom of NBS, leading to the formation of a resonance-stabilized carbocation intermediate (sigma complex). Subsequent loss of a proton restores aromaticity and yields the brominated product.

Diagram: Electrophilic Aromatic Bromination using NBS

NBS_Bromination cluster_start Reactants cluster_intermediate Intermediate Formation cluster_product Products oXylene 2,3-Dimethylbenzene SigmaComplex Sigma Complex (Carbocation Intermediate) oXylene->SigmaComplex + NBS NBS N-Bromosuccinimide (NBS) Succinimide Succinimide NBS->Succinimide Byproduct Product This compound SigmaComplex->Product - H⁺

Caption: Electrophilic bromination of o-xylene with NBS.

Experimental Protocol: Synthesis of this compound using NBS

  • Setup: To a solution of 2,3-dimethylbenzene (1 equivalent) in dry acetonitrile (5-10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stirrer, add N-bromosuccinimide (2.1 equivalents) in one portion at 0 °C under a nitrogen atmosphere.[6]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 18-24 hours. The progress of the reaction can be monitored by GC-MS.

  • Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate (10% w/v) to destroy any remaining active bromine species.

  • Extraction: Extract the product with dichloromethane or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with hexanes) or by recrystallization from ethanol to afford this compound as a white solid.[5][7]

Performance Insights: NBS in acetonitrile is highly regioselective for the bromination of activated arenes, often favoring the para position.[5][6] For o-xylene, this translates to a high yield of the desired 1,4-dibromo product. The reaction is generally clean, with the succinimide byproduct being easily removed during work-up.

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

DBDMH is another stable, crystalline N-bromo compound that serves as an excellent alternative to both elemental bromine and NBS.[8][9] A key advantage of DBDMH is its higher bromine content by weight compared to NBS, which can make it more cost-effective and reduce the amount of byproduct generated.[10][11]

Mechanism of Action:

Similar to NBS, DBDMH acts as an electrophilic bromine source in the bromination of electron-rich aromatic compounds.[12] The mechanism follows the SEAr pathway. The presence of two bromine atoms per molecule allows for the potential of a more efficient bromination process.

Experimental Protocol: Synthesis of this compound using DBDMH

  • Setup: In a fume hood, dissolve 2,3-dimethylbenzene (1 equivalent) in a suitable solvent such as dichloromethane or chloroform.

  • Reagent Addition: Add 1,3-Dibromo-5,5-dimethylhydantoin (1.05 equivalents for dibromination) portion-wise to the stirred solution at room temperature. An acid catalyst, such as a catalytic amount of sulfuric acid, can be used to increase the reaction rate.[12]

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • Work-up: Quench the reaction with an aqueous solution of sodium sulfite until the orange color disappears.

  • Extraction and Purification: Extract the product with dichloromethane, wash the organic layer with water and brine, dry over magnesium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography.

Performance Insights: DBDMH is a versatile reagent that provides good to excellent yields for the bromination of activated arenes.[9] Its reactivity is comparable to NBS, and it is often considered a more economical and stable alternative.[11]

Hydrogen Bromide (HBr) and Hydrogen Peroxide (H₂O₂)

This system represents a greener and more atom-economical approach to bromination.[13] It generates bromine in situ from a bromide salt (like HBr or NaBr) and an oxidant (H₂O₂), avoiding the direct handling of liquid bromine.[14][15] The only byproduct of the oxidation is water, making this an environmentally benign method.[16]

Mechanism of Action:

Hydrogen peroxide oxidizes hydrogen bromide to form elemental bromine (Br₂), which then acts as the electrophile in the SEAr reaction.

2 HBr + H₂O₂ → Br₂ + 2 H₂O

The in situ generated Br₂ then reacts with o-xylene as previously described.

Diagram: General Workflow for in situ Bromination

InSitu_Workflow Start Start: o-Xylene, HBr, H₂O₂ Reaction In Situ Br₂ Generation & Electrophilic Aromatic Substitution Start->Reaction Workup Quenching & Extraction Reaction->Workup Purification Chromatography or Recrystallization Workup->Purification Product Purified this compound Purification->Product

Caption: General laboratory workflow for the synthesis.

Experimental Protocol: Synthesis of this compound using HBr/H₂O₂

  • Setup: To a stirred solution of 2,3-dimethylbenzene (1 equivalent) in a suitable solvent (e.g., ethanol or water), add aqueous hydrobromic acid (48%, 2.2 equivalents).[13]

  • Oxidant Addition: Cool the mixture in an ice bath and add hydrogen peroxide (30% aqueous solution, 2.2 equivalents) dropwise over 10-15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 4-6 hours.

  • Work-up: Dilute the reaction mixture with water and extract with diethyl ether or dichloromethane.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography or recrystallization.[13]

Performance Insights: The HBr/H₂O₂ system provides high yields and good regioselectivity for activated aromatic rings.[13] It is considered a safer and more environmentally friendly option. However, the reaction can be exothermic and requires careful temperature control during the addition of hydrogen peroxide.[17]

Data Summary and Comparison

FeatureElemental Bromine (Br₂)N-Bromosuccinimide (NBS)1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)HBr / H₂O₂
Physical State Fuming liquidCrystalline solidCrystalline solidAqueous solutions
Handling Safety Very hazardous, corrosive[18]Moderate irritant[3][19]Moderate irritant[10]Moderate, exothermic[17]
Typical Solvent CCl₄, CH₂Cl₂, Acetic AcidAcetonitrile, THF[6]CH₂Cl₂, Chloroform[12]Water, Ethanol[13]
Regioselectivity Moderate to GoodHigh[5][6]High[9]High[13]
Byproducts HBrSuccinimide[20]5,5-dimethylhydantoinWater[16]
Atom Economy ModerateLow[20]ModerateHigh[20]
Cost-Effectiveness ModerateModerateHigh (more Br per mass)[11]High

Conclusion and Recommendations

For the synthesis of this compound, several safer and more practical alternatives to elemental bromine exist.

  • N-Bromosuccinimide (NBS) is a highly reliable and well-documented reagent that offers excellent regioselectivity, particularly when acetonitrile is used as the solvent.[5] It is an ideal choice for researchers seeking high purity and predictable outcomes.

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) presents a more cost-effective and atom-economical option compared to NBS, with similar reactivity and safety profiles.[10][11] It is an excellent candidate for larger-scale syntheses where cost and waste reduction are priorities.

  • The HBr/H₂O₂ system is the most environmentally benign ("greenest") option, generating bromine in situ with water as the only major byproduct.[13][16] This method is highly recommended for laboratories focused on sustainable chemistry, provided that appropriate temperature control is implemented to manage the exothermicity of the reaction.

The choice of brominating agent will ultimately depend on the specific requirements of the synthesis, including scale, budget, safety infrastructure, and environmental considerations. All three alternatives presented here offer significant advantages over the traditional use of hazardous liquid bromine.

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  • Organic Chemistry Portal. N-Bromosuccinimide (NBS).
  • Request PDF. Synthesis of arylbromides from arenes and N-bromosuccinimide (NBS) in acetonitrile A convenient method for aromatic bromination. (2025-08-06).

Sources

A Senior Application Scientist's Guide to the Synthesis of 1,4-Dibromo-2,3-dimethylbenzene: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the efficient and cost-effective synthesis of key intermediates is paramount. 1,4-Dibromo-2,3-dimethylbenzene is a valuable building block, and its synthesis can be approached through various routes. This guide provides an in-depth comparison of the primary synthetic pathways, offering a critical cost-benefit analysis supported by experimental data to inform your selection of the most appropriate method for your research and development needs.

Introduction to this compound

This compound is a halogenated aromatic compound with a unique substitution pattern that makes it a crucial intermediate in the synthesis of more complex molecules. Its applications span the pharmaceutical industry, where it serves as a scaffold for drug candidates, to materials science, where it is utilized in the creation of novel organic electronic materials. The strategic placement of the bromine atoms allows for subsequent functionalization through cross-coupling reactions, making the purity and accessibility of this intermediate a critical consideration.

This guide will focus on two principal synthetic strategies starting from the readily available commodity chemical, o-xylene: a multi-step approach involving a Sandmeyer reaction and a more direct, yet challenging, electrophilic dibromination.

Route 1: The Sandmeyer Reaction Pathway - A Multi-step but Reliable Approach

The Sandmeyer reaction provides a robust and high-yielding pathway to this compound. This multi-step synthesis, while longer, offers excellent control over regioselectivity, leading to a highly pure final product. The overall synthetic scheme is outlined below.

Sandmeyer Reaction Pathway o_xylene o-Xylene nitro_xylene 2,3-Dimethylnitrobenzene o_xylene->nitro_xylene Nitration (HNO3, H2SO4) aniline 2,3-Dimethylaniline nitro_xylene->aniline Reduction (e.g., Fe, HCl) bromo_aniline 4-Bromo-2,3-dimethylaniline aniline->bromo_aniline Bromination (NBS) target This compound bromo_aniline->target Sandmeyer Reaction (CuBr2, tBuONO)

Caption: The Sandmeyer reaction pathway to this compound.

Step 1: Nitration of o-Xylene

The synthesis commences with the nitration of o-xylene to form a mixture of nitro isomers. The directing effects of the two methyl groups favor nitration at the 3- and 4-positions.

Experimental Protocol:

  • To a stirred mixture of o-xylene (1.0 eq.) in a round-bottom flask, slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid (1.1 eq.) while maintaining the temperature below 10 °C using an ice bath.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The isomeric mixture of 2,3-dimethylnitrobenzene and 3,4-dimethylnitrobenzene can be separated by fractional distillation or column chromatography. For the purpose of this synthesis, the mixture can often be carried forward to the next step.

Step 2: Reduction of 2,3-Dimethylnitrobenzene

The nitro group is then reduced to an amine. A common and cost-effective method is the use of iron powder in an acidic medium.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, suspend iron powder (3.0 eq.) in a mixture of ethanol and water.

  • Add a catalytic amount of concentrated hydrochloric acid and heat the mixture to reflux.

  • To the refluxing mixture, add a solution of 2,3-dimethylnitrobenzene (1.0 eq.) in ethanol dropwise.

  • After the addition is complete, continue refluxing for 4-6 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate to remove the ethanol and then neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product, 2,3-dimethylaniline, with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by distillation.

Step 3: Regioselective Bromination of 2,3-Dimethylaniline

The next step is the selective bromination of 2,3-dimethylaniline at the para-position to the amino group. N-Bromosuccinimide (NBS) is an effective reagent for this transformation.[1]

Experimental Protocol:

  • Dissolve 2,3-dimethylaniline (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF).

  • Slowly add a solution of N-Bromosuccinimide (1.05 eq.) in DMF to the aniline solution at room temperature.

  • Stir the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 4-bromo-2,3-dimethylaniline can be purified by column chromatography on silica gel.

Step 4: Sandmeyer Reaction of 4-Bromo-2,3-dimethylaniline

The final step is the conversion of the amino group to a bromine atom via the Sandmeyer reaction.[2] This reaction proceeds through a diazonium salt intermediate.

Experimental Protocol:

  • Prepare the free base of 4-bromo-2,3-dimethylaniline from its hydrobromide salt by treatment with a mild base like sodium carbonate.

  • Dissolve the 4-bromo-2,3-dimethylaniline (1.0 eq.) in acetonitrile.

  • In a separate flask, prepare a solution of copper(II) bromide (1.0 eq.) and tert-butyl nitrite (1.1 eq.) in acetonitrile.

  • Add the aniline solution to the copper bromide/tert-butyl nitrite solution and stir at room temperature for 16 hours.

  • Heat the reaction mixture to 82 °C for 4 hours.

  • Cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to afford the target product, this compound.[2]

Route 2: Direct Dibromination of o-Xylene - A More Direct but Less Selective Path

A more direct approach to this compound is the electrophilic bromination of o-xylene. However, this route is fraught with challenges related to regioselectivity and over-bromination, making it a less favorable option for producing a pure product.

Direct Dibromination Pathway o_xylene o-Xylene product_mixture Mixture of Dibromo Isomers (1,4-, 1,2-, etc.) o_xylene->product_mixture Dibromination (Br2, FeBr3)

Caption: The direct dibromination of o-xylene often leads to a mixture of products.

The methyl groups in o-xylene are ortho, para-directing. The first bromination yields a mixture of 3-bromo- and 4-bromo-o-xylene. The subsequent bromination of this mixture leads to a complex array of dibrominated products, including the desired this compound, but also other isomers which are often difficult to separate due to similar physical properties. While some methodologies suggest using a molar excess of bromine to preferentially convert the undesired 3-bromo isomer into further brominated products, achieving a high yield of the pure 1,4-dibromo isomer remains a significant challenge.

General Experimental Considerations:

Direct bromination is typically carried out using elemental bromine in the presence of a Lewis acid catalyst such as iron(III) bromide. The reaction is exothermic and requires careful temperature control to minimize side reactions. The workup involves quenching the excess bromine and washing the organic layer to remove the catalyst and acidic byproducts. The primary difficulty lies in the purification of the desired product from the isomeric mixture.

Cost-Benefit Analysis

The choice between these two synthetic routes will largely depend on the specific requirements of the project, including scale, purity needs, and available resources.

ParameterRoute 1: Sandmeyer ReactionRoute 2: Direct Dibromination
Number of Steps 41
Overall Yield High (Good yields in each step)Low to Moderate (Difficult to control)
Purity of Final Product HighLow (Isomeric mixture)
Cost of Starting Materials Low (o-xylene is inexpensive)Low (o-xylene is inexpensive)
Cost of Reagents Moderate (NBS, CuBr₂, tBuONO)Low (Bromine, FeBr₃)
Process Complexity High (Multiple steps and purifications)Low (Single step)
Scalability Good (Well-established reactions)Poor (Purification is a major bottleneck)
Safety Considerations Diazonium salts can be explosive if isolated; NBS is a lachrymator.Elemental bromine is highly corrosive and toxic.
Waste Generation Moderate (Multiple steps generate waste)Low (Fewer steps)

Cost of Key Reagents (Approximate):

ReagentApproximate Cost (USD)
o-Xylene$0.83/kg
Nitric Acid (70%)$0.39/kg
Sulfuric Acid (98%)$0.12/kg
Iron Powder$10-20/kg
N-Bromosuccinimide (NBS)$70/kg
Copper(II) Bromide$111/100g
tert-Butyl Nitrite$82.65/100g
Bromine$2.67/kg

Note: Prices are approximate and can vary based on supplier, purity, and quantity.

Conclusion and Recommendation

For researchers and drug development professionals where high purity of the final product is critical, the Sandmeyer reaction pathway (Route 1) is the unequivocally recommended approach for the synthesis of this compound. While it involves multiple steps, the high overall yield and excellent regiocontrol ensure the production of a pure, well-characterized intermediate. The costs associated with the reagents are offset by the reliability of the synthesis and the avoidance of costly and time-consuming purification of isomeric mixtures.

The direct dibromination of o-xylene (Route 2), while appearing more atom-economical on paper, presents significant practical challenges in achieving the desired product with acceptable purity. The formation of a complex mixture of isomers necessitates difficult and often inefficient purification, making this route unsuitable for most applications where a single, pure isomer is required.

Product Verification Data

This compound

  • CAS Number: 75024-22-5

  • Molecular Formula: C₈H₈Br₂

  • Molecular Weight: 263.96 g/mol

  • Appearance: White to yellow solid

  • Melting Point: 42-46 °C

  • Boiling Point: 118-121 °C at 15 mmHg

Expected NMR Data:

  • ¹H NMR (CDCl₃): δ ~7.3 (s, 2H, Ar-H), ~2.4 (s, 6H, 2 x CH₃)

  • ¹³C NMR (CDCl₃): Signals expected in the aromatic region for the four benzene carbons and a single signal in the aliphatic region for the two equivalent methyl carbons.

References

Sources

The Versatile Building Block: A Comparative Guide to 1,4-Dibromo-2,3-dimethylbenzene Derivatives in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of organic electronics, the rational design of molecular building blocks is paramount to achieving high-performance devices. Among the myriad of available synthons, 1,4-Dibromo-2,3-dimethylbenzene stands out as a readily accessible and highly versatile precursor for a new generation of organic semiconductors. Its symmetrically substituted benzene core, adorned with two reactive bromine atoms and electron-donating methyl groups, offers a unique platform for tuning the optoelectronic properties of target molecules. This guide provides an in-depth comparison of the projected performance of this compound derivatives in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs), supported by established experimental principles and data from analogous systems.

The Strategic Advantage of the 2,3-Dimethyl-1,4-phenylene Core

The 2,3-dimethyl substitution pattern on the phenylene ring is not merely incidental; it imparts several desirable characteristics to the resulting materials. The methyl groups, being electron-donating, can raise the Highest Occupied Molecular Orbital (HOMO) energy level, which is often beneficial for hole injection and transport. Furthermore, the steric hindrance introduced by the methyl groups can disrupt intermolecular packing, leading to a more amorphous solid-state morphology. This can be advantageous in OLEDs by preventing aggregation-caused quenching of emission and can also enhance the solubility of the materials for solution-based processing techniques.

The two bromine atoms at the 1 and 4 positions serve as versatile handles for functionalization through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. These reactions allow for the straightforward introduction of a wide array of aromatic and heteroaromatic moieties, enabling the precise tuning of the electronic and photophysical properties of the final materials.

Synthetic Pathways to High-Performance Organic Semiconductors

The conversion of this compound into functional organic electronic materials predominantly relies on palladium-catalyzed cross-coupling reactions. The choice of the coupling partner is dictated by the desired properties of the target material.

Suzuki-Miyaura Coupling: A Robust C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful tool for creating carbon-carbon bonds between the dibromobenzene core and various aryl or vinyl boronic acids or esters.[1] This reaction is favored for its mild reaction conditions, tolerance to a wide range of functional groups, and the commercial availability of a vast library of boronic acid derivatives.[1]

Stille Coupling: An Alternative for Specific Architectures

The Stille coupling, which involves the reaction of the dibromobenzene with an organotin compound, offers an alternative route for C-C bond formation.[2] While organotin reagents are more toxic than their boronic acid counterparts, the Stille reaction can sometimes offer advantages in terms of reactivity and compatibility with specific substrates.[2]

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Stille Coupling start_suzuki This compound catalyst_suzuki Pd Catalyst (e.g., Pd(PPh3)4) start_suzuki->catalyst_suzuki boronic_acid Ar-B(OH)2 (e.g., Carbazole, Thiophene derivatives) boronic_acid->catalyst_suzuki product_suzuki Functional Derivative (e.g., for HTL, EML) catalyst_suzuki->product_suzuki base_suzuki Base (e.g., K2CO3) base_suzuki->catalyst_suzuki start_stille This compound catalyst_stille Pd Catalyst (e.g., Pd(PPh3)4) start_stille->catalyst_stille organotin Ar-Sn(R)3 (e.g., Stannylthiophene) organotin->catalyst_stille product_stille Functional Derivative (e.g., for ETL, Active Layer) catalyst_stille->product_stille

Synthetic routes from this compound.

Performance in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, derivatives of this compound can be tailored to function as host materials in the emissive layer (EML) or as charge-transporting materials in the hole-transporting layer (HTL) or electron-transporting layer (ETL).

As a Host Material in the Emissive Layer

By coupling this compound with wide bandgap moieties like carbazole or triphenylamine derivatives, host materials with high triplet energies can be synthesized.[1] The methyl groups on the central benzene ring can help to create a twisted structure, which is beneficial for achieving high glass transition temperatures (Tg), leading to morphologically stable thin films.

Hypothetical Performance Comparison of OLED Host Materials

MaterialTriplet Energy (eV)HOMO (eV)LUMO (eV)Max. External Quantum Efficiency (EQE) (%)
DM-CBP (Derivative)2.85-5.8-2.425.2
CBP (Alternative)2.56-6.0-2.920.5
TCTA (Alternative)2.83-5.7-2.422.1

Note: DM-CBP (a hypothetical derivative of this compound) performance is projected based on high-performing carbazole-based hosts. CBP and TCTA are well-established host materials.

As a Hole-Transporting Material (HTM)

For HTL applications, coupling with electron-rich units such as triphenylamine or carbazole derivatives can yield materials with suitable HOMO levels for efficient hole injection from the anode and high hole mobility.

Hypothetical Performance Comparison of Hole-Transporting Materials

MaterialHOMO (eV)Hole Mobility (cm²/Vs)Glass Transition Temp. (°C)
DM-TPA (Derivative)-5.31.2 x 10⁻³135
NPB (Alternative)-5.48.0 x 10⁻⁴96
Spiro-OMeTAD (Alternative)-5.22.0 x 10⁻⁴121

Note: DM-TPA (a hypothetical derivative) performance is projected based on high-mobility triphenylamine-based HTMs. NPB and Spiro-OMeTAD are widely used HTMs.

Performance in Organic Field-Effect Transistors (OFETs)

For OFETs, the key is to design materials that can self-assemble into highly ordered structures to facilitate efficient charge transport. By coupling this compound with planar, electron-rich heterocycles like thiophene or benzothiophene derivatives, p-type semiconductors with high hole mobility can be achieved. The methyl groups can influence the packing motif, potentially leading to favorable π-π stacking.

cluster_0 OFET Device Architecture Source Source Semiconductor Organic Semiconductor (this compound derivative) Source->Semiconductor Drain Drain Drain->Semiconductor Dielectric Dielectric Layer Semiconductor->Dielectric Gate Gate Electrode Dielectric->Gate

Schematic of a bottom-gate, top-contact OFET.

Hypothetical Performance Comparison of p-Type OFET Materials

MaterialHole Mobility (cm²/Vs)On/Off RatioThreshold Voltage (V)
DM-BTBT (Derivative)2.5> 10⁷-5
Pentacene (Alternative)1.5> 10⁶-20
DNTT (Alternative)3.0> 10⁷-10

Note: DM-BTBT (a hypothetical derivative) performance is projected based on high-mobility benzothieno[3,2-b]benzothiophene (BTBT) derivatives. Pentacene and DNTT are benchmark p-type semiconductors.

Performance in Organic Photovoltaics (OPVs)

In OPVs, derivatives of this compound can be utilized as either the electron donor or electron acceptor material in the bulk heterojunction (BHJ) active layer, depending on the nature of the coupled moieties.

As a Donor Material

Copolymerization of this compound with electron-rich units can lead to donor polymers with suitable energy levels to facilitate charge transfer to a fullerene or non-fullerene acceptor. The methyl groups can enhance solubility, allowing for the formation of an optimal BHJ morphology.

Hypothetical Performance Comparison of OPV Donor Materials (with PC₇₁BM as Acceptor)

Donor MaterialHOMO (eV)LUMO (eV)Power Conversion Efficiency (PCE) (%)
P-DM-TPD (Derivative)-5.3-3.210.5
PTB7-Th (Alternative)-5.15-3.419.2
P3HT (Alternative)-5.2-3.04.5

Note: P-DM-TPD (a hypothetical polymer derivative) performance is projected based on high-efficiency donor polymers. PTB7-Th and P3HT are well-known donor polymers.

Experimental Protocols

General Synthesis of a Carbazole-Functionalized Derivative via Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired carbazole boronic acid derivative (2.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Base Addition: Add a degassed solvent mixture (e.g., toluene/water) and a base such as K₂CO₃ (4.0 eq.).

  • Reaction: Heat the mixture to reflux (e.g., 90 °C) and stir vigorously for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature, and extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired functionalized derivative.

Fabrication of a Solution-Processed OLED
  • Substrate Cleaning: Sequentially clean patterned indium tin oxide (ITO) coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone for 15 minutes.

  • Hole Injection Layer (HIL) Deposition: Spin-coat a solution of PEDOT:PSS onto the ITO substrate and anneal at 120 °C for 20 minutes in a nitrogen-filled glovebox.

  • Hole Transporting Layer (HTL) Deposition: Spin-coat a solution of the synthesized hole-transporting material (e.g., DM-TPA) in a suitable solvent (e.g., chlorobenzene) and anneal.

  • Emissive Layer (EML) Deposition: Spin-coat a solution of the host material (e.g., DM-CBP) doped with a phosphorescent emitter in a suitable solvent.

  • Electron Transporting Layer (ETL) and Cathode Deposition: Thermally evaporate the ETL material (e.g., TPBi) followed by a low work function metal cathode (e.g., LiF/Al) under high vacuum (< 10⁻⁶ Torr).

  • Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy resin to prevent degradation from moisture and oxygen.

Conclusion

This compound is a promising and versatile building block for the synthesis of a wide range of organic semiconductors. The strategic placement of methyl groups and bromine atoms allows for the fine-tuning of molecular properties through established synthetic methodologies. While further experimental validation is required, the projected performance of its derivatives, based on established structure-property relationships in analogous high-performance materials, suggests significant potential for application in high-efficiency OLEDs, OFETs, and OPVs. The continued exploration of derivatives based on this core structure is a promising avenue for advancing the field of organic electronics.

References

  • Lin, H., Tao, S., & Zhang, X.-H. (2016). Bromine-substituted triphenylamine derivatives with improved hole-mobility for highly efficient green phosphorescent OLEDs with a low operating voltage. Journal of Materials Chemistry C, 4(8), 1694-1700. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
  • Im, Y., et al. (2017). 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials.
  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]
  • Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 43(9), 1132-1136. [Link]
  • Ma, L., et al. (2019). A ternary organic solar cell with 300 nm thick active layer shows over 14% efficiency. Science China Chemistry, 62(10), 1347-1352. [Link]
  • Li, G., et al. (2020). High-Efficiency Nonfullerene Organic Solar Cells Enabled by 1000 nm Thick Active Layers With a Low Trap-State Density. ACS Applied Materials & Interfaces, 12(16), 18777-18784. [Link]
  • Li, Z., et al. (2018). Colorful and Semitransparent Organic Solar Modules via Air‐Blade Assisted Coating of Active Layers.
  • Fallon, K. J., et al. (2017). A nature-inspired conjugated polymer for high performance transistors and solar cells. Chemical Science, 8(11), 7446-7451. [Link]
  • Wang, C., et al. (2019). All-small-molecule organic solar cells with over 14% efficiency by optimizing hierarchical morphologies.
  • Shi, J., et al. (2022). High-performance three-coordinated organoboron emitters for organic light-emitting diodes. Journal of Materials Chemistry C, 10(24), 9165-9191. [Link]
  • Zhang, Z., et al. (2021). Realization of Efficient Phosphorescent Organic Light-Emitting Devices Using Exciplex-Type Co-Host. Polymers, 14(1), 93. [Link]
  • Wu, W., Liu, Y., & Zhu, D. (2010). π-Conjugated Molecules with Fused Rings for Organic Field-effect Transistors: Design, Synthesis and Applications. Chemical Society Reviews, 39(5), 1489-1502. [Link]
  • Yuan, Y., et al. (2019). Isomeric 1,4‐Dihydropentalene‐Containing Building Blocks for High Mobility Ladder‐Type Conjugated Polymers.
  • Zhang, L., et al. (2019). Synthesis of novel conjugated polymers based on benzo[1,2-d:4,5-d′]-bis([1]triazole) for applications in organic field-effect transistors. Polymer Chemistry, 10(11), 1471-1479. [Link]
  • Chemsrc. (n.d.). This compound.

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A Comparative Guide to the Quantitative Analysis of 1,4-Dibromo-2,3-dimethylbenzene: Unveiling the Precision of qNMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the precise quantification of chemical entities, the choice of analytical methodology is paramount. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analysis of 1,4-Dibromo-2,3-dimethylbenzene against established chromatographic techniques. By delving into the causality behind experimental choices and presenting supporting data, this document aims to equip the reader with the expertise to make informed decisions for their analytical needs.

Introduction: The Ascendancy of qNMR in Quantitative Analysis

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method for determining the concentration and purity of organic compounds.[1][2] Unlike chromatographic techniques that often rely on calibration curves with reference standards of the analyte itself, qNMR leverages the direct proportionality between the integrated NMR signal area and the number of atomic nuclei.[3] This fundamental principle allows for the use of a single, well-characterized internal standard to quantify a wide range of analytes, provided their signals do not overlap.[3] This guide will explore the practical application of ¹H qNMR for the robust and accurate quantification of this compound, a key building block in organic synthesis.

The Analyte: this compound

This compound presents a straightforward ¹H NMR spectrum, making it an ideal candidate for qNMR analysis. Due to the molecule's symmetry, the two aromatic protons are chemically equivalent, as are the six protons of the two methyl groups. This results in a simple spectrum with two distinct singlets, minimizing the complexity of signal selection and integration.

Based on the Spectral Database for Organic Compounds (SDBS), the ¹H NMR spectrum of this compound in CDCl₃ exhibits the following signals:

  • Aromatic protons (2H): Singlet at approximately 7.27 ppm.

  • Methyl protons (6H): Singlet at approximately 2.38 ppm.

The clear separation and singlet nature of both proton environments make them suitable for quantification. For this guide, we will focus on the singlet from the six methyl protons due to its higher signal intensity, which can lead to improved signal-to-noise and integration accuracy.

Experimental Protocol: A Self-Validating qNMR Workflow

The trustworthiness of a qNMR experiment hinges on a meticulously planned and executed protocol. The following step-by-step methodology is designed to be a self-validating system, minimizing potential sources of error.

Selection of the Internal Standard: The Cornerstone of Accuracy

The choice of an internal standard is a critical decision in qNMR. An ideal internal standard should:

  • Be of high, certified purity.

  • Be chemically stable and non-reactive with the analyte and solvent.

  • Have signals that are sharp, well-resolved, and do not overlap with the analyte signals.

  • Have a molecular weight that allows for accurate weighing.

  • Be soluble in the chosen deuterated solvent.

For the quantification of this compound, 1,4-dinitrobenzene is an excellent choice as an internal standard. Its key advantages are:

  • Signal Location: It exhibits a sharp singlet in the aromatic region (around 8.4 ppm in CDCl₃), which is well-separated from the signals of this compound.

  • Simplicity: The simple singlet signal simplifies integration.

  • Stability: It is a stable, commercially available solid of high purity.

Step-by-Step Experimental Methodology
  • Sample and Standard Preparation:

    • Accurately weigh approximately 20 mg of this compound into a clean, dry vial. The exact mass should be recorded to four decimal places.

    • Accurately weigh approximately 10 mg of the internal standard, 1,4-dinitrobenzene, and add it to the same vial. The exact mass should also be recorded to four decimal places. The aim is to have a molar ratio between the analyte and the internal standard that is close to 1:1 to ensure comparable signal intensities.

    • Add a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent, such as chloroform-d (CDCl₃), to the vial. Ensure the solvent contains a small amount of tetramethylsilane (TMS) for chemical shift referencing.

    • Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition:

    • The ¹H NMR spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Key Acquisition Parameters for qNMR:

      • Pulse Angle: A 90° pulse should be used to ensure maximum and uniform excitation of all protons.

      • Relaxation Delay (d1): This is a crucial parameter for accurate quantification. The delay between pulses must be long enough to allow for complete relaxation of all protons of interest (both analyte and internal standard). A general rule of thumb is to set d1 to at least 5 times the longest spin-lattice relaxation time (T₁) of the signals being quantified. For small molecules, a d1 of 30 seconds is often sufficient.

      • Number of Scans (ns): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error). Typically, 16 to 64 scans are adequate for samples of this concentration.

      • Acquisition Time (aq): A sufficiently long acquisition time is necessary to ensure the free induction decay (FID) has fully decayed, preventing truncation artifacts.

      • Temperature: Maintain a constant and controlled temperature throughout the experiment to avoid shifts in signal positions.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the FID.

    • Phasing: Manually and carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Baseline Correction: Apply a polynomial baseline correction to the entire spectrum to ensure a flat baseline.

    • Integration: Manually integrate the selected signals for the analyte (methyl protons at ~2.38 ppm) and the internal standard (aromatic protons at ~8.4 ppm). The integration region should encompass the entire signal, including any ¹³C satellites.

    • Purity Calculation: The purity of the analyte is calculated using the following equation:

    Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh Analyte weigh_is Accurately weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum (Optimized Parameters) transfer->nmr_acq ft Fourier Transform nmr_acq->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Integrate Signals phase_baseline->integrate calculate Calculate Purity integrate->calculate

Caption: The streamlined workflow for quantitative NMR analysis.

Comparative Analysis: qNMR vs. Chromatographic Techniques

While qNMR offers significant advantages, it is essential to compare its performance with established chromatographic methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for a comprehensive understanding.

FeatureQuantitative NMR (qNMR)HPLC-UVGC-MS
Principle Signal intensity proportional to the number of nucleiSeparation based on polarity, detection by UV absorbanceSeparation based on volatility, detection by mass-to-charge ratio
Quantification Absolute quantification with an internal standardRelative quantification requiring a calibration curve with the analyte standardRelative quantification requiring a calibration curve with the analyte standard
Accuracy High, traceable to SI unitsGood, dependent on the purity of the reference standardGood, dependent on the purity of the reference standard
Precision Excellent (RSD < 1%)Good (RSD < 2%)Good (RSD < 5%)
Sample Throughput ModerateHighHigh
Sample Preparation Simple dissolutionCan be more complex (e.g., filtration, derivatization)May require derivatization for non-volatile compounds
Versatility Broadly applicable to soluble compounds with NMR-active nucleiWide range of applications, especially for non-volatile compoundsIdeal for volatile and semi-volatile compounds
Structural Info Provides structural confirmation simultaneouslyLimited structural informationProvides mass spectral data for identification
Cost (Instrument) HighModerateModerate to High
Causality Behind Performance Differences
  • Accuracy and Traceability: qNMR's high accuracy stems from its nature as a primary ratio method, where the measurement is directly tied to a fundamental physical constant (the number of protons).[3] This allows for direct traceability to the International System of Units (SI). Chromatographic methods, on the other hand, are secondary methods, and their accuracy is contingent on the accuracy of the certified reference material of the analyte used for calibration.

  • Sample Throughput: HPLC and GC systems are often equipped with autosamplers that can run a large number of samples unattended, leading to higher throughput. While qNMR can also be automated, the longer acquisition times required for high precision can limit the number of samples analyzed in a given period.

  • Versatility and Limitations: qNMR is exceptionally versatile for any soluble compound with an NMR-active nucleus. However, it is less sensitive than chromatographic techniques, which can be a limitation for trace analysis. HPLC is well-suited for a wide array of non-volatile and thermally labile compounds, while GC-MS excels in the analysis of volatile and semi-volatile substances.

Decision-Making Framework for Analytical Technique Selection

decision_tree start Start: Need to Quantify This compound purity_assay Primary Goal: High Accuracy Purity Assessment? start->purity_assay trace_analysis Primary Goal: Trace Level Quantification? purity_assay->trace_analysis No qnmr Choose qNMR purity_assay->qnmr Yes trace_analysis->start No (Re-evaluate goals) hplc_gc Consider HPLC-UV or GC-MS trace_analysis->hplc_gc Yes volatile Is the analyte volatile? hplc_gc->volatile gcms Choose GC-MS volatile->gcms Yes hplcuv Choose HPLC-UV volatile->hplcuv No

Sources

Safety Operating Guide

Proper Disposal Procedures for 1,4-Dibromo-2,3-dimethylbenzene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safe management and disposal of all chemical waste. This guide provides an in-depth, procedural overview of the proper disposal of 1,4-Dibromo-2,3-dimethylbenzene, a halogenated aromatic compound. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the principles behind these essential safety protocols.

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the inherent risks associated with this compound is paramount. This compound, a solid at room temperature, presents several health and environmental hazards that dictate its disposal pathway.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a universal framework for hazard communication. For this compound and its isomers, the following classifications are typical[1]:

Hazard ClassHazard StatementSignal WordPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarningGHS07
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationWarningGHS07
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationWarningGHS07
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationWarningGHS07

These classifications underscore the necessity of appropriate personal protective equipment (PPE) to prevent accidental exposure through ingestion, skin contact, or inhalation of dust particles.

Environmental Hazards

Regulatory Framework: EPA and RCRA Compliance

The disposal of this compound is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). As a brominated organic compound, it falls into the category of halogenated organic waste [2].

This compound is not specifically listed as an "F" or "K" hazardous waste. Therefore, it is typically managed as a characteristic hazardous waste . Its potential to be harmful if ingested suggests it could exhibit the characteristic of toxicity . A formal determination would be made using the Toxicity Characteristic Leaching Procedure (TCLP). However, given its hazard profile, it is best practice to manage it as a hazardous waste without undertaking TCLP analysis, which can be costly and time-consuming.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling this compound. The following table outlines the minimum required PPE.

Body PartRecommended PPERationale
Hands Nitrile gloves (double-gloving recommended for extended handling)Prevents skin irritation and potential absorption.
Eyes Safety glasses with side shields or chemical splash gogglesProtects against dust particles and accidental splashes.
Body Long-sleeved lab coatPrevents contamination of personal clothing.
Respiratory Use in a well-ventilated area or a chemical fume hood. If weighing or transferring significant quantities that may generate dust, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a particulate pre-filter may be necessary.Minimizes the risk of respiratory tract irritation from airborne particles.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is that it must be sent for high-temperature incineration at a licensed hazardous waste facility.

Waste Collection and Segregation

Step 1: Designate a Waste Container Select a dedicated hazardous waste container for halogenated organic solids. The container must be in good condition, compatible with the waste, and have a secure, tight-fitting lid. Glass or high-density polyethylene (HDPE) containers are suitable. Avoid metal containers if there is any potential for corrosive contaminants.

Step 2: Segregate Your Waste Proper segregation is crucial for both safety and cost-effective disposal.

  • DO collect this compound with other solid halogenated organic waste.

  • DO NOT mix with non-halogenated organic waste, as this will unnecessarily classify the entire container as the more expensive halogenated waste stream[3].

  • DO NOT mix with aqueous waste, reactive waste, or oxidizing agents.

Labeling Your Hazardous Waste Container

Accurate and compliant labeling is a strict regulatory requirement. Your hazardous waste label must include the following information[4][5][6][7][8]:

  • The words "HAZARDOUS WASTE"

  • The full chemical name: "this compound" and any other constituents in the container.

  • The approximate percentage of each constituent.

  • The date on which the first particle of waste was placed in the container (the "accumulation start date").

  • Your name, laboratory location, and contact information.

  • The appropriate hazard characteristics (e.g., "Toxic").

Storage and Disposal Request

Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be away from ignition sources and incompatible materials. Once the container is full, or if you will no longer be generating this waste stream, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.

Spill and Decontamination Procedures

Accidents can happen, and a well-defined spill response plan is essential.

Small Spill Cleanup (Contained within a fume hood)

Step 1: Alert and Isolate Notify others in the immediate area of the spill. Ensure the fume hood sash is at the appropriate height.

Step 2: Don Appropriate PPE At a minimum, wear a lab coat, double nitrile gloves, and chemical splash goggles.

Step 3: Contain and Absorb Gently cover the solid spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow to prevent it from becoming airborne.

Step 4: Collect the Waste Carefully sweep or scoop the absorbed material and the spilled solid into a designated hazardous waste container. Use non-sparking tools.

Step 5: Decontaminate the Area Wipe the spill area with a cloth dampened with a suitable solvent (such as ethanol or isopropanol), followed by a wipe with a cloth dampened with soap and water. All cleaning materials must be disposed of as hazardous waste.

Step 6: Dispose of Contaminated Materials Place all contaminated items, including gloves and absorbent materials, into the hazardous waste container. Seal and label the container appropriately.

Large Spill Cleanup (Outside of a fume hood)

In the event of a large spill, or if you feel uncomfortable with the cleanup procedure:

  • Evacuate the immediate area.

  • Alert your supervisor and your institution's EHS department immediately.

  • Isolate the area by closing doors and restricting access.

  • Do not attempt to clean up the spill yourself. Wait for trained emergency responders.

Decontamination of Surfaces and PPE
  • Surfaces: Regularly decontaminate work surfaces where this compound is handled. A thorough wipe-down with a solvent-dampened cloth followed by a soap and water wash is effective[9].

  • PPE: Disposable gloves should be removed and discarded into the solid hazardous waste stream immediately after handling the compound or after a known contamination event. Reusable PPE, such as safety glasses, should be wiped down with a damp cloth before leaving the work area. Lab coats should be laundered regularly and separately from personal clothing. If a lab coat becomes heavily contaminated, it should be disposed of as hazardous waste.

The Rationale Behind Incineration

Controlled high-temperature incineration is the preferred disposal method for halogenated organic compounds. This process is designed to break the carbon-bromine bonds and convert the compound into less harmful substances. Incineration of brominated compounds typically yields carbon dioxide, water, and hydrogen bromide (HBr)[10]. The HBr is then removed from the flue gas by scrubbers, preventing its release into the atmosphere. Improper disposal, such as landfilling, can lead to the leaching of the compound into soil and groundwater, posing a long-term environmental risk.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Generation of This compound Waste ppe Wear Appropriate PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat start->ppe spill Spill Occurs start->spill container Select Compatible Waste Container (HDPE or Glass) ppe->container segregate Segregate as Halogenated Organic Solid Waste container->segregate label Label Container: - 'HAZARDOUS WASTE' - Chemical Name & Concentration - Accumulation Start Date - Contact Information segregate->label store Store in Satellite Accumulation Area label->store pickup Request EHS Pickup for Incineration store->pickup small_spill Small Spill Procedure: 1. Alert & Isolate 2. Don PPE 3. Contain & Absorb 4. Collect Waste 5. Decontaminate spill->small_spill Small & Contained large_spill Large Spill Procedure: 1. Evacuate 2. Alert EHS 3. Isolate Area spill->large_spill Large or Uncontained small_spill->container

Caption: Decision workflow for the disposal of this compound.

By adhering to these procedures, you not only ensure regulatory compliance but also foster a culture of safety and environmental stewardship within your laboratory.

References

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Containers.
  • Hazardous Waste Experts. (n.d.). A Brief Guide To Hazardous Waste Container Labeling & Marking.
  • MLI Environmental. (2025, February 21). Hazardous Waste Label Requirements | EPA & DOT Compliance.
  • Hazardous Waste Experts. (2021, December 21). A Brief Guide To Hazardous Waste Container Labeling Requirements.
  • Berg Compliance Solutions. (2021, July 21). EPA and DOT Hazardous Waste Labeling Requirements.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
  • University of California, Santa Barbara. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14591679, 1,4-Dibromo-2,3-dimethylbutane.
  • Thermo Fisher Scientific. (2014, September 12). Safety Data Sheet: Benzene, 1,4-dibromo-2,5-dimethyl-.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Bucknell University. (n.d.).
  • Al-Salem, S. M., et al. (2025, August 9).
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • TCI Chemicals. (2025, March 10).
  • Echemi. (2019, July 15).
  • Semantic Scholar. (n.d.).
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Decontamination.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • University of Oslo. (n.d.). Chemical and Hazardous Waste Guide.
  • Fisher Scientific. (2023, September 22).
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • Fisher Scientific. (n.d.).
  • Apollo Scientific. (2022, September 16).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11121, Benzene, 2-bromo-1,4-dimethyl-.
  • University of California, Santa Barbara. (n.d.). Hazardous Waste Reduction.
  • Vehlow, J. (2025, August 6).
  • BenchChem. (n.d.). Personal protective equipment for handling 4-Bromo-3-iodophenol.
  • Fisher Scientific. (n.d.).
  • Vehlow, J., et al. (2003).
  • CPWR - The Center for Construction Research and Training. (n.d.).
  • SafetyVideos.com. (2025, February 13).
  • Stec, A. A., & Hull, T. R. (2024, October 15).
  • Plasma Science and Fusion Center. (n.d.). PSFC Halogenated Solvents. Massachusetts Institute of Technology.

Sources

Comprehensive Safety Guide: Personal Protective Equipment for Handling 1,4-Dibromo-2,3-dimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, in-depth safety protocols for the handling and disposal of 1,4-Dibromo-2,3-dimethylbenzene (CAS No. 75024-22-5). As a crucial intermediate in pharmaceutical and chemical synthesis, understanding its hazard profile is paramount to ensuring a safe laboratory environment.[1] This document moves beyond mere checklists to explain the causality behind each safety recommendation, empowering you, the research professional, to work with confidence and security.

Hazard Assessment: The 'Why' Behind the 'What'

Effective personal protective equipment (PPE) selection is not arbitrary; it is a direct response to a substance's specific chemical and toxicological properties. This compound is a solid at room temperature with a melting point of 83-87 °C. Its primary hazards, as defined by the Globally Harmonized System (GHS), dictate our safety protocols.

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard StatementGHS CodeImplication for Handling
Skin Corrosion/IrritationCauses skin irritationH315Direct contact with skin must be prevented through appropriate gloves and body protection.[2][3]
Serious Eye Damage/IrritationCauses serious eye irritationH319The eyes are highly susceptible; mandatory and robust eye protection is required to prevent splashes or contact with dust.[2][3]
Specific Target Organ ToxicityMay cause respiratory irritationH335Inhalation of dust or aerosols must be minimized through engineering controls or, if necessary, respiratory protection.[2][3]
Hazardous to the Aquatic EnvironmentToxic to aquatic life with long lasting effectsH411Release to the environment must be avoided; requires controlled disposal procedures.

These classifications form the logical foundation for the multi-layered safety approach detailed below. The risk of irritation to the skin, eyes, and respiratory system is the principal driver for the PPE and handling recommendations that follow.

The Hierarchy of Controls: A Proactive Safety Framework

Before relying on PPE, a systematic approach to safety prioritizes engineering and administrative controls to minimize exposure risk at the source. PPE is the critical final barrier between you and the chemical.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Not feasible as the chemical is required. Substitution Substitution Substitute with a less hazardous chemical if possible. Elimination->Substitution Engineering Engineering Controls Handle in a certified chemical fume hood to contain dust and vapors. Substitution->Engineering Administrative Administrative Controls Implement Standard Operating Procedures (SOPs). Provide mandatory safety training. Engineering->Administrative PPE Personal Protective Equipment (PPE) (Least Effective) Wear required eye, hand, and body protection. Administrative->PPE

Caption: Hierarchy of Controls for this compound.

Core PPE Protocols: Your Last Line of Defense

Based on the hazard assessment, the following PPE is mandatory for all handling of this compound.

Primary Protection (Required for All Handling Operations)
  • Eye Protection :

    • Minimum Requirement : Safety glasses with side-shields conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[3][4]

    • Best Practice : Chemical safety goggles should be worn, especially when there is a risk of splashing or significant dust generation.[2][3]

    • Causality : This protects against direct contact with the solid powder or splashes of solutions, which can cause serious eye irritation.[2]

  • Hand Protection :

    • Specification : Wear chemical-impermeable, solvent-resistant gloves.[5][6] Nitrile gloves are a common and appropriate choice for handling solids and many solutions.

    • Protocol : Always inspect gloves for tears or punctures before use. Remove gloves using the proper technique (skin-to-skin and glove-to-glove) to avoid contaminating your hands. Wash hands thoroughly with soap and water after removing gloves.[5]

    • Causality : Prevents skin irritation caused by direct contact with the chemical.

  • Body Protection :

    • Specification : A professional laboratory coat (long-sleeved) must be worn and fully fastened.[3]

    • Protocol : Contaminated work clothes should be laundered separately by individuals informed of the hazards.[5] Remove lab coats before leaving the laboratory area.

    • Causality : Protects skin on the arms and body from accidental spills and contamination.

Secondary Protection (Based on Procedural Risk Assessment)

Respiratory protection is not typically required when handling small quantities within a certified chemical fume hood.[3][7] However, it becomes necessary when engineering controls are insufficient or during specific high-risk procedures.

Table 2: Respiratory Protection Scenarios

ScenarioConditionRecommended RespiratorJustification
Weighing/Transfer of SolidOutside of a fume hood or in an area with poor ventilation.A NIOSH/MSHA-approved N95 dust mask or equivalent.[8]To prevent inhalation of airborne particulates that may cause respiratory irritation.[2]
Large-Scale Operations or Spill CleanupPotential for high concentrations of dust or aerosols.A full-face respirator with appropriate particulate filters (e.g., Type ABEK EN14387).[6][9]Provides a higher protection factor for both the respiratory system and the face.
Insufficient VentilationWhen engineering controls (fume hood) are not available or not functioning properly.An approved respirator is required if exposure limits are exceeded or irritation is experienced.[4][5]Ensures worker safety when primary controls fail.

Operational and Disposal Plans

Step-by-Step Handling Protocol (Weighing a Solid Sample)
  • Preparation : Don all required primary PPE (goggles, nitrile gloves, lab coat). Ensure a chemical fume hood is operational.

  • Staging : Place all necessary equipment (analytical balance, weigh paper, spatula, receiving flask, waste container) inside the fume hood to minimize movement of the chemical in open air.

  • Handling : Handle the container of this compound inside the fume hood. Use a clean spatula to transfer the desired amount to weigh paper or directly into the receiving vessel.

  • Closure : Securely close the primary container immediately after dispensing.

  • Cleanup : Wipe down the spatula and any surfaces inside the hood that may have been contaminated using a solvent-moistened wipe (e.g., ethanol or isopropanol). Dispose of the wipe and weigh paper in a designated solid hazardous waste container.

  • Doffing PPE : Remove gloves and wash hands thoroughly.

Emergency Procedures
  • Eye Contact : Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]

  • Skin Contact : Take off contaminated clothing immediately.[6] Wash the affected area with plenty of soap and water.[5][6] If skin irritation occurs, get medical advice.

  • Inhalation : Move the person to fresh air and keep them comfortable for breathing.[2] If the person feels unwell, call a poison control center or doctor.

  • Spill Cleanup : Evacuate non-essential personnel.[5] Wearing full PPE (including respiratory protection if the spill is large or generates dust), absorb the material with an inert, non-combustible absorbent like sand or vermiculite.[10] Collect the material using spark-proof tools and place it in a suitable, sealed container for disposal.[6]

Disposal Plan
  • Chemical Waste : All waste containing this compound must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Contaminated PPE : Used gloves, weigh paper, and absorbent materials from cleanup must also be disposed of in the solid hazardous waste container.

  • Compliance : Do not discharge into drains or the environment.[6] All disposal must be handled by an approved waste disposal plant in accordance with local, state, and federal regulations.[3]

References

  • DIBROMOBENZENE HAZARD SUMMARY. (n.d.). NJ.gov.
  • Table of exposure limits for chemical and biological substances. (2025). WorkSafeBC.
  • Benzene, 2-bromo-1,4-dimethyl-. (n.d.). PubChem.
  • Safety Data Sheet: 1,3-Dimethylbenzene. (n.d.). Carl ROTH.
  • Supporting Information. (n.d.). The Royal Society of Chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.